molecular formula C31H44N7O20P3S B15549116 vanilloylacetyl-CoA

vanilloylacetyl-CoA

Cat. No.: B15549116
M. Wt: 959.7 g/mol
InChI Key: CLQAESJQGIYFCS-HSJNEKGZSA-N
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Description

3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanoic acid (vanilloylacetic acid). It is a potential intermediate in vanillate synthesis. It is functionally related to a vanilloylacetic acid.

Properties

Molecular Formula

C31H44N7O20P3S

Molecular Weight

959.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanethioate

InChI

InChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-21(41)33-8-9-62-22(42)11-18(40)16-4-5-17(39)19(10-16)53-3)13-55-61(51,52)58-60(49,50)54-12-20-25(57-59(46,47)48)24(43)30(56-20)38-15-37-23-27(32)35-14-36-28(23)38/h4-5,10,14-15,20,24-26,30,39,43-44H,6-9,11-13H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t20-,24-,25-,26+,30-/m1/s1

InChI Key

CLQAESJQGIYFCS-HSJNEKGZSA-N

Origin of Product

United States

Foundational & Exploratory

The Central Role of Feruloyl-CoA in the Biotechnological Synthesis of Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is one of the most significant aroma compounds globally, with extensive applications in the food, fragrance, and pharmaceutical industries.[1][2] While traditionally extracted from vanilla beans or chemically synthesized from petrochemical precursors, there is a growing demand for "natural" vanillin produced through biotechnological routes.[3] A highly efficient and widely studied biosynthetic pathway utilizes ferulic acid, a readily available precursor from agro-industrial byproducts like lignocellulosic biomass, and proceeds through the pivotal intermediate, feruloyl-coenzyme A (feruloyl-CoA).[1][4][5] This document provides a detailed technical overview of the role of feruloyl-CoA in this pathway, including the key enzymes, quantitative data from various studies, and relevant experimental protocols.

The Core Pathway: CoA-Dependent Conversion of Ferulic Acid to Vanillin

The most efficient microbial catabolic route for vanillin production from ferulic acid is a non-β-oxidative, coenzyme A (CoA)-dependent pathway.[4][6] This pathway involves a two-step enzymatic conversion where feruloyl-CoA serves as the central activated intermediate.

  • Activation of Ferulic Acid: The first step is the activation of ferulic acid via the formation of a high-energy thioester bond with coenzyme A. This reaction is catalyzed by Feruloyl-CoA Synthetase (FCS) , also known as ferulate-CoA ligase. The reaction requires ATP for energy and magnesium ions (Mg²⁺) as a cofactor.[1][7] The product, feruloyl-CoA, is the key substrate for the subsequent conversion to vanillin.

  • Conversion of Feruloyl-CoA to Vanillin: The second step involves the hydration and subsequent cleavage of feruloyl-CoA. This is catalyzed by a bifunctional enzyme, Feruloyl-CoA Hydratase/Lyase (FCHL) , which is also referred to as Enoyl-CoA Hydratase (ECH).[5][6] The enzyme first hydrates the double bond in the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA.[1] The same enzyme then catalyzes a retro-aldol cleavage of this intermediate, yielding vanillin and acetyl-CoA.[1][7] The acetyl-CoA can then be integrated into the cell's central metabolism, such as the TCA cycle.[1]

This CoA-dependent pathway is advantageous due to its catalytic efficiency and simplicity, requiring only two key enzymes.[4] Genes encoding these enzymes (fcs and ech) have been identified and characterized in various microorganisms, including Pseudomonas putida, Amycolatopsis sp., and Streptomyces sp., and have been successfully expressed in host organisms like Escherichia coli for recombinant vanillin production.[6][8][9]

Vanillin_Biosynthesis FA Ferulic Acid FCoA Feruloyl-CoA FA->FCoA Mg²⁺ HMPHP 4-hydroxy-3-methoxyphenyl- β-hydroxypropionyl-CoA FCoA->HMPHP Van Vanillin HMPHP->Van AcCoA Acetyl-CoA HMPHP->AcCoA FCS Feruloyl-CoA Synthetase (FCS) FCS->FCoA ECH Enoyl-CoA Hydratase/Lyase (ECH/FCHL) ECH->HMPHP ECH->Van ECH->AcCoA ATP ATP ATP->FCS CoA CoA-SH CoA->FCS AMP AMP + PPi AMP->FCS H2O H₂O H2O->ECH

Caption: CoA-dependent vanillin biosynthesis pathway from ferulic acid.

Quantitative Data

The efficiency of vanillin biosynthesis is influenced by the source of the enzymes, the host organism, and bioprocess conditions. The tables below summarize key quantitative data from relevant studies.

Table 1: Enzyme Kinetic Parameters and Properties

Enzyme Source Organism Parameter Value Conditions Reference
Feruloyl-CoA Synthetase (FCS) Pseudomonas fluorescens Optimal pH 7.0 - 10.0 Phosphate (B84403) buffer, 30-44°C [5]
Feruloyl-CoA Synthetase (FCS) Streptomyces sp. V-1 Vmax 1.2 U/mg pH 7.0, 30°C [8]
Feruloyl-CoA Synthetase (FCS) Streptomyces sp. V-1 Km (for Ferulic Acid) 0.8 mM pH 7.0, 30°C [8]

| Feruloyl-CoA | - | Molar Extinction Coefficient (ε₃₄₅) | 1.9 x 10⁴ M⁻¹ cm⁻¹ | 345 nm |[1] |

Table 2: Whole-Cell Bioconversion Performance

Host Organism Genes Expressed Substrate Product Concentration Molar Conversion Conditions Reference
E. coli JM109-FE-F fcs-Str, ech-Str 20 mM Ferulic Acid 15 mM Vanillin 75% 6 hours, whole-cell catalysis [8]
E. coli fcs & ech from Amycolatopsis sp. Ferulic Acid 1.12 g/L (7.36 mM) - Optimized leaky expression, 2YT medium [9]
E. coli FR13 fcs & ech from P. fluorescens Ferulic Acid 28.10 mM Vanillin - Resting cells, pH 9.0, two-phase system [5]

| E. coli | fdc, cso2 (CoA-independent) | 10 mM Ferulic Acid | 6.8 mM Vanillin | 68% | Whole-cell catalyst |[6] |

Alternative Pathways Involving Feruloyl-CoA

Recent research has expanded the strategies for producing feruloyl-CoA-derived products. An artificial pathway has been developed to produce vanillin from eugenol (B1671780), a component of clove oil.[10][11] In this pathway, eugenol is converted to coniferyl aldehyde. A key innovation is the use of cinnamoyl-CoA reductase (CCR) to directly convert coniferyl aldehyde into feruloyl-CoA.[10][11][12] This bypasses the conventional two-step conversion from ferulic acid (via coniferyl aldehyde dehydrogenase and FCS), thus simplifying the pathway and avoiding potential enzyme inhibition.[10][11] Once feruloyl-CoA is formed, it is converted to vanillin by the same ECH enzyme as in the core pathway. This demonstrates the versatility of feruloyl-CoA as a key intermediate in different biosynthetic designs.

Experimental Protocols

Feruloyl-CoA Synthetase (FCS) Activity Assay

This protocol is based on the spectrophotometric measurement of feruloyl-CoA formation.

  • Principle: The formation of the thioester bond in feruloyl-CoA results in a characteristic absorbance peak at 345 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.[1][5]

  • Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 7.5)

    • ATP solution (e.g., 50 mM)

    • Coenzyme A (CoA-SH) solution (e.g., 5 mM)

    • MgCl₂ solution (e.g., 100 mM)

    • Ferulic acid solution (e.g., 10 mM in ethanol (B145695) or DMSO)

    • Purified FCS enzyme or cell-free extract

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, ATP, CoA-SH, and MgCl₂.

    • Add the enzyme solution and equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.

    • Initiate the reaction by adding ferulic acid.

    • Monitor the increase in absorbance at 345 nm over time.

    • Calculate the concentration of feruloyl-CoA produced using its molar extinction coefficient (ε₃₄₅ = 1.9 x 10⁴ M⁻¹ cm⁻¹).[1]

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute under the specified conditions.

Whole-Cell Biotransformation of Ferulic Acid to Vanillin

This protocol describes a typical batch bioconversion using a recombinant E. coli strain.

  • Strain and Culture Preparation:

    • Transform an appropriate E. coli host (e.g., JM109 or BL21(DE3)) with an expression plasmid containing the fcs and ech genes (e.g., pACYCDuet-fcs-ech).[8]

    • Grow the recombinant strain in a suitable medium (e.g., LB or 2YT) with appropriate antibiotics at 37°C.

    • Induce gene expression at the mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with an inducer like IPTG, if required. Continue cultivation under optimized conditions (e.g., lower temperature like 20-30°C) to allow for protein expression.

    • Harvest the cells by centrifugation (e.g., 12,000 rpm, 4°C for 20 min).[8]

  • Biotransformation Reaction:

    • Wash the cell pellet with a suitable buffer (e.g., PBS, pH 7.0).[8]

    • Resuspend the cells in the bioconversion buffer to a desired cell density.

    • Add ferulic acid as the substrate to the cell suspension. A stock solution can be prepared in an organic solvent, and the final concentration can range from 1 to 20 mM.[8]

    • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) for a defined period (e.g., 6-24 hours).

    • Collect samples periodically to monitor the concentrations of ferulic acid and vanillin.

  • Sample Analysis:

    • Centrifuge the collected samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the concentrations of ferulic acid and vanillin using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a Diode Array Detector (DAD).[8]

    • A typical method might use a C18 column with a mobile phase gradient of acetonitrile (B52724) and acidified water. Ferulic acid and vanillin can be detected at their respective maximum absorbance wavelengths (e.g., ~310 nm for ferulic acid, ~280 nm for vanillin).[8]

Experimental_Workflow cluster_0 Molecular Biology & Strain Prep. cluster_1 Biotransformation cluster_2 Analysis Clone 1. Gene Cloning (fcs, ech into vector) Transform 2. Transformation (into E. coli host) Clone->Transform Culture 3. Cell Culture & Induction Transform->Culture Harvest 4. Harvest & Resuspend Cells Culture->Harvest Biotransform 5. Add Ferulic Acid & Incubate Harvest->Biotransform Sample 6. Sample & Separate Supernatant Biotransform->Sample Analyze 7. UHPLC/HPLC Analysis Sample->Analyze Data 8. Quantify Vanillin Yield Analyze->Data

References

Feruloyl-CoA to vanillin enzymatic conversion mechanism.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the enzymatic conversion of feruloyl-CoA to vanillin (B372448) for researchers, scientists, and drug development professionals.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a globally significant flavor and aroma compound with extensive applications in the food, pharmaceutical, and cosmetic industries.[1] While historically extracted from vanilla beans, the majority of vanillin is now produced through chemical synthesis. However, increasing consumer demand for "natural" ingredients has spurred the development of biotechnological routes for vanillin production.[2][3][4] One of the most promising and well-studied biological pathways involves the conversion of ferulic acid, a readily available phenolic compound from plant biomass, into vanillin.[1][3] This guide focuses on the core CoA-dependent enzymatic mechanism that transforms ferulic acid to vanillin, detailing the enzymes, quantitative data, and experimental protocols relevant to its study and application.

Core Enzymatic Pathway: A Two-Step Conversion

The primary and most efficient microbial pathway for converting ferulic acid to vanillin is a CoA-dependent, non-β-oxidative process.[5] This pathway relies on the sequential action of two key enzymes: Feruloyl-CoA Synthetase (FCS) and Enoyl-CoA Hydratase/Lyase (ECH), also known as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL).[2][5][6][7][8][9]

  • Step 1: Activation of Ferulic Acid

    • Enzyme: Feruloyl-CoA Synthetase (FCS)

    • Reaction: FCS activates ferulic acid by catalyzing its thioesterification with Coenzyme A (CoA). This reaction requires ATP and Mg²⁺ as cofactors.[1]

    • Product: Feruloyl-CoA

  • Step 2: Side-Chain Cleavage

    • Enzyme: Enoyl-CoA Hydratase/Lyase (ECH/HCHL)

    • Reaction: This bifunctional enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA.[1][10] Subsequently, the same enzyme catalyzes a retro-aldol cleavage of this intermediate.

    • Products: Vanillin and Acetyl-CoA.[1][7]

The acetyl-CoA produced is a central metabolite that can be readily integrated into the cell's primary metabolism, such as the TCA cycle.[1]

Enzymatic_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Hydration & Cleavage Ferulic_Acid Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) Ferulic_Acid->FCS Feruloyl_CoA Feruloyl-CoA ECH_HCHL Enoyl-CoA Hydratase/Lyase (ECH/HCHL) Feruloyl_CoA->ECH_HCHL FCS->Feruloyl_CoA AMP_PPi AMP, PPi FCS->AMP_PPi ATP_Mg ATP, Mg²⁺, CoA-SH ATP_Mg->FCS Intermediate 4-hydroxy-3-methoxyphenyl- β-hydroxypropionyl-CoA Intermediate->ECH_HCHL Vanillin Vanillin Acetyl_CoA Acetyl-CoA ECH_HCHL->Intermediate Hydration ECH_HCHL->Vanillin ECH_HCHL->Acetyl_CoA

Caption: CoA-dependent enzymatic conversion of ferulic acid to vanillin.

Quantitative Data Analysis

The efficiency of this bioconversion is dependent on enzyme kinetics and reaction conditions. Data from studies on enzymes from various microbial sources, particularly Streptomyces sp. and Pseudomonas fluorescens, provide valuable benchmarks.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (Fcs)

This table summarizes the kinetic properties of purified Fcs from Streptomyces sp. strain V-1 when ferulic acid is the substrate.[11]

ParameterValueUnitConditions
Optimal pH7.0-100 mM Potassium Phosphate Buffer
Optimal Temperature30°C-
Specific Activity~54.0U mg⁻¹pH 7.0, 30°C
Km (apparent)0.35mM-
kcat67.7s⁻¹-
Vmax78.2U mg⁻¹-
Catalytic Efficiency (kcat/Km)193.4mM⁻¹ s⁻¹-

A unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Table 2: Whole-Cell Bioconversion Yields

This table presents results from various studies using engineered E. coli as a whole-cell biocatalyst for the conversion of ferulic acid to vanillin.

Host Strain & GenesSubstrate Conc. (mM)Bioconversion Time (h)Final Vanillin Conc. (mM)Molar Yield (%)Reference
E. coli BL21 (fcs & ech from Streptomyces sp.)5.3105.094.3[11]
E. coli BL21 (fcs & ech from Streptomyces sp.)8.1242.834.6[11]
E. coli JM109 (fcs & ech from P. fluorescens)3.332.3370.6[4]
E. coli JM109 (fcs & ech from P. fluorescens)3.1 (fed-batch)5~2.3~75.0[4]
E. coli JM109-FE-F (2x fcs, 1x ech from Streptomyces sp.)2061575[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for enzyme assays and whole-cell bioconversions.

Protocol 1: Feruloyl-CoA Synthetase (FCS) Activity Assay

This spectrophotometric assay measures the formation of feruloyl-CoA.[1][11]

A. Reagents:

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • ATP Solution (50 mM)

  • MgCl₂ Solution (100 mM)

  • Coenzyme A (CoA-SH) Solution (5 mM)

  • Ferulic Acid Solution (10 mM, dissolved in ethanol (B145695) or DMSO and diluted in buffer)

  • Purified FCS enzyme solution

B. Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL Potassium Phosphate Buffer

    • 50 µL ATP Solution (final conc. 2.5 mM)

    • 25 µL MgCl₂ Solution (final conc. 2.5 mM)

    • 25 µL CoA-SH Solution (final conc. 0.125 mM)

    • 25 µL Purified FCS enzyme

  • Incubate the mixture at 30°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding 25 µL of the Ferulic Acid Solution (final conc. 0.25 mM).

  • Immediately monitor the increase in absorbance at 345 nm using a spectrophotometer. The formation of the thioester bond in feruloyl-CoA results in a distinct absorbance peak.

  • Calculate the rate of feruloyl-CoA formation using its molar extinction coefficient (ε₃₄₅ = 1.9 x 10⁴ M⁻¹ cm⁻¹).

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, ATP, MgCl₂, CoA, FCS) mix Combine Reagents & Enzyme in Cuvette prep_reagents->mix prep_substrate Prepare Ferulic Acid Stock Solution initiate Initiate with Ferulic Acid prep_substrate->initiate prewarm Pre-warm at 30°C (5 min) mix->prewarm prewarm->initiate monitor Monitor Absorbance Increase at 345 nm initiate->monitor calculate Calculate Activity using Molar Extinction Coefficient monitor->calculate Bioconversion_Workflow cluster_cell_prep Cell Preparation cluster_reaction Bioconversion cluster_analysis Analysis grow Grow Recombinant E. coli Culture induce Induce Gene Expression (e.g., IPTG) grow->induce harvest Harvest Cells (Centrifugation) induce->harvest wash Wash & Resuspend Cells in Buffer harvest->wash add_fa Add Ferulic Acid to Cell Suspension wash->add_fa incubate Incubate with Shaking (e.g., 30°C) add_fa->incubate sample Take Samples at Time Intervals incubate->sample quench Quench Reaction & Separate Supernatant sample->quench hplc Analyze via HPLC quench->hplc calc Calculate Yield & Productivity hplc->calc

References

The CoA-Dependent Pathway for Vanillin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla flavor, is one of the most widely used aromatic compounds in the food, pharmaceutical, and cosmetic industries. While historically extracted from vanilla beans, the majority of vanillin is now produced through chemical synthesis. However, increasing consumer demand for natural and sustainably sourced ingredients has driven research into biotechnological production methods. A pivotal discovery in this field was the elucidation of a coenzyme A (CoA)-dependent pathway for the bioconversion of ferulic acid, an abundant plant-derived phenolic compound, into vanillin.

This technical guide provides an in-depth overview of the discovery, enzymology, and application of this pathway. We will delve into the key enzymes, present quantitative data from various studies, provide detailed experimental protocols, and visualize the core concepts through signaling pathways and experimental workflows.

Discovery of the CoA-Dependent Pathway

The seminal work on the CoA-dependent conversion of ferulic acid to vanillin was conducted in the late 1990s. Researchers studying the metabolism of ferulic acid in a newly isolated strain of Pseudomonas fluorescens AN103 demonstrated for the first time in vitro that the cleavage of the ferulic acid side-chain to produce vanillin required the presence of coenzyme A (CoA), adenosine (B11128) triphosphate (ATP), and magnesium chloride (MgCl2).[1][2] This discovery pointed towards a two-step enzymatic process, distinguishing it from previously proposed oxidative pathways.[1][3] The pathway was later characterized in other microorganisms, including various species of Pseudomonas, Streptomyces, and Amycolatopsis.[4][5][6][7][8]

Key Enzymes of the Pathway

The CoA-dependent vanillin synthesis pathway is primarily catalyzed by two key enzymes: Feruloyl-CoA Synthetase (Fcs) and Enoyl-CoA Hydratase/Lyase (Ech).

Feruloyl-CoA Synthetase (Fcs)

Feruloyl-CoA synthetase (EC 6.2.1.34) is a ligase that catalyzes the first committed step in the pathway: the activation of ferulic acid to its corresponding CoA thioester, feruloyl-CoA. This reaction is ATP-dependent and proceeds via an acyl-adenylate intermediate.

Reaction: Ferulic acid + CoA + ATP → Feruloyl-CoA + AMP + PPi

The Fcs enzyme has been isolated and characterized from various microbial sources, with the genes being cloned and expressed in heterologous hosts like Escherichia coli for enhanced vanillin production.[4][5][6][9]

Enoyl-CoA Hydratase/Lyase (Ech)

Enoyl-CoA hydratase/lyase (EC 4.2.1.101), also referred to as hydroxycinnamoyl-CoA hydratase/lyase (HCHL), is a bifunctional enzyme that carries out the final step in the conversion of feruloyl-CoA to vanillin.[3][10][11] The reaction proceeds in two stages:

  • Hydration: The enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA.

  • Lyase Activity: Subsequently, the same enzyme catalyzes a retro-aldol cleavage of the hydrated intermediate, yielding vanillin and acetyl-CoA.[12]

The Ech enzyme is a member of the enoyl-CoA hydratase/isomerase superfamily.[3] The crystal structure of Ech from Pseudomonas fluorescens has been resolved, providing insights into its catalytic mechanism.[10]

Quantitative Data

The efficiency of the CoA-dependent vanillin synthesis pathway has been quantified in numerous studies, focusing on both the kinetic properties of the key enzymes and the overall production metrics in engineered microorganisms.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (Fcs)
Enzyme SourceSubstrateK_m_ (mM)k_cat_ (s⁻¹)V_max_ (U/mg)Catalytic Efficiency (k_cat_/K_m_) (mM⁻¹s⁻¹)Reference
Streptomyces sp. V-1Ferulic Acid0.3567.778.2193.4[4]
Lignin-degrading microbial consortium (FCS1)Ferulic Acid0.12-36.82-[13]
Table 2: Vanillin Production in Engineered Escherichia coli via the CoA-Dependent Pathway
E. coli StrainGenes Expressed (Source)SubstrateVanillin Titer (g/L)Molar Yield (%)Fermentation Time (h)Reference
DH5α (pTAHEF)fcs, ech (Amycolatopsis sp.)Ferulic Acid (3.0 g/L)0.91-48[4]
DH5α (pTAHEF-gltA)fcs, ech (Amycolatopsis sp.), gltA (E. coli)Ferulic Acid (3.0 g/L)1.98-48[4]
BW25113 ΔicdA (pTAHEF) with XAD-2 resinfcs, ech (Amycolatopsis sp.)Ferulic Acid5.1486.624[4]
JM109 (pBB1)fcs, ech (P. fluorescens BF13)Ferulic Acid (3.3 mM)~0.3670.63[2]
JM109 (pTAHEF)fcs, ech (Amycolatopsis sp.)Ferulic Acid (0.2% w/v)1.1-48[9]
Top 10fcs, ech (Amycolatopsis sp.)Ferulic Acid0.58--[9]
Table 3: Vanillin Production in Engineered Saccharomyces cerevisiae via De Novo Pathways (for comparison)
S. cerevisiae StrainKey Genes ExpressedCarbon SourceVanillin Titer (mg/L)Reference
Engineered Strain3-dehydroshikimate dehydratase, aromatic carboxylic acid reductase, O-methyltransferaseGlucose45[14][15]
Engineered Strain with 24 genetic modificationsMultiple coenzyme-A free pathwaysGlucose365.55[15]
Engineered Strain with feeding strategyReconstructed pathway from chorismateGlucose533.0[16]
Engineered Strainsam8, CYP199A2, comt, fcs, echGlucose0.0263[17]
Engineered Strain with ferulic acid feedingsam8, CYP199A2, comt, fcs, echGlucose + Ferulic Acid (400 mg/L)8.545[17]

Experimental Protocols

Expression and Purification of Recombinant Fcs and Ech

This protocol is a generalized procedure based on methodologies described for expressing and purifying His-tagged Fcs and Ech from E. coli.[13][18]

  • Gene Cloning and Expression Vector Construction:

    • Amplify the fcs and ech genes from the desired microbial source (e.g., Streptomyces sp. or P. fluorescens) using PCR with primers containing appropriate restriction sites.

    • Clone the amplified genes into a suitable expression vector, such as pET-28a(+), which allows for the expression of N-terminal His-tagged fusion proteins.

    • Transform the recombinant plasmids into a suitable E. coli expression host, such as BL21(DE3).

  • Protein Expression:

    • Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0, 100 mM NaCl, 5 mM imidazole).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 200-500 mM).

    • Analyze the purified protein fractions by SDS-PAGE.

    • Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Enzyme Activity Assays

This spectrophotometric assay is based on monitoring the formation of feruloyl-CoA at 345 nm.[8]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 2.5 mM MgCl2

    • 0.7 mM ferulic acid

    • 0.4 mM Coenzyme A (CoA)

    • Appropriate amount of purified Fcs enzyme or cell-free extract.

  • Initiation: Start the reaction by adding 2 mM ATP.

  • Measurement: Immediately monitor the increase in absorbance at 345 nm at 30°C. The molar extinction coefficient for feruloyl-CoA at 345 nm is approximately 19,000 M⁻¹cm⁻¹.

  • Calculation: Calculate the specific activity in U/mg, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute.

A direct spectrophotometric assay for Ech is challenging due to the lack of a strong chromophore in the product, vanillin, at a unique wavelength. Therefore, a coupled assay or HPLC-based method is typically used. Here is a conceptual protocol for a coupled assay where the product vanillin is measured.

  • Two-Step Reaction:

    • Step 1 (Fcs reaction): First, generate feruloyl-CoA by incubating ferulic acid, CoA, and ATP with Fcs as described in the Fcs assay protocol.

    • Step 2 (Ech reaction): Add the purified Ech enzyme to the reaction mixture containing the newly synthesized feruloyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Quenching and Extraction: Stop the reaction by adding acid (e.g., HCl) and extract the vanillin into an organic solvent such as ethyl acetate.

  • Quantification: Analyze the extracted vanillin concentration using HPLC as described below.

Analytical Methods: HPLC Quantification of Ferulic Acid and Vanillin

This is a generalized HPLC method for the simultaneous quantification of ferulic acid and vanillin.

  • Sample Preparation:

    • Centrifuge culture samples to remove cells.

    • Filter the supernatant through a 0.22 µm filter.

    • If necessary, dilute the sample with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at wavelengths suitable for both compounds (e.g., 280 nm for vanillin and 320 nm for ferulic acid).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard curves for both ferulic acid and vanillin of known concentrations.

    • Quantify the compounds in the samples by comparing their peak areas to the standard curves.

Visualizations

CoA-Dependent Vanillin Synthesis Pathway

Vanillin_Synthesis_Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Fcs Hydrated_Intermediate 4-hydroxy-3-methoxyphenyl- β-hydroxypropionyl-CoA Feruloyl_CoA->Hydrated_Intermediate Ech (Hydratase) AMP_PPi AMP, PPi Feruloyl_CoA->AMP_PPi Vanillin Vanillin Hydrated_Intermediate->Vanillin Ech (Lyase) Acetyl_CoA Acetyl-CoA Hydrated_Intermediate->Acetyl_CoA Fcs Feruloyl-CoA Synthetase (Fcs) Ech Enoyl-CoA Hydratase/Lyase (Ech) CoA_ATP CoA, ATP CoA_ATP->Ferulic_Acid H2O H₂O H2O->Hydrated_Intermediate

Caption: The CoA-dependent enzymatic cascade for the conversion of ferulic acid to vanillin.

Experimental Workflow for Recombinant E. coli Production of Vanillin

Recombinant_Ecoli_Workflow cluster_gene_cloning Gene Cloning and Vector Construction cluster_transformation_expression Transformation and Protein Expression cluster_fermentation_analysis Whole-Cell Bioconversion and Analysis PCR PCR Amplification of fcs and ech genes Ligation Ligation PCR->Ligation Vector_Prep Expression Vector (e.g., pET-28a) Preparation Vector_Prep->Ligation Recombinant_Plasmid Recombinant Plasmid (pET-fcs-ech) Ligation->Recombinant_Plasmid Transformation Transformation into E. coli BL21(DE3) Recombinant_Plasmid->Transformation Culture_Growth Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Protein_Expression Expression of Fcs and Ech Induction->Protein_Expression Fermentation Fermentation with Ferulic Acid Protein_Expression->Fermentation Sampling Periodic Sampling Fermentation->Sampling Analysis HPLC Analysis of Vanillin and Ferulic Acid Sampling->Analysis

Caption: A generalized workflow for the metabolic engineering of E. coli for vanillin production.

Conclusion

The discovery of the CoA-dependent pathway for vanillin synthesis has been a cornerstone in the development of biotechnological routes for the production of this high-value flavor compound. The key enzymes, feruloyl-CoA synthetase and enoyl-CoA hydratase/lyase, have been successfully utilized in engineered microorganisms, particularly E. coli, to achieve significant titers of vanillin from ferulic acid. While challenges such as substrate and product toxicity remain, ongoing research in enzyme engineering, metabolic pathway optimization, and process development continues to enhance the efficiency and economic viability of this "natural" vanillin production method. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand and apply the principles of the CoA-dependent vanillin synthesis pathway.

References

The Pivotal Role of Enoyl-CoA Hydratase/Lyase in Secondary Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enoyl-CoA hydratase/lyase, a member of the versatile crotonase superfamily, represents a class of enzymes crucial for various metabolic processes.[1][2][3] While its canonical role in primary metabolism, specifically in fatty acid β-oxidation, is well-established, its functions in secondary metabolism are increasingly being recognized as pivotal for the biosynthesis of a diverse array of natural products.[4][5][6] This technical guide provides an in-depth exploration of the function of enoyl-CoA hydratase/lyase in secondary metabolism, offering insights for researchers, scientists, and drug development professionals. We will delve into its catalytic mechanisms, its involvement in key biosynthetic pathways, present quantitative data on its activity, provide detailed experimental protocols, and discuss its potential as a target for therapeutic intervention.

Core Functions and Catalytic Mechanisms

Enoyl-CoA hydratases catalyze the stereospecific hydration of α,β-unsaturated CoA thioesters to their corresponding β-hydroxyacyl-CoA derivatives.[7][8] Conversely, the lyase activity involves the cleavage of a carbon-carbon bond, often following a hydration event. The catalytic mechanism typically involves two conserved glutamate (B1630785) residues in the active site that act as a general acid-base pair to activate a water molecule for nucleophilic attack on the β-carbon of the enoyl-CoA substrate.[9][10][11] This reaction proceeds through an enolate intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups.[2][3]

The versatility of the crotonase superfamily scaffold allows for variations in this basic mechanism, enabling a wide range of reactions beyond simple hydration, including isomerization, dehalogenation, and carbon-carbon bond formation and cleavage.[2][3] This catalytic promiscuity is a key reason for the enzyme's involvement in a multitude of secondary metabolic pathways.

Involvement in Key Secondary Metabolite Biosynthesis Pathways

Enoyl-CoA hydratase/lyase plays a critical role in the biosynthesis of a variety of secondary metabolites with significant applications in medicine and industry.

Vanillin (B372448) Biosynthesis

In the CoA-dependent pathway for vanillin biosynthesis from ferulic acid, an enoyl-CoA hydratase/lyase is a key enzyme.[12][13][14] Ferulic acid is first converted to feruloyl-CoA by a feruloyl-CoA synthetase. The enoyl-CoA hydratase/lyase then catalyzes the hydration of the double bond in feruloyl-CoA and the subsequent cleavage of the side chain to yield vanillin and acetyl-CoA.[12][14] This pathway has been successfully engineered in various microorganisms for the biotechnological production of natural vanillin.[12]

Vanillin_Biosynthesis Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA Feruloyl-CoA Synthetase Vanillin Vanillin Feruloyl-CoA->Vanillin Enoyl-CoA Hydratase/Lyase Acetyl-CoA Acetyl-CoA Feruloyl-CoA->Acetyl-CoA Enoyl-CoA Hydratase/Lyase Feruloyl-CoA Synthetase Feruloyl-CoA Synthetase Enoyl-CoA Hydratase/Lyase Enoyl-CoA Hydratase/Lyase

CoA-dependent vanillin biosynthesis pathway.
Polyhydroxyalkanoate (PHA) Biosynthesis

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as carbon and energy storage materials.[1] (R)-specific enoyl-CoA hydratases play a crucial role in supplying the monomer units for PHA synthesis from the fatty acid β-oxidation pathway.[1][2] These enzymes convert trans-2-enoyl-CoA intermediates from fatty acid degradation into (R)-3-hydroxyacyl-CoA, which is the substrate for PHA synthase.[1][15] The substrate specificity of different enoyl-CoA hydratase isoforms can influence the monomer composition and, consequently, the material properties of the resulting PHA polymer.[2]

PHA_Biosynthesis Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Acyl-CoA Synthetase trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA->trans-2-Enoyl-CoA β-oxidation (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->(R)-3-Hydroxyacyl-CoA PhaJ PHA PHA (R)-3-Hydroxyacyl-CoA->PHA PhaC β-oxidation β-oxidation PhaJ (R-specific Enoyl-CoA Hydratase) PhaJ (R-specific Enoyl-CoA Hydratase) PhaC (PHA Synthase) PhaC (PHA Synthase)

PHA biosynthesis from fatty acids via (R)-specific enoyl-CoA hydratase.
Polyketide Biosynthesis

Polyketides are a large and diverse class of secondary metabolites that includes many important antibiotics, such as erythromycin (B1671065) and tetracycline, as well as other drugs. Their biosynthesis is carried out by large multifunctional enzymes called polyketide synthases (PKSs). The dehydratase (DH) domain of PKSs, which is responsible for introducing double bonds into the growing polyketide chain, is structurally and mechanistically related to enoyl-CoA hydratases. While not a direct enoyl-CoA hydratase/lyase in the traditional sense, the DH domain utilizes a similar catalytic strategy to eliminate water from a β-hydroxyacyl-ACP intermediate, forming an enoyl-ACP. In some cases, trans-acting enoyl reductases, which are homologous to enoyl-CoA hydratases, are utilized in polyketide biosynthesis to reduce the enoyl intermediate.

Fungal Toxin Biosynthesis

In the tangerine pathotype of the fungus Alternaria alternata, an enoyl-CoA hydratase encoded by the gene ACTT6 is essential for the biosynthesis of the host-selective ACT-toxin.[16] Disruption of this gene leads to a complete loss of toxin production and pathogenicity, highlighting the critical role of this enzyme in the virulence of this plant pathogen.[16]

Quantitative Data on Enoyl-CoA Hydratase Activity

The kinetic parameters of enoyl-CoA hydratases vary depending on the enzyme source, substrate chain length, and reaction conditions. The following table summarizes some reported kinetic values.

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Mycobacterium smegmatis (Hydratase I)Crotonyl-CoA822,488[17]
Mycobacterium smegmatis (Hydratase I)Decenoyl-CoA91-[17]
Mycobacterium smegmatis (Hydratase I)Hexadecenoyl-CoA105154[17]
Rat Liver MitochondriaCrotonyl-oxyCoA133.9 s-1 (kcat)[18]
Rat Liver MitochondriaCrotonyl-CoA151280 s-1 (kcat)[18]

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from established methods for measuring the hydration of crotonyl-CoA.[19]

Principle: The hydration of the α,β-unsaturated thioester bond in crotonyl-CoA leads to a decrease in absorbance at 263 nm.

Materials:

  • Enzyme solution (purified or cell-free extract)

  • Crotonyl-CoA solution (e.g., 10 mM in water)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a cuvette by adding:

    • Assay buffer to a final volume of 1 mL.

    • Crotonyl-CoA to a final concentration of 0.1-0.5 mM.

  • Equilibrate the cuvette at the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of crotonyl-CoA at 263 nm (ε = 6.7 x 103 M-1 cm-1).

Purification of Recombinant His-tagged Enoyl-CoA Hydratase from E. coli

This protocol provides a general workflow for the purification of a His-tagged recombinant enoyl-CoA hydratase.

Materials:

  • E. coli cell pellet expressing the His-tagged enoyl-CoA hydratase.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 1 mM DTT).

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT).

  • Ni-NTA affinity chromatography column.

  • Dialysis tubing and dialysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).

  • SDS-PAGE analysis equipment and reagents.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.

  • Concentration and Storage: Concentrate the purified protein if necessary and store at -80°C in the presence of a cryoprotectant like glycerol.

Purification_Workflow E. coli Culture E. coli Culture Cell Lysis Cell Lysis E. coli Culture->Cell Lysis Clarification (Centrifugation) Clarification (Centrifugation) Cell Lysis->Clarification (Centrifugation) Ni-NTA Affinity Chromatography Ni-NTA Affinity Chromatography Clarification (Centrifugation)->Ni-NTA Affinity Chromatography Load Lysate Elution Elution Ni-NTA Affinity Chromatography->Elution Wash & Elute Dialysis Dialysis Elution->Dialysis Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Dialysis->Purity Analysis (SDS-PAGE) Purified Protein Purified Protein Purity Analysis (SDS-PAGE)->Purified Protein

Workflow for the purification of recombinant enoyl-CoA hydratase.

Enoyl-CoA Hydratase/Lyase as a Drug Target

The essential roles of enoyl-CoA hydratases in various metabolic pathways, including those in pathogenic organisms, make them attractive targets for drug development.

Antibacterial Drug Development

The fatty acid biosynthesis (FASII) pathway in bacteria is distinct from the type I fatty acid synthase (FASI) in mammals, making the enzymes in the bacterial pathway, including enoyl-ACP reductase (a related enzyme), promising targets for selective inhibitors.[20] While not a direct enoyl-CoA hydratase, the mechanistic similarities suggest that inhibitors could be developed to target bacterial enoyl-CoA hydratases involved in essential metabolic processes.

Antifungal Drug Development

As demonstrated in Alternaria alternata, enoyl-CoA hydratase can be a key factor in fungal pathogenicity.[16] Targeting this enzyme could therefore be a viable strategy for the development of novel antifungal agents.

Inhibitors of Enoyl-CoA Hydratase

Several inhibitors of enoyl-CoA hydratase have been identified and characterized.

  • (Methylenecyclopropyl)formyl-CoA (MCPF-CoA): This is a potent irreversible inhibitor of enoyl-CoA hydratase.[4][9] The inactivation mechanism involves the covalent modification of a catalytic glutamate residue in the active site.[21]

  • 3-Octynoyl-CoA: This inhibitor has been shown to selectively inactivate enoyl-CoA hydratase 2 (ECH2) but not ECH1, suggesting possibilities for developing isoform-specific inhibitors.[4]

The development of specific and potent inhibitors of enoyl-CoA hydratase/lyase holds promise for the development of new therapeutic agents against a range of diseases.

Conclusion

Enoyl-CoA hydratase/lyase is a multifaceted enzyme family with crucial roles that extend far beyond primary metabolism. Its involvement in the biosynthesis of a wide array of secondary metabolites, including valuable flavor compounds, bioplastics, and toxins, underscores its importance in microbial biochemistry and biotechnology. For researchers and drug development professionals, a thorough understanding of the function, mechanism, and inhibition of this enzyme is essential. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for future research and the development of novel applications, from the engineered biosynthesis of valuable chemicals to the design of new antimicrobial drugs. The continued exploration of the crotonase superfamily will undoubtedly unveil further intricacies of secondary metabolism and open up new avenues for scientific and therapeutic advancement.

References

Microbial Pathways for Ferulic Acid Catabolism to Vanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial pathways involved in the conversion of ferulic acid to vanillin (B372448), a compound of significant interest for the flavor, fragrance, and pharmaceutical industries. The document outlines the key catabolic routes, enzymatic players, and quantitative data from various microbial systems. Detailed experimental protocols for crucial assays are also provided to facilitate research and development in this field.

Introduction to Microbial Vanillin Production

Vanillin, the primary component of natural vanilla flavor, is in high demand. While synthetic vanillin is readily available, consumer preference for natural products has driven research into biotechnological production methods. Ferulic acid, a phenolic compound abundant in plant cell walls and agricultural waste, serves as a promising and sustainable precursor for microbial vanillin synthesis. Several microorganisms, including bacteria and fungi, have been identified and engineered to efficiently convert ferulic acid into vanillin.

Key Microbial Catabolic Pathways

Microorganisms employ several metabolic routes to catabolize ferulic acid, with vanillin often being a key intermediate. The most well-characterized pathways are the CoA-dependent and CoA-independent routes.

Coenzyme A (CoA)-Dependent Pathway

The CoA-dependent pathway is a major route for vanillin production in many bacteria, such as Pseudomonas and Amycolatopsis species. This pathway involves the activation of ferulic acid to a CoA thioester, followed by a side-chain cleavage reaction.

The key enzymatic steps are:

  • Feruloyl-CoA Synthetase (Fcs): This enzyme activates ferulic acid to feruloyl-CoA in an ATP- and MgCl2-dependent manner.

  • Enoyl-CoA Hydratase/Aldolase (Ech): This bifunctional enzyme hydrates the double bond of feruloyl-CoA and then cleaves the side chain, releasing vanillin and acetyl-CoA.

Vanillin can be further metabolized to vanillic acid by vanillin dehydrogenase (Vdh), and subsequently to protocatechuic acid. Therefore, metabolic engineering efforts often focus on deleting or inactivating the vdh gene to promote vanillin accumulation.

CoA_Dependent_Pathway Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA Fcs (ATP, CoA, MgCl2) Vanillin Vanillin Feruloyl-CoA->Vanillin Ech Acetyl-CoA Acetyl-CoA Feruloyl-CoA->Acetyl-CoA Vanillic Acid Vanillic Acid Vanillin->Vanillic Acid Vdh Protocatechuic Acid Protocatechuic Acid Vanillic Acid->Protocatechuic Acid Fungal_Pathway cluster_Aspergillus Aspergillus niger cluster_Pycnoporus Pycnoporus cinnabarinus Ferulic Acid Ferulic Acid Vanillic Acid Vanillic Acid Ferulic Acid->Vanillic Acid Propenoic chain degradation Vanillic Acid_p Vanillic Acid Vanillic Acid->Vanillic Acid_p Two-step process Vanillin Vanillin Vanillic Acid_p->Vanillin Reduction Fermentation_Workflow A Inoculum Preparation (Seed Culture) B Fermentation (Growth Phase) A->B C Substrate Addition (Ferulic Acid) B->C D Production Phase C->D E Sampling and Analysis D->E

The Engine Room of Flavor: A Technical Guide to the Key Enzymes of the Feruloyl-CoA Dependent Vanillin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core enzymatic machinery of the feruloyl-CoA dependent vanillin (B372448) biosynthesis pathway, a route of significant interest for the biotechnological production of natural vanillin. This document provides a comprehensive overview of the key enzymes, their kinetic properties, detailed experimental protocols for their characterization, and visual representations of the biochemical cascade and experimental workflows.

Introduction: The Quest for Natural Vanillin

Vanillin, the primary component of vanilla flavor, is one of the most widely used flavoring agents in the food, pharmaceutical, and cosmetic industries. While chemical synthesis from petrochemical precursors dominates the market, the increasing consumer demand for natural and sustainable products has fueled research into biotechnological production routes. The microbial conversion of ferulic acid, a readily available phenolic compound from agricultural side-streams, into vanillin presents a promising and economically viable alternative. The feruloyl-CoA dependent pathway, primarily characterized in bacteria, stands out for its efficiency. This pathway relies on the sequential action of two key enzymes: Feruloyl-CoA Synthetase (FCS) and Enoyl-CoA Hydratase/Lyase (ECH) .

The Core Enzymatic Players

The bioconversion of ferulic acid to vanillin via the CoA-dependent, non-β-oxidative pathway is a two-step enzymatic process.

  • Feruloyl-CoA Synthetase (FCS) (EC 6.2.1.34): This enzyme activates ferulic acid by ligating it to coenzyme A (CoA) in an ATP-dependent manner, forming the high-energy intermediate feruloyl-CoA. This activation step is crucial for the subsequent cleavage reaction.

  • Enoyl-CoA Hydratase/Lyase (ECH) (EC 4.2.1.101): This bifunctional enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA. Subsequently, it catalyzes a retro-aldol cleavage of the hydrated intermediate, yielding vanillin and acetyl-CoA.[1]

Quantitative Enzyme Data

Understanding the kinetic properties of FCS and ECH is paramount for optimizing vanillin production, including strain engineering and bioreactor design. The following tables summarize key quantitative data for these enzymes from different microbial sources.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (FCS)

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Optimal pHOptimal Temp. (°C)Reference
Streptomyces sp. V-1Ferulic Acid0.3578.267.7193.47.030[2]

Table 2: Catalytic Activity of Enoyl-CoA Hydratase/Lyase (ECH) from Pseudomonas putida

SubstrateVmax (moles/min/mole enzyme x 103)Reference
Crotonyl-CoA1100[3]
Tiglyl-CoA61[3]
3-Methyl-crotonyl-CoA2.3[3]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathway and the experimental procedures for enzyme characterization is essential for a clear understanding of the system.

vanillin_pathway Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA FCS (ATP, CoA-SH -> AMP, PPi) Vanillin Vanillin Feruloyl-CoA->Vanillin ECH (+ H2O) Acetyl-CoA Acetyl-CoA Feruloyl-CoA->Acetyl-CoA ECH experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Expression and Purification cluster_characterization Enzyme Characterization Gene_Isolation Isolation of fcs and ech genes Vector_Ligation Ligation into Expression Vector (e.g., pET) Gene_Isolation->Vector_Ligation Transformation Transformation into E. coli Host Vector_Ligation->Transformation Culture_Growth Cultivation of Recombinant E. coli Transformation->Culture_Growth Induction Induction of Gene Expression (e.g., IPTG) Culture_Growth->Induction Cell_Harvest Cell Harvesting and Lysis Induction->Cell_Harvest Purification His-tag Affinity Chromatography Cell_Harvest->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Activity_Assay Enzyme Activity Assays Purification->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination Activity_Assay->Kinetic_Analysis HPLC_Analysis HPLC for Vanillin Quantification Activity_Assay->HPLC_Analysis

References

The Crossroads of Cellular Energy: An In-depth Technical Guide to the Compartmentalization of Acetyl-CoA Metabolism in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-coenzyme A (acetyl-CoA) stands as a pivotal metabolite at the nexus of carbon metabolism, energy production, and biosynthetic pathways. In the eukaryotic model organism Saccharomyces cerevisiae, the metabolism of acetyl-CoA is intricately compartmentalized within the cytoplasm, mitochondria, peroxisomes, and nucleus. This subcellular organization necessitates a complex network of synthesis, transport, and regulatory mechanisms to manage distinct pools of acetyl-CoA for various cellular functions. Understanding this compartmentalization is critical for advancements in metabolic engineering, drug discovery, and our fundamental knowledge of cellular physiology. This technical guide provides a comprehensive overview of the spatial and functional separation of acetyl-CoA metabolism in yeast, detailing the key enzymatic pathways, transport systems, and regulatory controls. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Introduction

Saccharomyces cerevisiae, or budding yeast, serves as a powerful model system for studying eukaryotic cell biology due to its genetic tractability and conserved metabolic pathways. A central molecule in its metabolism is acetyl-CoA, which acts as the primary substrate for the tricarboxylic acid (TCA) cycle, the building block for fatty acids and sterols, and the acetyl group donor for protein acetylation, most notably histone acetylation which plays a crucial role in regulating gene expression.[1]

The inability of acetyl-CoA to freely traverse intracellular membranes necessitates that it be synthesized or transported into each compartment where it is required.[2] This compartmentalization allows for independent regulation of distinct acetyl-CoA pools, enabling the cell to respond dynamically to changing environmental conditions and metabolic needs. This guide will delve into the intricacies of acetyl-CoA metabolism within each major subcellular compartment of yeast.

Cytoplasmic Acetyl-CoA Metabolism

The cytoplasmic pool of acetyl-CoA is primarily dedicated to anabolic processes, including the synthesis of fatty acids, sterols, and certain amino acids. It is also the source of acetyl groups for the acetylation of cytosolic and nuclear proteins.

The Pyruvate (B1213749) Dehydrogenase (PDH) Bypass Pathway

In S. cerevisiae, which lacks the ATP-citrate lyase (ACL) enzyme found in mammals and oleaginous yeasts for cytoplasmic acetyl-CoA synthesis from citrate (B86180), the primary route for its production from glucose is the PDH bypass.[3][4] This pathway circumvents the mitochondrial pyruvate dehydrogenase complex and consists of three enzymatic steps:

  • Pyruvate decarboxylase (Pdc1p, Pdc5p, Pdc6p): Converts pyruvate to acetaldehyde (B116499).

  • Acetaldehyde dehydrogenase (Ald2p, Ald3p, Ald4p, Ald5p, Ald6p): Oxidizes acetaldehyde to acetate (B1210297).

  • Acetyl-CoA synthetase (Acs1p, Acs2p): Activates acetate to acetyl-CoA in an ATP-dependent reaction.[1][5]

The isoenzymes of acetaldehyde dehydrogenase and acetyl-CoA synthetase exhibit different subcellular localizations and regulatory properties, providing layers of control over cytoplasmic acetyl-CoA levels.

Key Enzymes and Regulation

Acetyl-CoA Synthetase (ACS): Yeast possesses two crucial isoenzymes, Acs1p and Acs2p.

  • Acs2p: Considered the primary enzyme for generating cytosolic acetyl-CoA during growth on glucose.[6] Its expression is largely constitutive.

  • Acs1p: Is subject to glucose repression and is induced during growth on non-fermentable carbon sources like ethanol (B145695) or acetate.[7][8]

The differential regulation of ACS1 and ACS2 allows the cell to adapt its acetyl-CoA production to the available carbon source.

Mitochondrial Acetyl-CoA Metabolism

The mitochondrion is the powerhouse of the cell, and its acetyl-CoA pool is predominantly directed towards energy production through the TCA cycle.

The Pyruvate Dehydrogenase (PDH) Complex

The main pathway for mitochondrial acetyl-CoA synthesis is the oxidative decarboxylation of pyruvate, catalyzed by the multi-enzyme pyruvate dehydrogenase (PDH) complex.[9] Pyruvate is transported from the cytoplasm into the mitochondrial matrix by the mitochondrial pyruvate carrier (MPC), which is a heterodimer of Mpc1p and either Mpc2p or Mpc3p, depending on the carbon source.[10][11][12]

The PDH complex comprises three catalytic components:

  • Pyruvate dehydrogenase (E1): Composed of Pda1p and Pdb1p subunits.

  • Dihydrolipoyl transacetylase (E2): Lat1p.

  • Dihydrolipoyl dehydrogenase (E3): Lpd1p.

Regulation of the PDH Complex

The activity of the yeast PDH complex is tightly regulated by reversible phosphorylation of the Pda1p subunit.[13][14]

  • Kinases (Pkp1p, Pkp2p): Phosphorylate and inactivate the PDH complex.[15][16]

  • Phosphatases (Ptc5p/Ppp1p, Ptc6p/Aup1/Ppp2p): Dephosphorylate and activate the complex.[15][16]

This regulatory mechanism allows for rapid control of carbon flux into the TCA cycle in response to the cell's energetic status.

Peroxisomal Acetyl-CoA Metabolism

Peroxisomes in S. cerevisiae are the exclusive site of fatty acid β-oxidation, a catabolic process that breaks down fatty acids into acetyl-CoA units.[17][18]

Fatty Acid β-Oxidation

The β-oxidation pathway consists of four core enzymatic reactions:

  • Acyl-CoA oxidase (Pox1p/Fox1p): Catalyzes the initial dehydrogenation.

  • Multifunctional enzyme (Fox2p): Possesses both hydratase and dehydrogenase activities.

  • 3-ketoacyl-CoA thiolase (Pot1p/Fox3p): Cleaves the β-ketoacyl-CoA to release acetyl-CoA.[19]

The expression of genes encoding β-oxidation enzymes is transcriptionally upregulated in the presence of fatty acids, a process regulated by the transcription factors Pip2p and Oaf1p.[20][21]

Transport of Peroxisomal Acetyl-CoA

Since the peroxisomal membrane is impermeable to acetyl-CoA, the acetyl units must be transported to other compartments for further metabolism. This is primarily achieved through two mechanisms:

  • The Glyoxylate (B1226380) Cycle: Acetyl-CoA can enter the peroxisomal glyoxylate cycle, where it is converted to succinate. Succinate is then transported to the mitochondria.[22]

  • The Carnitine Shuttle: Acetyl-CoA is converted to acetyl-carnitine by the carnitine acetyltransferase Cat2p.[22][23][24] Acetyl-carnitine is then exported from the peroxisome and can be transported into the mitochondria.[25][26]

Nuclear Acetyl-CoA and Histone Acetylation

A distinct pool of acetyl-CoA exists within the nucleus, where its primary role is to serve as the acetyl donor for histone acetylation, a key epigenetic modification that influences chromatin structure and gene expression.[27] The nuclear acetyl-CoA is thought to be in equilibrium with the cytoplasmic pool, with acetyl-CoA diffusing freely between the two compartments.[25]

The levels of nuclear acetyl-CoA are directly linked to the acetylation status of histones. Fluctuations in acetyl-CoA concentration, reflecting the metabolic state of the cell, are translated into changes in histone acetylation, thereby coupling cellular metabolism with the regulation of gene expression.[7][28]

Quantitative Data Summary

The following tables summarize key quantitative data related to acetyl-CoA metabolism in S. cerevisiae.

Table 1: Subcellular Acetyl-CoA Distribution and Concentration

ParameterCytosol/NucleusMitochondriaPeroxisomeReference(s)
Relative Pool Size (on glucose) ~70%~30%Not specified[22]
Relative Concentration 1x20-30x higher than cytosolNot specified[22]
Concentration (nmol/mg CDW on glucose) 0.82 (total cellular)--[29]
Concentration (nmol/mg CDW on glycerol) 0.62 (total cellular)--[29]
Concentration (nmol/mg CDW on succinate) 0.37 (total cellular)--[29]

Table 2: Kinetic Properties of Key Enzymes in Acetyl-CoA Metabolism

EnzymeGeneSubstrateKmVmaxReference(s)
Acetyl-CoA Synthetase 1ACS1Acetate~50 µM-[12]
Acetyl-CoA Synthetase 2ACS2Acetate~1.5 mM-[12]
Citrate Synthase 1 (Mitochondrial)CIT1Acetyl-CoA76 µM1.92 µM/sec/µg[30]
Citrate Synthase 1 (Mitochondrial)CIT1Oxaloacetate9.86 µM1.92 µM/sec/µg[30]
Citrate Synthase 2 (Peroxisomal)CIT2-Not specified-[31]

Table 3: Metabolic Flux Analysis of Cytosolic Acetyl-CoA (Relative Flux Units)

Strain/ConditionAcetyl-CoA Production (via Acs)Acetyl-CoA Consumption (to Malate Synthesis)Acetyl-CoA Consumption (to Fatty Acid Synthesis)Reference(s)
WRY21.25 (0.52-1.44)0.0 (0.0-0.31)Not specified[32]
WRY2 + ACL1.34 (0.83-1.49)0.23 (0.0-0.45)Not specified[32]
WRY2 + ACL, downregulated Mls11.32 (0.92-1.47)0.0 (0.0-0.12)Not specified[32]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Subcellular Fractionation of Yeast Organelles

This protocol is adapted from established methods for the separation of yeast organelles by differential centrifugation and density gradients.

Materials:

  • Yeast culture

  • Spheroplasting buffer (1.2 M sorbitol, 20 mM KPi, pH 7.4)

  • Zymolyase

  • Lysis buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, protease inhibitors)

  • Dounce homogenizer

  • Sucrose (B13894) gradient solutions (e.g., 60%, 50%, 40%, 30% w/v in lysis buffer)

  • Ultracentrifuge and rotors

Procedure:

  • Grow yeast cells to mid-log phase in appropriate media.

  • Harvest cells by centrifugation and wash with water.

  • Resuspend cells in spheroplasting buffer and add Zymolyase. Incubate until spheroplast formation is >90%.

  • Gently harvest spheroplasts by centrifugation and wash with spheroplasting buffer.

  • Resuspend spheroplasts in ice-cold lysis buffer and lyse using a Dounce homogenizer.

  • Perform a series of differential centrifugation steps to enrich for different organelles:

    • Low-speed spin (e.g., 1,000 x g) to pellet unlysed cells and nuclei.

    • Medium-speed spin (e.g., 10,000 x g) to pellet mitochondria.

    • High-speed spin (e.g., 100,000 x g) to pellet microsomes (including peroxisomes and ER).

  • For further purification, resuspend pellets and layer onto a sucrose density gradient.

  • Centrifuge at high speed for several hours.

  • Collect fractions from the gradient and analyze for organelle-specific marker proteins by Western blotting to determine the location of each organelle.

Measurement of Acetyl-CoA Concentration

Acetyl-CoA levels can be quantified using commercially available kits or by HPLC-based methods.

Principle (Kit-based Assay): The assay is based on a coupled enzymatic reaction where acetyl-CoA is a limiting component. The reaction produces a product that can be measured colorimetrically or fluorometrically.

General Protocol (using a commercial kit):

  • Prepare cell or organelle lysates as described by the kit manufacturer. This often involves homogenization in a specific assay buffer and deproteinization.

  • Prepare a standard curve using the provided acetyl-CoA standard.

  • Add samples and standards to a 96-well plate.

  • Add the reaction mix, which contains the necessary enzymes and substrates.

  • Incubate for the recommended time at the specified temperature.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the acetyl-CoA concentration in the samples based on the standard curve.

Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol describes a colorimetric assay to measure PDH activity in isolated mitochondria or cell lysates.[33][34][35][36]

Materials:

  • Isolated mitochondria or cell lysate

  • PDH Assay Buffer

  • PDH Substrate (Pyruvate)

  • NAD+

  • A colorimetric probe that is reduced by NADH

  • Microplate reader

Procedure:

  • Prepare samples (e.g., isolated mitochondria) in PDH Assay Buffer.

  • Prepare a reaction mix containing the assay buffer, substrate, NAD+, and the colorimetric probe.

  • Add the reaction mix to the wells of a 96-well plate.

  • Add the sample to each well to initiate the reaction.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • The rate of change in absorbance is proportional to the PDH activity. Calculate the activity based on a standard curve or the extinction coefficient of the product.

Citrate Synthase Activity Assay

This protocol outlines a method to measure citrate synthase activity, often used as a marker for mitochondrial content.[19][27][28][37][38]

Materials:

  • Cell or mitochondrial lysate

  • Assay Buffer

  • Acetyl-CoA

  • Oxaloacetate

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Microplate reader

Procedure:

  • Prepare cell or mitochondrial lysates in a suitable buffer.

  • Prepare a reaction mix containing the assay buffer, acetyl-CoA, and DTNB.

  • Add the sample to the wells of a 96-well plate.

  • Add the reaction mix to the wells.

  • Initiate the reaction by adding oxaloacetate.

  • Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product from the reaction of CoA-SH with DTNB.

  • The rate of absorbance change is proportional to the citrate synthase activity.

Analysis of Histone Acetylation

Histone acetylation levels can be assessed globally by Western blotting or in a site-specific manner by mass spectrometry.

Western Blotting Protocol:

  • Isolate histones from yeast nuclei.

  • Separate histone proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for a particular histone acetylation mark (e.g., anti-H3K9ac) or a pan-acetyl-lysine antibody.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

  • Normalize the signal to the total amount of the corresponding histone (e.g., total H3).

Visualizations of Pathways and Workflows

Metabolic Pathways

Acetyl_CoA_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome cluster_nucleus Nucleus Pyruvate_c Pyruvate Acetaldehyde Acetaldehyde Pyruvate_c->Acetaldehyde Pdc1/5/6p Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m MPC Acetate_c Acetate Acetaldehyde->Acetate_c Ald2/3/6p AcetylCoA_c Acetyl-CoA Acetate_c->AcetylCoA_c Acs1/2p FattyAcids Fatty Acids / Sterols AcetylCoA_c->FattyAcids ACC1, FAS AcetylCoA_n Acetyl-CoA AcetylCoA_c->AcetylCoA_n Diffusion AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m PDH Complex TCA_Cycle TCA Cycle AcetylCoA_m->TCA_Cycle Cit1p FattyAcids_p Fatty Acids AcetylCoA_p Acetyl-CoA FattyAcids_p->AcetylCoA_p β-oxidation AcetylCarnitine Acetyl-Carnitine AcetylCoA_p->AcetylCarnitine Cat2p Glyoxylate_Cycle Glyoxylate Cycle AcetylCoA_p->Glyoxylate_Cycle Cit2p AcetylCarnitine->AcetylCoA_m Cat2p, Crc1p Histone_Acetylation Histone Acetylation AcetylCoA_n->Histone_Acetylation HATs

Compartmentalized Acetyl-CoA Metabolism in Yeast.
Experimental Workflow: Subcellular Fractionation

Subcellular_Fractionation YeastCulture Yeast Culture (Mid-log phase) Harvesting Harvest & Wash Cells YeastCulture->Harvesting Spheroplasting Spheroplasting (Zymolyase) Harvesting->Spheroplasting Lysis Cell Lysis (Dounce Homogenizer) Spheroplasting->Lysis Lysate Total Cell Lysate Lysis->Lysate LowSpeed Low-Speed Centrifugation (1,000 x g) Lysate->LowSpeed Pellet1 Pellet 1 (Nuclei, Unlysed cells) LowSpeed->Pellet1 Supernatant1 Supernatant 1 LowSpeed->Supernatant1 MediumSpeed Medium-Speed Centrifugation (10,000 x g) Supernatant1->MediumSpeed Pellet2 Pellet 2 (Mitochondria) MediumSpeed->Pellet2 Supernatant2 Supernatant 2 MediumSpeed->Supernatant2 Gradient Sucrose Density Gradient (for further purification) Pellet2->Gradient HighSpeed High-Speed Centrifugation (100,000 x g) Supernatant2->HighSpeed Pellet3 Pellet 3 (Microsomes: Peroxisomes, ER) HighSpeed->Pellet3 Supernatant3 Supernatant 3 (Cytosol) HighSpeed->Supernatant3 Pellet3->Gradient

Workflow for Yeast Subcellular Fractionation.

Conclusion

The compartmentalization of acetyl-CoA metabolism in Saccharomyces cerevisiae is a testament to the elegance and complexity of cellular organization. By maintaining distinct pools of this vital metabolite, yeast cells can efficiently and independently regulate anabolic and catabolic processes, as well as epigenetic modifications. A thorough understanding of the pathways, enzymes, transporters, and regulatory networks that govern acetyl-CoA homeostasis in each compartment is paramount for the rational design of metabolic engineering strategies aimed at producing acetyl-CoA-derived biofuels and chemicals. Furthermore, as the link between metabolism and gene regulation becomes increasingly apparent, the study of compartmentalized acetyl-CoA metabolism offers valuable insights for drug development, particularly in the context of diseases with metabolic dysregulation. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to unraveling the multifaceted roles of acetyl-CoA in cellular life.

References

The Crossroads of Metabolism: A Technical Guide to Acetyl-CoA in Cellular Energetics and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-Coenzyme A (Acetyl-CoA) stands as a central hub in cellular metabolism, acting as a critical link between the catabolism of carbohydrates, fatty acids, and amino acids, and the biosynthetic pathways that fuel cellular growth and function. Its role extends beyond that of a simple metabolic intermediate; acetyl-CoA is a key regulator of cellular energy status and a crucial substrate for post-translational modifications that govern gene expression. This technical guide provides an in-depth exploration of the multifaceted roles of acetyl-CoA, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to support researchers, scientists, and drug development professionals in their understanding of this pivotal molecule.

The Central Role of Acetyl-CoA

Acetyl-CoA is a thioester molecule that participates in a vast array of biochemical reactions.[1] Its primary function is to convey the carbon atoms within the acetyl group to the citric acid cycle to be oxidized for energy production.[2] However, it is also a fundamental building block for the synthesis of fatty acids, cholesterol, and other essential biomolecules.[2] The concentration of acetyl-CoA serves as a critical indicator of the cell's metabolic state, influencing a variety of cellular processes.[3]

Cellular Energetics

In the realm of cellular energetics, acetyl-CoA is the primary fuel for the Krebs cycle (Citric Acid Cycle) . The oxidation of acetyl-CoA in the mitochondrial matrix drives the production of NADH and FADH2, which in turn donate electrons to the electron transport chain, leading to the generation of ATP.[4]

Biosynthesis

In biosynthesis, cytosolic acetyl-CoA is the committed precursor for the synthesis of fatty acids and cholesterol.[5] When cellular energy stores are high, citrate (B86180) is transported from the mitochondria to the cytosol and converted back to acetyl-CoA, which is then used for lipid synthesis.[5]

Epigenetic Regulation

Beyond its metabolic roles, nuclear acetyl-CoA is the sole donor of acetyl groups for the acetylation of histones, a key epigenetic modification that regulates gene expression.[3] The availability of nuclear acetyl-CoA can therefore directly impact the transcriptional landscape of the cell.

Production and Consumption of Acetyl-CoA

The cellular pool of acetyl-CoA is maintained through a complex interplay of production and consumption pathways, which are tightly regulated to meet the cell's metabolic demands.

Production Pathways
  • From Carbohydrates: Glucose is converted to pyruvate (B1213749) through glycolysis in the cytoplasm. Pyruvate is then transported into the mitochondria and oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) .[6]

  • From Fatty Acids: Fatty acids undergo β-oxidation in the mitochondria, a process that sequentially cleaves two-carbon units from the fatty acyl chain to produce acetyl-CoA.[2]

  • From Amino Acids: Certain amino acids, known as ketogenic amino acids, can be degraded to acetyl-CoA or its precursor, acetoacetate.[2]

Consumption Pathways
  • Krebs Cycle: In the mitochondria, acetyl-CoA condenses with oxaloacetate to form citrate, initiating the Krebs cycle.[4]

  • Fatty Acid Synthesis: In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC) , the first committed step in fatty acid synthesis.[7]

  • Cholesterol Synthesis: Cytosolic acetyl-CoA is also the precursor for the synthesis of cholesterol and other isoprenoids.

  • Histone Acetylation: In the nucleus, histone acetyltransferases (HATs) utilize acetyl-CoA to acetylate lysine (B10760008) residues on histone tails.[3]

  • Ketone Body Formation: In the liver, under conditions of prolonged fasting or carbohydrate restriction, mitochondrial acetyl-CoA is converted into ketone bodies.

Quantitative Data

The following tables summarize key quantitative data related to acetyl-CoA metabolism, providing a basis for comparison and modeling.

Table 1: Subcellular Acetyl-CoA Concentrations
Cell Type/TissueMitochondrial Acetyl-CoA (nmol/mg protein)Cytosolic Acetyl-CoA (nmol/mg protein)Reference
Rat Hepatocytes (fed)0.3 - 0.9Variable, changes opposite to mitochondrial[8]
Differentiating SN56 cellsDecreasedMarkedly Increased[9]
E. coli~3.5 (with acs overexpression)-[10]
Table 2: Kinetic Properties of Key Enzymes
EnzymeSubstrateKm (µM)Ki (µM)InhibitorReference
Pyruvate Dehydrogenase Complex (Ehrlich ascites tumor cells) Pyruvate46--[11]
NAD+11022NADH[11]
CoA3658Acetyl-CoA[11]
ATP-Citrate Lyase (bacterial) ATP21037ADP[12][13]
Citrate57 (first molecule)--[12][13]
Acetyl-CoA Carboxylase (E. coli) Malonyl-CoA--Desthiobiotin, 2-imidazolidone[14]

Signaling Pathways and Logical Relationships

The intricate network of pathways involving acetyl-CoA can be visualized to better understand the logical flow and regulatory connections.

Acetyl_CoA_Metabolism Carbohydrates Carbohydrates Pyruvate Pyruvate Carbohydrates->Pyruvate Glycolysis FattyAcids Fatty Acids Mito_AcetylCoA Mitochondrial Acetyl-CoA FattyAcids->Mito_AcetylCoA β-oxidation AminoAcids Amino Acids AminoAcids->Mito_AcetylCoA Pyruvate->Mito_AcetylCoA PDC Krebs_Cycle Krebs Cycle Mito_AcetylCoA->Krebs_Cycle Citrate Citrate Mito_AcetylCoA->Citrate Cyto_AcetylCoA Cytosolic Acetyl-CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Cyto_AcetylCoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Cyto_AcetylCoA->Cholesterol_Synthesis Histone_Acetylation Histone Acetylation Cyto_AcetylCoA->Histone_Acetylation ATP ATP Krebs_Cycle->ATP Oxidative Phosphorylation Citrate->Cyto_AcetylCoA ATP-Citrate Lyase

Caption: Central role of Acetyl-CoA in metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of acetyl-CoA.

Extraction of Acyl-CoAs from Cultured Mammalian Cells

This protocol is adapted from established methods to ensure high recovery and stability of acyl-CoAs for analysis by LC-MS.[15]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal standards (optional, but recommended)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate culture medium and wash the monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a defined volume of ice-cold methanol (containing internal standards, if used) to the cells.

    • Adherent cells: Scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the sample briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the chosen reconstitution solvent.

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an appropriate vial for LC-MS analysis.

Quantification of Acetyl-CoA by HPLC

This protocol outlines a method for the quantification of acetyl-CoA using High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

Materials:

  • Perchloric acid (PCA) solution (e.g., 5%)

  • Dithiothreitol (DTT)

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase A: e.g., 5 mM ammonium acetate in HPLC grade water

  • Mobile phase B: e.g., 5 mM ammonium acetate in 95:5 acetonitrile:water

  • Acetyl-CoA standard solutions

Procedure:

  • Sample Preparation (from cultured cells):

    • Harvest and wash cells as described in the extraction protocol.

    • Resuspend the cell pellet in a PCA solution containing DTT.

    • Incubate on ice for 10 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • The supernatant is ready for immediate HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a defined volume of the sample supernatant.

    • Run a gradient elution program to separate acetyl-CoA from other cellular components. A typical gradient might be:

      • Isocratic at 2% B for 2 minutes.

      • Linear gradient from 2% to 25% B over 3.5 minutes.

      • Linear gradient from 25% to 100% B over 0.5 minutes.

      • Isocratic at 100% B for 8.5 minutes.

      • Return to initial conditions and re-equilibrate.[18]

    • Detect acetyl-CoA by its absorbance at 254 nm.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of acetyl-CoA.

    • Determine the concentration of acetyl-CoA in the samples by comparing their peak areas to the standard curve.

Citrate Synthase Activity Assay

This colorimetric assay measures the activity of citrate synthase, a key enzyme in the Krebs cycle.[19][20][21]

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Acetyl-CoA solution

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Oxaloacetate solution

  • Cell or tissue lysate, or purified mitochondria

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold assay buffer.

    • Centrifuge to remove insoluble material.

  • Reaction Setup:

    • In each well of a 96-well plate, add:

      • Sample (cell lysate or mitochondrial preparation)

      • Assay Buffer

      • Acetyl-CoA solution

      • DTNB solution

  • Initiate Reaction:

    • Add oxaloacetate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) in a kinetic mode. The absorbance is due to the formation of TNB, which is produced from the reaction of the released Coenzyme A with DTNB.

  • Calculation:

    • Determine the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

    • Calculate the citrate synthase activity using the molar extinction coefficient of TNB.

Citrate_Synthase_Assay AcetylCoA Acetyl-CoA CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Citrate Citrate CitrateSynthase->Citrate CoA_SH CoA-SH CitrateSynthase->CoA_SH TNB TNB (Yellow) CoA_SH->TNB + DTNB DTNB DTNB DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer

Caption: Workflow for the Citrate Synthase activity assay.

Fatty Acid Synthase (FAS) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of fatty acid synthase by monitoring the consumption of NADPH.[22]

Materials:

  • Spectrophotometer

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • NADPH solution

  • Cell or tissue lysate containing FAS

Procedure:

  • Sample Preparation:

    • Prepare a cell or tissue lysate as for the citrate synthase assay.

  • Reaction Setup:

    • In a cuvette, combine:

      • Assay Buffer

      • Acetyl-CoA solution

      • Malonyl-CoA solution

      • Sample (lysate)

  • Initiate Reaction:

    • Add NADPH solution to the cuvette to start the reaction.

  • Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Calculation:

    • Determine the rate of change in absorbance (ΔA/min).

    • Calculate the FAS activity using the molar extinction coefficient of NADPH.

Histone Acetyltransferase (HAT) Activity Assay

This is a colorimetric assay for the detection of HAT activity.[23][24]

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • HAT Assay Buffer

  • HAT Substrate I (e.g., a specific histone peptide)

  • HAT Substrate II (contains Acetyl-CoA)

  • NADH Generating Enzyme

  • Soluble tetrazolium dye (e.g., WST-1)

  • Nuclear extract or purified HAT enzyme

Procedure:

  • Sample Preparation:

    • Prepare nuclear extracts from cells or tissues.

  • Assay Mix Preparation:

    • Prepare an assay mix containing HAT Assay Buffer, HAT Substrate I, HAT Substrate II, and NADH Generating Enzyme.

  • Reaction Setup:

    • Add the sample (nuclear extract) to the wells of a 96-well plate.

    • Add the assay mix to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 1-4 hours.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the tetrazolium dye used (e.g., 440 nm for WST-1). The color development is proportional to the amount of NADH produced, which is linked to the release of Coenzyme A during the HAT reaction.

  • Data Analysis:

    • Subtract the background reading (from a well without HAT enzyme) from the sample readings.

    • HAT activity can be expressed as the change in absorbance per unit time per amount of protein.

HAT_Assay Histone_Peptide Histone Peptide (Substrate I) HAT_Enzyme HAT Enzyme Histone_Peptide->HAT_Enzyme AcetylCoA_HAT Acetyl-CoA (in Substrate II) AcetylCoA_HAT->HAT_Enzyme Acetylated_Peptide Acetylated Peptide HAT_Enzyme->Acetylated_Peptide CoA_SH_HAT CoA-SH HAT_Enzyme->CoA_SH_HAT NADH_Generating_Enzyme NADH Generating Enzyme CoA_SH_HAT->NADH_Generating_Enzyme NADH NADH NADH_Generating_Enzyme->NADH Colored_Product Colored Product NADH->Colored_Product + Tetrazolium Dye Tetrazolium_Dye Tetrazolium Dye (e.g., WST-1) Tetrazolium_Dye->Colored_Product Spectrophotometer_HAT Measure Absorbance (e.g., at 440 nm) Colored_Product->Spectrophotometer_HAT

Caption: Workflow for the HAT activity assay.

Conclusion

Acetyl-CoA is a molecule of paramount importance in cellular metabolism, acting as a linchpin that connects catabolic and anabolic processes. Its central role in energy production, biosynthesis, and epigenetic regulation makes it a key target for understanding and potentially manipulating cellular function in both health and disease. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of acetyl-CoA metabolism and its profound impact on cellular physiology. A thorough understanding of the intricate regulation of acetyl-CoA pathways is essential for the development of novel therapeutic strategies targeting metabolic disorders and cancer.

References

A Technical Guide to the Biochemical Properties of Feruloyl-CoA Synthetase (FCS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloyl-CoA Synthetase (FCS), systematically known as trans-ferulate:CoASH ligase (EC 6.2.1.34), is a key enzyme in the metabolic pathways of phenylpropanoids, particularly in the biosynthesis of lignin (B12514952) and the microbial degradation of ferulic acid.[1][2] By catalyzing the ATP-dependent activation of ferulic acid to its corresponding thioester, feruloyl-CoA, FCS directs this important phenolic compound into various downstream metabolic routes.[1][3] This document provides an in-depth overview of the core biochemical properties of FCS, detailed experimental protocols for its characterization, and a summary of its kinetic parameters, serving as a vital resource for researchers in biochemistry, metabolic engineering, and drug development.

Enzymatic Reaction and Mechanism

Feruloyl-CoA synthetase belongs to the family of ligases that form carbon-sulfur bonds.[2] The enzyme catalyzes the thiolation of ferulic acid with Coenzyme A (CoA) in a two-step reaction that requires ATP and magnesium ions (Mg²⁺) as a cofactor.[3][4] The overall reaction is as follows:

trans-ferulic acid + ATP + CoASH ⇌ trans-feruloyl-CoA + AMP + Diphosphate[4]

The reaction mechanism is analogous to that of other acyl-CoA synthetases.[5] It involves the initial formation of an enzyme-bound feruloyl-adenylate intermediate (feruloyl-AMP) from ferulic acid and ATP, with the release of pyrophosphate. Subsequently, the sulfhydryl group of CoA attacks the feruloyl-adenylate, leading to the formation of the high-energy thioester bond in feruloyl-CoA and the release of AMP.[6]

Biochemical and Kinetic Properties

The biochemical characteristics of FCS can vary between different source organisms. However, several key properties are generally conserved.

Optimal Conditions

FCS enzymes typically exhibit optimal activity under neutral to slightly alkaline pH conditions and at moderate temperatures. For instance, FCS from a soil metagenome (FCS1) and Streptomyces sp. V-1 show optimal activity at pH 7.0-9.0 and temperatures between 30°C and 37°C.[1][4] The enzyme from Streptomyces sp. V-1 denatures at 45°C.[4] The stability of some FCS enzymes in alkaline conditions is a noteworthy feature for biotechnological applications.[1]

Cofactor Requirements

The activity of FCS is critically dependent on the presence of divalent cations, with Mg²⁺ being the most effective activator.[4][7] Other ions such as Mn²⁺ and Co²⁺ can substitute for Mg²⁺ but generally result in reduced enzyme activity.[4]

Kinetic Parameters

The kinetic performance of FCS has been characterized for enzymes from several prokaryotic sources. These enzymes generally display Michaelis-Menten kinetics. A summary of key kinetic parameters for ferulic acid as a substrate is presented below.

Enzyme Source Km (mM) Vmax (U/mg) kcat (s⁻¹) kcat/Km (mM⁻¹s⁻¹) Reference
Soil Metagenome (FCS1)0.136.845.9371.6[1]
Streptomyces sp. V-10.3578.267.7~193.4[4]

Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Substrate Specificity

While ferulic acid is the primary substrate, many FCS enzymes exhibit activity towards other hydroxycinnamic acids. This broader specificity is crucial for their role in metabolizing various lignin-derived aromatic compounds.

Substrate Relative Activity (%) with FCS from Streptomyces sp. V-1
Ferulic Acid100
Caffeic AcidActive
p-Coumaric AcidActive
trans-Cinnamic AcidLess Active
3-Methoxycinnamic AcidNot Active
4-Methoxycinnamic AcidNot Active

Data sourced from UniProt entry for Streptomyces sp. FCS.[4] Some enzymes, like LM-FCS2 from a microbial consortium, are also able to convert sinapic acid.[8]

Role in Metabolic Pathways

FCS plays a pivotal role at the branch point of several metabolic pathways. The feruloyl-CoA produced is a central intermediate for the biosynthesis of lignin monomers in plants and for the catabolism of ferulic acid in microorganisms, often leading to the production of valuable chemicals like vanillin.[1][3]

Metabolic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_activation CoA Ligation cluster_downstream Downstream Metabolism Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid Feruloyl_CoA Feruloyl_CoA p_Coumaric_acid->Feruloyl_CoA Alternative Pathway Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid O-methylation FCS FCS Ferulic_acid->FCS Ferulic_acid->Feruloyl_CoA + ATP + CoA FCS->Feruloyl_CoA Lignin_Monomers Lignin_Monomers Feruloyl_CoA->Lignin_Monomers Plant Biosynthesis Vanillin Vanillin Feruloyl_CoA->Vanillin Microbial Catabolism Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purification Enzyme Purification Reagent_Prep Reagent Preparation (Buffer, Substrates, Cofactors) Reaction_Setup Set up Reaction Mix in UV Plate/Cuvette Reagent_Prep->Reaction_Setup Initiation Initiate Reaction (Add Enzyme/ATP) Reaction_Setup->Initiation Measurement Monitor A345 nm (Spectrophotometer) Initiation->Measurement Rate_Calc Calculate Initial Rate (ΔAbs/min) Measurement->Rate_Calc Activity_Calc Calculate Specific Activity (Beer-Lambert Law) Rate_Calc->Activity_Calc Kinetics Determine Kinetic Parameters (Vary Substrate Conc.) Activity_Calc->Kinetics

References

Structural Analysis of 4-hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL) is a key enzyme in the microbial degradation of phenylpropanoids, a class of compounds abundant in plant biomass. This enzyme, a member of the crotonase superfamily, catalyzes the conversion of 4-hydroxycinnamoyl-CoA thioesters, such as feruloyl-CoA, into valuable aromatic aldehydes like vanillin (B372448).[1][2] The unique catalytic activity of HCHL, involving both a hydration and a carbon-carbon bond cleavage reaction, makes it a prime target for applications in metabolic engineering and the biotechnological production of flavor and fragrance compounds. This technical guide provides a comprehensive overview of the structural and functional aspects of HCHL, with a focus on the enzyme from Pseudomonas fluorescens.

Structural Overview

The crystal structure of HCHL from Pseudomonas fluorescens AN103 has been determined to a resolution of 1.8 Å.[1][2][3][4] This high-resolution structure provides critical insights into the enzyme's architecture and catalytic mechanism.

Quaternary Structure

HCHL exists as a hexamer, formed by the stacking of two trimeric rings.[1][2][3][4] This hexameric assembly is a common feature among members of the crotonase superfamily. The active sites are located at the interface between adjacent subunits within each trimer, highlighting the importance of the quaternary structure for catalysis.

Monomeric Fold

Each HCHL monomer consists of two domains: a larger N-terminal domain and a smaller C-terminal domain. The overall fold is characteristic of the crotonase superfamily, with a central β-sheet surrounded by α-helices.

Active Site Architecture

The active site of HCHL is a well-defined pocket that accommodates the 4-hydroxycinnamoyl-CoA substrate. The binding of the substrate is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key feature of the active site is the presence of an "oxyanion hole," formed by the backbone amide groups of two conserved glycine (B1666218) residues. This oxyanion hole is crucial for stabilizing the negatively charged intermediate formed during the hydration step of the catalytic cycle.[4]

Two residues have been identified as being of particular importance for the enzyme's function:

  • Glutamic acid 143 (Glu-143): This residue is located in the heart of the active site and is essential for catalysis. It is proposed to act as a general base, abstracting a proton from a water molecule to activate it for nucleophilic attack on the double bond of the substrate.

  • Tyrosine 239 (Tyr-239): This residue plays a critical role in substrate binding and specificity. Its hydroxyl group forms a hydrogen bond with the phenolic hydroxyl group of the substrate, anchoring it in the correct orientation for catalysis. This interaction is thought to be a key determinant of HCHL's preference for 4-hydroxycinnamoyl-CoA substrates.[4]

Catalytic Mechanism

The conversion of 4-hydroxycinnamoyl-CoA to the corresponding aromatic aldehyde by HCHL proceeds through a two-step mechanism:

  • Hydration: An activated water molecule, generated with the assistance of Glu-143, attacks the β-carbon of the α,β-unsaturated thioester. This results in the formation of a β-hydroxy acyl-CoA intermediate.

  • Retro-aldol cleavage: The β-hydroxy acyl-CoA intermediate undergoes a retro-aldol reaction, leading to the cleavage of the Cα-Cβ bond. This step releases the aromatic aldehyde and acetyl-CoA as products.

HCHL_Catalytic_Mechanism S 4-Hydroxycinnamoyl-CoA I β-Hydroxy acyl-CoA Intermediate S->I P1 Aromatic Aldehyde I->P1 C-C bond cleavage P2 Acetyl-CoA I->P2 C-C bond cleavage

HCHL Catalytic Mechanism

Quantitative Data

Crystallographic Data
ParameterValueReference
PDB ID2A7T
Resolution (Å)1.80[1][2][3][4]
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=154.4, b=167.5, c=130.8
R-factor / R-free0.188 / 0.224
No. of molecules in ASU12 (two hexamers)[1][2][3][4]
Kinetic Parameters
SubstrateKm (µM)kcat (s⁻¹)Reference
4-Coumaroyl-CoA5.22.3[5]
Caffeoyl-CoA1.6-[5]
Feruloyl-CoA2.4-[5]

Experimental Protocols

Recombinant Expression and Purification of HCHL

This protocol describes the expression of HCHL from P. fluorescens in E. coli and its subsequent purification.

HCHL_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification E1 Transform E. coli with HCHL expression vector E2 Grow cells to mid-log phase E1->E2 E3 Induce protein expression with IPTG E2->E3 E4 Harvest cells by centrifugation E3->E4 P1 Cell lysis by sonication E4->P1 P2 Clarification by centrifugation P1->P2 P3 Affinity chromatography (e.g., Ni-NTA) P2->P3 P4 Size-exclusion chromatography P3->P4 P5 Assess purity by SDS-PAGE P4->P5

HCHL Expression and Purification

Methodology:

  • Expression: The gene encoding HCHL is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag). The vector is then transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated for a further 4-6 hours at 30°C. Cells are harvested by centrifugation.

  • Purification: The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. The lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged HCHL is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. HCHL is then eluted with elution buffer (lysis buffer with 250 mM imidazole). For higher purity, the eluted protein can be further purified by size-exclusion chromatography. The purity of the final protein sample is assessed by SDS-PAGE.

HCHL Enzymatic Assay

The activity of HCHL can be determined by monitoring the decrease in absorbance of the 4-hydroxycinnamoyl-CoA substrate, which has a characteristic absorbance maximum around 345 nm.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.5), the 4-hydroxycinnamoyl-CoA substrate (e.g., 50 µM feruloyl-CoA), and purified HCHL enzyme.

  • Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 345 nm is monitored over time using a spectrophotometer.

  • Calculation of Activity: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the Beer-Lambert law and the molar extinction coefficient of the substrate.

Site-Directed Mutagenesis of HCHL

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in enzyme function. For HCHL, key targets for mutagenesis are the active site residues Glu-143 and Tyr-239.

SDM_Workflow cluster_sdm Site-Directed Mutagenesis cluster_analysis Mutant Analysis S1 Design mutagenic primers S2 PCR amplification of HCHL plasmid S1->S2 S3 DpnI digestion of parental DNA S2->S3 S4 Transformation into E. coli S3->S4 S5 Sequence verification of the mutation S4->S5 A1 Express and purify mutant protein S5->A1 A2 Perform kinetic analysis A1->A2 A3 Compare with wild-type enzyme A2->A3

Site-Directed Mutagenesis Workflow

Methodology:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., changing Glu-143 to Alanine).

  • PCR Amplification: Use the mutagenic primers to amplify the entire HCHL expression plasmid in a PCR reaction.

  • DpnI Digestion: The PCR product is treated with DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation and Sequencing: The DpnI-treated plasmid is transformed into competent E. coli. Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.

  • Mutant Characterization: The confirmed mutant HCHL is then expressed, purified, and its kinetic parameters are determined and compared to the wild-type enzyme to assess the impact of the mutation.

Crystallization of HCHL

Crystallization is a prerequisite for determining the three-dimensional structure of a protein by X-ray crystallography.

Methodology:

  • Protein Preparation: Purified HCHL is concentrated to a suitable concentration (e.g., 10 mg/mL) in a low-salt buffer.

  • Crystallization Screening: The concentrated protein is subjected to a wide range of crystallization conditions using commercial screening kits and the hanging-drop vapor diffusion method.

  • Optimization: Promising crystallization conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.

  • Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are carefully harvested and cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen for X-ray diffraction analysis.

Conclusion

The structural and functional characterization of 4-hydroxycinnamoyl-CoA hydratase/lyase has provided a detailed understanding of its catalytic mechanism and substrate specificity. This knowledge is invaluable for the rational design of HCHL variants with improved properties for various biotechnological applications, including the sustainable production of valuable aromatic compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this fascinating enzyme.

References

Natural diversity of fcs and ech genes in bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Diversity of fcs and ech Genes in Bacteria

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial catabolism of lignin-derived aromatic compounds is a cornerstone of global carbon cycling and a focal point for biotechnological innovation. Central to this process are the fcs (feruloyl-CoA synthetase) and ech (enoyl-CoA hydratase/aldolase) genes, which encode the key enzymes for the conversion of ferulic acid—a common lignin (B12514952) monomer—into valuable platform chemicals like vanillin (B372448). This technical guide provides a comprehensive overview of the natural diversity of fcs and ech genes across the bacterial kingdom. It details the underlying biochemical pathways, presents quantitative data on enzyme diversity, outlines key experimental methodologies for their study, and explores their significance in the broader context of lignin valorization.

The Ferulic Acid Catabolic Pathway: A CoA-Dependent Mechanism

Bacteria have evolved a sophisticated, CoA-dependent pathway to metabolize ferulic acid, a phenolic compound abundant in plant cell walls.[1][2] This process circumvents the complexities of direct side-chain cleavage and instead utilizes a two-step enzymatic reaction catalyzed by feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/aldolase (ECH).[1][3]

  • Step 1: Activation by Feruloyl-CoA Synthetase (FCS): The pathway is initiated by FCS, which activates ferulic acid by catalyzing its thioesterification with Coenzyme A (CoA).[2] This reaction is ATP-dependent and results in the formation of feruloyl-CoA.[4]

  • Step 2: Hydration and Cleavage by Enoyl-CoA Hydratase/Aldolase (ECH): The feruloyl-CoA is then acted upon by a bifunctional enzyme, ECH (also referred to as feruloyl-CoA hydratase/lyase or FCHL).[2] This enzyme first hydrates the propenoyl side chain and subsequently performs a retro-aldol cleavage, yielding vanillin and acetyl-CoA.[2][3] The acetyl-CoA can then enter central metabolic pathways, such as the TCA cycle.[2]

This metabolic route has been identified and characterized in various bacteria, including Pseudomonas putida, Amycolatopsis sp., and Sphingobium sp.[2]

Ferulic_Acid_Catabolism Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA  FCS AMP_PPi AMP, PPi Ferulic_Acid->AMP_PPi Intermediate 4-hydroxy-3-methoxyphenyl- β-hydroxypropionyl-CoA Feruloyl_CoA->Intermediate  ECH (Hydratase) Vanillin Vanillin Intermediate->Vanillin  ECH (Lyase) Acetyl_CoA Acetyl-CoA Intermediate->Acetyl_CoA TCA_Cycle Central Metabolism (TCA Cycle) Vanillin->TCA_Cycle Further Degradation Acetyl_CoA->TCA_Cycle ATP_CoA ATP, CoA-SH ATP_CoA->Ferulic_Acid H2O H₂O H2O->Feruloyl_CoA

Figure 1: The CoA-dependent catabolic pathway of ferulic acid in bacteria.

Natural Diversity and Distribution of fcs and ech Genes

The fcs and ech genes exhibit considerable diversity across the bacterial domain, reflecting their adaptation to various ecological niches where lignin degradation occurs. This diversity is evident at both the genetic and functional levels.

Genetic Organization and Distribution

The genes for ferulic acid catabolism are often found clustered together in bacterial genomes. In Pseudomonas sp. strain HR199, for instance, the fcs and ech genes are located on the same DNA region, alongside a β-ketothiolase gene (aat), suggesting a coordinated regulation and evolutionary history.[3] Bioinformatic analyses reveal that homologs of lignin degradation pathways, including those involving fcs and ech, are present across a range of bacterial classes, most notably Actinobacteria and Proteobacteria.[5][6] This widespread distribution underscores their importance in the decomposition of plant biomass in diverse environments.[6][7]

Functional and Biochemical Diversity

The proteins encoded by fcs and ech genes from different bacterial sources display a range of biochemical properties, including substrate specificity and kinetic parameters. While the primary substrate is ferulic acid, many FCS enzymes can also activate other hydroxycinnamic acids, such as caffeate and p-coumaric acid.[4] This functional plasticity allows bacteria to process a variety of lignin-derived monomers. The kinetic properties of these enzymes are key determinants of their efficiency and have been characterized for several prokaryotic variants.

Table 1: Comparison of Kinetic Properties of Feruloyl-CoA Synthetases (FCS) from Different Bacterial Sources

Enzyme (Source) Km (mM) for Ferulic Acid Vmax (U/mg) kcat (s-1) Optimal pH Optimal Temp. (°C) Reference
FCS1 (Soil Metagenome) 0.1 36.8 45.9 7.8 - 9.0 37 [8]
FCS from Streptomyces sp. V-1 N/A N/A 67.7 7.0 30 [4][8]

| FCS from Pseudomonas putida | N/A | N/A | N/A | N/A | 30-37 |[8] |

Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

The ECH enzymes belong to the crotonase superfamily, a large and diverse group of enzymes involved in various metabolic pathways, including fatty acid degradation.[9][10] While some ECH enzymes are highly specific, others exhibit broader substrate ranges. Structurally, bacterial ECHs often exist as trimers and possess highly conserved glutamate (B1630785) residues in their active sites that are critical for catalysis.[10]

Experimental Methodologies for Studying fcs and ech Genes

The characterization of novel fcs and ech genes and their encoded enzymes relies on a suite of established molecular biology and biochemical techniques. The following protocols are fundamental to their study.

Gene Identification and Heterologous Expression

The initial step often involves identifying candidate genes from genomic or metagenomic libraries. Once identified, the genes are cloned into an expression vector (e.g., pET series) and transformed into a suitable host, typically Escherichia coli, for heterologous expression.[3] This allows for the production of sufficient quantities of the enzyme for purification and characterization.

Experimental_Workflow cluster_0 Gene Discovery & Cloning cluster_1 Protein Production & Purification cluster_2 Functional Characterization Genomic_DNA Genomic/Metagenomic DNA Isolation PCR PCR Amplification of fcs/ech Genes Genomic_DNA->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Expression Induction of Gene Expression (e.g., IPTG) Transformation->Expression Lysis Cell Lysis & Lysate Clarification Expression->Lysis Purification Protein Purification (e.g., Ni-NTA Chromatography) Lysis->Purification Protein Purified FCS/ECH Enzyme Purification->Protein Enzyme_Assay Enzyme Activity Assays (Spectrophotometry, HPLC) Protein->Enzyme_Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetics Gene_KO Gene Inactivation in Native Host Phenotype Phenotypic Analysis of Mutant Gene_KO->Phenotype

Figure 2: A generalized experimental workflow for the characterization of fcs and ech genes.
Feruloyl-CoA Synthetase (FCS) Activity Assay

Principle: This spectrophotometric assay measures the initial rate of feruloyl-CoA formation, which absorbs light at 345 nm.[2][3]

Protocol:

  • Prepare a reaction mixture (1 ml final volume) containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 2.5 mM MgCl₂

    • 0.7 mM Ferulic Acid

    • 0.4 mM Coenzyme A (CoA)

    • An appropriate amount of purified FCS enzyme or cell-free extract.

  • Incubate the mixture at the enzyme's optimal temperature (e.g., 30°C).

  • Initiate the reaction by adding 2 mM ATP.

  • Immediately monitor the increase in absorbance at 345 nm using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ = 1.9 x 10⁴ M⁻¹ cm⁻¹).[2][8]

Enoyl-CoA Hydratase/Aldolase (ECH) Activity Assay

Principle: This assay can be performed in a coupled reaction with FCS or by directly providing feruloyl-CoA. The conversion of ferulic acid to vanillin is monitored over time using High-Pressure Liquid Chromatography (HPLC).[3]

Protocol:

  • Set up a reaction containing ferulic acid, ATP, CoA, MgCl₂, and both FCS and ECH enzymes in a suitable buffer.

  • Incubate the reaction at the optimal temperature.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).

  • Analyze the samples by reverse-phase HPLC to quantify the decrease in the ferulic acid substrate and the increase in the vanillin product.

  • A standard curve for vanillin and ferulic acid should be used for accurate quantification.

Gene Inactivation for Functional Validation

Principle: To confirm the essential role of fcs and ech in the native organism, the genes are inactivated through targeted mutagenesis, often by inserting an antibiotic resistance cassette.[3]

Methodology (example using homologous recombination):

  • The target gene (fcs or ech) is cloned into a suicide vector that cannot replicate in the target bacterium.

  • An antibiotic resistance gene (e.g., gentamicin (B1671437) resistance) is inserted into the cloned gene, disrupting its reading frame.

  • This construct is transferred from a donor E. coli strain to the target bacterium (e.g., Pseudomonas) via conjugation.

  • Homologous recombination events will exchange the functional wild-type gene on the chromosome with the inactivated version from the plasmid.

  • Successful mutants are selected based on their acquired antibiotic resistance and loss of the vector's marker.

  • The resulting mutant strain is then tested for its inability to grow on ferulic acid as a sole carbon source, confirming the gene's essential function in the pathway.[3]

Biotechnological Significance: Lignin Valorization

The natural diversity of fcs and ech genes represents a valuable genetic reservoir for metabolic engineering and synthetic biology applications. Lignin, a major component of lignocellulosic biomass, is an underutilized waste product in the pulp, paper, and biofuel industries.[6][11] The bacterial pathway for ferulic acid degradation provides a direct route to convert this lignin-derived compound into vanillin, a high-value flavor and aroma compound.[2]

By harnessing the power of robust and efficient FCS and ECH enzymes, engineered microorganisms can be developed as biocatalysts for the sustainable production of vanillin and other chemicals from renewable biomass, contributing to a circular bioeconomy.[2][12]

Lignin_Valorization Lignocellulose Lignocellulosic Biomass Pretreatment Biomass Pretreatment (e.g., Alkaline) Lignocellulose->Pretreatment Lignin Lignin Polymer Pretreatment->Lignin Ferulic_Acid Ferulic Acid (Monomer) Lignin->Ferulic_Acid Depolymerization Bacterial_Cell Engineered Bacterium Ferulic_Acid->Bacterial_Cell Vanillin Vanillin (High-Value Chemical) Bacterial_Cell->Vanillin Biotransformation FCS_ECH fcs & ech Genes

Figure 3: Logical relationship showing the role of fcs and ech in lignin valorization.

Conclusion

The fcs and ech genes are pivotal components of bacterial metabolism, enabling the conversion of lignin-derived ferulic acid into central metabolites and valuable biochemicals. Their significant natural diversity across different bacterial phyla provides a rich toolkit for scientific research and industrial biotechnology. Understanding this diversity, from gene organization and regulation to enzyme kinetics and substrate specificity, is crucial for harnessing their full potential. The experimental protocols detailed herein provide a framework for the continued discovery and characterization of novel fcs and ech variants, paving the way for the development of next-generation biocatalysts for a sustainable future.

References

Evolutionary origin of caffeoyl CoA O-methyltransferase-like genes.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Evolutionary Origin of Caffeoyl CoA O-Methyltransferase-Like Genes

Introduction

Caffeoyl coenzyme A O-methyltransferase (CCoAOMT) is a pivotal enzyme in plant secondary metabolism, primarily known for its role in the biosynthesis of lignin (B12514952).[1][2] Lignin, a complex polymer of phenylpropanoids, provides structural integrity to the plant cell wall, facilitates water transport, and acts as a barrier against pathogens.[1][3] The CCoAOMT enzyme, a type of S-adenosyl-L-methionine (SAM) dependent methyltransferase, catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[2][4] This reaction is a critical step in the synthesis of both guaiacyl (G) and syringyl (S) lignin monomers.[3][4] Understanding the evolutionary origins and diversification of the CCoAOMT gene family provides crucial insights into the adaptation of plants to terrestrial environments and the development of complex vascular systems. This guide explores the phylogenetic relationships, structural evolution, and functional diversification of CCoAOMT-like genes, intended for researchers, scientists, and professionals in drug development and plant biotechnology.

Phylogenetic Analysis and Gene Family Expansion

The CCoAOMT gene family has been identified and characterized across a wide range of plant species, from herbaceous annuals to woody perennials.[4][5] Phylogenetic analyses consistently show that these genes can be classified into distinct groups or clades, reflecting their evolutionary history.[1][6][7] In many plant species, the CCoAOMT gene family has expanded through gene duplication events, which are a primary driving force for the evolution of new gene functions.

Mechanisms of Expansion

The expansion of the CCoAOMT gene family is largely attributed to two main mechanisms:

  • Segmental Duplication: This occurs during large-scale duplication of chromosomal regions, often resulting from whole-genome duplication events. These duplicated genes may be found on different chromosomes.[4][7]

  • Tandem Duplication: This involves the duplication of a gene in the same chromosomal region, leading to a cluster of closely related genes.[6][7]

These duplication events provide the raw genetic material for evolutionary innovation. Following duplication, a gene pair can have several fates: one copy may be lost (nonfunctionalization), both copies may retain the original function, they may divide the original function (subfunctionalization), or one copy may acquire a novel function (neofunctionalization).

Data Presentation: CCoAOMT Gene Family Size in Various Plant Species

The number of CCoAOMT genes varies significantly among different plant species, reflecting their unique evolutionary histories and genomic complexities.

SpeciesCommon NameNumber of CCoAOMT Genes IdentifiedReference(s)
Arabidopsis thalianaThale Cress7[1][4][6]
Oryza sativaRice6[1][4][7]
Populus trichocarpaPoplar6[1][5]
Sorghum bicolorSorghum7[1]
Vitis viniferaGrape10[7]
Camellia sinensisTea Plant10[1]
Corchorus capsularisWhite Jute6[1]
Corchorus olitoriusTossa Jute6[1]
Gossypium arboreumTree Cotton9[4]
Gossypium raimondii---8[4]
Gossypium hirsutumUpland Cotton16[4]
Gossypium barbadenseSea-Island Cotton17[4]
Solanum tuberosumPotato12[7]
Dendrocalamus farinosus---17[5]
Malus domesticaApple12[6]
Pyrus bretschneideriChinese White Pear8[6]
Prunus persicaPeach15[6]

Conserved Structures and Functional Diversification

Despite the expansion and diversification of the gene family, CCoAOMT proteins retain highly conserved structural features and motifs, which are essential for their catalytic activity.

Conserved Motifs

Studies have identified several conserved motifs in CCoAOMT proteins that are characteristic of plant CCoAOMTs and crucial for their function.[6]

Motif IDSequencePutative Function
Motif 1DFIFVDADKDNYPlant CCoAOMT unique tag sequence
Motif 2KLINAKNTMEIGVYTGYSLLATAPlant CCoAOMT unique tag sequence
Motif 3GDGITLCRRPlant CCoAOMT unique tag sequence
Motif 4PVIQKAGVAHKIEFPlant CCoAOMT unique tag sequence
Motif 5TSVYPREPEPMKELRELTPlant CCoAOMT unique tag sequence

Data derived from a study on Rosaceae species.[6]

The Central Role in Lignin Biosynthesis

The ancestral and most well-characterized function of CCoAOMT is the methylation of caffeoyl-CoA to feruloyl-CoA. This step is crucial for producing the precursors for both G-lignin and S-lignin.[3] Repression or knockout of CCoAOMT expression in various plants, such as poplar and tobacco, leads to a significant reduction in total lignin content and alters the lignin composition.[8][9][10]

Lignin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignin_specific Lignin Monomer Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic_acid->p-Coumaroyl-CoA Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H/HCT Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT (Methylation) Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR 5-OH-Feruloyl-CoA 5-OH-Feruloyl-CoA Feruloyl-CoA->5-OH-Feruloyl-CoA F5H Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD G-Lignin G-Lignin Coniferyl_alcohol->G-Lignin Sinapoyl-CoA Sinapoyl-CoA 5-OH-Feruloyl-CoA->Sinapoyl-CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl-CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD S-Lignin S-Lignin Sinapyl_alcohol->S-Lignin

Caption: Role of CCoAOMT in the lignin biosynthesis pathway.

Functional Diversification

Following gene duplication, some CCoAOMT-like genes have evolved new functions beyond lignin biosynthesis. Evidence suggests their involvement in:

  • Flavonoid Biosynthesis: Certain CCoAOMT members are implicated in the methylation of flavonoids, including anthocyanins, contributing to flower and fruit coloration.[7]

  • Stress Response: The expression of some CCoAOMT genes is induced by biotic and abiotic stresses, such as pathogen attack, drought, and salinity.[2][4] This suggests a role in fortifying the cell wall or producing protective secondary metabolites.

  • Specialized Metabolites: In certain species like vanilla, CCoAOMT-like enzymes have been shown to participate in unique metabolic pathways, such as vanillin (B372448) biosynthesis.[11]

Experimental Protocols

Investigating the evolutionary history and function of CCoAOMT genes involves a combination of bioinformatics and biochemical techniques.

Protocol 1: Phylogenetic Analysis of CCoAOMT Gene Family

This protocol outlines the key steps for constructing a phylogenetic tree to infer evolutionary relationships.[12][13][14]

  • Sequence Identification and Retrieval:

    • Use known CCoAOMT protein sequences (e.g., from Arabidopsis thaliana) as queries for BLASTp or tBLASTn searches against genome and protein databases of target species (e.g., NCBI, Phytozome).

    • Alternatively, use Hidden Markov Model (HMM) searches with the CCoAOMT domain profile (PF01596) to identify potential family members.

    • Retrieve the full-length protein sequences of all identified candidates.

  • Multiple Sequence Alignment (MSA):

    • Align the retrieved protein sequences using an MSA tool like ClustalW, MUSCLE, or MAFFT with default parameters.

    • Manually inspect and edit the alignment to remove poorly aligned regions or large gaps, which can interfere with phylogenetic inference.

  • Phylogenetic Tree Construction:

    • Use the curated alignment to construct a phylogenetic tree. Common methods include:

      • Neighbor-Joining (NJ): A distance-based method, fast and suitable for large datasets. Often implemented in software like MEGA.

      • Maximum Likelihood (ML): A statistically robust model-based method. Use software like IQ-TREE or RAxML to find the best-fit substitution model and construct the tree.

    • Assess the statistical reliability of the tree topology using bootstrap analysis (e.g., 1000 replicates).

  • Tree Visualization and Interpretation:

    • Visualize the resulting tree using software like FigTree or the integrated tools in MEGA.

    • Analyze the clustering of sequences to define subgroups and infer orthologous and paralogous relationships.

Phylogenetic_Workflow cluster_data Data Acquisition cluster_analysis Sequence Analysis cluster_tree Phylogenetic Inference A Identify Query CCoAOMT Sequences B BLAST / HMM Search in Target Genomes A->B C Retrieve Candidate Protein Sequences B->C D Multiple Sequence Alignment (MSA) C->D E Curation and Trimming of Alignment D->E F Construct Tree (e.g., ML, NJ) E->F G Bootstrap Analysis (e.g., 1000 replicates) F->G H Visualize and Interpret Tree G->H

Caption: A typical workflow for phylogenetic analysis.

Protocol 2: Functional Characterization of a CCoAOMT Enzyme

This protocol describes the process of expressing a CCoAOMT gene and assaying the enzymatic activity of the resulting protein.[15][16][17]

  • Gene Cloning and Expression Vector Construction:

    • Amplify the full-length coding sequence (CDS) of the target CCoAOMT gene from cDNA using PCR with specific primers.

    • Clone the amplified CDS into a suitable bacterial expression vector (e.g., pET or pGEX series) that allows for the production of a tagged recombinant protein (e.g., His-tag, GST-tag) for easy purification.

    • Verify the construct sequence by Sanger sequencing.

  • Heterologous Expression and Protein Purification:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the bacterial culture and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Harvest the cells by centrifugation, lyse them (e.g., by sonication), and clarify the lysate.

    • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Assess the purity and concentration of the protein using SDS-PAGE and a protein assay (e.g., Bradford).

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.5), the purified CCoAOMT enzyme, the methyl donor S-adenosyl-L-methionine (SAM), and the substrate (caffeoyl-CoA).

    • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

    • Stop the reaction by adding acid (e.g., HCl) or an organic solvent.

  • Product Analysis:

    • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Identify and quantify the product (feruloyl-CoA) by comparing its retention time and mass spectrum to an authentic standard.

    • Determine kinetic parameters (Km, Vmax) by varying the substrate concentration.

Enzyme_Characterization_Workflow A Amplify CCoAOMT CDS from cDNA B Clone into Expression Vector A->B C Transform into E. coli B->C D Induce Protein Expression C->D E Purify Recombinant Protein (Affinity Chromatography) D->E F Enzyme Assay with Caffeoyl-CoA + SAM E->F G Analyze Products (HPLC / LC-MS) F->G H Determine Kinetic Parameters (Km, Vmax) G->H

Caption: Workflow for CCoAOMT enzyme characterization.

Conclusion

The evolutionary history of the CCoAOMT gene family is a story of conservation and diversification. Originating as a key enzyme in the lignin biosynthesis pathway, a function critical for the evolution of land plants, the family has expanded through widespread gene duplication. This expansion has provided the evolutionary substrate for the development of new roles in diverse metabolic pathways, including flavonoid synthesis and stress responses. The conserved core function in lignification is evident in the shared motifs and structural properties across the plant kingdom, while the diversification of function highlights the adaptability of plant metabolic networks. Future research combining genomics, phylogenetics, and biochemistry will continue to unravel the complex evolutionary tapestry of this vital gene family, offering potential targets for engineering plant biomass and improving stress resilience in crops.

References

Methodological & Application

Synthesis of Feruloyl-CoA for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloyl-coenzyme A (feruloyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants and a key precursor for the biosynthesis of numerous valuable natural products, including lignin (B12514952), flavonoids, and various pharmaceutical compounds. The availability of high-purity feruloyl-CoA is essential for in vitro biochemical assays, enzyme characterization, and metabolic engineering studies. This document provides a detailed guide for the enzymatic synthesis and purification of feruloyl-CoA for research applications. The primary method described utilizes the enzyme 4-coumarate-CoA ligase (4CL), which is highly efficient in catalyzing the formation of a thioester bond between ferulic acid and coenzyme A.

Introduction

The study of enzymes involved in secondary metabolism and the development of novel biosynthetic pathways often requires access to specific activated intermediates like feruloyl-CoA. While commercially available, the in-house synthesis of this molecule can be more cost-effective and allows for greater control over purity and isotopic labeling. Enzymatic synthesis is generally preferred over chemical methods due to its high specificity, milder reaction conditions, and avoidance of hazardous reagents. The most common and effective enzymatic approach involves the use of 4-coumarate-CoA ligase (4CL), an enzyme that activates cinnamic acid derivatives in an ATP-dependent manner.

Principle of the Method

The synthesis of feruloyl-CoA from ferulic acid is catalyzed by 4CL in the presence of ATP and magnesium ions. The reaction proceeds in two steps: first, the adenylation of ferulic acid to form feruloyl-AMP, and second, the transfer of the feruloyl group to the thiol of coenzyme A, releasing AMP.

Reaction: Ferulic Acid + ATP + Coenzyme A --(4CL, Mg²⁺)--> Feruloyl-CoA + AMP + Pyrophosphate

Experimental Workflow

The overall workflow for the synthesis and purification of feruloyl-CoA is depicted below.

Feruloyl_CoA_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final Final Product Reagents Prepare Reagents (Ferulic Acid, CoA, ATP, MgCl2, Buffer) Reaction Enzymatic Reaction (Incubate at 30-37°C) Reagents->Reaction Enzyme Prepare 4CL Enzyme Enzyme->Reaction Termination Terminate Reaction (e.g., Acidification/Heat) Reaction->Termination Purification RP-HPLC Purification Termination->Purification Analysis Analyze Fractions (Spectrophotometry, LC-MS) Purification->Analysis Lyophilization Pool & Lyophilize Fractions Analysis->Lyophilization FinalProduct Pure Feruloyl-CoA (Store at -80°C) Lyophilization->FinalProduct

Figure 1. General workflow for the enzymatic synthesis and purification of feruloyl-CoA.

Data Summary

The yield of enzymatically synthesized feruloyl-CoA can vary depending on the source of the 4CL enzyme, reaction conditions, and the presence of competing enzymes like thioesterases in crude extracts.[1]

Enzyme SourceSubstratesYieldReference
Wheat Seedling ExtractHydroxycinnamic Acids15-20%[1]
Recombinant Wheat & Tobacco 4CLHydroxycinnamic Acids88-95%[1]
Recombinant Oryza sativa 4CL (Os4CL)Ferulic AcidNot specified[2]
Recombinant Pseudomonas putida FcsFerulic AcidNot specified[3]

Experimental Protocols

Materials and Reagents
  • Ferulic acid

  • Coenzyme A lithium salt hydrate

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate

  • Magnesium chloride (MgCl₂)

  • Tris-HCl or Potassium Phosphate buffer

  • Recombinant 4-coumarate-CoA ligase (4CL) from a suitable source (e.g., Arabidopsis thaliana, rice, or bacteria).

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

  • C18 solid-phase extraction (SPE) cartridges or a C18 reverse-phase HPLC column

Protocol 1: Enzymatic Synthesis of Feruloyl-CoA

This protocol is adapted from methodologies using recombinant 4CL enzymes.[4][5]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture with the following final concentrations. It is recommended to prepare a master mix without the enzyme for multiple reactions.

    • 100 mM Tris-HCl or Potassium Phosphate buffer (pH 7.5-8.0)

    • 5 mM MgCl₂

    • 2.5 mM ATP

    • 0.5 mM Ferulic acid

    • 0.5 mM Coenzyme A

    • Purified recombinant 4CL enzyme (e.g., 5-10 µg)

    • Adjust the final volume to 1 mL with ultrapure water.

  • Initiation and Incubation: Start the reaction by adding the 4CL enzyme to the mixture.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1 to 4 hours. The optimal temperature and time may vary depending on the specific activity of the 4CL enzyme used.[4]

  • Monitoring the Reaction: The formation of feruloyl-CoA can be monitored spectrophotometrically by observing the increase in absorbance at approximately 345 nm.[2]

  • Reaction Termination: Stop the reaction by adding a small volume of acid (e.g., 10 µL of 1M HCl) to lower the pH, or by heat inactivation (boiling for 5-10 minutes), followed by centrifugation to pellet the denatured protein.[5][6]

Protocol 2: Purification of Feruloyl-CoA by HPLC

The synthesized feruloyl-CoA can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Sample Preparation: After terminating the reaction and centrifuging, filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid or 0.1% TFA in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) or UV detector set to 260 nm (for the adenine (B156593) moiety of CoA) and 345 nm (for the feruloyl moiety).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: Linear gradient from 50% to 95% B (column wash)

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 5% B and re-equilibrate.

  • Fraction Collection: Collect the fractions corresponding to the feruloyl-CoA peak, which should have absorbance at both 260 nm and 345 nm.

  • Post-Purification Processing: Pool the pure fractions, flash-freeze in liquid nitrogen, and lyophilize to obtain a stable powder.

Product Verification and Storage

  • Verification: The identity and purity of the synthesized feruloyl-CoA can be confirmed by LC-MS analysis, comparing the observed mass to the theoretical mass.

  • Quantification: The concentration of the purified feruloyl-CoA can be determined spectrophotometrically using a molar extinction coefficient (ε) at 345 nm.

  • Storage: The lyophilized feruloyl-CoA powder should be stored at -80°C to ensure long-term stability. For use in assays, prepare fresh solutions in an appropriate buffer.

Signaling Pathway Context

Feruloyl-CoA is a central molecule in the phenylpropanoid pathway, which leads to a diverse array of secondary metabolites.

Phenylpropanoid_Pathway cluster_products Downstream Products Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Caf Caffeic Acid Cou->Caf Flavonoids Flavonoids CouCoA->Flavonoids Stilbenes Stilbenes CouCoA->Stilbenes CafCoA Caffeoyl-CoA Caf->CafCoA 4CL FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT Fer Ferulic Acid Fer->FerCoA 4CL Lignin Lignin FerCoA->Lignin

Figure 2. Simplified phenylpropanoid pathway highlighting the role of 4CL in producing feruloyl-CoA.

Troubleshooting

  • Low Yield:

    • Ensure the 4CL enzyme is active.

    • Optimize reaction conditions (pH, temperature, incubation time).

    • Check the purity of substrates (ferulic acid, CoA, ATP).

    • If using crude extracts, consider the presence of inhibitory compounds or competing enzymes like thioesterases.

  • Poor HPLC Separation:

    • Adjust the gradient slope for better resolution.

    • Ensure the sample is fully dissolved and filtered.

    • Check the column for degradation or clogging.

  • Product Instability:

    • Feruloyl-CoA is susceptible to hydrolysis, especially at alkaline pH. Work quickly and keep samples on ice.

    • Store the final product as a lyophilized powder at -80°C.

Conclusion

This application note provides a comprehensive protocol for the enzymatic synthesis and purification of feruloyl-CoA. By utilizing recombinant 4-coumarate-CoA ligase, researchers can efficiently produce this key metabolic intermediate in high purity for a variety of in vitro applications, thereby facilitating advancements in biochemistry, metabolic engineering, and drug discovery.

References

Application Notes and Protocols for HPLC Detection of Vanillin and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the simultaneous detection and quantification of vanillin (B372448) and ferulic acid. The provided protocols are based on established methodologies to ensure accuracy and reproducibility.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract and is widely used as a flavoring agent in the food, pharmaceutical, and cosmetic industries. Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound in the plant kingdom, known for its potent antioxidant and various other pharmacological properties. The accurate quantification of these compounds is crucial for quality control, formulation development, and research purposes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for their simultaneous analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the described HPLC method for vanillin and ferulic acid.

ParameterVanillinFerulic Acid
Retention Time (min) ~13.0[1]~10.5[2]
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.334 µg/mL0.334 µg/mL
Limit of Quantification (LOQ) 1.012 µg/mL1.012 µg/mL
Recovery (%) 93.12 - 113.74[1]98.77
Wavelength (nm) 280[1]320[2]

Note: The exact retention times may vary depending on the specific HPLC system, column, and operating conditions.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of vanillin and ferulic acid.

Reagents and Materials
  • Vanillin (analytical standard, ≥99% purity)

  • Ferulic acid (analytical standard, ≥99% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Acetic acid (glacial, analytical grade)

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm, nylon or PTFE)

Instrumentation
  • HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.5% glacial acetic acid.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-17 min: 30-80% B

    • 17-17.5 min: 80% B

    • 17.5-18 min: 80-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm for vanillin and 320 nm for ferulic acid (a PDA detector is recommended for simultaneous monitoring).[1][2]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of vanillin and dissolve it in 10 mL of methanol in a volumetric flask.

    • Accurately weigh 10 mg of ferulic acid and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for both vanillin and ferulic acid.

    • These solutions will be used to construct the calibration curves.

Sample Preparation
  • Solid Samples:

    • Accurately weigh a known amount of the homogenized solid sample.

    • Extract the analytes using a suitable solvent (e.g., ethanol (B145695) or methanol) with the aid of sonication or vortexing.

    • Centrifuge the extract to pellet any insoluble material.

  • Liquid Samples:

    • Dilute the liquid sample with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.

  • Filtration:

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, run a blank (mobile phase) to prevent carryover.

  • Identify the peaks of vanillin and ferulic acid in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantify the amount of each analyte in the samples using the calibration curves.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Solution Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->Filtration Injection Injection of Standards & Samples Filtration->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chrom_Sep Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chrom_Sep Detection UV Detection (280 nm & 320 nm) Chrom_Sep->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Results Results Reporting Quantification->Results

Caption: Experimental workflow for the HPLC analysis of vanillin and ferulic acid.

References

Application Notes and Protocols for the Enzymatic Assay of Feruloyl-CoA Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloyl-CoA synthetase (FCS), also known as ferulate-CoA ligase, is a key enzyme in the metabolic pathways of phenolic compounds in various organisms, including bacteria, fungi, and plants.[1][2] It catalyzes the ATP-dependent activation of ferulic acid to its corresponding thioester, feruloyl-CoA.[1][2] This activation is the initial step in the catabolism of ferulic acid, a common component of lignin (B12514952), leading to the production of valuable aromatic compounds like vanillin (B372448).[3][4] Understanding the activity of FCS is crucial for applications in biotechnology, biofuel production, and the development of novel therapeutics.

This document provides detailed protocols for assaying feruloyl-CoA synthetase activity using both spectrophotometric and high-performance liquid chromatography (HPLC) methods. It also includes a summary of kinetic data from various sources and a troubleshooting guide to assist researchers in obtaining accurate and reproducible results.

Ferulic Acid Catabolic Pathway

The enzymatic conversion of ferulic acid to vanillin is initiated by feruloyl-CoA synthetase. The pathway involves the activation of ferulic acid to feruloyl-CoA, followed by hydration and cleavage to yield vanillin and acetyl-CoA. This process is of significant interest for the biotechnological production of vanillin from renewable resources.[3]

FerulicAcidCatabolism cluster_FCS Feruloyl-CoA Synthetase (FCS) cluster_FCH Enoyl-CoA Hydratase/Aldolase FerulicAcid Ferulic Acid FeruloylCoA Feruloyl-CoA FerulicAcid->FeruloylCoA Mg²⁺ ATP ATP ATP->FeruloylCoA Mg²⁺ CoA Coenzyme A CoA->FeruloylCoA Mg²⁺ Vanillin Vanillin FeruloylCoA->Vanillin Hydration & Cleavage AcetylCoA Acetyl-CoA FeruloylCoA->AcetylCoA

Ferulic Acid to Vanillin Pathway

Data Presentation

Table 1: Comparison of Kinetic Parameters for Feruloyl-CoA Synthetase from Various Organisms
OrganismEnzyme PreparationKm (mM) for Ferulic AcidVmax (U/mg)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Soil Metagenome (FCS1)Heterologous expression in E. coli0.136.845.9371.69.037[4]
Streptomyces sp. V-1Purified recombinant enzyme0.3578.267.7193.47.030
Pseudomonas putidaCrude extract-----37[4]
Streptomyces sp.Purified enzyme0.39112.65--7.030[5]

Note: U represents one unit of enzyme activity, defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Experimental Protocols

I. Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity

This method continuously monitors the formation of feruloyl-CoA by measuring the increase in absorbance at 345 nm.[1][3][4]

A. Materials and Reagents

  • Potassium phosphate (B84403) buffer (1 M, pH 7.0 and pH 7.8)

  • Magnesium chloride (MgCl₂) (100 mM)

  • Ferulic acid (10 mM in DMSO or ethanol)

  • Adenosine triphosphate (ATP) (100 mM)

  • Coenzyme A (CoA) (10 mM)

  • Purified feruloyl-CoA synthetase or cell-free extract

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 345 nm

B. Preparation of Solutions

  • 1 M Potassium Phosphate Buffer (pH 7.0 and 7.8): Prepare solutions of 1 M monobasic potassium phosphate (KH₂PO₄) and 1 M dibasic potassium phosphate (K₂HPO₄). Titrate one solution with the other to achieve the desired pH. Sterilize by autoclaving.

  • 100 mM MgCl₂: Dissolve the appropriate amount of MgCl₂ in deionized water and sterilize by filtration.

  • 10 mM Ferulic Acid: Dissolve ferulic acid in a minimal amount of DMSO or ethanol. Store at -20°C, protected from light.

  • 100 mM ATP: Dissolve ATP in deionized water, adjust the pH to 7.0 with NaOH, and store in aliquots at -20°C.[4]

  • 10 mM CoA: Dissolve Coenzyme A lithium salt in deionized water and store in aliquots at -20°C. Thaw on ice immediately before use.[4]

C. Assay Procedure

  • Prepare a reaction mixture in a microcentrifuge tube on ice. For a 200 µL final reaction volume, add the following components:

    • 20 µL of 1 M Potassium phosphate buffer (pH 7.8 for FCS1 from soil metagenome, or pH 7.0 for Streptomyces sp. enzyme) to a final concentration of 100 mM.[4]

    • 5 µL of 100 mM MgCl₂ to a final concentration of 2.5 mM.[1][4]

    • 10 µL of 10 mM Ferulic acid to a final concentration of 0.5 mM.[4]

    • 8 µL of 10 mM CoA to a final concentration of 0.4 mM.[1][4]

    • Appropriate amount of purified enzyme or cell-free extract.

    • Deionized water to a volume of 180 µL.

  • Mix gently and pre-incubate at the optimal temperature (e.g., 37°C or 30°C) for 5 minutes.[4]

  • Initiate the reaction by adding 20 µL of 100 mM ATP to a final concentration of 2.0 mM.[1][4]

  • Immediately transfer the reaction mixture to a pre-warmed cuvette or 96-well plate.

  • Monitor the increase in absorbance at 345 nm for 5-10 minutes, taking readings every 30 seconds.

D. Calculation of Enzyme Activity

The specific activity of feruloyl-CoA synthetase is calculated using the Beer-Lambert law:

Activity (U/mg) = (ΔA₃₄₅/min * Total reaction volume (mL)) / (ε * Path length (cm) * mg of protein)

Where:

  • ΔA₃₄₅/min is the initial rate of absorbance change per minute.

  • ε (molar extinction coefficient) for feruloyl-CoA at 345 nm is 19.0 mM⁻¹cm⁻¹ (or 19,000 M⁻¹cm⁻¹).[4]

  • Path length is typically 1 cm for a standard cuvette. For a 96-well plate, the path length must be determined or provided by the instrument manufacturer.

II. HPLC Method for Confirmation of Feruloyl-CoA Formation

This method provides a robust and specific way to confirm the presence and quantify the amount of feruloyl-CoA produced.

A. Materials and Reagents

  • Reaction components as described in the spectrophotometric assay.

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid or Formic acid (HPLC grade)

  • Deionized water (HPLC grade)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

B. Assay Procedure

  • Perform the enzymatic reaction as described in the spectrophotometric assay protocol (Section I.C).

  • Stop the reaction at a specific time point (e.g., 30 minutes) by adding an equal volume of ice-cold acetonitrile or by acidifying with a small amount of phosphoric acid.

  • Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the protein.

  • Transfer the supernatant to an HPLC vial for analysis.

C. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 345 nm (for feruloyl-CoA) and 320 nm (for ferulic acid).

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

D. Data Analysis

Quantify the amount of feruloyl-CoA by comparing the peak area to a standard curve generated with purified feruloyl-CoA of known concentrations.

Experimental Workflow and Troubleshooting

Experimental Workflow Diagram

experimental_workflow prep_reagents Prepare Reagents (Buffers, Substrates, Enzyme) assay_setup Set Up Reaction Mixture (on ice) prep_reagents->assay_setup pre_incubation Pre-incubate at Optimal Temperature assay_setup->pre_incubation initiate_reaction Initiate with ATP pre_incubation->initiate_reaction spectro_measurement Spectrophotometric Measurement (Absorbance at 345 nm) initiate_reaction->spectro_measurement hplc_quenching Quench Reaction (Acetonitrile/Acid) initiate_reaction->hplc_quenching data_analysis Data Analysis (Calculate Activity/Quantify Product) spectro_measurement->data_analysis hplc_centrifuge Centrifuge to Remove Protein hplc_quenching->hplc_centrifuge hplc_analysis HPLC Analysis (C18 Column) hplc_centrifuge->hplc_analysis hplc_analysis->data_analysis

Workflow for FCS Enzymatic Assay
Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or low enzyme activity Inactive enzymeEnsure proper storage of the enzyme (-80°C). Avoid repeated freeze-thaw cycles. Use a fresh enzyme preparation.
Incorrect assay conditionsVerify the pH of the buffer and the final concentrations of all reagents. Ensure the spectrophotometer is set to the correct wavelength (345 nm).
Degraded substratesPrepare fresh solutions of ATP and CoA, as they are prone to degradation. Store ferulic acid protected from light.
High background absorbance Contaminating enzyme activity in crude extractsUse a control reaction without one of the substrates (e.g., ferulic acid or CoA) to measure and subtract the background rate.
Precipitation of ferulic acidEnsure the final concentration of the organic solvent used to dissolve ferulic acid is low (e.g., <5%) to prevent precipitation in the aqueous buffer.
Non-linear reaction rate Substrate depletionUse a lower concentration of the enzyme or a higher concentration of the limiting substrate.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration. Add stabilizing agents like glycerol (B35011) if necessary.
Product inhibitionAnalyze the initial linear phase of the reaction to determine the initial velocity.
Inconsistent replicates Pipetting errorsUse calibrated pipettes and prepare a master mix of the reaction components to minimize pipetting variations.
Air bubbles in wells/cuvetteBe careful during pipetting to avoid introducing air bubbles. Centrifuge plates briefly if necessary.

References

Application Notes and Protocols for Whole-Cell Biocatalysis of Ferulic Acid to Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of vanillin (B372448) from ferulic acid using whole-cell biocatalysis. This biotechnological approach offers a sustainable and "natural" alternative to synthetic vanillin production. The information compiled is based on various scientific studies utilizing microorganisms such as Pseudomonas putida, Escherichia coli, and Bacillus subtilis.

Introduction

Vanillin is a globally significant flavor and fragrance compound.[1] While traditionally extracted from vanilla beans, the vast majority is now chemically synthesized. Consumer demand for natural products has spurred the development of biotechnological routes for vanillin production.[1] The bioconversion of ferulic acid, an abundant phenolic compound in plant cell walls, presents a promising and economically attractive method for producing bio-vanillin.[2] This process leverages whole microbial cells as catalysts, either in their natural state or genetically engineered to enhance production efficiency.

Key challenges in this bioprocess include the toxicity of both the substrate (ferulic acid) and the product (vanillin) to the microbial cells, which can limit titers and yields.[1] Strategies to overcome these limitations include metabolic engineering of the microbial host, optimization of fermentation conditions, and in situ product recovery (ISPR) to continuously remove vanillin from the culture medium.[1]

Biochemical Pathway: Ferulic Acid to Vanillin

The most common and efficient pathway for the microbial conversion of ferulic acid to vanillin is a coenzyme A (CoA)-dependent, non-β-oxidative route. This two-step process is catalyzed by two key enzymes: feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/aldolase (ECH).

Ferulic_Acid_to_Vanillin_Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA  Feruloyl-CoA Synthetase (FCS) + CoA, ATP, Mg2+ Vanillin Vanillin Feruloyl_CoA->Vanillin  Enoyl-CoA Hydratase/Aldolase (ECH) - Acetyl-CoA

Caption: Biochemical pathway of ferulic acid conversion to vanillin.

Experimental Workflow Overview

A typical whole-cell biocatalysis experiment for vanillin production from ferulic acid involves several key stages, from inoculum preparation to product analysis. The workflow can be adapted for different microbial strains and scales.

Experimental_Workflow cluster_prep Preparation cluster_bioconversion Bioconversion cluster_analysis Analysis Inoculum Inoculum Preparation Cultivation Cell Cultivation (Growth Phase) Inoculum->Cultivation Media Media Preparation Media->Cultivation Induction Induction of Gene Expression (for recombinant strains) Cultivation->Induction Conversion Bioconversion Phase (Ferulic Acid Addition) Induction->Conversion ISPR In Situ Product Recovery (Optional) Conversion->ISPR Sampling Sampling Conversion->Sampling ISPR->Sampling Extraction Extraction of Compounds Sampling->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: General experimental workflow for vanillin production.

Data Presentation: Comparative Performance of Whole-Cell Biocatalysts

The following tables summarize quantitative data from various studies on the production of vanillin from ferulic acid using different microorganisms.

Table 1: Vanillin Production by Engineered Pseudomonas putida

StrainKey Genetic ModificationsFerulic Acid Conc. (g/L)Vanillin Titer (g/L)Molar Yield (%)Reference
P. putida KT2440 (engineered)Deletion of vanillin dehydrogenase gene (vdh) and other dehydrogenases~1.940.64~33[1]
P. putida KT2440 (engineered with ISPR)Deletion of vdh and other dehydrogenases; in situ product recovery with XAD-2 resin~1.94 (fed-batch)3.35 (apparent)-[1]
P. putida GN299Overexpression of fcs and ech~1.94~1.2883[3]

Table 2: Vanillin Production by Engineered Escherichia coli

StrainKey Genetic Modifications/PlasmidFerulic Acid Conc. (g/L)Vanillin Titer (g/L)Molar Yield (%)Reference
E. coli JM109(pBB1)Low-copy plasmid with fcs and ech from P. fluorescens~0.64~0.3570.6[4][5]
E. coli expressing fcs and ech from Amycolatopsis sp.Arabinose-inducible promoter~1.00.58~58[6]
E. coli with Fdc and Cso2 (two-pot process)Coenzyme-independent pathway~14.57.869.3[7]

Table 3: Vanillin Production by Bacillus subtilis

StrainBioconversion SystemFerulic Acid Conc. (g/L)Vanillin Titer (g/L)Conversion Efficiency (%)Reference
B. subtilis B7-SShake flask, optimized conditions0.6~0.3863.3[2]
B. subtilis in stirred packed reactorImmobilized cells on carbon fiber textiles1.55~0.8993.53[8][9]

Experimental Protocols

Protocol 1: General Culture and Bioconversion using Bacillus subtilis

This protocol is based on the methods described for Bacillus subtilis B7-S.[2]

1. Media and Solutions:

  • Luria-Bertani (LB) Medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave at 121°C for 20 minutes.
  • Ferulic Acid Stock Solution: 10 g/L ferulic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO), filter-sterilized.
  • Bioconversion Medium: Basal medium (e.g., M9 minimal medium or a custom medium as optimized in specific studies).

2. Inoculum Preparation:

  • Inoculate a single colony of B. subtilis into 5 mL of LB medium in a 50 mL tube.
  • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
  • Use this starter culture to inoculate the main culture at a specified ratio (e.g., 5% v/v).

3. Bioconversion Procedure:

  • Inoculate the bioconversion medium with the starter culture.
  • Incubate the culture under optimized growth conditions (e.g., 35°C, pH 9.0, 200 rpm shaking).[2]
  • Once the culture reaches the desired cell density (e.g., mid-log to late-log phase), add the ferulic acid stock solution to the desired final concentration (e.g., 0.6 g/L).
  • Continue incubation under the same conditions for the duration of the bioconversion (e.g., 3-24 hours).
  • Collect samples periodically to monitor cell growth (OD600) and the concentrations of ferulic acid and vanillin.

Protocol 2: Bioconversion using Recombinant E. coli (Resting Cells)

This protocol is adapted from studies using engineered E. coli with genes from Pseudomonas.[4][5]

1. Strain and Plasmid:

  • E. coli strain (e.g., JM109) harboring a plasmid containing the fcs and ech genes for ferulic acid conversion.

2. Cell Cultivation and Harvesting:

  • Grow the recombinant E. coli in a suitable rich medium (e.g., LB or Terrific Broth) with the appropriate antibiotic for plasmid selection.
  • Incubate at 37°C with shaking until the culture reaches the late exponential or early stationary phase.
  • If using an inducible promoter, add the inducer (e.g., IPTG or arabinose) at the mid-log phase and continue incubation for a few hours to allow for protein expression.
  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
  • Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).

3. Resting Cell Bioconversion:

  • Resuspend the washed cell pellet in the bioconversion buffer to a desired cell density (e.g., 4.5 g/L biomass).[5]
  • Add ferulic acid to the desired starting concentration (e.g., 3.3 mM or ~0.64 g/L).[5]
  • Incubate the cell suspension at an optimal temperature (e.g., 30°C) with gentle agitation.
  • Monitor the reaction by taking samples at regular intervals for HPLC analysis.

Protocol 3: In Situ Product Recovery (ISPR) using Adsorbent Resin

This protocol is based on the use of Amberlite XAD-2 resin with P. putida.[1]

1. Resin Preparation:

  • Wash the adsorbent resin (e.g., Amberlite XAD-2 or a similar polystyrene-based resin) extensively with ethanol to remove any impurities.
  • Subsequently, wash the resin with sterile deionized water until all ethanol is removed.
  • Autoclave the resin in a water slurry for sterilization.

2. ISPR Procedure:

  • Perform the whole-cell bioconversion as described in the previous protocols.
  • After a certain period of bioconversion (e.g., 12 hours), separate the cells from the culture supernatant by centrifugation.[1]
  • Decant the supernatant into a sterile flask containing the prepared adsorbent resin (e.g., 0.5 g of resin per mL of culture).[1]
  • Agitate the mixture (e.g., overnight at 30°C) to allow for the adsorption of vanillin onto the resin.[1]
  • The cell pellet can be resuspended in fresh medium for another round of bioconversion.
  • To recover the adsorbed vanillin, separate the resin from the supernatant and elute the vanillin using a suitable organic solvent (e.g., absolute ethanol).[10]
  • Analyze the eluate for vanillin concentration.

Protocol 4: Quantification of Ferulic Acid and Vanillin by HPLC

This is a general protocol for the analysis of bioconversion samples.

1. Sample Preparation:

  • Centrifuge the culture sample to pellet the cells.
  • Take the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
  • The filtered supernatant is ready for HPLC analysis.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
  • Mobile Phase: A gradient of two solvents is typically used:
  • Solvent A: Water with a small amount of acid (e.g., 0.2% acetic acid or phosphoric acid) to ensure the analytes are in their protonated form.
  • Solvent B: Acetonitrile or methanol.
  • Elution: A gradient elution program, for example, starting with a low percentage of Solvent B and increasing it over time to elute the compounds.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at a wavelength suitable for both compounds (e.g., 280 nm or 310 nm).[11][12]
  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare standard solutions of ferulic acid and vanillin of known concentrations in the mobile phase or a similar matrix.
  • Generate a standard curve by plotting the peak area against the concentration for each compound.
  • Quantify the amount of ferulic acid and vanillin in the samples by comparing their peak areas to the standard curve.

Conclusion

The whole-cell biocatalysis of ferulic acid to vanillin is a highly researched and promising area for the production of natural flavors. By selecting appropriate microbial strains, applying metabolic engineering strategies, optimizing bioprocess parameters, and implementing effective product recovery techniques, it is possible to achieve high titers and yields of vanillin. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and refine their own vanillin production processes.

References

Application Notes and Protocols for Metabolic Engineering of E. coli for Enhanced Vanillin Yield

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillin (B372448), the primary component of vanilla flavor, is a widely used aromatic compound in the food, cosmetic, and pharmaceutical industries. While natural extraction from vanilla beans is expensive and limited, chemical synthesis raises environmental concerns. Biotechnological production using engineered microorganisms like Escherichia coli offers a sustainable and cost-effective alternative. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to enhance vanillin production, focusing on key genetic strategies and bioprocess optimization.

Key Metabolic Engineering Strategies

The microbial biosynthesis of vanillin in E. coli can be approached through two main routes: bioconversion of precursors like ferulic acid or de novo synthesis from simple carbon sources such as glucose.

Bioconversion of Ferulic Acid

Ferulic acid, a readily available phenolic compound from agro-industrial byproducts, can be efficiently converted to vanillin. The most common pathway involves a CoA-dependent, non-β-oxidative route.[1]

Core Strategy: This pathway requires the expression of two key enzymes:

  • Feruloyl-CoA synthetase (FCS): Activates ferulic acid to feruloyl-CoA.

  • Enoyl-CoA hydratase/aldolase (ECH): Converts feruloyl-CoA to vanillin.[1][2]

Genes for these enzymes are often sourced from organisms like Amycolatopsis sp. or Pseudomonas fluorescens.[1][3][4][5]

Optimization Approaches:

  • Gene Expression Tuning: Optimizing the expression levels of fcs and ech is crucial. Studies have shown that leaky expression from an IPTG-inducible promoter in a high-nutrient medium (2YT) can lead to high vanillin yields without the need for an inducer.[3][6] Using low-copy number plasmids can also improve production by reducing the metabolic burden on the host cells.[4][5]

  • Host Strain Selection: Different E. coli strains exhibit varying capacities for vanillin production. E. coli JM109 has been shown to be a better producer than E. coli BL21 in some contexts.[7]

  • Process Optimization: Using resting cells (non-growing) can uncouple production from cell growth, allowing for bioconversion under conditions that might inhibit growth but are optimal for enzyme activity, such as specific pH and temperature.[5][8]

De Novo Biosynthesis from Simple Carbon Sources

De novo synthesis enables vanillin production from inexpensive feedstocks like glucose, glycerol, or xylose.[9] This strategy involves engineering a more extensive metabolic pathway.

Core Strategy: A common de novo pathway mimics the plant phenylpropanoid pathway, starting from the aromatic amino acid L-tyrosine, which is an intermediate in the shikimate pathway in E. coli.[9]

Key Heterologous Enzymes:

  • Tyrosine ammonia-lyase (TAL): Converts L-tyrosine to p-coumaric acid.

  • 4-coumarate 3-hydroxylase (C3H): Converts p-coumaric acid to caffeic acid.

  • Caffeate O-methyltransferase (COMT): Converts caffeic acid to ferulic acid.

  • Feruloyl-CoA synthetase (FCS) & Enoyl-CoA hydratase/aldolase (ECH): Convert ferulic acid to vanillin as in the bioconversion pathway.[1][9]

Optimization Approaches:

  • Enhancing Precursor Supply: To increase the flux towards vanillin, the endogenous shikimate pathway can be engineered to overproduce L-tyrosine. This can involve overexpressing key enzymes like a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and chorismate mutase/prephenate dehydrogenase (CM/PDH), and inactivating transcriptional repressors like TyrR.[9]

  • Reducing Byproduct Formation: A major challenge is the reduction of vanillin to the less desirable vanillyl alcohol by endogenous E. coli alcohol dehydrogenases.[1] Knocking out genes encoding these enzymes, such as in the E. coli RARE (reduced aromatic aldehyde reduction) strain, can significantly increase vanillin accumulation.[10] Another byproduct, vanillic acid, can be formed through the action of vanillin dehydrogenases, which can also be targeted for inactivation.[1]

Data Presentation

The following tables summarize quantitative data from various metabolic engineering studies on vanillin production in E. coli.

Table 1: Vanillin Production from Ferulic Acid Bioconversion

E. coli StrainKey Genes ExpressedPlasmid TypeFermentation ConditionsVanillin Titer (g/L)Molar Yield (%)Reference
Recombinant E. colifcs and ech from Amycolatopsis sp.IPTG-inducible (pTrc99A)2YT medium, 0.2% ferulate, 48h1.1~58%[3][6]
E. coli JM109fcs and ech from P. fluorescens BF13Low-copy (pBB1)Resting cells, 3.3 mM ferulic acid, 3h~0.3670.6[4][5]
E. coli JM109fcs and ech from P. fluorescens BF13Chromosomal IntegrationResting cells, optimized pH and fed-batch~4.2 (28 mM)N/A[8][11]
E. coli JM109-FE-F2x fcs and 1x ech from Streptomyces sp. V-1N/AWhole-cell catalysis, 20 mM ferulic acid, 6h~2.3 (15 mM)75[7]

Table 2: De Novo Vanillin Production from Simple Carbon Sources

E. coli StrainPrecursorKey Genetic ModificationsVanillin Titer (mg/L)Reference
Tyrosine-overproducing E. coliL-TyrosineTAL, C3H, COMT, FCS, ECH expressed97.2[9]
Tyrosine-overproducing E. coliGlucoseTAL, C3H, COMT, FCS, ECH expressed19.3[9]
Tyrosine-overproducing E. coliGlycerolTAL, C3H, COMT, FCS, ECH expressed24.7[9]
Tyrosine-overproducing E. coliXyloseTAL, C3H, COMT, FCS, ECH expressed13.3[9]
E. coli RARETerephthalic acid (from PET waste)Engineered 4-step pathway>79% conversion[10]

Diagrams of Pathways and Workflows

Vanillin_Biosynthesis_Pathways cluster_endogenous E. coli Central Metabolism cluster_de_novo De Novo Synthesis Pathway cluster_bioconversion Bioconversion Pathway cluster_byproducts Byproduct Formation Glucose Glucose / Glycerol Shikimate Shikimate Pathway Glucose->Shikimate Tyrosine L-Tyrosine Shikimate->Tyrosine Coumaric_acid p-Coumaric acid Tyrosine->Coumaric_acid TAL Caffeic_acid Caffeic acid Coumaric_acid->Caffeic_acid C3H Ferulic_acid_de_novo Ferulic Acid Caffeic_acid->Ferulic_acid_de_novo COMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid Ferulic Acid Ferulic_acid->Feruloyl_CoA FCS Vanillin Vanillin Feruloyl_CoA->Vanillin ECH Vanillyl_alcohol Vanillyl Alcohol Vanillin->Vanillyl_alcohol Endogenous Reductases Vanillic_acid Vanillic Acid Vanillin->Vanillic_acid Vanillin Dehydrogenase

Caption: Metabolic pathways for de novo synthesis and bioconversion of vanillin in E. coli.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Bioconversion/Fermentation cluster_analysis Analysis Gene_Sourcing Gene Sourcing (fcs, ech, etc.) Plasmid_Construction Plasmid Construction / Chromosomal Integration Gene_Sourcing->Plasmid_Construction Transformation E. coli Transformation Plasmid_Construction->Transformation Strain_Verification Strain Verification (PCR, Sequencing) Transformation->Strain_Verification Preculture Inoculum Preparation Strain_Verification->Preculture Fermentation Fermentation / Bioconversion Preculture->Fermentation Sampling Periodic Sampling Fermentation->Sampling Extraction Sample Preparation (Extraction) Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Data Quantification HPLC->Quantification

Caption: General experimental workflow for vanillin production in engineered E. coli.

Experimental Protocols

Protocol 1: Construction of Vanillin Production Plasmid (from Ferulic Acid)

This protocol describes the construction of an expression plasmid containing the fcs and ech genes for vanillin production from ferulic acid.

1. Gene Amplification:

  • Amplify the fcs and ech genes from the genomic DNA of a source organism (e.g., Amycolatopsis sp. HR104 or Pseudomonas fluorescens BF13) using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI).
  • Purify the PCR products using a standard PCR clean-up kit.

2. Plasmid Vector Preparation:

  • Digest an expression vector (e.g., pTrc99A or a low-copy vector like pBB1) with the corresponding restriction enzymes (e.g., NdeI and BamHI).[1][5]
  • Treat the digested vector with alkaline phosphatase to prevent self-ligation.
  • Purify the linearized vector using a gel extraction kit.

3. Ligation and Transformation:

  • Ligate the purified fcs and ech PCR products into the prepared vector using T4 DNA ligase. The genes can be cloned as a single operon.
  • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α or JM109).
  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.

4. Verification:

  • Screen colonies by colony PCR to identify putative positive clones.
  • Isolate plasmid DNA from positive colonies and confirm the insert presence and orientation by restriction digestion and Sanger sequencing.

Protocol 2: Whole-Cell Bioconversion of Ferulic Acid to Vanillin

This protocol details the use of engineered E. coli as a whole-cell biocatalyst for vanillin production under resting cell conditions.[5]

1. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
  • Incubate overnight at 37°C with shaking (200-250 rpm).

2. Cell Culture and Harvest:

  • Inoculate 1 L of 2YT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl) in a 2 L flask with the overnight culture.
  • Incubate at 37°C with shaking until the culture reaches the desired optical density (e.g., late exponential or early stationary phase, OD600 ≈ 2.5-3.0).[5]
  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

3. Bioconversion Reaction:

  • Resuspend the cell pellet in the reaction buffer to a final biomass concentration of approximately 4-5 g/L (wet weight).[5]
  • Transfer the cell suspension to a flask and pre-incubate at the desired reaction temperature (e.g., 30°C).
  • Prepare a stock solution of ferulic acid (e.g., 100 mM in ethanol (B145695) or dissolved in NaOH and neutralized).
  • Start the reaction by adding ferulic acid to the cell suspension to a final concentration of 1-5 mM.[5]
  • Incubate the reaction mixture at 30°C with gentle shaking (150 rpm).

4. Sampling and Analysis:

  • Withdraw samples at regular intervals (e.g., every hour for 6-8 hours).
  • Immediately centrifuge the samples at >13,000 x g for 2 minutes to pellet the cells.
  • Collect the supernatant for vanillin quantification by HPLC.

Protocol 3: HPLC Quantification of Vanillin

This protocol provides a method for the quantitative analysis of vanillin in culture supernatants.[12]

1. Sample Preparation:

  • Filter the collected supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining cells or debris.[12]
  • If necessary, dilute the sample with the mobile phase to ensure the vanillin concentration falls within the linear range of the standard curve.

2. HPLC Conditions:

  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).
  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]
  • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 55:45, v/v), often with a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to ensure vanillin is in its protonated form.[12]
  • Flow Rate: 1.0 - 1.5 mL/min.[12]
  • Detection Wavelength: 280 nm or 310 nm.[12]
  • Injection Volume: 10-20 µL.
  • Column Temperature: 25-30°C.

3. Quantification:

  • Prepare a series of vanillin standards of known concentrations in the mobile phase.
  • Generate a standard curve by plotting the peak area against the concentration of the standards.
  • Quantify the vanillin concentration in the samples by comparing their peak areas to the standard curve. The retention time for vanillin is typically between 3 and 10 minutes depending on the exact conditions.[12]

Conclusion

Metabolic engineering of E. coli provides a powerful platform for the sustainable production of vanillin. Success relies on a multi-faceted approach that includes selecting an appropriate biosynthetic pathway, optimizing gene expression, minimizing byproduct formation, and carefully controlling bioprocess conditions. The protocols and data presented here offer a comprehensive guide for researchers to develop and enhance microbial cell factories for high-yield vanillin biosynthesis.

References

Application Notes and Protocols for Heterologous Expression of Ferrochelatase (FCS) and Enoyl-CoA Hydratase (ECH) in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, are robust and versatile eukaryotic hosts for the heterologous expression of proteins. Their advantages include ease of genetic manipulation, rapid growth, and the ability to perform post-translational modifications.[1][2] This document provides detailed application notes and protocols for the expression, purification, and characterization of two important enzymes: Ferrochelatase (FCS) and Enoyl-CoA Hydratase (ECH), in yeast systems.

Ferrochelatase (FCS) is the terminal enzyme in the heme biosynthesis pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme.[3][4] In S. cerevisiae, this enzyme is encoded by the HEM15 gene.[5] Heterologous expression of FCS is crucial for studying enzyme kinetics, inhibitor screening for drug development, and understanding diseases such as protoporphyria.[3]

Enoyl-CoA Hydratase (ECH) is a key enzyme in the fatty acid β-oxidation pathway, responsible for the hydration of 2-trans-enoyl-CoA to L-3-hydroxyacyl-CoA.[6][7] In yeast, this function is often carried out by the multifunctional enzyme Fox2p. Heterologous expression of ECH is vital for applications in metabolic engineering, biofuel production, and the study of fatty acid metabolism disorders.

These notes provide a comprehensive guide, from gene cloning to functional analysis, to enable researchers to successfully produce and characterize active FCS and ECH in yeast.

Data Presentation: Quantitative Analysis of FCS and ECH Expression

The following tables summarize representative quantitative data for the expression and activity of native and heterologously expressed Ferrochelatase and Enoyl-CoA Hydratase.

Protein Host Organism Expression System Promoter Yield/Activity Reference
S. cerevisiae Ferrochelatase (Hem15)S. cerevisiaeEndogenousNativeSpecific Activity: 35,000 nmol heme/h/mg protein[8]
Human Ferrochelatase (FECH)S. cerevisiae (hem15Δ mutant)Plasmid-basedNot specifiedFunctional complementation of heme auxotrophy[9]
Aeromonas caviae (R)-specific Enoyl-CoA HydrataseE. coli BL21(DE3)pET vectorT7Vmax (crotonyl-CoA): 6.2 x 10³ U/mg (6,200 µmol/min/mg)[10]

Note: Data for heterologous expression of ECH specifically in yeast with reported yield or specific activity is limited in publicly available literature. The E. coli data is provided as a representative example of high-level expression of a bacterial ECH.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Heterologous_Expression_Workflow cluster_cloning Gene Cloning cluster_transformation Yeast Transformation cluster_expression Protein Expression cluster_analysis Downstream Analysis Gene_of_Interest FCS or ECH Gene Yeast_Expression_Vector Yeast Expression Vector (e.g., pESC, pPICZα) Gene_of_Interest->Yeast_Expression_Vector Ligation/Assembly Recombinant_Plasmid Recombinant Plasmid Yeast_Expression_Vector->Recombinant_Plasmid Yeast_Host_Strain S. cerevisiae or P. pastoris Recombinant_Plasmid->Yeast_Host_Strain Transformation (e.g., LiAc/PEG) Transformed_Yeast Transformed Yeast Cells Yeast_Host_Strain->Transformed_Yeast Culture_Induction Culture Growth & Induction Transformed_Yeast->Culture_Induction Cell_Harvest Cell Harvest Culture_Induction->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Functional_Assay Enzyme Activity Assay Purification->Functional_Assay Heme_Biosynthesis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Succinyl_CoA Succinyl-CoA ALA 5-Aminolevulinate (ALA) Succinyl_CoA->ALA Hem1 Glycine Glycine Glycine->ALA Hem1 ALA_cyto ALA ALA->ALA_cyto Transport Coproporphyrinogen_III Coproporphyrinogen III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Hem13 Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Hem14 Heme Heme Protoporphyrin_IX->Heme Ferrochelatase (Hem15/FCS) Porphobilinogen Porphobilinogen Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane Hem3 Uroporphyrinogen_III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen_III Hem4 Coproporphyrinogen_III_cyto Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III_cyto Hem12 Coproporphyrinogen_III_cyto->Coproporphyrinogen_III Transport ALA_cyto->Porphobilinogen Hem2 Fatty_Acid_Beta_Oxidation cluster_peroxisome Peroxisome Fatty_Acyl_CoA Fatty Acyl-CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Oxidase (Pox1) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (Fox2/ECH) _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (Fox2) Shorter_Acyl_CoA Shorter Acyl-CoA _3_Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Thiolase (Pot1) Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle Fatty_Acid Fatty Acid (extracellular) Fatty_Acid_cyto Fatty Acid (cytosol) Fatty_Acid->Fatty_Acid_cyto Transport Fatty_Acyl_CoA_cyto Fatty Acyl-CoA (cytosol) Fatty_Acid_cyto->Fatty_Acyl_CoA_cyto Acyl-CoA Synthetase Fatty_Acyl_CoA_cyto->Fatty_Acyl_CoA Transport

References

Fluorometric Assay for Peroxisomal Fatty Acyl-CoA Oxidase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal fatty acyl-CoA oxidase (ACOX) is the rate-limiting enzyme in the peroxisomal β-oxidation pathway, a critical metabolic process for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and other lipid molecules.[1] Dysregulation of ACOX activity has been implicated in various metabolic disorders, including steatohepatitis and insulin (B600854) resistance, making it a significant target for drug discovery and development. This document provides detailed application notes and experimental protocols for a sensitive and reliable fluorometric assay to measure ACOX activity.

Principle of the Assay

The fluorometric assay for peroxisomal fatty acyl-CoA oxidase activity is based on the quantification of hydrogen peroxide (H₂O₂), a direct product of the ACOX-catalyzed oxidation of a fatty acyl-CoA substrate.[2] The generated H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a fluorogenic probe into a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the ACOX activity and can be measured using a fluorescence microplate reader. This method offers high sensitivity and a continuous or fixed-time measurement format.[2]

A commonly used substrate for this assay is lauroyl-CoA (C12:0), which has been shown to provide significant advantages over the more traditional substrate, palmitoyl-CoA (C16:0).[2] Lauroyl-CoA exhibits a higher specific activity and circumvents the substrate inhibition often observed with palmitoyl-CoA.[2]

Data Presentation

Table 1: Comparison of Substrates for Peroxisomal Fatty Acyl-CoA Oxidase Assay
SubstrateRelative Specific ActivityAdvantagesDisadvantages
Lauroyl-CoA (C12:0)>4.5-fold higher than Palmitoyl-CoA[2]Higher specific activity, avoids substrate inhibition.[2]Less commonly used in historical studies.
Palmitoyl-CoA (C16:0)1 (Reference)Widely used in previous studies.Prone to substrate inhibition.[2]
Table 2: Peroxisomal Acyl-CoA Oxidase Activity in Different Rat Tissues
TissueBasal Activity (nmol/min per mg protein)Notes
Liver~0.3[3]Highest activity.[1]
KidneyLower than liverActivity is present but lower than in the liver.[1]
HeartLow activity[3]Detectable but significantly lower than liver and kidney.
Adrenal GlandLow activityActivity has been detected.[1]
Skeletal MuscleLow activityActivity has been detected.[1]
Table 3: Effect of Clofibrate (B1669205) on Peroxisomal Fatty Acyl-CoA Oxidase Activity in Rat Liver
TreatmentFold Induction of ACOX ActivityDuration of TreatmentReference
Clofibrate8-10 fold7 days[4]
Clofibrate~10 fold2 weeks[5][6]
Clofibrate3-4 fold4 days (gastric intubation)[4]

Experimental Protocols

Two detailed protocols are provided below, utilizing either 4-hydroxyphenylacetic acid or the more sensitive Amplex® Red as the fluorogenic probe.

Protocol 1: Fluorometric Assay using 4-Hydroxyphenylacetic Acid

This protocol is adapted from the method described by Poosch and Yamazaki (1986).[2]

Materials and Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Lauroyl-CoA Stock Solution: 1 mM in water

  • 4-Hydroxyphenylacetic Acid (4-HPA) Stock Solution: 10 mg/mL in ethanol

  • Horseradish Peroxidase (HRP) Stock Solution: 1 mg/mL in Assay Buffer

  • Hydrogen Peroxide (H₂O₂) Standard Solution: 30% (w/w) solution

  • Sample: Tissue homogenate or purified peroxisomal fraction

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of H₂O₂ Standard Curve:

    • Perform serial dilutions of the H₂O₂ stock solution in Assay Buffer to prepare standards ranging from 0 to 50 µM.

  • Preparation of Reaction Mixture:

    • For each reaction, prepare a master mix containing:

      • Assay Buffer

      • 4-HPA (final concentration: 0.5 mg/mL)

      • HRP (final concentration: 10 µg/mL)

  • Assay Protocol:

    • Add 50 µL of the Reaction Mixture to each well of the 96-well black microplate.

    • Add 20 µL of sample or H₂O₂ standard to the appropriate wells.

    • To initiate the reaction, add 30 µL of 1 mM Lauroyl-CoA solution to each well. For blank wells, add 30 µL of water.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence of the H₂O₂ standards against their concentrations to generate a standard curve.

    • Determine the concentration of H₂O₂ produced in the sample wells using the standard curve.

    • Calculate the ACOX activity as nmol of H₂O₂ produced per minute per mg of protein.

Protocol 2: High-Sensitivity Fluorometric Assay using Amplex® Red

This protocol utilizes the highly sensitive Amplex® Red reagent for the detection of H₂O₂.

Materials and Reagents:

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (e.g., from Thermo Fisher Scientific) , which includes:

    • Amplex® Red reagent

    • Horseradish Peroxidase (HRP)

    • Reaction Buffer

    • Hydrogen Peroxide (H₂O₂) standard

  • Lauroyl-CoA Stock Solution: 1 mM in water

  • Sample: Tissue homogenate or purified peroxisomal fraction

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of H₂O₂ Standard Curve:

    • Prepare a series of H₂O₂ standards (0 to 10 µM) by diluting the provided H₂O₂ stock solution in 1x Reaction Buffer as per the kit instructions.[7][8]

  • Preparation of Amplex® Red/HRP Working Solution:

    • Prepare the working solution by mixing the Amplex® Red reagent and HRP in 1x Reaction Buffer according to the kit's protocol. Protect the solution from light.[7][8]

  • Assay Protocol:

    • Add 50 µL of your sample or H₂O₂ standard to the wells of a 96-well black microplate.

    • Add 50 µL of the Amplex® Red/HRP working solution to all wells.

    • To start the reaction, add 10 µL of 1 mM Lauroyl-CoA solution. For the blank, add 10 µL of water.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[9]

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence from all sample and standard readings.

    • Create a standard curve by plotting the fluorescence values of the H₂O₂ standards versus their concentrations.

    • Calculate the amount of H₂O₂ in your samples from the standard curve.

    • Express ACOX activity as nmol of H₂O₂ generated per minute per mg of protein.

Mandatory Visualization

Peroxisomal_Fatty_Acyl_CoA_Oxidase_Pathway cluster_peroxisome Peroxisome Fatty_Acyl_CoA Fatty Acyl-CoA ACOX Peroxisomal Fatty Acyl-CoA Oxidase (ACOX) Fatty_Acyl_CoA->ACOX Enoyl_CoA trans-2-Enoyl-CoA ACOX->Enoyl_CoA To further β-oxidation steps FADH2 FADH₂ ACOX->FADH2 H2O2 Hydrogen Peroxide (H₂O₂) O2 O₂ O2->H2O2 FAD FAD FAD->ACOX FADH2->O2 e⁻

Caption: Peroxisomal Fatty Acyl-CoA Oxidase Reaction.

Fluorometric_Assay_Workflow cluster_enzymatic_reaction Enzymatic Reaction cluster_detection_reaction Detection Reaction Sample Sample (Tissue Homogenate) ACOX ACOX Sample->ACOX Lauroyl_CoA Lauroyl-CoA (Substrate) Lauroyl_CoA->ACOX H2O2 H₂O₂ ACOX->H2O2 HRP HRP H2O2->HRP Fluorogenic_Probe Fluorogenic Probe (e.g., Amplex Red) Fluorogenic_Probe->HRP Fluorescent_Product Fluorescent Product (e.g., Resorufin) HRP->Fluorescent_Product Measurement Measure Fluorescence (Exc/Em) Fluorescent_Product->Measurement Data_Analysis Data Analysis (Standard Curve) Measurement->Data_Analysis Result ACOX Activity Data_Analysis->Result

Caption: Fluorometric Assay Workflow Diagram.

References

Application Notes: High-Throughput Screening of Vanillin Production using a Whole-Cell Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanillin (B372448) is a globally significant flavor compound used extensively in the food, pharmaceutical, and cosmetic industries.[1][2] While traditionally extracted from vanilla beans, biotechnological production using microbial fermentation offers a sustainable and cost-effective alternative.[3][4] A key challenge in developing high-yield microbial strains is the rapid and efficient screening of large genetic libraries for improved vanillin production. Whole-cell biosensors, which convert the presence of a target molecule into a measurable signal, are powerful tools for high-throughput screening (HTS).[4][5]

This document details the application of an Escherichia coli-based whole-cell biosensor for the high-throughput screening of vanillin. The biosensor is designed around a vanillin-responsive transcriptional regulator that controls the expression of a fluorescent reporter protein, enabling rapid quantification of vanillin concentrations.[6]

Principle of the Assay

The biosensor is built upon a transcriptional repressor protein, such as a variant of the TetR-family repressor QacR or the aldehyde transcriptional factor YqhC, engineered to specifically recognize vanillin.[1][7][8] In the absence of vanillin, the repressor protein binds to its specific operator sequence on a plasmid, blocking the transcription of a downstream reporter gene (e.g., Green Fluorescent Protein, GFP). When vanillin is present, it enters the cell and binds to the repressor protein. This binding event causes a conformational change in the repressor, leading to its dissociation from the DNA operator sequence.[9] The release of the repressor allows for the transcription of the GFP gene, resulting in a fluorescent signal that is proportional to the intracellular vanillin concentration. This dose-dependent response allows for the quantitative screening of vanillin production.[6]

A diagram of the vanillin biosensor signaling pathway is shown below.

Vanillin_Biosensor_Signaling_Pathway cluster_cell E. coli Cell Vanillin_ext Vanillin (Extracellular) Vanillin_int Vanillin (Intracellular) Vanillin_ext->Vanillin_int Transport Repressor Inactive Repressor-Vanillin Complex Vanillin_int->Repressor Binds Operator Operator Repressor->Operator Dissociates ActiveRepressor Active Repressor ActiveRepressor->Repressor ActiveRepressor->Operator Binds & Represses DNA Plasmid DNA Promoter Promoter GFP_gene GFP Gene GFP Green Fluorescent Protein (GFP) GFP_gene->GFP Transcription & Translation Fluorescence Fluorescence GFP->Fluorescence Emits

Caption: Vanillin detection and signaling cascade in the whole-cell biosensor.

Protocols

Protocol 1: Construction of the Vanillin Biosensor Strain

This protocol describes the preparation of the E. coli whole-cell biosensor by transforming competent cells with the biosensor plasmid.

Materials:

  • E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Biosensor plasmid DNA (containing the vanillin-responsive repressor and GFP reporter)

  • LB Broth and LB Agar (B569324) plates

  • Appropriate antibiotic for plasmid selection (e.g., Kanamycin, Ampicillin)

  • Chemically competent E. coli cells

  • Microcentrifuge tubes

  • Incubator and shaking incubator

  • Water bath or heat block

Methodology:

  • Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.

  • Add 1-5 µL of the biosensor plasmid DNA (approx. 10-100 ng) to the cells. Gently mix by flicking the tube.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice and incubate for 2 minutes.

  • Add 950 µL of sterile LB Broth (without antibiotic) to the tube.

  • Incubate at 37°C for 1 hour with shaking (200-250 rpm).

  • Plate 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C until colonies appear.

  • Select a single colony to inoculate a starter culture in LB broth with the antibiotic for subsequent experiments.

Protocol 2: High-Throughput Screening of Vanillin Production Libraries

This protocol outlines the procedure for screening a microbial library for enhanced vanillin production using the biosensor in a 96-well microplate format.

Materials:

  • Vanillin biosensor E. coli strain

  • Microbial production library to be screened

  • 96-well black, clear-bottom microplates

  • Breathable plate seals

  • M9 minimal media (or other suitable growth medium) supplemented with necessary nutrients and antibiotic

  • Vanillin standards for calibration curve

  • Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 510 nm)

  • Microplate shaker incubator

Methodology:

  • Prepare Biosensor Culture: Inoculate 5 mL of M9 media with a single colony of the vanillin biosensor strain. Grow overnight at 37°C with shaking.

  • Prepare Production Library: Inoculate each well of a 96-well plate with individual mutants from the microbial production library in their appropriate growth medium. This is the "production plate."

  • Cultivate Production Library: Incubate the production plate under conditions suitable for vanillin production for 24-72 hours.

  • Prepare Assay Plate:

    • Dilute the overnight biosensor culture 1:100 in fresh M9 media.

    • Dispense 180 µL of the diluted biosensor culture into each well of a new 96-well black, clear-bottom plate (the "assay plate").

  • Co-culture/Supernatant Transfer:

    • Transfer 20 µL of supernatant from each well of the production plate to the corresponding well of the assay plate.

    • Alternative: If the production and biosensor strains are compatible, they can be co-cultured directly.

  • Incubation: Seal the assay plate with a breathable seal and incubate at 37°C in a microplate shaker for 3-6 hours to allow for GFP expression.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) to assess cell growth and GFP fluorescence (Ex: 485 nm, Em: 510 nm) using a microplate reader.

  • Data Analysis: Normalize the fluorescence signal by the cell density (Fluorescence/OD600). Compare the signals from the library mutants to a wild-type control to identify "hits" with increased fluorescence, indicating higher vanillin production.

A diagram of the high-throughput screening experimental workflow is presented below.

HTS_Workflow cluster_prep Preparation cluster_main Screening Process cluster_analysis Data Acquisition & Analysis A1 Inoculate Production Library in 96-Well Plate B1 Cultivate Production Library (24-72h) A1->B1 A2 Grow Overnight Culture of Biosensor Strain B2 Prepare Assay Plate with Diluted Biosensor Culture A2->B2 C Transfer Supernatant from Production Plate to Assay Plate B1->C B2->C D Incubate Assay Plate (3-6h @ 37°C) C->D E Measure OD600 and Fluorescence in Plate Reader D->E F Normalize Fluorescence (Fluorescence / OD600) E->F G Identify Hits with Highest Normalized Signal F->G

References

Application Notes & Protocols: Enhancing Vanillin Production in Microbial Strains via CRISPR-Cas12a Mediated Gene Deletion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (B372448), a primary component of vanilla flavor, is a widely used aromatic compound in the food, beverage, pharmaceutical, and cosmetic industries. While natural extraction from vanilla pods is economically challenging, microbial biosynthesis presents a promising alternative. This document provides detailed application notes and protocols for utilizing the CRISPR-Cas12a system for targeted gene deletion in vanillin-producing microbial strains. Specifically, it focuses on the successful application of this technology in Amycolatopsis sp. to enhance vanillin yield by eliminating competing metabolic pathways. The protocols outlined herein are intended to serve as a guide for researchers aiming to improve the production of vanillin and other valuable biochemicals through precise genome engineering.

Introduction

Microbial production of vanillin often utilizes precursors like ferulic acid.[1] However, the efficiency of this bioconversion can be limited by endogenous enzymes that divert vanillin into byproducts such as vanillic acid and vanillyl alcohol.[2][3] To enhance the accumulation of vanillin, it is crucial to eliminate these competing metabolic pathways. The CRISPR-Cas12a system offers a robust and efficient tool for precise, markerless, and scarless genome editing, making it ideal for engineering industrial microbial strains.[1][3]

This application note details the successful deletion of two key genes, vanillin dehydrogenase (vdh) and a putative 4-hydroxy-3-methoxyphenyl-β-ketopropionyl-CoA forming enzyme (phdB), in Amycolatopsis sp. using a CRISPR-Cas12a based approach.[1][4] The deletion of vdh prevents the oxidation of vanillin to vanillic acid, while the removal of phdB redirects the metabolic flux of ferulic acid towards vanillin synthesis.[3][4] The resulting engineered strain exhibits a significant increase in vanillin titer and a marked reduction in byproduct formation.[1][3]

Key Experimental Data

The targeted deletion of vdh and phdB in Amycolatopsis sp. led to a substantial improvement in vanillin production and a significant decrease in the primary byproduct, vanillic acid. The quantitative results from shake flask and fed-batch fermentation experiments are summarized below.

Table 1: Comparison of Vanillin and Vanillic Acid Titers in Wild-Type and Engineered Amycolatopsis sp. Strains (Shake Flask Fermentation) [3]

StrainGenotypeVanillin Titer (g/L)Vanillic Acid Titer (g/L)
Wild-Type-7.222.07
Δvdhvdh gene deleted9.110.48

Table 2: Comparison of Vanillin and Vanillic Acid Titers in Wild-Type and Engineered Amycolatopsis sp. Strains (Fed-Batch Fermentation) [3]

StrainGenotypeVanillin Titer (g/L)Vanillic Acid Titer (g/L)
Wild-Type-10.602.45
Δvdhvdh gene deleted14.600.45
ΔvdhΔphdBvdh and phdB genes deleted20.440.15

Signaling and Metabolic Pathways

The metabolic engineering strategy focuses on blocking pathways that consume the desired product, vanillin, or its precursor, ferulic acid. The diagram below illustrates the targeted modifications in the ferulic acid catabolic pathway.

Vanillin_Pathway cluster_0 Ferulic Acid Metabolism Ferulic Acid Ferulic Acid Vanillin Vanillin Ferulic Acid->Vanillin ech, fcs 4-hydroxy-3-methoxyphenyl-β-ketopropionyl-CoA 4-hydroxy-3-methoxyphenyl-β-ketopropionyl-CoA Ferulic Acid->4-hydroxy-3-methoxyphenyl-β-ketopropionyl-CoA phdB (Deleted) Vanillic Acid Vanillic Acid Vanillin->Vanillic Acid vdh (Deleted) CRISPR_Workflow cluster_workflow CRISPR-Cas12a Gene Deletion Workflow A 1. crRNA Design & Plasmid Construction (pULcrRNAkm-Cas12a) C 3. Transformation (Electroporation into Amycolatopsis sp.) A->C B 2. Preparation of Donor DNA (Homology Arms) B->C D 4. Selection & Screening (Colony PCR) C->D E 5. Mutant Verification (Sanger Sequencing) D->E F 6. Fermentation & Analysis (HPLC) E->F

References

Application Notes and Protocols: Reconstituting the Vanillin Biosynthesis Pathway in a Cell-Free System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448), the primary component of vanilla flavor, is a globally significant aromatic compound utilized extensively in the food, cosmetic, and pharmaceutical industries. While natural extraction from vanilla pods is economically constrained, and chemical synthesis raises sustainability concerns, biotechnological production offers a promising alternative. Cell-free metabolic engineering is emerging as a powerful platform for rapidly prototyping and optimizing biosynthetic pathways, bypassing the limitations of in vivo systems such as cellular toxicity and metabolic burden.[1][2][3][4] These systems provide a flexible and controlled environment for harnessing enzymatic cascades to produce valuable chemicals like vanillin.[5]

This document provides detailed application notes and protocols for reconstituting the vanillin biosynthesis pathway in a cell-free system. We will focus on the well-characterized pathway from ferulic acid, a readily available precursor from agricultural waste.[6] Additionally, an alternative pathway from eugenol (B1671780) will be presented.

Vanillin Biosynthesis Pathways

Several biosynthetic routes to vanillin have been elucidated and can be reconstituted in a cell-free environment. The choice of pathway may depend on the availability of precursors and the desired enzymatic system.

Pathway from Ferulic Acid

The most common biotechnological route for vanillin production involves the conversion of ferulic acid.[7] This pathway typically utilizes a two-enzyme cascade involving Feruloyl-CoA Synthetase (FCS) and Enoyl-CoA Hydratase/Aldolase (ECH).[7][8]

  • Step 1: Ferulic acid is activated to feruloyl-CoA by Feruloyl-CoA Synthetase (FCS) .

  • Step 2: Enoyl-CoA Hydratase/Aldolase (ECH) then converts feruloyl-CoA to vanillin.

A single-enzyme pathway has also been described using Vanillin Synthase (VpVAN) , which directly converts ferulic acid to vanillin.[6][9]

Pathway from Eugenol

An alternative pathway utilizes eugenol, which is abundant in clove oil.[10][11][12] This artificial enzymatic cascade consists of two steps:

  • Step 1: Eugenol is oxidized to coniferyl alcohol by Eugenol Oxidase (EUGO) .

  • Step 2: The C=C bond of coniferyl alcohol is then cleaved by an Alkene Cleavage Oxygenase (ACO) to produce vanillin.

Data Presentation: Quantitative Analysis of Vanillin Production

The following tables summarize quantitative data from various studies on vanillin production.

Table 1: Vanillin Production from Ferulic Acid

Precursor ConcentrationProduct ConcentrationMolar YieldSystem TypeReference
20 mM Ferulic Acid15 mM Vanillin75%E. coli whole-cell catalyst (optimized with cell-free system)[7][8]
Not specifiedGram scale per literNot specifiedEngineered Ado enzyme[6]
Not specified6.4 g/L Vanillin68%Streptomyces setonii (shake-flask)[13]
Not specified3.35 g/L VanillinNot specifiedEngineered Pseudomonas putida with in situ product recovery[14]

Table 2: Vanillin Production from Eugenol

PrecursorProduct FormationSystem TypeReference
Eugenol / Clove OilUp to 91% VanillinCell-free bi-enzymatic cascade[10][11][12]

Experimental Protocols

This section provides detailed protocols for the cell-free synthesis of vanillin from ferulic acid using an E. coli-based cell-free protein synthesis (CFPS) system.

Protocol 1: Preparation of E. coli Cell-Free Extract
  • Bacterial Strain: Use an E. coli strain suitable for high-yield protein expression, such as BL21(DE3).

  • Culture Growth:

    • Inoculate a single colony into 5 mL of 2xYTPG medium. Grow overnight at 37°C with shaking.

    • The next day, inoculate a larger culture (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.8-1.0.

  • Cell Harvest:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with cold S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

  • Cell Lysis:

    • Resuspend the cell pellet in S30 buffer.

    • Lyse the cells using a high-pressure homogenizer or sonication, keeping the sample on ice to prevent overheating.

  • Clarification:

    • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (this is the S30 cell-free extract).

  • Dialysis and Storage:

    • Dialyze the extract against S30 buffer.

    • Determine the protein concentration, aliquot the extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Vanillin Biosynthesis Reaction
  • DNA Template Preparation:

    • Obtain or synthesize the genes for the chosen biosynthetic enzymes (e.g., fcs and ech from Streptomyces sp.).

    • Clone the genes into a suitable expression vector with a T7 promoter.

    • Prepare high-purity plasmid DNA.

  • In Vitro Transcription-Translation (IVTT) Reaction Setup:

    • Thaw the cell-free extract and other reaction components on ice.

    • Prepare a master mix containing the following components (final concentrations may need optimization):

      • E. coli S30 extract

      • Energy source (e.g., phosphoenolpyruvate, creatine (B1669601) phosphate)[3]

      • Amino acids

      • NTPs (ATP, GTP, CTP, UTP)

      • Cofactors (e.g., NAD+, Coenzyme A)[3]

      • Plasmid DNA templates for FCS and ECH

      • Substrate: Ferulic acid (dissolved in a suitable solvent)

    • The optimal ratio of FCS to ECH may need to be determined empirically; a 1:1 ratio is a good starting point.[8]

  • Reaction Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C) for several hours (e.g., 6-24 hours).[8]

  • Sample Analysis:

    • Terminate the reaction by adding a quenching agent (e.g., acid or organic solvent).

    • Analyze the production of vanillin using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Vanillin Biosynthesis Pathway from Ferulic Acid

Vanillin_Biosynthesis_Ferulic_Acid Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA FCS Vanillin Vanillin Feruloyl_CoA->Vanillin ECH

Caption: Enzymatic conversion of ferulic acid to vanillin.

Experimental Workflow for Cell-Free Vanillin Synthesis

Cell_Free_Workflow cluster_assembly Preparation Component Preparation Cell_Extract Cell-Free Extract Preparation->Cell_Extract DNA_Templates DNA Templates (FCS, ECH) Preparation->DNA_Templates Reaction_Mix Reaction Mix Preparation->Reaction_Mix Reaction Cell-Free Synthesis Reaction Incubation Incubation (e.g., 37°C, 6h) Reaction->Incubation IVTT Analysis Product Analysis Incubation->Analysis Vanillin Detection HPLC_GCMS HPLC / GC-MS Analysis->HPLC_GCMS

Caption: Workflow for cell-free vanillin production and analysis.

References

Application Notes and Protocols for Monitoring Acyl-CoA Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid degradation.[1][2] Their role extends beyond metabolism to cellular signaling and the regulation of protein function. The accurate monitoring and quantification of acyl-CoA pools are therefore crucial for understanding cellular physiology and the mechanisms of diseases such as metabolic disorders and cancer.[2][3] This document provides detailed application notes and protocols for the analysis of acyl-CoA intermediates, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods, which offer high sensitivity and selectivity.[2][4]

Analytical Techniques: An Overview

Several techniques are available for the measurement of acyl-CoAs, including enzymatic assays, high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and gas chromatography-mass spectrometry (GC-MS).[4][5] However, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity, specificity, and ability to profile a wide range of acyl-CoA species simultaneously.[2][4]

Key advantages of LC-MS/MS for acyl-CoA analysis:

  • High Selectivity: The use of multiple reaction monitoring (MRM) allows for the specific detection of target analytes in complex biological matrices.[4]

  • High Sensitivity: LC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LOQ), enabling the measurement of low-abundance acyl-CoA species.[6][7]

  • Broad Coverage: A single LC-MS/MS analysis can quantify a wide range of acyl-CoAs, from short-chain to very-long-chain species.[6][7]

  • Stable Isotope Dilution: The use of stable isotope-labeled internal standards allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][8]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from a method designed for the simultaneous measurement of short-chain acyl-CoAs and CoA biosynthetic precursors.[4]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Internal standard solution (e.g., [13C3,15N1]-labeled acyl-CoAs)

  • Centrifuge capable of 4°C and >15,000 x g

  • Autosampler vials

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from adherent cells.

    • Wash the cells once with 10 ml of ice-cold PBS.

    • Add 3 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Extraction:

    • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[9]

    • Take a 30 µL aliquot for protein concentration determination.

    • To the remaining 270 µL, add the internal standard solution.

    • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.[9]

  • Protein Precipitation:

    • Alternatively, for a simpler deproteinization, add an appropriate volume of ice-cold 2.5% SSA to the cell pellet and vortex thoroughly.[4] This method avoids the need for solid-phase extraction (SPE) which can lead to the loss of hydrophilic species.[4]

  • Centrifugation and Collection:

    • Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a general procedure for the extraction of a wide range of acyl-CoAs from tissue samples.

Materials:

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent: Acetonitrile/Isopropanol (3:1, v/v)

  • 0.1 M Potassium phosphate (B84403) buffer, pH 6.7

  • Internal standard solution (e.g., C17:0-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Flash-freeze the tissue sample in liquid nitrogen and grind to a fine powder.

    • Weigh the frozen powder (e.g., 10 mg).[10]

    • Homogenize the powdered tissue in an appropriate volume of extraction solvent containing the internal standard.

  • Extraction:

    • Add 0.1 M potassium phosphate buffer (pH 6.7) to the homogenate.

    • Vortex vigorously and centrifuge to pellet the tissue debris.[10]

  • Solid-Phase Extraction (SPE) Purification:

    • The supernatant can be further purified using SPE to remove contaminants and enrich for acyl-CoAs.[10][11]

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove unbound contaminants.

    • Elute the acyl-CoAs with an appropriate solvent.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or 50% methanol/50% 50 mM ammonium (B1175870) acetate).[12]

LC-MS/MS Analysis

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[13]

  • Mobile Phases: A binary gradient system is typically employed.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 15 mM ammonium hydroxide[14] or an acidic modifier like formic acid).

    • Mobile Phase B: Acetonitrile or methanol.[14]

  • Gradient: A gradient from a low to a high percentage of organic mobile phase is used to elute acyl-CoAs of increasing chain length.

Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI) is generally preferred as it leads to more efficient ionization of acyl-CoAs.[4]

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the most common mode for targeted quantification.[4]

    • Precursor Ion: The protonated molecular ion [M+H]+ is typically selected.

    • Product Ion: A common and abundant fragment ion results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (m/z 507).[12] A second transition to a fragment at m/z 428 can be used for confirmation.[4]

Data Presentation

Quantitative Performance of Acyl-CoA Analysis Methods
ParameterMethod 1: Short-Chain Acyl-CoA (SSA Extraction)[4]Method 2: Long-Chain Acyl-CoA (UPLC/MS/MS)[14]Method 3: Broad Acyl-CoA Profile (LC-ESI MS/MS)[6]
Analytes Short-chain acyl-CoAs and CoA precursors7 long-chain acyl-CoAs (C14-C20)Wide range of fatty acyl-CoAs (C14-C26)
Sample Matrix Cultured cellsHuman skeletal muscleMouse macrophage and human breast carcinoma cell lines
Extraction 5-sulfosalicylic acid (SSA) precipitationOrganic solvent extractionNot specified in detail
Internal Standard Crotonoyl-CoANot specified for concentrationC15:0-, C17:0-, C23:0-, and C25:0-CoA
Recovery >59% for most analytesNot specifiedNot specified
Intra-assay CV (%) Not specified5-10%Not specified
Inter-assay CV (%) Not specified5-6%Not specified
LOQ (Limit of Quantitation) Not specifiedNot specifiedDefined as 10 times signal-to-noise
Recovery of Acyl-CoAs with Different Extraction Methods[4]
AnalyteTCA with SPE (%)2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>99
CoA174
Malonyl-CoA2674
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859

Visualizations

Acyl_CoA_Metabolism cluster_FattyAcid_Activation Fatty Acid Activation cluster_Beta_Oxidation Beta-Oxidation (Mitochondria) cluster_Synthesis Fatty Acid & Sterol Synthesis (Cytosol) Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA AMP, PPi Acetyl-CoA Acetyl-CoA Acyl-CoA->Acetyl-CoA FAD, NAD+ Acyl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle Acetyl-CoA_cyto Acetyl-CoA Acetyl-CoA->Acetyl-CoA_cyto Transport Malonyl-CoA Malonyl-CoA Acetyl-CoA_cyto->Malonyl-CoA Sterols Sterols Acetyl-CoA_cyto->Sterols Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids

Caption: Overview of major metabolic pathways involving acyl-CoA intermediates.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Extraction with Internal Standard Sample->Extraction Purification Protein Precipitation & (Optional) SPE Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: General experimental workflow for acyl-CoA analysis.

Stable Isotope Labeling for Enhanced Quantification

Stable isotope dilution mass spectrometry is the gold standard for the accurate quantification of metabolites.[15][16] This involves spiking a known amount of a stable isotope-labeled internal standard into the sample prior to extraction. This standard, which is chemically identical to the analyte but has a different mass, co-elutes with the analyte and is detected by the mass spectrometer. The ratio of the endogenous analyte to the internal standard is used for quantification, which corrects for any sample loss during preparation and for matrix effects during ionization.[8]

Stable isotope-labeled acyl-CoA standards can be generated biosynthetically by culturing cells in media containing labeled precursors, such as [13C3,15N1]-pantothenate.[15][16] This "Stable Isotope Labeling by Essential Nutrients in Cell Culture" (SILEC) approach can produce a library of labeled acyl-CoA species for use as internal standards.[15][16]

Conclusion

The analytical methods described provide a robust framework for the accurate monitoring of acyl-CoA intermediates in various biological samples. The choice of extraction protocol and analytical method will depend on the specific acyl-CoA species of interest and the sample matrix. By leveraging the power of LC-MS/MS and stable isotope dilution, researchers can gain valuable insights into the roles of acyl-CoAs in health and disease, aiding in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the Construction of Artificial Biosynthetic Pathways for Feruloyl-CoA-Derived Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the construction of artificial biosynthetic pathways to produce valuable compounds derived from feruloyl-CoA. This document covers pathway design, experimental procedures, and quantitative analysis, enabling researchers to engineer microbial hosts for the production of flavonoids, stilbenoids, and other phenylpropanoids.

Introduction to Feruloyl-CoA-Derived Products

Feruloyl-CoA is a key intermediate in the phenylpropanoid pathway, serving as a precursor to a wide array of natural products with significant commercial and therapeutic value. These products include fragrances like vanillin (B372448), nutraceuticals such as curcuminoids, and styrylpyrones with potential pharmaceutical applications. Metabolic engineering of microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources for the production of these compounds.

An artificial biosynthetic pathway for feruloyl-CoA-derived products typically starts from a common precursor like L-tyrosine. A series of heterologous enzymes are introduced into the microbial host to convert the precursor stepwise to the desired final product.

Key Biosynthetic Pathways and Enzymes

The construction of these pathways involves the heterologous expression of several key enzymes. Below are examples of pathways for the production of curcuminoids and the styrylpyrone 11-methoxy-bisnoryangonin.

Curcuminoid Biosynthesis Pathway

Curcuminoids are natural phenols responsible for the yellow color of turmeric. An artificial pathway for their production in E. coli can be constructed starting from L-tyrosine.[1][2]

Key Enzymes:

  • Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.

  • 4-Coumarate 3-hydroxylase (C3H): Converts p-coumaric acid to caffeic acid.

  • Caffeic acid O-methyltransferase (COMT) or Caffeoyl-CoA O-methyltransferase (CCoAOMT): Catalyzes the methylation of caffeic acid or caffeoyl-CoA to produce ferulic acid or feruloyl-CoA, respectively.[2][3]

  • 4-Coumarate:CoA Ligase (4CL): Activates carboxylic acids like p-coumaric acid, caffeic acid, and ferulic acid to their corresponding CoA-esters.

  • Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS1) or Curcuminoid Synthase (CUS): Catalyze the final condensation steps to form the curcuminoid scaffold from feruloyl-CoA and malonyl-CoA.[2][4]

Curcuminoid Biosynthesis Pathway cluster_host E. coli Host L-Tyrosine L-Tyrosine p-Coumaric_Acid p-Coumaric_Acid L-Tyrosine->p-Coumaric_Acid TAL Caffeic_Acid Caffeic_Acid p-Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Feruloyl-CoA Feruloyl-CoA Ferulic_Acid->Feruloyl-CoA 4CL Curcuminoids Curcuminoids Feruloyl-CoA->Curcuminoids DCS/CURS1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Curcuminoids

Curcuminoid Biosynthesis Pathway from L-Tyrosine.
11-Methoxy-Bisnoryangonin Biosynthesis Pathway

11-Methoxy-bisnoryangonin is a styrylpyrone with potential applications in healthcare. Its de novo synthesis has been achieved in an engineered E. coli strain.[5][6]

Key Enzymes:

  • Tyrosine Ammonia-Lyase (TAL) (optal): Converts L-tyrosine to p-coumaric acid.[7]

  • 4-Coumarate 3-Hydroxylase (C3H) (sam5): Hydroxylates p-coumaric acid to caffeic acid.[7]

  • Caffeic Acid O-Methyltransferase (COMT) (com): Methylates caffeic acid to ferulic acid.[7]

  • 4-Coumarate:CoA Ligase (4CL) (4cl2nt): Activates ferulic acid to feruloyl-CoA.[7]

  • Styrylpyrone Synthase (SPS) (pnpks): Catalyzes the condensation of feruloyl-CoA with two molecules of malonyl-CoA to form 11-methoxy-bisnoryangonin.[5][7]

Styrylpyrone_Biosynthesis_Pathway cluster_host Engineered E. coli Host L-Tyrosine L-Tyrosine p-Coumaric_Acid p-Coumaric_Acid L-Tyrosine->p-Coumaric_Acid optal (TAL) Caffeic_Acid Caffeic_Acid p-Coumaric_Acid->Caffeic_Acid sam5 (C3H) Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid com (COMT) Feruloyl-CoA Feruloyl-CoA Ferulic_Acid->Feruloyl-CoA 4cl2nt (4CL) 11-Methoxy-Bisnoryangonin 11-Methoxy-Bisnoryangonin Feruloyl-CoA->11-Methoxy-Bisnoryangonin pnpks (SPS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->11-Methoxy-Bisnoryangonin

11-Methoxy-Bisnoryangonin Biosynthesis Pathway.

Quantitative Data Presentation

The following tables summarize the production titers of various feruloyl-CoA-derived products achieved through metabolic engineering in E. coli.

ProductHost StrainPrecursorTiterReference
11-Methoxy-Bisnoryangonin E. coli ΔCOS1Glucose (de novo)52.8 mg/L[5][6][8]
Curcumin E. coli BL21(DE3)Tyrosine0.20 mg/L[2]
E. coli BL21(DE3)p-Coumaric acid0.26 mg/L[2]
E. coli BL21(DE3)Caffeic acid3.90 mg/L[2]
E. coliFerulic acid1529.5 µM (566 mg/L)[2]
Ferulic Acid E. coliTyrosine1325.1 µM (257 mg/L)[2]
Vanillin E. coli XL1-BlueFerulic acid3.8 mM (0.58 g/L)
Vanillin Fungus Daldinia sp.Eugenol30 mM (4.6 g/L)[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in constructing and evaluating artificial biosynthetic pathways.

Plasmid Construction and Strain Engineering

This protocol describes the general steps for constructing expression plasmids and transforming them into E. coli.

Objective: To clone the genes of the biosynthetic pathway into expression vectors and introduce them into a suitable E. coli host.

Materials:

  • E. coli cloning strain (e.g., DH5α)

  • E. coli expression strain (e.g., BL21(DE3) or a tyrosine-overproducing strain)

  • Expression vectors (e.g., pET series, pACYC)

  • Genes of interest (synthesized or PCR amplified)

  • Restriction enzymes and T4 DNA ligase

  • Competent cell preparation reagents or commercial competent cells

  • LB agar (B569324) plates with appropriate antibiotics

Plasmid_Construction_Workflow cluster_workflow Plasmid Construction and Transformation Gene_Amplification Gene Amplification/Synthesis Insert_Digestion Insert Digestion Gene_Amplification->Insert_Digestion Vector_Digestion Vector Digestion Ligation Ligation Vector_Digestion->Ligation Insert_Digestion->Ligation Transformation Transformation into Cloning Host Ligation->Transformation Colony_Screening Colony PCR & Sequencing Transformation->Colony_Screening Plasmid_Purification Plasmid Purification Colony_Screening->Plasmid_Purification Expression_Host_Transformation Transformation into Expression Host Plasmid_Purification->Expression_Host_Transformation

Workflow for Plasmid Construction and Transformation.

Protocol:

  • Gene Amplification/Synthesis: Obtain the coding sequences of the required enzymes (e.g., TAL, C3H, COMT, 4CL, SPS) via PCR from genomic DNA or through commercial gene synthesis. Design primers to include appropriate restriction sites for cloning.

  • Vector and Insert Preparation: Digest the expression vector(s) and the amplified gene fragments with the selected restriction enzymes. Purify the digested vector and insert fragments using a gel extraction kit.

  • Ligation: Ligate the purified insert into the digested vector using T4 DNA ligase. For multi-gene pathways, a modular cloning approach or sequential cloning steps may be necessary. For example, in the 11-methoxy-bisnoryangonin pathway, optal, sam5, and com were cloned into a pET-derived vector, while 4cl2nt and pnpks were cloned into a separate compatible vector.

  • Transformation into Cloning Host: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) using a heat shock or electroporation protocol.

  • Screening and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Screen colonies by colony PCR and verify the correct insertion by Sanger sequencing.

  • Transformation into Expression Host: Isolate the verified plasmid(s) from the cloning host and transform them into the desired E. coli expression strain (e.g., BL21(DE3) or an engineered tyrosine-overproducing strain like ΔCOS1).

Fermentation for Product Production

This protocol outlines a typical fed-batch fermentation process for producing feruloyl-CoA-derived products in engineered E. coli.

Objective: To cultivate the engineered E. coli strain under conditions that promote cell growth and product synthesis.

Materials:

  • Engineered E. coli strain

  • Seed culture medium (e.g., LB medium with antibiotics)

  • Fermentation medium (e.g., M9 minimal medium or a defined rich medium)

  • Feeding solution (e.g., concentrated glucose or glycerol)

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

  • Fermenter with temperature, pH, and dissolved oxygen control

Protocol:

  • Seed Culture Preparation: Inoculate a single colony of the engineered strain into a flask containing seed culture medium. Incubate overnight at 37°C with shaking.

  • Fermenter Inoculation: Inoculate the fermenter containing the initial batch of fermentation medium with the overnight seed culture.

  • Batch Phase: Grow the cells in batch mode at 37°C. Maintain pH at a setpoint (e.g., 7.0) by automated addition of acid/base. Control dissolved oxygen (DO) above a certain level (e.g., 20-30%) by adjusting agitation and aeration rates.

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated carbon source solution. The feeding rate can be constant or exponential to maintain a desired growth rate.

  • Induction: When the culture reaches a desired cell density (e.g., OD600 of 10-20), induce gene expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to a range of 20-30°C to improve protein solubility and product formation.

  • Cultivation and Harvest: Continue the fermentation for 24-72 hours post-induction. Collect samples periodically for analysis of cell growth and product concentration. Harvest the culture by centrifugation.

Product Extraction and Analysis

This protocol describes the extraction and quantification of feruloyl-CoA-derived products from the fermentation broth using High-Performance Liquid Chromatography (HPLC).

Objective: To extract the target product from the culture and quantify its concentration.

Materials:

  • Fermentation broth

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (B129727) or other solvent for resuspension

  • HPLC system with a C18 column and a Diode Array Detector (DAD) or UV detector

  • Mobile phase solvents (e.g., acetonitrile (B52724), water with formic or acetic acid)

  • Authentic standards of the product for quantification

Protocol:

  • Extraction:

    • Separate the cell pellet and supernatant from the fermentation broth by centrifugation.

    • Extract the supernatant and/or the lysed cell pellet with an equal volume of ethyl acetate.

    • Repeat the extraction two to three times.

    • Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Sample Preparation:

    • Dissolve the dried extract in a known volume of methanol or mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the compounds on a C18 column using a gradient elution method. For example, for curcuminoids, a gradient of acetonitrile and water with 0.1% formic acid can be used.

    • Detect the compounds at a specific wavelength (e.g., 425 nm for curcuminoids, 320 nm for 11-methoxy-bisnoryangonin).

    • Identify the product peak by comparing its retention time with that of an authentic standard.

    • Quantify the product by creating a standard curve using known concentrations of the authentic standard.

In Vitro Enzyme Assay for Feruloyl-CoA Synthetase (FCS)

This protocol describes a spectrophotometric assay to determine the activity of feruloyl-CoA synthetase.[10]

Objective: To measure the enzymatic activity of FCS by monitoring the formation of feruloyl-CoA.

Materials:

  • Purified FCS enzyme or cell-free extract containing the enzyme

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Magnesium chloride (MgCl₂)

  • Ferulic acid

  • Adenosine triphosphate (ATP)

  • Coenzyme A (CoA)

  • Spectrophotometer capable of measuring absorbance at 345 nm

Protocol:

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 2.5 mM MgCl₂

    • 0.7 mM ferulic acid

    • 0.4 mM CoA

    • An appropriate amount of enzyme (purified or cell-free extract)

  • Assay Initiation: Start the reaction by adding 2 mM ATP.

  • Measurement: Immediately measure the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA (molar extinction coefficient ε = 10 cm²/µmol).[10]

  • Calculation: Calculate the enzyme activity based on the initial rate of absorbance change. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

The construction of artificial biosynthetic pathways for feruloyl-CoA-derived products in microbial hosts is a powerful strategy for the sustainable production of valuable chemicals. The protocols and data presented in these application notes provide a foundation for researchers to design, build, and optimize these pathways. Further improvements in product titers can be achieved through strategies such as optimizing codon usage, balancing enzyme expression levels, engineering precursor supply, and optimizing fermentation conditions.

References

Applications of Feruloyl-CoA Analogs in Elucidating Enzyme Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of feruloyl-CoA analogs in enzyme studies. These analogs are powerful tools for investigating the kinetics, mechanism, and inhibition of enzymes involved in the phenylpropanoid pathway and other metabolic routes that utilize feruloyl-CoA.

Introduction to Feruloyl-CoA and its Analogs

Feruloyl-coenzyme A (feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of lignin, flavonoids, and other important secondary metabolites. Enzymes that utilize feruloyl-CoA as a substrate are of significant interest for applications in biotechnology, biofuel production, and drug discovery. Feruloyl-CoA analogs are synthetic molecules that mimic the structure of the natural substrate but have been modified to serve specific experimental purposes. These modifications can include alterations to the feruloyl group, the CoA moiety, or the thioester linkage.

Applications of Feruloyl-CoA Analogs:

  • Enzyme Inhibition Studies: Analogs can act as competitive or irreversible inhibitors, aiding in the characterization of enzyme active sites and the development of potent and specific inhibitors.

  • Mechanistic Studies: Non-reactive or slowly-reactive analogs can be used to trap enzyme-substrate complexes for structural analysis (e.g., X-ray crystallography), providing insights into the catalytic mechanism.

  • Activity-Based Protein Profiling (ABPP): Analogs equipped with a reporter tag (e.g., a fluorophore or biotin) and a reactive group can be used to specifically label and identify active enzymes in complex biological samples.

  • Substrate Specificity Determination: A panel of analogs with systematic modifications can be used to probe the substrate specificity of an enzyme.

Featured Enzymes and the Phenylpropanoid Pathway

Several key enzymes in the metabolism of ferulic acid are targets for studies using feruloyl-CoA analogs. The conversion of ferulic acid to vanillin (B372448), a valuable flavor compound, proceeds through a CoA-dependent pathway in some microorganisms.[1][2][3] This pathway involves the following key enzymes:

  • Feruloyl-CoA Synthetase (FCS): Activates ferulic acid by ligating it to Coenzyme A.

  • Enoyl-CoA Hydratase/Aldolase: Catalyzes the hydration and subsequent cleavage of feruloyl-CoA to yield vanillin and acetyl-CoA.[3][4]

The broader phenylpropanoid pathway in plants involves a multitude of enzymes that utilize feruloyl-CoA and related compounds.

Phenylpropanoid_Pathway cluster_vanillin Microbial Vanillin Synthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Flavonoids Flavonoids p-Coumaroyl-CoA->Flavonoids Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Feruloyl-CoA->Flavonoids 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA Feruloyl-CoA->4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA Enoyl-CoA Hydratase Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD Lignin Lignin Coniferyl Alcohol->Lignin Ferulic Acid Ferulic Acid Ferulic Acid->Feruloyl-CoA Feruloyl-CoA Synthetase (FCS) Vanillin Vanillin Acetyl-CoA Acetyl-CoA 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA->Vanillin Aldolase 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA->Acetyl-CoA Aldolase

Figure 1: Simplified Phenylpropanoid and Microbial Vanillin Synthesis Pathways.

Quantitative Data on Enzyme Inhibition by Acyl-CoA Analogs

While specific inhibition data for feruloyl-CoA analogs is not extensively published, studies on other CoA-dependent enzymes using acyl-CoA analogs provide a framework for understanding their potential as inhibitors. For instance, rationally designed acetyl-CoA analogs have been shown to effectively inhibit citrate (B86180) synthase.[5]

AnalogTarget EnzymeInhibition Constant (Ki)Reference
Fluorovinyl thioether acetyl-CoA analogPig heart citrate synthase4.3 µM[5][6]
Non-fluorinated vinyl thioether acetyl-CoA analogPig heart citrate synthase68.3 µM[5]
Methyl sulfoxide (B87167) acetyl-CoA analogPig heart citrate synthase11.1 µM[5][6]
Valproyl-CoAATP-specific succinate:CoA ligase (A-SUCL)~45-55% inhibition at 1 mM[7]
Valproyl-CoAGTP-specific succinate:CoA ligase (G-SUCL)~25-50% inhibition at 1 mM[7]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Feruloyl-CoA Synthetase (FCS) Activity

This protocol is adapted from a method used for an alkaline active FCS.[1] It measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.

Materials:

  • Purified Feruloyl-CoA Synthetase (FCS)

  • Ferulic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.8)

  • Microplate reader or spectrophotometer capable of reading at 345 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 200 µL per reaction, the final concentrations should be:

    • 2.5 mM MgCl₂

    • 0.5 mM Ferulic acid

    • 2.0 mM ATP

    • 0.4 mM Coenzyme A

    • 100 mM Potassium phosphate buffer, pH 7.8

  • Enzyme Preparation: Dilute the purified FCS enzyme in potassium phosphate buffer to a suitable concentration (e.g., 40 ng/µL).

  • Initiate the reaction: Add the diluted enzyme to the reaction mixture to initiate the reaction. A typical final enzyme concentration is around 40 ng per 200 µL reaction.

  • Incubation: Incubate the reaction at 37°C for 10 minutes.

  • Measure Absorbance: After incubation, transfer 150 µL of the reaction mixture to a 96-well plate or cuvette and measure the absorbance at 345 nm.

  • Control: Prepare a control reaction with a heat-inactivated enzyme or without the enzyme to measure the background absorbance.

  • Calculate Activity: The specific activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for feruloyl-CoA at 345 nm is 1.9 x 10⁴ M⁻¹cm⁻¹.

FCS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mixture (Buffer, Ferulic Acid, ATP, CoA, MgCl2) Initiate Reaction Add Enzyme to Reaction Mix Prepare Reaction Mix->Initiate Reaction Prepare Enzyme Prepare Diluted FCS Enzyme Prepare Enzyme->Initiate Reaction Incubate Incubate at 37°C for 10 min Initiate Reaction->Incubate Measure Absorbance Measure Absorbance at 345 nm Incubate->Measure Absorbance Calculate Activity Calculate Specific Activity Measure Absorbance->Calculate Activity

Figure 2: Workflow for the spectrophotometric assay of Feruloyl-CoA Synthetase.

Protocol 2: General Workflow for Enzyme Inhibition Studies using Feruloyl-CoA Analogs

This protocol outlines a general workflow for screening and characterizing feruloyl-CoA analogs as inhibitors of a target enzyme.

Materials:

  • Purified target enzyme

  • Feruloyl-CoA (substrate)

  • A library of feruloyl-CoA analogs

  • Appropriate buffer and cofactors for the enzyme assay

  • Detection system (e.g., spectrophotometer, HPLC)

Procedure:

  • Primary Screen:

    • Perform the enzyme activity assay in the presence of a single, high concentration of each feruloyl-CoA analog (e.g., 100 µM).

    • Compare the enzyme activity in the presence of the analog to a control reaction without the analog.

    • Identify "hit" compounds that cause significant inhibition (e.g., >50%).

  • Dose-Response and IC₅₀ Determination:

    • For each "hit" compound, perform the enzyme assay with a range of inhibitor concentrations.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • Mechanism of Inhibition (Kᵢ Determination):

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic experiments by varying the concentration of the substrate (feruloyl-CoA) at several fixed concentrations of the inhibitor.

    • Measure the initial reaction rates for each condition.

    • Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by non-linear regression fitting to the appropriate Michaelis-Menten equations for different inhibition models. This will allow for the determination of the inhibition constant (Kᵢ).

Inhibition_Study_Workflow Start Start Primary Screen Primary Screen at High Inhibitor Concentration Start->Primary Screen Identify Hits Significant Inhibition? Primary Screen->Identify Hits Dose-Response Dose-Response & IC50 Determination Identify Hits->Dose-Response Yes End End Identify Hits->End No Mechanism Study Mechanism of Inhibition (Ki Determination) Dose-Response->Mechanism Study Mechanism Study->End

Figure 3: General workflow for enzyme inhibition studies.

Protocol 3: Conceptual Design of a Feruloyl-CoA-Based Activity-Based Protein Profiling (ABPP) Probe

This section outlines the conceptual design of a feruloyl-CoA-based probe for ABPP, a powerful technique for identifying active enzymes in complex proteomes.[8][9][10]

Components of an ABPP Probe:

  • Recognition Moiety: The feruloyl group, which provides specificity for feruloyl-CoA binding enzymes.

  • Reactive Group ("Warhead"): An electrophilic group that will form a covalent bond with a nucleophilic residue in the enzyme's active site. Examples include fluorophosphonates, acyloxymethyl ketones, or Michael acceptors.[11] The choice of warhead depends on the catalytic mechanism of the target enzyme class.

  • Reporter Tag: A group that allows for detection and/or enrichment of the labeled enzyme. This can be a fluorophore (e.g., rhodamine, fluorescein) for in-gel fluorescence scanning or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry.

  • Linker: A chemical chain that connects the recognition moiety and reactive group to the reporter tag. The linker should be designed to not interfere with enzyme binding.

ABPP_Probe_Design cluster_enzyme Target Enzyme Probe Recognition Moiety (Feruloyl) Linker Reactive Group ('Warhead') Reporter Tag (Biotin/Fluorophore) Enzyme Active Site Probe:f0->Enzyme Binding Probe:f2->Enzyme Covalent Modification

Figure 4: Conceptual design of a feruloyl-CoA-based ABPP probe.

Experimental Workflow for ABPP:

  • Probe Synthesis: Synthesize the designed feruloyl-CoA analog probe.

  • Labeling: Incubate the probe with a complex biological sample (e.g., cell lysate, tissue homogenate). The probe will covalently label active target enzymes.

  • Detection/Enrichment:

    • Fluorescent Probe: Separate the labeled proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner.

    • Biotinylated Probe: Enrich the labeled proteins using streptavidin-coated beads.

  • Identification: Digest the enriched proteins with a protease (e.g., trypsin) and identify the labeled proteins by mass spectrometry.

Conclusion

Feruloyl-CoA analogs are versatile chemical tools that can provide valuable insights into the function and regulation of CoA-dependent enzymes. The protocols and conceptual frameworks presented here offer a starting point for researchers to design and implement experiments to study these important enzymes. The development of novel feruloyl-CoA analogs, particularly as specific inhibitors and activity-based probes, will continue to advance our understanding of the phenylpropanoid pathway and related metabolic networks, with potential applications in drug discovery and biotechnology.

References

Quantifying the Crossroads of Metabolism: Application Notes and Protocols for Intracellular Acetyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Coenzyme A (Acetyl-CoA) stands as a pivotal metabolite, bridging catabolic and anabolic pathways and serving as the primary acetyl group donor for protein acetylation, a key epigenetic modification.[1][2][3] Its intracellular concentration dynamically reflects the cell's metabolic state and influences a wide array of cellular processes, including gene transcription, energy metabolism, and lipid synthesis.[1][3][4] Consequently, the accurate quantification of intracellular acetyl-CoA pools is crucial for understanding disease mechanisms, particularly in cancer and metabolic disorders, and for the development of novel therapeutics.[1][2]

This document provides detailed application notes and experimental protocols for the principal methods used to quantify intracellular acetyl-CoA. It compares colorimetric, fluorometric, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques, offering researchers the information needed to select the most appropriate method for their specific experimental context.

Application Notes: Choosing the Right Method

The selection of an appropriate acetyl-CoA quantification method depends on several factors, including the required sensitivity, specificity, sample type, available equipment, and desired throughput.

  • Enzymatic Assays (Colorimetric and Fluorometric): These methods are based on coupled enzymatic reactions that lead to a measurable change in absorbance or fluorescence, proportional to the amount of acetyl-CoA in the sample.[2][5] They are generally straightforward, rapid, and suitable for high-throughput screening.[2][6] Fluorometric assays offer significantly higher sensitivity than their colorimetric counterparts, making them suitable for samples with low acetyl-CoA levels.[2][7] However, these assays can be susceptible to interference from other molecules in the cell lysate and may lack the specificity of chromatographic methods.[1][8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC provides a more specific quantification of acetyl-CoA by physically separating it from other cellular components before detection.[4][9][10] This method offers good sensitivity and reproducibility, with the ability to simultaneously measure Coenzyme A (CoA).[4][9][10] It is a robust technique suitable for many research applications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for acetyl-CoA quantification due to its superior sensitivity, specificity, and versatility.[1][8][11][12][13] This technique can measure a wide range of acyl-CoAs simultaneously and can incorporate stable isotope-labeled internal standards to account for sample loss and degradation, ensuring high accuracy.[1][12] While technically demanding and requiring expensive instrumentation, LC-MS/MS is the most reliable approach for precise and comprehensive analysis.[1][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different acetyl-CoA quantification methods to facilitate easy comparison.

MethodPrincipleDetection LimitSample TypeThroughputKey AdvantagesKey Disadvantages
Colorimetric Assay Coupled enzymatic reactions leading to NADH production.[2]Micromolar rangeCells, TissuesHighSimple, rapid, inexpensiveLower sensitivity, potential for interference
Fluorometric Assay Coupled enzymatic reactions producing a fluorescent product.[5][7]Picomole to nanomole range.[5]Cells, Tissues.[7]HighHigh sensitivity, simple protocol.[7]Potential for background fluorescence from samples.[12]
HPLC-UV Reverse-phase chromatography with UV detection at 259 nm.[4][14]>10-fold lower than previous HPLC methods.[4][9][10]Cells, Tissues, Plasma.[4][9][10]MediumGood sensitivity and specificity, simultaneous CoA measurement.[4]Requires specialized equipment, lower throughput than plate-based assays
LC-MS/MS Liquid chromatography separation followed by mass spectrometric detection.[1][11][13]Sub-picomole to femtomole rangeCells, TissuesMedium-HighHighest sensitivity and specificity, can multiplex other acyl-CoAs, use of internal standards.[1][12]Technically demanding, requires expensive instrumentation.[8]

Experimental Protocols

I. Sample Preparation for Acetyl-CoA Extraction (General)

Note: Acetyl-CoA is highly unstable. All steps should be performed on ice as quickly as possible to minimize degradation.[1]

  • Cell Harvesting: For adherent cells, aspirate the culture medium and immediately add 1 mL of ice-cold 10% Trichloroacetic Acid (TCA) directly to the plate. Scrape the cells and transfer the suspension to a microfuge tube. For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 10% TCA.

  • Tissue Homogenization: Rapidly freeze tissue samples in liquid nitrogen and pulverize them into a fine powder.[5][14] Add ice-cold 5% Perchloric Acid (PCA) or 10% TCA to the powdered tissue and homogenize using a sonicator or other mechanical homogenizer.[14]

  • Deproteinization: Centrifuge the cell or tissue homogenate at 13,000-17,000 x g for 10 minutes at 4°C.[1]

  • Extraction: The resulting supernatant contains the acetyl-CoA extract.[1] The protein pellet can be saved for protein quantification.[1] For LC-MS analysis, extraction with an organic-aqueous mixture (e.g., acetonitrile (B52724)/methanol/water) is also common.[8]

II. Protocol: Fluorometric Acetyl-CoA Assay

This protocol is based on a typical commercial assay kit (e.g., Sigma-Aldrich MAK039).[5]

A. Reagent Preparation:

  • Prepare all reagents (Assay Buffer, Fluorescent Probe, Enzyme Mix, etc.) according to the kit's instructions. Keep reagents on ice during use.[5]

B. Standard Curve Preparation:

  • Prepare a series of acetyl-CoA standards (e.g., 0, 20, 40, 60, 80, 100 pmole/well) by diluting the provided standard.[5]

  • Add the standards to a 96-well black plate with a clear bottom.[5]

  • Adjust the volume of each well to 50 µL with Acetyl-CoA Assay Buffer.[5]

C. Sample Preparation:

  • Add your extracted samples to the 96-well plate.

  • Bring the final volume of each sample to 50 µL with Acetyl-CoA Assay Buffer.[5]

D. Assay Reaction:

  • Prepare a Reaction Mix containing Acetyl-CoA Assay Buffer, Fluorescent Probe, Conversion Enzyme, and Enzyme Mix according to the kit protocol.

  • Add 50 µL of the Reaction Mix to each well containing the standard and samples.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

E. Measurement:

  • Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a fluorescence microplate reader.[5]

F. Calculation:

  • Subtract the blank (0 pmole standard) reading from all other readings.

  • Plot the standard curve of fluorescence intensity versus the amount of acetyl-CoA.

  • Determine the concentration of acetyl-CoA in the samples from the standard curve.

III. Protocol: HPLC-UV for Acetyl-CoA Quantification

This protocol is adapted from published methods.[4][14]

A. HPLC System and Conditions:

  • HPLC System: A binary pump system with an autosampler and a UV/VIS detector.[14]

  • Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm).[14]

  • Mobile Phase: Isocratic mobile phase consisting of 100 mM monosodium phosphate (B84403) and 75 mM sodium acetate (B1210297), with the pH adjusted to 4.6. Add acetonitrile at a ratio of 6:94 (v/v).[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Detection Wavelength: 259 nm.[14]

  • Injection Volume: 30 µL.[14]

B. Standard Curve Preparation:

  • Prepare a series of standard solutions of acetyl-CoA and CoA in the mobile phase at concentrations relevant to your expected sample concentrations.

  • Inject each standard into the HPLC system to generate a standard curve based on peak area.

C. Sample Analysis:

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the peaks for CoA and acetyl-CoA based on their retention times, which should be determined using the standards (e.g., CoA at ~3.8 min and acetyl-CoA at ~7.8 min under specific conditions).[15]

D. Calculation:

  • Quantify the amount of acetyl-CoA in your samples by comparing the peak area to the standard curve. Normalize the results to the initial amount of protein or cells.

IV. Protocol: LC-MS/MS for Acetyl-CoA Quantification

This is a generalized protocol; specific parameters will need to be optimized for your instrument.[1][16]

A. LC System and Conditions:

  • LC System: A UHPLC system is recommended for better resolution and speed.

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (pH 6.8).[16]

  • Mobile Phase B: Methanol.[16]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate. For example: 0-2 min, 2% B; 2-5.5 min, 2% to 95% B; 5.5-14.5 min, 95% B; 15-20 min, 2% B.[16]

  • Flow Rate: 0.2-0.4 mL/min.

B. MS System and Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. For acetyl-CoA, a common transition to monitor is the precursor ion [M+H]+ fragmenting to a specific product ion.[17]

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., [13C2]-acetyl-CoA) is highly recommended for accurate quantification.[1]

C. Sample Analysis:

  • Spike the samples with the internal standard before extraction.

  • Resuspend the final dried extract in a suitable solvent (e.g., 5% 5-sulfosalicylic acid).[1]

  • Inject the samples into the LC-MS/MS system.

D. Data Analysis:

  • Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of acetyl-CoA in the samples using the standard curve.

Visualizations

Acetyl_CoA_Metabolic_Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA (Mitochondria) Pyruvate->AcetylCoA_mito PDH FattyAcids Fatty Acids FattyAcids->AcetylCoA_mito β-oxidation AminoAcids Amino Acids AminoAcids->AcetylCoA_mito Citrate_cyto Citrate (Cytosol) AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate_cyto->AcetylCoA_cyto ACLY FattyAcid_Synth Fatty Acid Synthesis AcetylCoA_cyto->FattyAcid_Synth Histone_Acetylation Histone Acetylation AcetylCoA_cyto->Histone_Acetylation Citrate_mito Citrate (Mitochondria) AcetylCoA_mito->Citrate_mito Citrate_mito->Citrate_cyto Transport TCA_Cycle TCA Cycle Citrate_mito->TCA_Cycle invis1 invis2

Caption: Central role of Acetyl-CoA in metabolism.

LC_MS_Workflow Start Biological Sample (Cells/Tissue) Extraction Metabolite Extraction (e.g., TCA or Organic Solvent) Start->Extraction Derivatization Optional: Derivatization Extraction->Derivatization LC_Separation Liquid Chromatography (LC Separation) Derivatization->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Mass Spectrometry (MS/MS Analysis) Ionization->MS_Analysis Data_Processing Data Processing (Peak Integration) MS_Analysis->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification Result Acetyl-CoA Concentration Quantification->Result Method_Selection_Logic Start Start: Need to quantify Acetyl-CoA High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity High_Throughput High Throughput Screening? High_Sensitivity->High_Throughput No LCMS Use LC-MS/MS High_Sensitivity->LCMS Yes HPLC Use HPLC-UV High_Throughput->HPLC No Low_AcetylCoA Low expected Acetyl-CoA levels? High_Throughput->Low_AcetylCoA Yes Fluorometric Use Fluorometric Assay Colorimetric Use Colorimetric Assay Low_AcetylCoA->Fluorometric Yes Low_AcetylCoA->Colorimetric No

References

Engineering Propionyl-CoA Metabolism for Value-Added Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to engineering microbial metabolism for the enhanced production of value-added chemicals derived from propionyl-CoA. These application notes and detailed protocols are designed to assist researchers in designing and executing experiments to create and optimize microbial cell factories.

Application Notes

Propionyl-CoA is a crucial C3 building block for the biosynthesis of a wide array of valuable chemicals, including odd-chain fatty acids, polyketides, and specialty chemicals like 3-hydroxypropionate (B73278).[1][2] However, the intracellular availability of propionyl-CoA is often a limiting factor in many industrially relevant microorganisms, such as Escherichia coli and Saccharomyces cerevisiae.[1] Metabolic engineering strategies are therefore essential to increase the intracellular pool of propionyl-CoA and channel it towards the desired product.

Key strategies for enhancing propionyl-CoA availability include:

  • Introducing heterologous pathways: Several biosynthetic routes to propionyl-CoA from common carbon sources like glucose have been successfully engineered in host organisms.[1][3]

  • Blocking competing pathways: Deleting genes responsible for the degradation or diversion of propionyl-CoA can significantly increase its availability for product synthesis.[4][5]

  • Optimizing enzyme expression: Fine-tuning the expression levels of pathway enzymes is critical for balancing metabolic flux and avoiding the accumulation of toxic intermediates.

  • Process optimization: Fermentation conditions, such as media composition and feeding strategies, play a vital role in maximizing product titers.[6][7][8]

This guide will focus on the practical application of these strategies, providing detailed protocols for genetic manipulation, cultivation, and analysis.

Data Presentation: Quantitative Summary of Engineered Strains

The following tables summarize key quantitative data from various studies on the microbial production of propionyl-CoA-derived chemicals.

Table 1: Production of Odd-Chain Fatty Acids

Host OrganismEngineering StrategyPrecursor(s)Product(s)Titer (mg/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coliOverexpression of prpE from Salmonella enterica and an acyl-ACP thioesterase from Umbellularia californicaGlucose, Propionate (B1217596)C11:0, C13:0, C15:0276--[9]
Escherichia coliOverexpression of prpE from Salmonella enterica and an acyl-ACP thioesterase from Ricinus communisGlucose, PropionateC11:0, C13:0, C15:0297--[9]
Schizochytrium sp.Wild typeGlucoseOdd-chain fatty acids~490--[10]
Schizochytrium sp.Knockout of methylmalonyl-CoA mutase (MCM)GlucoseOdd-chain fatty acids2820--[10]
Schizochytrium sp.MCM knockout with fed-batch co-feedingGlucoseOdd-chain fatty acids6820--[10]

Table 2: Production of 3-Hydroxypropionate (3-HP)

Host OrganismEngineering StrategyPrecursor(s)Titer (mM)Reference
Escherichia coli Ec-POverexpression of propionyl-CoA dehydrogenase (pacd)Propionate1.33[3][11]
Escherichia coli Ec-PPHCo-expression of pacd, propionate CoA-transferase (pct), and 3-hydroxypropionyl-CoA dehydratase (hpcd)Propionate8.11[3][11]
Escherichia coli Ec-△Y-PPHDeletion of ygfH in Ec-PPHPropionate15.04[12]
Escherichia coli Ec-△Y-△P-PPHDeletion of ygfH and prpC in Ec-PPHPropionate24.14[12]
Escherichia coli WY7Malonyl-CoA pathway engineering, media and fermentation optimizationGlucose48.8 g/L[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in engineering propionyl-CoA metabolism.

Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in E. coli

This protocol describes the deletion of a target gene in E. coli to redirect metabolic flux towards propionyl-CoA accumulation, for example, the deletion of prpC, which encodes methylcitrate synthase, a key enzyme in a propionyl-CoA consuming pathway.[12]

Materials:

  • E. coli strain to be engineered (e.g., E. coli BL21)

  • pCas and pTargetT plasmids for the CRISPR-Cas9 system[6]

  • Primers for amplifying homology arms and gRNA construction

  • DNA polymerase, dNTPs, ligase

  • Competent E. coli cells for cloning (e.g., DH5α)

  • LB medium and agar (B569324) plates with appropriate antibiotics

  • Electroporator and cuvettes

Procedure:

  • gRNA Design and pTargetT Construction:

    • Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest (e.g., prpC). Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).

    • Synthesize primers to amplify the gRNA cassette and clone it into the pTargetT vector.

  • Homology Arm Construction:

    • Design primers to amplify ~500 bp upstream and downstream homology arms flanking the target gene from the genomic DNA of the host E. coli strain.

    • Use overlap extension PCR to fuse the two homology arms, creating a single DNA fragment that will serve as the repair template.

  • Transformation and Genome Editing:

    • Co-transform the host E. coli strain with the pCas plasmid and the pTargetT plasmid containing the specific gRNA.

    • Prepare electrocompetent cells of the transformed strain.

    • Transform the competent cells with the linear homology arm DNA fragment by electroporation.[13]

    • Plate the cells on LB agar containing the appropriate antibiotics to select for cells that have undergone the desired genomic modification.

  • Verification:

    • Perform colony PCR on the resulting colonies using primers that flank the target gene region to confirm the deletion.

    • Sequence the PCR product to verify the precise deletion of the target gene.

Protocol 2: Quantification of Odd-Chain Fatty Acids by GC-MS

This protocol details the extraction and quantification of odd-chain fatty acids from microbial cultures.

Materials:

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Harvest a known volume of cell culture by centrifugation.

    • Wash the cell pellet with saline solution.

    • Add a known amount of the internal standard to the cell pellet.

    • Perform lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.[14]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Add sodium methoxide in methanol to the dried lipids and incubate to convert fatty acids to their corresponding methyl esters (FAMEs).[14]

    • Neutralize the reaction and extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Inject the hexane extract containing the FAMEs into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5MS) for separation.[15]

    • Set the temperature program to effectively separate the different FAMEs.

    • Operate the mass spectrometer in scan mode to identify the fatty acids based on their mass spectra and retention times.

    • For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for each fatty acid and the internal standard.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of odd-chain fatty acid standards.

    • Calculate the concentration of each odd-chain fatty acid in the sample by comparing its peak area to that of the internal standard and using the standard curve.

Protocol 3: 13C-Metabolic Flux Analysis (MFA) Workflow

This protocol provides a general workflow for conducting a 13C-MFA experiment to quantify intracellular metabolic fluxes in an engineered strain.[2][16][17]

Materials:

  • Engineered microbial strain

  • Chemically defined medium

  • 13C-labeled substrate (e.g., [1,2-13C]glucose)

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., chloroform/methanol/water)

  • GC-MS or LC-MS/MS for analyzing isotopic labeling patterns

  • Metabolic flux analysis software (e.g., INCA, Metran)

Procedure:

  • Tracer Experiment:

    • Culture the engineered strain in a chemically defined medium with the 13C-labeled substrate as the primary carbon source until it reaches a metabolic and isotopic steady state.[18]

  • Metabolite Quenching and Extraction:

    • Rapidly quench the metabolism by adding a cold quenching solution to the cell culture.

    • Separate the cells from the medium by centrifugation.

    • Extract intracellular metabolites using a suitable solvent system.

  • Measurement of Isotopic Labeling:

    • Hydrolyze protein biomass to obtain amino acids.

    • Derivatize the amino acids and other metabolites for GC-MS or LC-MS/MS analysis.

    • Analyze the mass isotopomer distributions (MIDs) of key metabolites, which reflect the labeling patterns resulting from the metabolic pathways.

  • Metabolic Modeling and Flux Estimation:

    • Construct a stoichiometric model of the central carbon metabolism of the host organism, including the engineered pathway for propionyl-CoA production.

    • Use specialized software to fit the experimentally measured MIDs and extracellular flux rates (substrate uptake, product secretion) to the metabolic model.

    • The software will estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

  • Statistical Analysis:

    • Perform a goodness-of-fit analysis to assess how well the model describes the experimental data.

    • Calculate confidence intervals for the estimated fluxes to determine their statistical significance.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Propionyl_CoA_Metabolism Glucose Glucose Propionyl_CoA Propionyl-CoA Glucose->Propionyl_CoA Engineered Pathways Propionate Propionate Propionate->Propionyl_CoA Amino_Acids Odd-chain Amino Acids (Val, Ile, Thr, Met) Amino_Acids->Propionyl_CoA Fatty_Acids Odd-chain Fatty Acids Fatty_Acids->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Odd_Chain_Fatty_Acids_Product Odd-chain Fatty Acids Propionyl_CoA->Odd_Chain_Fatty_Acids_Product FAS Polyketides Polyketides Propionyl_CoA->Polyketides PKS Three_HP 3-Hydroxypropionate Propionyl_CoA->Three_HP Methylcitrate_Cycle Methylcitrate Cycle Propionyl_CoA->Methylcitrate_Cycle Competing Pathway Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Overview of propionyl-CoA metabolism and its engineered production pathways.

Experimental_Workflow Strain_Design 1. Strain Design & Pathway Selection Genetic_Modification 2. Genetic Modification (e.g., CRISPR-Cas9) Strain_Design->Genetic_Modification Strain_Verification 3. Strain Verification (PCR, Sequencing) Genetic_Modification->Strain_Verification Cultivation 4. Cultivation & Fermentation Strain_Verification->Cultivation Sampling 5. Sampling & Metabolite Extraction Cultivation->Sampling Analysis 6. Product Quantification (GC-MS, HPLC) Sampling->Analysis Flux_Analysis 7. Metabolic Flux Analysis (13C-MFA) Sampling->Flux_Analysis Optimization 8. Data Analysis & Further Optimization Analysis->Optimization Flux_Analysis->Optimization Optimization->Strain_Design Iterative Improvement

Caption: General experimental workflow for engineering propionyl-CoA metabolism.

Three_HP_Pathway Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA pct Acryloyl_CoA Acryloyl-CoA Propionyl_CoA->Acryloyl_CoA pacd Three_HP_CoA 3-Hydroxypropionyl-CoA Acryloyl_CoA->Three_HP_CoA hpcd Three_HP 3-Hydroxypropionate Three_HP_CoA->Three_HP Hydrolase/Transferase PCT pct (Propionate CoA-transferase) PACD pacd (Propionyl-CoA dehydrogenase) HPCD hpcd (3-Hydroxypropionyl-CoA dehydratase) Hydrolase CoA Hydrolase

Caption: Engineered pathway for 3-hydroxypropionate production from propionate.[3][11][19][20]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing E. coli Culture for Vanillin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of vanillin (B372448) using engineered Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for vanillin production in engineered E. coli?

A1: Engineered E. coli can produce vanillin from several precursors. The most common precursors are ferulic acid, eugenol, and isoeugenol, which are derived from lignin.[1][2] De novo biosynthesis from simpler carbon sources like glucose, tyrosine, xylose, and glycerol (B35011) has also been successfully demonstrated by assembling plant and microbial pathways in E. coli.[3][4] Recently, a novel pathway was developed to produce vanillin from post-consumer PET plastic waste by converting it to terephthalic acid, a vanillin precursor.[5][6]

Q2: My vanillin yield is low. What are the potential causes?

A2: Low vanillin yield is a common issue that can be attributed to several factors:

  • Substrate and Product Toxicity: Both the precursor (e.g., ferulic acid) and the final product (vanillin) can be toxic to E. coli, inhibiting cell growth and enzyme activity.[3][7][8]

  • Formation of Byproducts: Vanillin can be reduced to vanillyl alcohol or oxidized to vanillic acid by endogenous E. coli enzymes, reducing the final vanillin titer.[1][8][9][10]

  • Suboptimal Culture Conditions: Factors such as media composition, pH, temperature, and aeration significantly impact cell growth and the efficiency of the bioconversion process.[3][9]

  • Plasmid Instability and Gene Expression: The metabolic burden of carrying plasmids and expressing heterologous genes can affect cell viability and productivity. The copy number of the expression vector can also influence the final yield.[8][10]

  • Insufficient Precursor or Cofactor Supply: In de novo synthesis pathways, limitations in the intracellular availability of precursors (e.g., L-tyrosine) or cofactors (e.g., Coenzyme A, ATP) can bottleneck production.[1]

Q3: How can I minimize the formation of byproducts like vanillyl alcohol and vanillic acid?

A3: Minimizing byproduct formation is crucial for maximizing vanillin yield. Here are some effective strategies:

  • Strain Engineering: Knocking out genes encoding endogenous alcohol dehydrogenases and aldo-keto reductases can significantly reduce the conversion of vanillin to vanillyl alcohol. For instance, deleting genes like dkgA, dkgB, yeae, yahk, yjgB, and yqhD in E. coli K-12 MG1655 has been shown to increase vanillin yield by 55-fold.[3] Similarly, inactivating vanillin dehydrogenase (vdh) can prevent the oxidation of vanillin to vanillic acid.[1][8]

  • Optimizing Culture Conditions: Operating the bioconversion at a higher temperature (e.g., 50°C) can reduce the activity of some endogenous alcohol dehydrogenases.[3] Additionally, maintaining a specific pH (e.g., pH 9.0) can also favor vanillin accumulation.[8]

  • Use of Resting Cells: Employing a resting cell system for bioconversion can separate the growth phase from the production phase, potentially reducing the metabolic drive to detoxify vanillin into byproducts.[8][10]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Vanillin Titer - Substrate (e.g., ferulic acid) toxicity.- Product (vanillin) toxicity.- Suboptimal media composition.- Inefficient precursor uptake.- Implement a fed-batch or multi-pulse feeding strategy for the precursor to maintain a low, non-toxic concentration.[3]- Use an in-situ product removal (ISPR) method, such as adding adsorbent resins (e.g., XAD-2) or a second organic phase (e.g., oleyl alcohol) to the culture medium.[3][5][7]- Optimize the culture medium. For instance, complex media like 2YT have been shown to support higher vanillin production than minimal media. Supplementation with certain carbon sources like glucose can sometimes inhibit production.[11][12]- Optimize the pH of the bioconversion buffer to enhance substrate uptake. For example, an alkaline pH of 9.0 has been shown to improve the vanillin yield.[8]
High Levels of Vanillyl Alcohol - High activity of endogenous alcohol dehydrogenases and aldehyde reductases.- Use an E. coli strain with deletions in key reductase genes (e.g., dkgA, dkgB, yeae, yahk, yjgB, yqhD).[3]- Conduct the bioconversion at a higher temperature (e.g., 50°C) if using thermostable enzymes for vanillin synthesis, as this can reduce the activity of native E. coli reductases.[3]- Optimize the aeration of the culture. Excessive aeration can sometimes lead to the oxidation of vanillin to vanillic acid, while very low aeration might favor the reduction to vanillyl alcohol.[9]
High Levels of Vanillic Acid - Activity of vanillin dehydrogenase (vdh).- Inactivate the vdh gene in your production strain.[1][8]- Control the aeration and pH of the culture, as these can influence oxidase activity.[9]
Poor Cell Growth - Toxicity of the precursor or vanillin.- Suboptimal culture conditions (temperature, pH, media).- Metabolic burden from heterologous gene expression.- Use a two-stage process where cells are first grown to a high density before inducing gene expression and adding the precursor.[3]- Optimize growth temperature (typically 37°C for E. coli) and pH.[9]- Consider integrating the biosynthetic pathway genes into the chromosome to create a more stable, plasmid-free strain, which can reduce metabolic load.[8]
Inconsistent Results - Plasmid instability.- Variability in inoculum preparation.- Inconsistent culture conditions.- Use chromosomally integrated genes for stable expression.[8]- Standardize your pre-culture and inoculum preparation protocols. Using a single pre-cultivation step has been shown to be effective.[9]- Ensure tight control over all fermentation parameters (temperature, pH, agitation, aeration).

Experimental Protocols & Data

Key Experimental Protocols

1. General Protocol for Vanillin Production from Ferulic Acid using Whole-Cell Biocatalysis

This protocol is a generalized procedure based on common practices in the literature.[8][10][11][12]

  • Strain and Plasmid: E. coli strain (e.g., JM109, DH5α) harboring a plasmid containing the genes for feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech).

  • Pre-culture Preparation: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking (e.g., 200 rpm).

  • Main Culture Growth: Inoculate a larger volume of culture medium (e.g., 2YT medium) with the overnight pre-culture. Grow the cells at 37°C with shaking until they reach the desired optical density (e.g., late exponential or early stationary phase, OD600 of ~2.7).[10]

  • Cell Harvesting and Preparation (for resting cells):

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., sodium/potassium phosphate (B84403) buffer).

    • Resuspend the cells in the bioconversion buffer to the desired biomass concentration (e.g., 4.5 g/L).[10]

  • Bioconversion:

    • Add the precursor, ferulic acid, to the cell suspension. An initial concentration of around 3.3 mM has been shown to be optimal in some systems.[10]

    • Incubate at the optimal bioconversion temperature (e.g., 30°C) with shaking.[9]

    • To increase the final titer, a fed-batch strategy with sequential additions of ferulic acid can be employed.[10]

  • Sample Collection and Analysis: Collect samples at different time points. Centrifuge to pellet the cells and analyze the supernatant for vanillin, ferulic acid, and byproducts using HPLC.

2. Protocol for Vanillin Quantification by HPLC

This is a representative HPLC method for the quantification of vanillin.[13][14][15][16]

  • Sample Preparation:

    • Take a sample of the culture supernatant.

    • If necessary, perform an extraction. For example, acidify the sample to pH 2-3 with H₂SO₄ and extract with an equal volume of ethyl acetate.[17]

    • Filter the sample through a 0.45 µm syringe filter before injection.[15]

  • HPLC System and Column: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: An isocratic mobile phase of methanol (B129727) and water is common. Ratios can vary, for example, 55:45 (v/v) methanol:water or 60:40 (v/v) methanol:water.[13][15] Sometimes, the aqueous phase is acidified (e.g., with 0.2% acetic acid or phosphoric acid).[14][16]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[15][16]

  • Detection Wavelength: Vanillin can be detected at various wavelengths, with 231 nm, 254 nm, or 280 nm being commonly used.[13][15][16]

  • Quantification: Create a standard curve using known concentrations of pure vanillin to quantify the amount in the samples.

Quantitative Data Summary

Table 1: Comparison of Vanillin Production in Different E. coli Strains and Conditions

E. coli StrainPrecursorKey Genetic Modifications / StrategyCulture ConditionsVanillin TiterReference
E. coli DH5α (pTAHEF)Ferulic Acid (2.0 g/L)Expression of fcs and ech from Amycolatopsis sp.48h culture1.0 g/L[18]
E. coli NTG-VR1 (mutant)Ferulic Acid (10 g/L)Vanillin-resistant mutant + XAD-2 resin-2.9 g/L[18]
E. coli JM109 (pBB1)Ferulic Acid (3.3 mM)Low-copy plasmid with fcs and ech from P. fluorescensResting cells, 3h bioconversion~0.35 g/L (70.6% molar yield)[10]
E. coli JM109 (pBB1)Ferulic Acid (fed-batch)Low-copy plasmid with fcs and ech from P. fluorescensResting cells, 18h bioconversion~0.6 g/L (4 mM)[10]
E. coli FR13Ferulic Acid (14.94 mM)Chromosomal integration of fcs and echResting cells, optimized buffer (pH 9.0), fed-batch~4.28 g/L (28.1 mM)[8]
Engineered E. coliGlucoseDe novo pathway, deletion of 6 reductase genesBioreactor119 mg/L[3]
Engineered E. coliTyrosineDe novo pathway from tyrosineFlask97.2 mg/L[3][4]

Visualizations

Biosynthetic Pathways and Experimental Workflows

Vanillin_Biosynthesis_from_Ferulic_Acid cluster_Ecoli Engineered E. coli Cell Ferulic_Acid_in Ferulic Acid FCS Feruloyl-CoA Synthetase (fcs) Ferulic_Acid_in->FCS + CoA + ATP Feruloyl_CoA Feruloyl-CoA ECH Enoyl-CoA Hydratase/Aldolase (ech) Feruloyl_CoA->ECH Vanillin Vanillin Endo_Reductases Endogenous Reductases Vanillin->Endo_Reductases VDH Vanillin Dehydrogenase (vdh) Vanillin->VDH Vanillin_out Vanillin (Product) Vanillin->Vanillin_out Vanillyl_Alcohol Vanillyl Alcohol (Byproduct) Vanillic_Acid Vanillic Acid (Byproduct) FCS->Feruloyl_CoA ECH->Vanillin Endo_Reductases->Vanillyl_Alcohol VDH->Vanillic_Acid Ferulic_Acid_out Ferulic Acid (Precursor) Ferulic_Acid_out->Ferulic_Acid_in DeNovo_Vanillin_Biosynthesis Glucose Glucose Tyrosine L-Tyrosine Glucose->Tyrosine E. coli Central Metabolism TAL TAL Tyrosine->TAL p_Coumaric_Acid p-Coumaric Acid C3H C3H p_Coumaric_Acid->C3H Caffeic_Acid Caffeic Acid OMT OMT Caffeic_Acid->OMT Ferulic_Acid Ferulic Acid FCS_ECH FCS / ECH Ferulic_Acid->FCS_ECH Vanillin Vanillin TAL->p_Coumaric_Acid C3H->Caffeic_Acid OMT->Ferulic_Acid FCS_ECH->Vanillin Troubleshooting_Workflow Start Start: Low Vanillin Yield CheckByproducts Analyze Byproducts (Vanillyl Alcohol, Vanillic Acid) Start->CheckByproducts HighByproducts High Byproducts? CheckByproducts->HighByproducts OptimizeConditions Check Culture Conditions (Media, pH, Temp, Aeration) HighByproducts->OptimizeConditions No Action_Strain Solution: Engineer Strain (Knockout Reductases/VDH) HighByproducts->Action_Strain Yes SuboptimalConditions Suboptimal Conditions? OptimizeConditions->SuboptimalConditions CheckToxicity Assess Substrate/ Product Toxicity SuboptimalConditions->CheckToxicity No Action_Conditions Solution: Optimize Fermentation Parameters SuboptimalConditions->Action_Conditions Yes Action_Toxicity Solution: Implement Fed-Batch or In-Situ Product Removal (ISPR) CheckToxicity->Action_Toxicity End Improved Yield Action_Strain->End Action_Conditions->End Action_Toxicity->End

References

Improving the catalytic efficiency of enoyl-CoA hydratase/lyase.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enoyl-CoA hydratase/lyase (ECH). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic mechanism of enoyl-CoA hydratase/lyase?

A1: Enoyl-CoA hydratase catalyzes the syn-addition of a water molecule across the double bond of a trans-2-enoyl-CoA thioester to form a β-hydroxyacyl-CoA thioester.[1][2] This reaction is a critical step in the β-oxidation pathway of fatty acid metabolism.[1][2][3] The mechanism involves two key glutamic acid residues (Glu-144 and Glu-164 in rat liver ECH) that act in concert to activate a water molecule.[1][2] Another important residue, Gly-141, is thought to be involved in substrate activation.[1][2] The active site is highly rigid to ensure the specific orientation of the water molecule for the syn-addition.[3]

Q2: What factors can influence the catalytic efficiency of ECH?

A2: Several factors can affect the efficiency of ECH:

  • Substrate Chain Length: The rate of the reaction catalyzed by ECH can decrease as the tail length of the fatty acid substrate increases.[4]

  • pH and Temperature: Like most enzymes, the activity of ECH is sensitive to pH and temperature. The optimal conditions should be determined empirically for the specific enzyme and substrate being used.

  • Inhibitors: Certain compounds can inhibit ECH activity. For example, uric acid has been shown to block enoyl-CoA hydratase.[5] Potent irreversible inhibitors that form covalent adducts with the enzyme have also been reported.[1][2]

  • Mutations: Site-directed mutagenesis can be used to alter the catalytic activity and substrate specificity of the enzyme.[6][7][8]

Q3: How can I improve the catalytic efficiency of my ECH?

A3: Improving the catalytic efficiency of ECH can be approached through several strategies:

  • Rational Design and Site-Directed Mutagenesis: Based on the enzyme's structure and catalytic mechanism, specific amino acid residues can be targeted for mutation. For instance, mutations at positions defining the acyl-chain-binding pocket (e.g., Ser-62, Leu-65, and Val-130 in Aeromonas caviae PhaJAc) have been shown to alter substrate specificity and improve activity towards certain substrates.[6] In another study, mutations like F74W and R147Q in an ECH from Streptomyces sp. resulted in an approximately 2-fold increase in activity for vanillin (B372448) production.[7]

  • Optimization of Reaction Conditions: Systematically varying parameters such as pH, temperature, and buffer composition can help identify the optimal conditions for your specific ECH and substrate.

  • Directed Evolution: This is a powerful method for improving enzyme properties, including catalytic activity, through iterative rounds of mutation and selection.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no enzyme activity Inactive enzyme- Verify the integrity of the purified enzyme using SDS-PAGE. - Ensure proper storage conditions (-20°C or lower, consider adding a cryoprotectant like glycerol).[9] Avoid multiple freeze-thaw cycles.[9]
Incorrect assay conditions- Optimize pH, temperature, and buffer components for your specific enzyme and substrate. - Confirm the correct concentration of all reaction components, including the substrate and any necessary cofactors.
Presence of inhibitors- Check all reagents and buffers for potential inhibitors. - If working with crude cell lysates, consider purifying the enzyme to remove endogenous inhibitors.
Substrate degradation- Ensure the stability of the enoyl-CoA substrate under the assay conditions. Prepare fresh substrate solutions if necessary.
Inconsistent results Pipetting errors- Calibrate pipettes regularly. - Use appropriate pipetting techniques to ensure accuracy and precision.
Instability of reagents- Prepare fresh buffers and reagent solutions. - Store stock solutions at the recommended temperatures.
Variation in enzyme batches- If using a new batch of enzyme, perform a side-by-side comparison with the previous batch to check for differences in activity.
High background signal Non-enzymatic substrate degradation- Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate conversion. Subtract this background rate from the rate of the enzymatic reaction.
Contaminating enzymes in crude extracts- Purify the recombinant ECH to remove other enzymes that may react with the substrate or product.

Quantitative Data

Table 1: Relative Productivity of Wild-Type and Mutant Enoyl-CoA Hydratase/Lyase (Ech) in Vanillin Biosynthesis. [7][10]

Enzyme VariantMutation(s)Relative Productivity (%)
Wild-Type (WT)-100
Mutant 1F74W~200
Mutant 2R147Q~200
Mutant 3Q255R0
Mutant 4ΔN1-11>100
Mutant 5A130G<100
Mutant 6A130G/T132SNo product
Mutant 7ΔT90Reduced activity
Mutant 8ΔTGPEILReduced activity
Mutant 9ΔC260-287No product

Note: Data is based on the production of vanillin from ferulic acid in a whole-cell catalysis system.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is based on the continuous monitoring of the decrease in absorbance at 345 nm, which corresponds to the hydration of the enoyl-CoA substrate.

Materials:

  • Purified enoyl-CoA hydratase/lyase

  • Substrate stock solution (e.g., 1 mM feruloyl-CoA in water)

  • Reaction buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer capable of reading at 345 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the reaction buffer and the substrate solution to a final volume of 1 mL. The final substrate concentration should be optimized, but a starting point of 50-100 µM is common.

  • Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small, known amount of the purified enzyme to the cuvette. Mix gently by inverting the cuvette.

  • Immediately start monitoring the decrease in absorbance at 345 nm over time (e.g., for 5-10 minutes).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the molar extinction coefficient of the substrate (e.g., for feruloyl-CoA, ε₃₄₅ = 1.9 x 10⁴ M⁻¹ cm⁻¹).[11]

  • Run a control reaction without the enzyme to account for any non-enzymatic substrate degradation.

Protocol 2: Site-Directed Mutagenesis to Improve Catalytic Efficiency

This protocol provides a general workflow for creating specific mutations in the gene encoding ECH.

Materials:

  • Plasmid DNA containing the wild-type ECH gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar (B569324) plates with appropriate antibiotic for selection

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the plasmid DNA.

  • PCR Mutagenesis: Perform PCR using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental (wild-type) plasmid DNA, leaving the newly synthesized, unmethylated (mutant) plasmid DNA intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies and grow them in liquid culture.

  • Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the selected colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Once the mutation is confirmed, express the mutant protein and purify it for subsequent activity assays.

Visualizations

Catalytic_Mechanism cluster_0 Enzyme Active Site Substrate trans-2-Enoyl-CoA Intermediate Enolate Intermediate Substrate->Intermediate Hydration H2O Water H2O->Intermediate Glu144 Glu144 (Base) Glu144->H2O Activates Glu164 Glu164 (Acid) Glu164->Intermediate Donates H+ Product β-Hydroxyacyl-CoA Intermediate->Product Protonation

Caption: Catalytic mechanism of enoyl-CoA hydratase.

Troubleshooting_Workflow Start Low/No Enzyme Activity Check_Enzyme Verify Enzyme Integrity (SDS-PAGE) & Storage Start->Check_Enzyme Check_Assay Optimize Assay Conditions (pH, Temp, Conc.) Check_Enzyme->Check_Assay Enzyme OK Solution_Enzyme Purify or Obtain New Enzyme Batch Check_Enzyme->Solution_Enzyme Problem Found Check_Inhibitors Check for Inhibitors Check_Assay->Check_Inhibitors Conditions OK Solution_Assay Adjust Assay Parameters Check_Assay->Solution_Assay Problem Found Check_Substrate Verify Substrate Stability Check_Inhibitors->Check_Substrate No Inhibitors Solution_Inhibitors Purify Enzyme / Use Fresh Reagents Check_Inhibitors->Solution_Inhibitors Problem Found Solution_Substrate Prepare Fresh Substrate Check_Substrate->Solution_Substrate Problem Found End Activity Restored Check_Substrate->End Substrate OK Solution_Enzyme->Start Solution_Assay->Start Solution_Inhibitors->Start Solution_Substrate->Start

Caption: Troubleshooting workflow for low enzyme activity.

Experimental_Workflow Start Goal: Improve Catalytic Efficiency Design Rational Design / Site-Directed Mutagenesis Start->Design Mutagenesis Perform Mutagenesis & Verify Sequence Design->Mutagenesis Expression Express & Purify Wild-Type and Mutant Enzymes Mutagenesis->Expression Assay Perform Activity Assays Expression->Assay Analysis Analyze Kinetic Data Assay->Analysis Decision Efficiency Improved? Analysis->Decision Decision->Design No/Iterate End Successful Improvement Decision->End Yes

Caption: Experimental workflow for improving enzyme efficiency.

References

Technical Support Center: Overcoming Vanillin Toxicity in Microbial Host Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with vanillin (B372448) toxicity during microbial production.

Frequently Asked Questions (FAQs)

Q1: Why is vanillin toxic to microbial host strains like E. coli and Saccharomyces cerevisiae?

A1: Vanillin's toxicity stems primarily from its reactive aldehyde functional group. This group can cause significant cellular stress through several mechanisms:

  • Reactive Oxygen Species (ROS) Accumulation: Vanillin can lead to an increase in ROS, causing oxidative damage to cellular components.[1][2][3]

  • DNA Damage: The electrophilic nature of the aldehyde group makes it highly reactive and capable of causing direct damage to DNA.[1]

  • Protein Dysfunction: Vanillin can interact with proteins, leading to misfolding and loss of function. This includes crucial enzymes and structural proteins.

  • Membrane Damage: It can disrupt cell membrane integrity, affecting transport and energy homeostasis.[4][5]

  • Metabolic Burden: The presence of vanillin can drain essential cofactors like NADPH, creating a significant metabolic burden on the host cell.[1]

Q2: What are the common symptoms of vanillin toxicity in my microbial culture?

A2: Researchers may observe several indicators of vanillin toxicity, including:

  • Inhibited Growth: A significant decrease in the growth rate or a complete cessation of growth is a primary symptom.[3]

  • Reduced Viability: An increase in cell death can be observed through plating or microscopy.

  • Low Product Titer: The final yield of vanillin or other target molecules is substantially lower than expected.

  • Accumulation of Byproducts: The host may convert vanillin into less toxic compounds like vanillyl alcohol or vanillic acid, which can be detected in the culture medium.[6][7]

Q3: What are the main strategies to overcome vanillin toxicity?

A3: Several strategies can be employed to mitigate vanillin toxicity and improve strain performance:

  • Metabolic Engineering: Modifying the host's metabolic pathways to enhance tolerance. This includes deleting genes responsible for converting vanillin to more toxic byproducts or overexpressing genes that aid in detoxification or export.[8][9]

  • Adaptive Laboratory Evolution (ALE): Subjecting microbial populations to gradually increasing concentrations of vanillin to select for tolerant mutants.[10][11][12]

  • Process Engineering: Optimizing fermentation conditions, such as using fed-batch strategies or in situ product removal, to maintain sub-toxic levels of vanillin in the culture.[8]

  • Host Selection: Choosing microbial hosts that possess a natural tolerance to vanillin or related aromatic compounds.[6]

Troubleshooting Guides

Issue 1: Poor growth and low vanillin titer in engineered E. coli.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Vanillin Degradation Delete genes encoding for vanillin dehydrogenases (e.g., vdh) to prevent the conversion of vanillin to vanillic acid.[13][14]Increased accumulation of vanillin and reduced formation of vanillic acid.
Byproduct Formation Knock out genes for reductases that convert vanillin to vanillyl alcohol (e.g., yqhD).[15]Reduced vanillyl alcohol production and potentially higher vanillin yields.
Intracellular Accumulation Overexpress efflux pumps (e.g., AcrD, AaeAB) to actively transport vanillin out of the cell.[2]Lower intracellular vanillin concentration, reducing cellular stress and improving growth.
Cofactor Imbalance Engineer the cofactor regeneration system to ensure a sufficient supply of NADPH, which can be depleted by vanillin-induced stress.Improved cellular redox balance and overall metabolic health.
Precursor Toxicity If using precursors like ferulic acid, which can also be toxic, implement a fed-batch feeding strategy to maintain sub-inhibitory concentrations.[8]Minimized precursor toxicity, allowing for better growth and vanillin production.
Issue 2: Vanillin-induced growth inhibition in Saccharomyces cerevisiae.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Oxidative Stress Overexpress genes involved in ROS detoxification, such as superoxide (B77818) dismutase or catalase.Enhanced tolerance to oxidative stress, leading to improved growth in the presence of vanillin.
Aldehyde Reduction Systematically delete endogenous oxidoreductases that can convert vanillin into other compounds.[9]Increased stability and accumulation of vanillin within the cell.
General Stress Response Overexpress general stress response regulators to bolster the cell's overall robustness.Improved tolerance to a range of stressors, including vanillin.
Insufficient Tolerance Employ Adaptive Laboratory Evolution (ALE) by serially passaging the yeast in media with increasing vanillin concentrations to select for tolerant mutants.[10]Generation of yeast strains with significantly improved vanillin tolerance.

Quantitative Data Summary

Table 1: Improvement of Vanillin Tolerance in S. cerevisiae through Heavy Ion Radiation and Adaptive Laboratory Evolution [10]

StrainVanillin ConcentrationAverage OD600Improvement vs. Wild-TypeGlucose Utilization (96h)
Wild-Type1.6 g/L~0.28-70.0%
Mutants (H6, H7, X3, X8)1.6 g/L0.95~3.4-fold higher86.3%

Table 2: Vanillin Tolerance Comparison in Different Microbial Hosts [15]

Microbial HostVanillin Concentration (g/L)Relative Maximum Specific Growth Rate (%)
E. coli MG1655146
213
33
C. glutamicum 2256159
230
325
S. cerevisiae S288C126
2No Growth
3No Growth

Key Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution (ALE) for Increased Vanillin Tolerance

This protocol provides a general framework for conducting ALE to enhance vanillin tolerance in a microbial host.

  • Initial Strain Culturing: Inoculate the parent microbial strain in a standard liquid medium without vanillin and grow to the mid-exponential phase.

  • Sub-inhibitory Concentration Challenge: Transfer the culture to a medium containing a sub-inhibitory concentration of vanillin. This concentration should allow for noticeable but not complete growth inhibition.

  • Serial Passaging: Once the culture reaches the late exponential or early stationary phase, dilute it into a fresh medium with the same or a slightly increased concentration of vanillin.

  • Incremental Stress Increase: Repeat the serial passaging, gradually increasing the vanillin concentration in the medium as the population adapts and growth rates improve.

  • Isolation of Tolerant Mutants: After a desired number of generations or a significant increase in tolerance is observed, streak the evolved population onto solid agar (B569324) plates containing a high concentration of vanillin to isolate single colonies.

  • Characterization of Isolates: Characterize the isolated mutants for their growth rate, vanillin tolerance, and production capabilities. Whole-genome sequencing can be performed to identify the genetic basis of the enhanced tolerance.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Vanillin_Toxicity_Pathway Vanillin Vanillin ROS Reactive Oxygen Species (ROS) Vanillin->ROS DNA_Damage DNA Damage Vanillin->DNA_Damage Protein_Misfolding Protein Misfolding Vanillin->Protein_Misfolding Membrane_Damage Membrane Damage Vanillin->Membrane_Damage NADPH_Depletion NADPH Depletion Vanillin->NADPH_Depletion Cellular_Stress Cellular Stress ROS->Cellular_Stress DNA_Damage->Cellular_Stress Protein_Misfolding->Cellular_Stress Membrane_Damage->Cellular_Stress NADPH_Depletion->Cellular_Stress Growth_Inhibition Growth Inhibition Cellular_Stress->Growth_Inhibition Overcoming_Vanillin_Toxicity_Workflow cluster_problem Problem cluster_strategies Strategies cluster_outcomes Outcomes Vanillin_Toxicity Vanillin Toxicity Metabolic_Engineering Metabolic Engineering Vanillin_Toxicity->Metabolic_Engineering ALE Adaptive Laboratory Evolution (ALE) Vanillin_Toxicity->ALE Process_Engineering Process Engineering Vanillin_Toxicity->Process_Engineering Increased_Tolerance Increased Tolerance Metabolic_Engineering->Increased_Tolerance ALE->Increased_Tolerance Improved_Titer Improved Titer Process_Engineering->Improved_Titer Increased_Tolerance->Improved_Titer Vanillin_Detoxification_Pathways Vanillin Vanillin Vanillyl_Alcohol Vanillyl Alcohol (Less Toxic) Vanillin->Vanillyl_Alcohol  Reductases (e.g., YqhD) Vanillic_Acid Vanillic Acid (Less Toxic) Vanillin->Vanillic_Acid  Vanillin Dehydrogenase (vdh) Efflux Extracellular Space Vanillin->Efflux Efflux Pumps (e.g., AcrD)

References

Troubleshooting low yields in the bioconversion of ferulic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the bioconversion of ferulic acid.

Troubleshooting Guides

Issue 1: Low or No Conversion of Ferulic Acid

You've set up your bioconversion experiment, but analysis shows that the concentration of ferulic acid has barely decreased.

Possible Cause Troubleshooting Step
Inactive Microbial Culture or Enzyme 1. Verify Culture Viability: Streak the microbial culture on a fresh agar (B569324) plate to ensure viability and check for contamination. 2. Check Inoculum Age and Size: Use a fresh, actively growing inoculum. Optimize the inoculum size, as a very small or very large inoculum can negatively affect the process.[1] 3. Confirm Enzyme Activity: If using isolated enzymes, perform a standard activity assay to confirm their functionality before starting the bioconversion.
Sub-optimal Reaction Conditions 1. pH Adjustment: The pH of the medium is critical. For many bacterial conversions to vanillin (B372448), a slightly alkaline pH (around 8.0-9.5) is optimal.[2][3] Fungal conversions may require different pH optima. Verify and adjust the pH of your reaction mixture. 2. Temperature Control: Ensure the incubator or bioreactor is maintaining the optimal temperature for your specific microorganism. For example, 35°C has been shown to be effective for Bacillus subtilis.[4][5] 3. Adequate Aeration: Bioconversion is often an aerobic process. Optimize the shaking speed and the culture volume-to-flask volume ratio to ensure sufficient oxygen supply.[1]
Presence of Inhibitors 1. Purity of Ferulic Acid: Ensure the ferulic acid substrate is of high purity. Impurities from the extraction process (e.g., from lignocellulosic biomass) can inhibit microbial growth and enzymatic activity. 2. Media Components: Some media components can be inhibitory. If you are using a complex medium, try a defined minimal medium to rule out inhibition from unknown sources.
Issue 2: Initial Conversion Starts, but Stalls or Yields are Low

The reaction begins, and you can detect the product, but the conversion rate quickly drops off, resulting in a low final yield.

Possible Cause Troubleshooting Step
Substrate Inhibition High concentrations of ferulic acid can be toxic to microorganisms.[6][7] 1. Optimize Initial Substrate Concentration: Test a range of lower initial ferulic acid concentrations (e.g., 0.2 g/L to 1.5 g/L) to find the optimal level for your system.[4][5][7] 2. Fed-Batch Strategy: Implement a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory concentration of ferulic acid in the reaction medium.
Product Toxicity The desired product, such as vanillin, can be toxic to the microbial cells, inhibiting their metabolic activity and limiting the final titer.[8][9] 1. In Situ Product Recovery (ISPR): Use an adsorbent resin (e.g., polystyrene-based) in the culture medium to remove the product as it is formed, thereby reducing its toxic effect.[9] 2. Two-Phase System: Employ a two-phase (e.g., solid-liquid) system for the controlled release of the substrate and potentially sequestration of the product.[2]
Nutrient Limitation The depletion of essential nutrients (e.g., carbon or nitrogen source) in the medium can halt microbial growth and bioconversion. 1. Optimize Media Composition: Ensure the medium is not deficient in essential nutrients. The choice of nitrogen source can be particularly important.[10] 2. Supplementation: If a key nutrient is being depleted, consider adding a supplemental feed during the bioconversion process.
pH Shift During Reaction The metabolic activity of the microorganisms can cause the pH of the medium to shift out of the optimal range. 1. Buffering Capacity: Increase the buffering capacity of your medium. 2. pH Control: Use a pH controller in a bioreactor setup to automatically maintain the optimal pH throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: My main product is vanillic acid, but I want vanillin. Why is this happening and how can I fix it?

A1: The conversion of ferulic acid to vanillin is often an intermediate step. Many microorganisms possess vanillin dehydrogenase enzymes that rapidly oxidize vanillin to the less toxic vanillic acid.[7][11] This is a common cause of low vanillin yields.

  • Solution 1: Use a Mutant Strain: Employ a mutant strain that has the vanillin dehydrogenase gene knocked out. This will prevent the further oxidation of your desired product.[12]

  • Solution 2: Optimize Reaction Time: Vanillin is often a transient product.[13] Perform a time-course study to identify the point of maximum vanillin accumulation before it is converted to vanillic acid. Harvest the product at this optimal time.

  • Solution 3: Two-Step Bioconversion: A two-step process can be employed. First, use a microorganism like Aspergillus niger to efficiently convert ferulic acid to vanillic acid. Then, in a second step, use a different microorganism, such as Pycnoporus cinnabarinus, which can reduce vanillic acid to vanillin.[14]

Q2: I am observing the formation of byproducts like 4-vinyl guaiacol (B22219) (4-VG) and vanillyl alcohol. How can I minimize these?

A2: The formation of these byproducts is due to competing metabolic pathways in the microorganism.

  • 4-Vinyl Guaiacol (4-VG): This is often produced by the action of phenolic acid decarboxylases (PAD).[8] Selecting a microbial strain that has low or no PAD activity is crucial.

  • Vanillyl Alcohol: This is the result of vanillin reduction, often as a detoxification mechanism by the cell.[2] The strategies to minimize this are similar to preventing vanillic acid formation: use engineered strains with relevant reductase genes knocked out or optimize harvest time. Adjusting the pH can also influence the product selectivity; for instance, a higher pH (around 9.0) has been shown to favor vanillin production over vanillyl alcohol.[2]

Q3: What are the optimal conditions for ferulic acid bioconversion?

A3: The optimal conditions are highly dependent on the microorganism being used. However, based on several studies, here are some general starting points for optimization:

ParameterTypical RangeOrganism Example
Temperature 30-37°CBacillus subtilis @ 35°C[4][5]
pH 8.0-9.5E. coli (recombinant) @ 9.0[2]
Initial Ferulic Acid Conc. 0.5-2.5 g/LBacillus subtilis @ 1.55 g/L[4][5]
Agitation 120-220 rpmBacillus subtilis @ 220 rpm[4][5]

It is essential to perform optimization experiments (e.g., using a Box-Behnken design) to determine the ideal conditions for your specific experimental setup.[4][5]

Experimental Protocols

Protocol 1: Shake Flask Bioconversion with Resting Cells

This protocol is adapted for screening and optimization experiments using a bacterial strain.

  • Cell Culture and Harvest:

    • Inoculate a suitable growth medium with your chosen microbial strain.

    • Incubate at the optimal temperature and agitation until the culture reaches the late exponential or early stationary phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a sterile phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).

  • Bioconversion Reaction:

    • Resuspend the washed cell pellet in the bioconversion buffer (e.g., sodium/potassium phosphate buffer, pH 9.0) to a desired cell density (e.g., 5-10 g/L wet weight).[2]

    • Add ferulic acid from a sterile stock solution to the desired final concentration (e.g., 1 g/L).

    • Incubate the flask in a shaker incubator at the optimal temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for 24-96 hours.[2][6]

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for ferulic acid and product concentrations using High-Performance Liquid Chromatography (HPLC).

Visualizations

Biochemical Pathways

Bioconversion_Pathway FA Ferulic Acid FCoA Feruloyl-CoA FA->FCoA Feruloyl-CoA Synthetase VG 4-Vinyl Guaiacol FA->VG Phenolic Acid Decarboxylase (Undesired) Vanillin Vanillin FCoA->Vanillin Enoyl-CoA Hydratase/Aldolase VAcid Vanillic Acid Vanillin->VAcid Vanillin Dehydrogenase (Undesired) VAlc Vanillyl Alcohol Vanillin->VAlc Reductase (Undesired)

Caption: Metabolic pathways in the bioconversion of ferulic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckConversion Is Ferulic Acid being consumed? Start->CheckConversion CheckCulture Check Culture Viability & Reaction Conditions (pH, Temp, Aeration) CheckConversion->CheckCulture No CheckInhibition Is conversion stalling? CheckConversion->CheckInhibition Yes SubstrateProductTox Test for Substrate/ Product Toxicity. Implement Fed-Batch or ISPR. CheckInhibition->SubstrateProductTox Yes CheckByproducts Are byproducts (Vanillic Acid, 4-VG) forming? CheckInhibition->CheckByproducts No OptimizeStrain Use Mutant Strain or Optimize Harvest Time CheckByproducts->OptimizeStrain Yes NutrientLimit Check for Nutrient Limitation. Optimize Medium. CheckByproducts->NutrientLimit No

Caption: A logical workflow for troubleshooting low bioconversion yields.

References

Technical Support Center: Feruloyl-CoA Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of feruloyl-CoA in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving feruloyl-CoA.

Issue 1: Rapid Degradation of Feruloyl-CoA in Solution

Q: I prepared a fresh aqueous solution of feruloyl-CoA, but my assay results suggest it has degraded. What could be the cause?

A: Rapid degradation of feruloyl-CoA is a common issue due to the labile nature of its thioester bond. The primary cause is hydrolysis, which cleaves feruloyl-CoA into ferulic acid and coenzyme A. Several factors can accelerate this process.

Troubleshooting Workflow:

G cluster_checks Potential Causes start Start: Suspected Feruloyl-CoA Degradation check_ph 1. Check pH of Solution start->check_ph check_temp 2. Review Storage and Experimental Temperature check_ph->check_temp pH is neutral or alkaline? check_contamination 3. Assess Potential for Enzymatic/Microbial Contamination check_temp->check_contamination Temperature > 4°C? check_oxidation 4. Consider Oxidative Stress check_contamination->check_oxidation Non-sterile conditions? remediate Solution: - Adjust pH to slightly acidic (4-6) - Store at -80°C in aliquots - Use sterile, nuclease-free water - Consider degassing buffers or adding antioxidants check_oxidation->remediate Buffers not degassed?

Caption: Troubleshooting workflow for feruloyl-CoA degradation.

Detailed Checks:

  • pH of the Solution: The thioester bond of feruloyl-CoA is susceptible to hydrolysis, a reaction that is significantly accelerated at neutral and, particularly, alkaline pH.[1] For enzymatic assays, while the optimal pH for the enzyme might be neutral or slightly alkaline, the stability of the substrate, feruloyl-CoA, may be compromised.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Storing feruloyl-CoA solutions at room temperature or even 4°C for extended periods can lead to significant degradation.

  • Contamination: The presence of microbial contamination can introduce exogenous enzymes, such as thioesterases, that will rapidly hydrolyze feruloyl-CoA.[2] It is also crucial to ensure that lab equipment and other reagents are free from contaminating thioesterases.

  • Oxidation: The thiol group of coenzyme A, a component of feruloyl-CoA, can be susceptible to oxidation, which can also contribute to the overall instability of the molecule in solution.

Recommendations:

  • pH Control: Prepare feruloyl-CoA solutions in a slightly acidic buffer (pH 4-6) for storage. If the experimental conditions require a higher pH, prepare the feruloyl-CoA solution immediately before use and minimize the time it spends in the high-pH buffer.

  • Temperature Control: Store stock solutions of feruloyl-CoA at -80°C. For working solutions, prepare them fresh and keep them on ice. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Aseptic Technique: Use sterile, nuclease-free water and buffers to prepare solutions. Filter-sterilize buffers if necessary.

  • Minimize Oxidation: For applications sensitive to oxidation, consider preparing solutions with degassed buffers.

Issue 2: Inconsistent Results in Enzymatic Assays

Q: My enzymatic assay using feruloyl-CoA as a substrate is giving inconsistent results. Could this be a stability issue?

A: Yes, the instability of feruloyl-CoA is a frequent cause of inconsistent results in enzymatic assays. If the substrate is degrading during the course of the experiment, the reaction rate will decrease over time, leading to variability.

Logical Flow for Ensuring Substrate Integrity in Enzymatic Assays:

G start Start: Inconsistent Assay Results prepare_fresh Prepare fresh feruloyl-CoA solution for each experiment start->prepare_fresh pre_incubation Minimize pre-incubation time of feruloyl-CoA in assay buffer prepare_fresh->pre_incubation run_control Run a no-enzyme control to quantify non-enzymatic degradation pre_incubation->run_control analyze_data Analyze initial reaction rates run_control->analyze_data consistent_results Outcome: More Consistent and Reliable Kinetic Data analyze_data->consistent_results

Caption: Workflow for ensuring feruloyl-CoA stability in assays.

Recommendations for Enzymatic Assays:

  • Fresh is Best: Always prepare your feruloyl-CoA working solution fresh from a frozen stock immediately before starting your assay.

  • No-Enzyme Control: In your experimental setup, include a control reaction that contains all components except the enzyme. This will allow you to measure the rate of non-enzymatic hydrolysis of feruloyl-CoA under your specific assay conditions (buffer, pH, temperature).

  • Data Analysis: When calculating enzyme kinetics, use the initial linear rate of the reaction. If the reaction rate slows down over time, it may be due to substrate degradation.

  • Substrate Addition: If possible, design your experiment to start the reaction by adding the enzyme to a mixture of the buffer and feruloyl-CoA, rather than pre-incubating the feruloyl-CoA in the assay buffer for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for feruloyl-CoA in aqueous solutions?

A: The primary degradation pathway is the hydrolysis of the thioester bond, which results in the formation of ferulic acid and coenzyme A. This reaction is catalyzed by water and can be accelerated by high pH and temperature.

Feruloyl-CoA Hydrolysis Pathway:

G FeruloylCoA Feruloyl-CoA Water + H₂O Products Ferulic Acid + Coenzyme A FeruloylCoA->Products Hydrolysis (accelerated by high pH, high temperature)

Caption: Hydrolysis of feruloyl-CoA in aqueous solution.

Q2: How should I prepare and store aqueous solutions of feruloyl-CoA?

A: To maximize stability, follow these guidelines:

  • Solvent: Dissolve solid feruloyl-CoA in a slightly acidic buffer (pH 4-6).

  • Stock Solutions: Prepare concentrated stock solutions, aliquot them into single-use volumes, and store them at -80°C.

  • Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate assay buffer. Keep working solutions on ice.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing will degrade the compound. Aliquoting is crucial.

Q3: How can I monitor the stability of my feruloyl-CoA solution?

A: The most common method is to use High-Performance Liquid Chromatography (HPLC). You can monitor the decrease in the peak corresponding to feruloyl-CoA and the simultaneous increase in the peak for ferulic acid over time.

Data Presentation

Table 1: Factors Affecting Feruloyl-CoA Stability in Aqueous Solutions

FactorEffect on StabilityRecommendation
pH Decreased stability at neutral and alkaline pH due to accelerated hydrolysis.Store stock solutions at a slightly acidic pH (4-6). Prepare solutions in neutral or alkaline buffers immediately before use.
Temperature Increased temperature accelerates the rate of hydrolysis.Store stock solutions at -80°C. Keep working solutions on ice. Avoid leaving solutions at room temperature.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot stock solutions into single-use volumes.
Contamination Microbial or enzymatic (thioesterase) contamination will rapidly degrade feruloyl-CoA.Use sterile water and buffers. Maintain aseptic techniques.

Table 2: Illustrative Stability of a Thioester in Aqueous Solution at Different pH Values and Temperatures (Hypothetical Half-life Data)

TemperaturepH 5.0pH 7.0pH 8.5
4°C > 24 hours~12 hours~4 hours
25°C ~18 hours~2 hours< 30 minutes
37°C ~6 hours< 1 hour< 10 minutes

Note: This table provides illustrative data to demonstrate the expected trends in stability. Actual half-life values for feruloyl-CoA should be determined empirically under specific experimental conditions.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Feruloyl-CoA Stability

This protocol is adapted from established methods for analyzing ferulic acid and other CoA derivatives.[3][4][5]

Objective: To quantify the concentration of feruloyl-CoA and its degradation product, ferulic acid, over time.

Materials:

  • Feruloyl-CoA solution

  • Ferulic acid standard

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Preparation of Standards: Prepare a stock solution of ferulic acid standard in methanol. From this stock, prepare a series of dilutions to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation:

    • At time zero (immediately after preparing the feruloyl-CoA solution), take an aliquot and dilute it to an appropriate concentration within the range of the HPLC's linear detection.

    • Incubate the remaining feruloyl-CoA solution under the desired test conditions (e.g., specific pH and temperature).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots and dilute them in the same manner as the time-zero sample.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. For example:

      • Start with 95% A and 5% B.

      • Over 20 minutes, ramp to 50% A and 50% B.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 10 minutes before the next injection.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at approximately 345 nm for feruloyl-CoA and 320 nm for ferulic acid. A DAD is ideal for monitoring both simultaneously.[3][6]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve for ferulic acid by plotting peak area against concentration.

    • For each time point, quantify the amount of ferulic acid formed using the calibration curve.

    • Quantify the remaining feruloyl-CoA by comparing its peak area at each time point to the peak area at time zero.

    • Plot the concentration of feruloyl-CoA versus time to determine its stability and calculate its half-life under the tested conditions.

References

Technical Support Center: Rational Design of Ech for Enhanced Vanillin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the rational design of enoyl-CoA hydratase/isomerase (Ech) for increased vanillin (B372448) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of Ech in vanillin biosynthesis?

A1: In the CoA-dependent pathway for vanillin biosynthesis from ferulic acid, Ech (enoyl-CoA hydratase/lyase) is a key enzyme. It works in conjunction with feruloyl-CoA synthase (Fcs). Fcs first activates ferulic acid to feruloyl-CoA. Subsequently, Ech catalyzes the hydration and non-oxidative cleavage of feruloyl-CoA to produce vanillin and acetyl-CoA.[1][2]

Q2: Which host organisms are commonly used for recombinant Ech expression and vanillin production?

A2: Escherichia coli is a widely used host for expressing recombinant Fcs and Ech genes for vanillin production due to its well-understood genetics and ease of cultivation.[3][4][5][6][7][8] Strains like E. coli JM109 and BL21 have been successfully used.[9][10] Other microorganisms like Pseudomonas fluorescens have also been metabolically engineered for this purpose.[3]

Q3: What are some rational design strategies to improve Ech activity for increased vanillin yield?

A3: Rational design of Ech focuses on improving its catalytic activity and substrate binding. This can be achieved through site-directed mutagenesis based on computational analysis of the enzyme's structure and its interaction with the substrate, feruloyl-CoA. Specific mutations in Ech from Streptomyces sp. strain V-1, such as F74W, Q147R, and an N-terminal deletion (ΔN1-11), have been shown to increase vanillin yields in whole-cell catalysis.[1][2] These modifications can alter the electrostatic and polar solvating energies, potentially enhancing enzyme activity.[1][2]

Q4: How does the ratio of Fcs to Ech expression affect vanillin production?

A4: The ratio of Fcs and Ech expression is a critical factor for efficient vanillin biosynthesis. An optimal balance between the two enzymes is necessary to prevent the accumulation of intermediate metabolites and maximize the conversion of ferulic acid to vanillin. Studies have shown that adjusting the gene copy number or using promoters of different strengths to fine-tune the expression levels of fcs and ech can significantly improve vanillin production.[3][6][9][10] For instance, a 1:1 ratio of Fcs to Ech in a cell-free system was found to be efficient, and in whole-cell catalysis, a recombinant E. coli with two copies of the fcs gene and one copy of the ech gene showed the highest catalytic efficiency.[6][9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Vanillin Titer 1. Suboptimal Fcs:Ech expression ratio.[3] 2. Low catalytic activity of wild-type Ech.[3] 3. Product inhibition or toxicity.[3] 4. Formation of byproducts like vanillyl alcohol.[3] 5. Suboptimal bioconversion conditions (pH, temperature).[4]1. Fine-tune the expression levels of Fcs and Ech by using different promoters or adjusting gene copy numbers.[3][4] 2. Introduce beneficial mutations into the Ech sequence (e.g., F74W, Q147R, ΔN1-11) based on rational design principles.[1][2] 3. Implement in situ product removal strategies, such as using adsorbent resins.[3] 4. Engineer the host strain to reduce byproduct formation, for example, by knocking out genes encoding alcohol dehydrogenases.[3] 5. Optimize bioconversion parameters. For instance, using a buffer at pH 9.0 has been shown to increase vanillin yield.[4]
Accumulation of Intermediates (e.g., Feruloyl-CoA) 1. Ech is the rate-limiting step. 2. Insufficient Ech expression or activity compared to Fcs.1. Increase the expression level of Ech or use a more active Ech variant. 2. Re-evaluate and optimize the Fcs:Ech expression ratio.
Formation of Vanillyl Alcohol 1. Endogenous alcohol dehydrogenases in the host organism are reducing vanillin to vanillyl alcohol.[3]1. Use a host strain with reduced alcohol dehydrogenase activity. This can be achieved through gene knockouts.[3] 2. Optimize reaction conditions to inhibit reductase activity. For example, performing the bioconversion at a higher temperature (e.g., 50°C) can reduce the activity of some endogenous E. coli alcohol dehydrogenases.[3]
Poor Genetic Stability of the Recombinant Strain 1. High metabolic burden due to high-copy number plasmids.[4]1. Integrate the fcs and ech genes into the chromosome of the host organism to create a more stable, plasmid-free strain.[4]
Low Ferulic Acid Conversion Rate 1. Substrate toxicity at high concentrations.[3] 2. Inefficient substrate uptake by the cells.1. Implement a fed-batch or two-phase system for the controlled release of ferulic acid to minimize its toxic effects.[4] 2. Optimize the bioconversion buffer and pH to enhance substrate transport into the cells.[4]

Quantitative Data Summary

Table 1: Impact of Ech Mutations on Vanillin Production

Ech VariantRelative Vanillin Yield (%)Reference
Wild-Type100[2]
F74W>100[2]
Q147R>100[2]
ΔN1-11>100[2]

Table 2: Effect of Bioconversion Conditions on Vanillin Yield

ParameterConditionVanillin Production Yield (%)Reference
pH7.062.8[4]
pH9.077.9[4]
Plasmid Copy NumberHigh-copy8.8[7]
Plasmid Copy NumberLow-copy29.6[7]

Experimental Protocols

1. Whole-Cell Bioconversion of Ferulic Acid to Vanillin

This protocol is a generalized procedure based on common practices in the cited literature.

  • Strain and Culture Conditions:

    • Use a suitable E. coli strain (e.g., JM109) transformed with a plasmid carrying the fcs and ech genes. For improved stability, a strain with chromosomally integrated genes can be used.[4]

    • Grow the recombinant strain in a suitable medium (e.g., LB or 2YT medium) with appropriate antibiotics at 37°C with shaking.[8]

    • Induce gene expression at the mid-log phase with an appropriate inducer (e.g., IPTG), if using an inducible promoter. Note that leaky expression without an inducer has also been shown to be effective.[8]

    • Harvest the cells by centrifugation when they reach the desired growth phase (e.g., stationary phase).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer).

  • Bioconversion Reaction:

    • Resuspend the cell pellet in the bioconversion buffer to a specific biomass concentration (e.g., 4.5 g/L).[7]

    • Add ferulic acid to the cell suspension to the desired starting concentration (e.g., 3.3 mM).[7]

    • Incubate the reaction mixture at the optimized temperature and pH (e.g., 30°C, pH 9.0) with shaking.[4]

    • Take samples at different time points to monitor the concentrations of ferulic acid and vanillin.

  • Analysis:

    • Centrifuge the samples to remove the cells.

    • Analyze the supernatant for vanillin and ferulic acid concentrations using High-Performance Liquid Chromatography (HPLC).

Visualizations

Vanillin_Biosynthesis_Pathway Ferulic Acid Ferulic Acid Fcs Fcs Ferulic Acid->Fcs Feruloyl-CoA Feruloyl-CoA Ech Ech Feruloyl-CoA->Ech Vanillin Vanillin Acetyl-CoA Acetyl-CoA Fcs->Feruloyl-CoA Ech->Vanillin Ech->Acetyl-CoA

Caption: CoA-dependent vanillin biosynthesis pathway from ferulic acid.

Troubleshooting_Workflow Start Low Vanillin Yield CheckRatio Is Fcs:Ech ratio optimized? Start->CheckRatio CheckEch Is Ech activity a bottleneck? CheckRatio->CheckEch Yes OptimizeRatio Fine-tune expression (promoters, copy number) CheckRatio->OptimizeRatio No CheckByproducts Are byproducts (e.g., vanillyl alcohol) detected? CheckEch->CheckByproducts Yes MutateEch Introduce beneficial mutations into Ech CheckEch->MutateEch No CheckConditions Are bioconversion conditions optimal? CheckByproducts->CheckConditions No EngineerHost Knock out competing pathway genes CheckByproducts->EngineerHost Yes OptimizeProcess Optimize pH, temperature, etc. CheckConditions->OptimizeProcess No End Improved Vanillin Yield CheckConditions->End Yes OptimizeRatio->CheckRatio MutateEch->CheckEch EngineerHost->CheckByproducts OptimizeProcess->CheckConditions

Caption: Troubleshooting workflow for low vanillin yield.

References

Technical Support Center: Enhancing Acetyl-CoA for Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when enhancing acetyl-CoA supply for polyketide synthesis.

Frequently Asked Questions (FAQs)

Q1: My engineered strain is not producing the expected high yield of polyketides despite overexpressing genes in the acetyl-CoA synthesis pathway. What are the potential reasons?

A1: Several factors could contribute to lower-than-expected polyketide yields even after pathway engineering. These include:

  • Insufficient precursor supply: While you may have addressed acetyl-CoA, the supply of the extender unit, malonyl-CoA, might be the new bottleneck. Malonyl-CoA is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC), which can be a rate-limiting step.[1][2]

  • Metabolic burden: Overexpression of multiple genes can place a significant metabolic load on the host cells, diverting resources away from growth and product formation.[3] This can manifest as poor cell growth.

  • Plasmid instability: If the pathway genes are expressed from plasmids, instability can lead to a loss of the genetic modifications in a portion of the cell population, reducing overall productivity.[4][5]

  • Toxicity of intermediates or final product: Accumulation of the polyketide product or pathway intermediates can be toxic to the host cells, inhibiting growth and further production.

  • Codon usage: If the heterologous genes are not codon-optimized for the expression host, it can lead to inefficient translation and low enzyme levels.[6]

  • Subcellular localization: Acetyl-CoA is present in different cellular compartments (cytosol, mitochondria, peroxisomes).[7] Ensuring your polyketide synthase and the enhanced acetyl-CoA pool are in the same compartment is crucial for efficient precursor utilization.

Q2: How can I confirm that acetyl-CoA is the limiting factor for my polyketide production?

A2: To determine if acetyl-CoA is the limiting precursor, you can perform the following experiments:

  • Precursor feeding: Supplement the culture medium with acetate (B1210297), a direct precursor to acetyl-CoA.[8][9] A significant increase in polyketide yield upon acetate feeding would suggest an acetyl-CoA limitation.

  • Quantify intracellular acetyl-CoA pools: Measure the intracellular concentration of acetyl-CoA in your engineered strain and compare it to a wild-type or lower-producing strain. Lower levels in the high-production phase can indicate a bottleneck.

  • Use of biosensors: Employ genetically encoded biosensors that can provide a real-time readout of intracellular acetyl-CoA or malonyl-CoA concentrations.[10][11]

Q3: What are the main strategies to increase the intracellular supply of acetyl-CoA?

A3: The primary metabolic engineering strategies to boost intracellular acetyl-CoA levels include:

  • Overexpression of native acetyl-CoA biosynthesis pathways: This involves increasing the expression of key enzymes like pyruvate (B1213749) dehydrogenase (PDH).[12]

  • Deletion of competing pathways: Knocking out genes involved in pathways that consume acetyl-CoA for by-product formation (e.g., acetate or ethanol (B145695) production) can redirect carbon flux towards your desired polyketide.

  • Disruption of the TCA cycle: Attenuating or knocking out specific enzymes in the tricarboxylic acid (TCA) cycle can lead to the accumulation of acetyl-CoA.[13]

  • Acetate assimilation: Engineering the host to efficiently utilize external acetate as a carbon source can create a shortcut to acetyl-CoA.[8]

  • Construction of synthetic bypasses: Introducing heterologous pathways that produce acetyl-CoA with a higher theoretical yield from sugars can be effective.

Q4: Should I focus on increasing acetyl-CoA or malonyl-CoA for better polyketide synthesis?

A4: Both are crucial. Polyketide synthesis requires one molecule of a starter unit (often acetyl-CoA) and multiple molecules of an extender unit (most commonly malonyl-CoA). Malonyl-CoA is synthesized from acetyl-CoA. Therefore, a sufficient supply of acetyl-CoA is the foundational step. However, the conversion of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC), is often a tightly regulated and rate-limiting step.[1][2] Thus, after ensuring a high flux towards acetyl-CoA, it is often necessary to also engineer the ACC enzyme or overexpress the corresponding gene to increase the malonyl-CoA pool.[2][14]

Troubleshooting Guides

Guide 1: Low Polyketide Yield After Genetic Modification
Observed Problem Potential Cause Suggested Solution
Low or no increase in polyketide production after overexpressing an acetyl-CoA synthesis gene. 1. Inefficient gene expression: The introduced gene may not be transcribed or translated efficiently. 2. Malonyl-CoA is the new bottleneck: Increased acetyl-CoA is not being converted to malonyl-CoA. 3. Metabolic imbalance: The overexpression might be causing a metabolic imbalance or toxicity.1. Verify mRNA levels of the overexpressed gene using RT-qPCR and protein levels using SDS-PAGE or Western blot. Consider codon optimization of the gene for your host. 2. Co-overexpress acetyl-CoA carboxylase (ACC) to enhance the conversion of acetyl-CoA to malonyl-CoA.[1] 3. Analyze cell growth and viability. Consider using inducible promoters to control the timing and level of gene expression.
Cell growth is significantly inhibited after genetic modification. 1. Metabolic burden: High-level expression of heterologous proteins can drain cellular resources.[3] 2. Toxicity of the expressed protein or product: The enzyme or the resulting polyketide might be toxic.1. Use lower copy number plasmids or integrate the gene into the chromosome. Employ promoters of varying strengths to tune expression levels. 2. Use an inducible promoter to delay expression until the culture has reached a higher density.
Inconsistent polyketide production across different batches or over time. 1. Plasmid instability: The expression plasmid may be lost from the population in the absence of selective pressure.[4][5]1. Integrate the expression cassette into the host genome for stable long-term production. If using plasmids, ensure consistent selective pressure and consider using more stable plasmid systems.
Guide 2: Issues with CRISPR-Cas9 Gene Knockouts in E. coli
Observed Problem Potential Cause Suggested Solution
Low efficiency of gene knockout. 1. Ineffective guide RNA (gRNA): The gRNA may not be efficiently directing Cas9 to the target site. 2. Low Cas9 expression or activity: The Cas9 nuclease may not be present at sufficient levels or be active. 3. Inefficient homology-directed repair (HDR): If providing a repair template, the HDR pathway may be inefficient.1. Design and test multiple gRNAs for the target gene. Ensure the gRNA sequence is unique in the genome to avoid off-target effects.[15] 2. Confirm Cas9 expression using Western blot. Use a codon-optimized Cas9 for your host. 3. For precise edits, ensure the repair template has sufficient homology arm length (typically 50-800 bp).[16] For simple knockouts, non-homologous end joining (NHEJ) is often sufficient and more efficient in many organisms.
High frequency of off-target mutations. 1. Poorly designed gRNA: The gRNA may have significant homology to other sites in the genome.1. Use bioinformatic tools to design gRNAs with minimal predicted off-target sites. Perform whole-genome sequencing to verify the absence of off-target mutations in your final strain.
No colonies after transformation with the CRISPR-Cas9 system. 1. Toxicity of Cas9: Constitutive high-level expression of Cas9 can be toxic to cells.1. Use an inducible promoter to control Cas9 expression.[17]

Quantitative Data Summary

The following tables summarize the quantitative impact of various metabolic engineering strategies on acetyl-CoA levels and the production of polyketides or related compounds.

Table 1: Effect of Genetic Modifications on Naringenin (a Polyketide) Production in E. coli

Genetic ModificationNaringenin Titer (mg/L)Fold IncreaseReference
Base Strain85.5-[12]
Overexpression of Pdh, increased pyruvate flux, and ACC expression4745.5[12]
Deletion of sucC and fumC (TCA cycle disruption) + above modifications->2-fold increase in acetyl-CoA[12]

Table 2: Impact of Engineering Acetyl-CoA and Malonyl-CoA Supply on 6-Methylsalicylic Acid (6-MSA) Production in Saccharomyces cerevisiae

Genetic Modification6-MSA LevelFatty Acid LevelReference
Base Strain--[1]
Introduction of S1157A mutation in Acc13-fold increase3-fold increase[1]

Experimental Protocols

Protocol 1: Quantification of Intracellular Acetyl-CoA by HPLC

This protocol provides a method for the extraction and quantification of intracellular acetyl-CoA from microbial cells using High-Performance Liquid Chromatography (HPLC).[18][19][20]

Materials:

  • Cell culture of the engineered strain

  • Ice-cold 6% perchloric acid (PCA)

  • 3 M potassium bicarbonate (KHCO3)

  • Phosphate (B84403) buffered saline (PBS), ice-cold

  • Centrifuge capable of 14,000 x g at 4°C

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Cell Harvesting: Rapidly harvest a known amount of cells (e.g., from 10 mL of culture at a specific OD600) by centrifugation at 4°C.

  • Quenching Metabolism: Immediately wash the cell pellet with ice-cold PBS to remove extracellular metabolites and quench metabolic activity. Centrifuge again and discard the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of ice-cold 6% PCA. Vortex vigorously for 1 minute and incubate on ice for 15 minutes to ensure cell lysis and protein precipitation.

  • Neutralization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the extract by adding 3 M KHCO3 dropwise until the pH is between 6.0 and 7.0. The formation of a white precipitate (KClO4) will occur.

  • Sample Clarification: Incubate on ice for 5 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4.

  • HPLC Analysis: Filter the supernatant through a 0.22 µm filter and inject a known volume into the HPLC system.

  • Quantification: Separate acetyl-CoA using a suitable gradient of mobile phases (e.g., phosphate buffer and acetonitrile). Detect acetyl-CoA by UV absorbance at 254 nm. Calculate the concentration based on a standard curve generated with known concentrations of acetyl-CoA.

Protocol 2: Gene Overexpression in Saccharomyces cerevisiae using a Plasmid-based System

This protocol outlines the general steps for overexpressing a target gene in S. cerevisiae to enhance a metabolic pathway.[21][22]

Materials:

  • S. cerevisiae host strain

  • Yeast expression vector (e.g., a high-copy 2µ plasmid with a strong constitutive or inducible promoter)

  • Gene of interest (GOI)

  • Restriction enzymes and T4 DNA ligase

  • E. coli competent cells for plasmid propagation

  • Yeast transformation reagents (e.g., lithium acetate, polyethylene (B3416737) glycol (PEG), single-stranded carrier DNA)

  • Selective growth media

Procedure:

  • Plasmid Construction:

    • Amplify the GOI by PCR from its source DNA.

    • Digest both the GOI and the yeast expression vector with appropriate restriction enzymes.

    • Ligate the digested GOI into the digested vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cells for plasmid amplification.

    • Isolate the plasmid DNA from E. coli and verify the correct insertion by restriction digest and sequencing.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/PEG method.

    • Transform the yeast cells with the constructed plasmid.

    • Plate the transformed cells on selective media lacking the appropriate nutrient to select for successful transformants.

  • Verification of Overexpression:

    • Grow a positive transformant in liquid selective media.

    • (Optional but recommended) Verify the overexpression of the GOI at the mRNA level using RT-qPCR or at the protein level using SDS-PAGE or Western blotting.

  • Phenotypic Analysis:

    • Cultivate the engineered strain under production conditions.

    • Measure the yield of the target polyketide and compare it to a control strain transformed with an empty vector.

Visualizations

Acetyl_CoA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Complex Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Byproducts Acetate/Ethanol Acetyl_CoA->Byproducts Polyketides Polyketides Malonyl_CoA->Polyketides PKS Troubleshooting_Workflow Start Low Polyketide Yield Check_Growth Is Cell Growth Inhibited? Start->Check_Growth Check_Expression Verify Gene/Protein Expression Check_Growth->Check_Expression No Reduce_Burden Lower Gene Copy Number/ Use Inducible Promoter Check_Growth->Reduce_Burden Yes Check_Precursors Quantify Acetyl-CoA/Malonyl-CoA Check_Expression->Check_Precursors Expression OK Optimize_Expression Optimize Codon Usage/Promoter Check_Expression->Optimize_Expression Low/No Expression Enhance_Precursors Engineer Precursor Supply Further Check_Precursors->Enhance_Precursors Precursors Low Final_Strain Improved Polyketide Production Check_Precursors->Final_Strain Precursors OK Optimize_Expression->Check_Expression Reduce_Burden->Check_Growth Enhance_Precursors->Check_Precursors Gene_Overexpression_Workflow cluster_plasmid Plasmid Construction cluster_yeast Yeast Engineering Amplify_GOI Amplify Gene of Interest (GOI) Digest Digest GOI and Vector Amplify_GOI->Digest Ligate Ligate GOI into Vector Digest->Ligate Transform_Ecoli Transform E. coli Ligate->Transform_Ecoli Verify_Plasmid Verify Plasmid Transform_Ecoli->Verify_Plasmid Transform_Yeast Transform Yeast Verify_Plasmid->Transform_Yeast Select_Transformants Select Transformants Transform_Yeast->Select_Transformants Verify_Overexpression Verify Overexpression Select_Transformants->Verify_Overexpression Analyze_Production Analyze Polyketide Production Verify_Overexpression->Analyze_Production

References

Technical Support Center: Purifying Feruloyl-CoA Hydratase/Lyase (FCS/FCL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of feruloyl-CoA hydratase/lyase (FCS/FCL).

Frequently Asked Questions (FAQs)

Q1: What are the most common expression systems for recombinant feruloyl-CoA hydratase/lyase?

A1: Escherichia coli is the most widely used host for recombinant expression of feruloyl-CoA hydratase/lyase.[1] Various strains of E. coli, such as BL21(DE3), are often employed for their rapid growth and high protein yields.

Q2: My feruloyl-CoA hydratase/lyase is expressed in inclusion bodies. What should I do?

A2: Formation of insoluble inclusion bodies is a common challenge in recombinant protein expression.[2][3] To improve solubility, you can try optimizing expression conditions by lowering the induction temperature, reducing the concentration of the inducer (e.g., IPTG), or using a different E. coli expression strain.[2] Additionally, co-expression with chaperone proteins or fusion to a highly soluble protein tag can enhance solubility. If the protein is already in inclusion bodies, it will need to be solubilized using denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and then refolded into its active conformation.[3]

Q3: I am observing low yields of purified feruloyl-CoA hydratase/lyase. What are the potential causes and solutions?

A3: Low protein yield can stem from several factors, including inefficient cell lysis, protein degradation, or suboptimal chromatography conditions.[4] Ensure complete cell lysis by using appropriate methods such as sonication or high-pressure homogenization. To prevent degradation, add protease inhibitors to your lysis buffer and keep the sample on ice or at 4°C throughout the purification process.[4] Optimizing the binding and elution conditions for your chromatography steps is also crucial. This may involve adjusting the pH, salt concentration, or the concentration of the eluting agent.

Q4: How can I assess the activity of my purified feruloyl-CoA hydratase/lyase?

A4: The activity of feruloyl-CoA hydratase/lyase is typically determined by monitoring the conversion of feruloyl-CoA to vanillin (B372448) and acetyl-CoA.[5] This can be done using spectrophotometric assays that measure the change in absorbance at a specific wavelength, or by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and products.[5]

Q5: What are the optimal storage conditions for purified feruloyl-CoA hydratase/lyase?

A5: The stability of purified feruloyl-CoA hydratase/lyase can vary depending on the specific enzyme and buffer conditions. Generally, it is recommended to store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol (B35011) to prevent loss of activity due to freezing and thawing.[2] Some studies have noted that the enzyme loses activity after a few days at 4°C, so long-term storage at this temperature is not advisable.[1]

Troubleshooting Guides

Problem: Low or No Protein Expression
Possible Cause Suggested Solution
Codon Bias The codon usage of the feruloyl-CoA hydratase/lyase gene may not be optimal for E. coli. Synthesize a codon-optimized gene for expression in E. coli.
Toxicity of the Protein The expressed protein may be toxic to the host cells. Use a tightly regulated promoter system and lower the induction temperature and inducer concentration.
Plasmid Instability The expression plasmid may be unstable. Ensure that the appropriate antibiotic is present in the growth media at all times.
Inefficient Induction The induction conditions (inducer concentration, temperature, duration) may not be optimal. Perform a small-scale optimization of these parameters.
Problem: Protein is Insoluble (Inclusion Bodies)
Possible Cause Suggested Solution
High Expression Rate Rapid protein synthesis can overwhelm the cellular folding machinery. Lower the induction temperature (e.g., to 16-20°C) and reduce the inducer concentration.
Lack of Proper Folding Environment The prokaryotic host may lack the necessary chaperones for proper folding. Co-express with chaperone proteins or express the protein in a eukaryotic system.
Disulfide Bond Formation If the protein contains disulfide bonds, the reducing environment of the E. coli cytoplasm can lead to misfolding. Express the protein in the periplasm or use specialized E. coli strains that facilitate disulfide bond formation.
Hydrophobic Patches The protein may have exposed hydrophobic regions that promote aggregation. Fuse the protein to a highly soluble tag (e.g., Maltose Binding Protein) to enhance solubility.
Problem: Low Purity of Final Product
Possible Cause Suggested Solution
Non-specific Binding to Affinity Resin Host cell proteins may be binding non-specifically to the affinity column. Increase the stringency of the wash buffers by adding a low concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) or increasing the salt concentration.
Co-elution of Contaminants Contaminating proteins may have similar properties to the target protein. Add an additional purification step using a different chromatography technique (e.g., ion exchange or size exclusion chromatography).
Protein Degradation Proteases in the cell lysate can degrade the target protein, leading to multiple bands on a gel. Add a cocktail of protease inhibitors to the lysis buffer and work quickly at low temperatures.
Nucleic Acid Contamination High viscosity of the cell lysate due to nucleic acids can interfere with purification. Add DNase I to the lysis buffer to degrade DNA.

Quantitative Data Summary

Table 1: Comparison of Kinetic Parameters of Feruloyl-CoA Hydratase/Lyase from Different Organisms.

Organism Substrate Km (µM) Reference
Pseudomonas fluorescens4-coumaroyl-CoA5.2[6]
Caffeoyl-CoA1.6[6]
Feruloyl-CoA2.4[6]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Feruloyl-CoA Hydratase/Lyase
  • Transformation: Transform the expression plasmid containing the His-tagged feruloyl-CoA hydratase/lyase gene into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 16-25°C and continue to incubate for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Protocol 2: Feruloyl-CoA Hydratase/Lyase Activity Assay
  • Reaction Mixture: Prepare a reaction mixture containing the appropriate buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0), MgCl2, feruloyl-CoA, and the purified enzyme.[5]

  • Initiation: Start the reaction by adding the enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).[5]

  • Detection: Monitor the reaction by either:

    • Spectrophotometry: Measure the decrease in absorbance at 345 nm, which corresponds to the consumption of feruloyl-CoA.[5]

    • HPLC: Stop the reaction at different time points by adding an acid (e.g., HCl) and analyze the samples by HPLC to quantify the amounts of substrate and product.

  • Calculation: Calculate the specific activity of the enzyme in units per milligram of protein (one unit is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions).

Visualizations

Ferulic_Acid_Metabolism Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Feruloyl-CoA Synthetase (FCS) Vanillin Vanillin Feruloyl_CoA->Vanillin Feruloyl-CoA Hydratase/Lyase (FCHL) Acetyl_CoA Acetyl-CoA Feruloyl_CoA->Acetyl_CoA Feruloyl-CoA Hydratase/Lyase (FCHL)

Caption: Metabolic pathway of ferulic acid to vanillin.

Purification_Workflow Start E. coli Culture with Expression Vector Induction Induce Protein Expression (IPTG) Start->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Wash Wash Column Affinity_Chromatography->Wash Elution Elute Protein Wash->Elution Analysis Analyze Purity and Activity (SDS-PAGE, Assay) Elution->Analysis End Purified Feruloyl-CoA Hydratase/Lyase Analysis->End

Caption: General experimental workflow for FCHL purification.

Troubleshooting_Low_Yield Start Low Protein Yield Check_Expression Check Expression Levels (SDS-PAGE/Western Blot) Start->Check_Expression No_Expression No/Low Expression Check_Expression->No_Expression No Insoluble Protein Insoluble? Check_Expression->Insoluble Yes Optimize_Induction Optimize Induction (Temp, IPTG) No_Expression->Optimize_Induction Codon_Optimize Codon Optimize Gene Optimize_Induction->Codon_Optimize Success Improved Yield Codon_Optimize->Success Solubilize Optimize for Solubility (Lower Temp, Fusion Tags) Insoluble->Solubilize Yes Purification_Loss Loss During Purification? Insoluble->Purification_Loss No Refold Refold from Inclusion Bodies Solubilize->Refold Refold->Success Optimize_Lysis Optimize Lysis Purification_Loss->Optimize_Lysis Yes Degradation Check for Degradation Purification_Loss->Degradation No Optimize_Chroma Optimize Chromatography (Buffers, Resin) Optimize_Lysis->Optimize_Chroma Optimize_Chroma->Success Add_Inhibitors Add Protease Inhibitors Degradation->Add_Inhibitors Yes Degradation->Success No Add_Inhibitors->Success

Caption: Logical troubleshooting for low protein yield.

References

Substrate inhibition of feruloyl-CoA synthetase and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for feruloyl-CoA synthetase (FCS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of FCS, with a particular focus on addressing potential substrate inhibition.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with feruloyl-CoA synthetase, presented in a question-and-answer format.

Question 1: My feruloyl-CoA synthetase activity is lower than expected, even at high ferulic acid concentrations. What could be the cause?

Answer: This could be a case of substrate inhibition. While not extensively documented for all FCS enzymes, substrate inhibition is a common phenomenon where enzyme activity decreases at very high substrate concentrations.[1] This can occur when a second substrate molecule binds to the enzyme in a non-productive manner, hindering the catalytic process.

Troubleshooting Steps:

  • Perform a Substrate Titration: Conduct your assay across a wider range of ferulic acid concentrations. A decrease in activity after reaching a peak velocity is indicative of substrate inhibition.

  • Optimize Substrate Concentrations: Based on your titration, determine the optimal ferulic acid concentration that yields the maximum reaction velocity without causing inhibition.

  • Check Other Substrates: Ensure that ATP and Coenzyme A are not limiting. These should be present at saturating concentrations.

  • Enzyme Purity and Concentration: Verify the purity and concentration of your enzyme preparation. Inconsistent enzyme amounts can lead to variable results.

Question 2: I am observing a decrease in reaction velocity at high ferulic acid concentrations. How can I confirm this is substrate inhibition and not another artifact?

Answer: A biphasic plot of reaction velocity versus substrate concentration is a strong indicator of substrate inhibition. To confirm this, you can perform the following:

  • Control Experiments:

    • Product Inhibition: Rule out product inhibition by measuring the initial reaction rates in the presence of varying concentrations of the product, feruloyl-CoA.

    • Substrate Quality: Ensure the high concentrations of ferulic acid are not introducing impurities that could inhibit the enzyme.

    • pH Changes: High concentrations of ferulic acid, which is acidic, could slightly alter the pH of the reaction buffer. Measure the pH of your reaction mixture at the highest substrate concentration to ensure it remains within the optimal range for the enzyme.

Question 3: My assay is not showing a linear increase in product formation over time. What are the possible reasons?

Answer: A non-linear reaction progress curve can be due to several factors:

  • Substrate Depletion: One or more of the substrates (ferulic acid, ATP, or CoA) is being consumed to a significant extent during the assay.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over time.

  • Product Inhibition: The accumulation of products (feruloyl-CoA, AMP, PPi) may be inhibiting the enzyme.

  • Reagent Degradation: ATP, in particular, can be susceptible to degradation.

Troubleshooting Steps:

  • Reduce Incubation Time or Enzyme Concentration: Ensure you are measuring the initial velocity where less than 10-15% of the substrate has been consumed.

  • Assess Enzyme Stability: Pre-incubate the enzyme under assay conditions without the substrates for the duration of the assay, then initiate the reaction to see if activity is lost.

  • Use Fresh Reagents: Prepare fresh solutions of ATP and CoA for each experiment.

Frequently Asked Questions (FAQs)

What is feruloyl-CoA synthetase?

Feruloyl-CoA synthetase (FCS) is a ligase that catalyzes the activation of ferulic acid by converting it to its coenzyme A (CoA) thioester, feruloyl-CoA.[2][3] This reaction requires ATP and magnesium ions (Mg²⁺) as cofactors.[4]

What is the reaction catalyzed by feruloyl-CoA synthetase?

The reaction is as follows: Ferulic acid + CoA + ATP ⇌ Feruloyl-CoA + AMP + PPi[4]

What is substrate inhibition?

Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[1] This occurs when more than one substrate molecule binds to the enzyme, leading to the formation of an unproductive enzyme-substrate complex.

What are the potential solutions for substrate inhibition in feruloyl-CoA synthetase assays?

  • Optimize Substrate Concentration: The most straightforward solution is to use a substrate concentration that is at or near the point of maximum velocity but below the concentration at which inhibition becomes significant.

  • Modify Assay Conditions: Changes in pH, ionic strength, or temperature can sometimes alter the kinetic properties of the enzyme and may reduce substrate inhibition.

  • Enzyme Engineering: In a research or industrial setting, site-directed mutagenesis could be employed to alter the substrate binding site and reduce the affinity for the second, inhibitory substrate molecule.

Quantitative Data

The kinetic parameters of feruloyl-CoA synthetase can vary depending on the source of the enzyme and the experimental conditions. Below is a summary of reported kinetic values.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg or µmol/min/mg)kcat (s⁻¹)Optimal pHOptimal Temp (°C)Reference
Soil Metagenome (FCS1)Ferulic Acid0.136.845.99.037[5]
Streptomyces sp. V-1Ferulic Acid0.3578.267.77.030[4]
Pseudomonas sp. HR199Ferulic AcidNot ReportedNot ReportedNot Reported7.0 (assay pH)30 (assay temp)[6]

Experimental Protocols

Standard Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity

This protocol is adapted from several sources and provides a general method for measuring FCS activity.[5][6]

Principle: The formation of feruloyl-CoA is monitored by measuring the increase in absorbance at approximately 345 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0-7.8)

  • MgCl₂ solution (e.g., 50 mM stock)

  • ATP solution (e.g., 50 mM stock, freshly prepared)

  • Coenzyme A solution (e.g., 10 mM stock)

  • Ferulic acid solution (stock prepared in a suitable solvent like DMSO or ethanol, with final concentration varied for kinetic analysis)

  • Purified feruloyl-CoA synthetase

  • Spectrophotometer capable of reading at 345 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer, MgCl₂, ATP, and CoA at their final desired concentrations.

  • Add the ferulic acid to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C or 37°C).

  • Initiate the reaction by adding a small volume of the purified FCS enzyme.

  • Immediately start monitoring the increase in absorbance at 345 nm for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ ≈ 1.9 x 10⁴ M⁻¹ cm⁻¹).[5]

Visualizations

Signaling Pathways and Experimental Workflows

Feruloyl_CoA_Synthetase_Reaction cluster_reactants Reactants cluster_products Products Ferulic_Acid Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) Ferulic_Acid->FCS CoA Coenzyme A CoA->FCS ATP ATP ATP->FCS Feruloyl_CoA Feruloyl-CoA FCS->Feruloyl_CoA AMP AMP FCS->AMP PPi PPi FCS->PPi

Caption: Enzymatic reaction catalyzed by Feruloyl-CoA Synthetase.

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + S (excess) P Product (P) ESI->ES - S

Caption: A simplified model of uncompetitive substrate inhibition.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, MgCl2, ATP, CoA) B Add Varying Concentrations of Ferulic Acid A->B C Equilibrate to Assay Temperature B->C D Initiate Reaction with FCS C->D E Monitor Absorbance at 345 nm D->E F Calculate Initial Velocity E->F G Plot Velocity vs. [Substrate] F->G H Analyze for Substrate Inhibition G->H

Caption: Experimental workflow for detecting substrate inhibition.

References

Bypassing metabolic bottlenecks in engineered vanillin pathways.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for bypassing metabolic bottlenecks in engineered vanillin (B372448) pathways.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at producing vanillin in engineered microbial hosts such as E. coli and S. cerevisiae.

Problem: Low Vanillin Titer or Yield

Possible Causes and Troubleshooting Steps:

  • Sub-optimal Enzyme Expression or Activity:

    • Verify protein expression: Perform SDS-PAGE and Western blot to confirm the expression of all pathway enzymes.

    • Codon optimization: Ensure the genes encoding the pathway enzymes have been codon-optimized for the expression host.

    • Promoter strength: Experiment with promoters of varying strengths to balance enzyme expression and mitigate metabolic burden.

    • Enzyme kinetics: Perform enzyme assays to determine the specific activity of key enzymes in your cell-free extracts. Low activity may indicate misfolding or inhibition.

  • Precursor Limitation:

    • Shikimate pathway flux: In de novo synthesis from glucose, the native shikimate pathway may not produce sufficient precursors like 3-dehydroshikimic acid. Overexpression of key shikimate pathway genes (e.g., aroG, aroB, aroD) can enhance precursor supply.

    • External precursor uptake: If using precursors like ferulic acid, optimize uptake by engineering transporter proteins.

  • Cofactor Imbalance:

    • NAD(P)H availability: Many enzymatic steps in vanillin pathways are redox reactions requiring NAD(P)H. Ensure sufficient intracellular pools of these cofactors. Overexpression of genes involved in the pentose (B10789219) phosphate (B84403) pathway can increase NADPH availability.

    • S-adenosylmethionine (SAM) limitation: The methylation of intermediates like protocatechuic acid to vanillic acid requires the methyl donor SAM. Overexpression of genes involved in the methionine biosynthesis pathway can increase SAM availability.[1]

  • Vanillin Degradation:

    • Identify and delete competing pathways: Host organisms often possess native enzymes that can degrade vanillin to vanillyl alcohol or oxidize it to vanillic acid. Identify and knock out the genes encoding these enzymes, such as aldehyde reductases and vanillin dehydrogenases (vdh).[2]

  • Process Conditions:

    • Optimize fermentation parameters: Systematically optimize pH, temperature, and aeration to improve cell growth and product formation.

    • Fed-batch fermentation: Implement a fed-batch strategy to maintain optimal substrate concentrations and avoid the accumulation of toxic byproducts.[3][4]

Problem: Accumulation of Toxic Intermediates (e.g., Protocatechuic Acid)

Possible Causes and Troubleshooting Steps:

  • Inefficient Downstream Enzyme:

    • Bottleneck at methylation step: The accumulation of protocatechuic acid often points to a bottleneck at the O-methylation step catalyzed by catechol-O-methyltransferase (OMT).[5]

    • Improve OMT activity: Screen for more efficient OMT variants or increase the expression level of the current OMT.

    • Enhance SAM availability: As this step is SAM-dependent, increasing the intracellular SAM pool is a key strategy.[1]

  • Feedback Inhibition:

    • Investigate product inhibition: High concentrations of intermediates or the final product, vanillin, can inhibit upstream enzymes.

    • In situ product removal: Implement strategies to remove vanillin from the culture broth as it is produced, for example, by using a two-phase fermentation system with an organic solvent like oleyl alcohol.

Problem: Poor Cell Growth and Viability

Possible Causes and Troubleshooting Steps:

  • Vanillin Toxicity:

    • Toxicity threshold: Vanillin is toxic to most microbial hosts at concentrations typically above 1 g/L.[6]

    • Glycosylation: Convert vanillin to the less toxic vanillin β-D-glucoside by expressing a UDP-glucosyltransferase (UGT). This can significantly increase the final product titer.[2][7]

    • Tolerance engineering: Employ strategies like adaptive laboratory evolution or engineering of efflux pumps to enhance the host's tolerance to vanillin.

  • Metabolic Burden:

    • High plasmid copy number: The use of high-copy-number plasmids for expressing the pathway genes can impose a significant metabolic burden on the host.

    • Genomic integration: Integrate the expression cassettes of the pathway genes into the host chromosome for more stable and balanced expression.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic bottlenecks in engineered vanillin pathways?

A1: The most frequently encountered bottlenecks include:

  • Toxicity of vanillin and its intermediates to the microbial host.

  • Degradation of vanillin into byproducts like vanillyl alcohol and vanillic acid by native host enzymes.

  • Limited availability of precursors from central metabolism, particularly in de novo synthesis pathways.

  • Imbalance or insufficient supply of cofactors such as NAD(P)H and S-adenosylmethionine (SAM).

  • Low efficiency of heterologous enzymes , particularly O-methyltransferases.

Q2: How can I reduce the toxicity of vanillin to my production strain?

A2: Several strategies can be employed:

  • In situ product removal: Use a two-phase fermentation system or adsorbent resins to continuously remove vanillin from the culture medium.

  • Conversion to a less toxic derivative: Express a UDP-glycosyltransferase (UGT) to convert vanillin to the more soluble and less toxic vanillin β-D-glucoside.[2][7]

  • Adaptive laboratory evolution: Evolve your strain in the presence of gradually increasing concentrations of vanillin to select for more tolerant mutants.

  • Engineer efflux pumps: Overexpress native or heterologous efflux pumps that can actively transport vanillin out of the cell.

Q3: My engineered strain produces more vanillyl alcohol and vanillic acid than vanillin. How can I fix this?

A3: This indicates that native host enzymes are converting your product. The primary solution is to identify and knock out the genes responsible for these conversions. These are typically aldehyde reductases and vanillin dehydrogenases. For example, in S. cerevisiae, deleting the ADH6 gene has been shown to decrease the conversion of vanillin to vanillyl alcohol.[2]

Q4: How do I choose the best host organism for vanillin production?

A4: Both E. coli and S. cerevisiae have been successfully engineered for vanillin production.

  • E. coli offers rapid growth and well-established genetic tools, making it a good choice for initial pathway construction and testing.

  • S. cerevisiae is generally more tolerant to industrial fermentation conditions and phenolic compounds. It is a GRAS (Generally Recognized as Safe) organism, which is advantageous for food and fragrance applications.

The choice will depend on the specific goals of your project, the chosen biosynthetic pathway, and the intended application of the produced vanillin.

Quantitative Data

Table 1: Comparison of Vanillin Production in Engineered E. coli Strains

Strain BackgroundPrecursorKey Genetic ModificationsTiter (mg/L)Reference
E. coli K-12Ferulic AcidReduced aldehyde reduction (inactivation of three aldo-keto reductases and three alcohol dehydrogenases)119[7]
E. coliL-tyrosine, Glucose, Glycerol, XyloseOverexpression of L-tyrosine pathway, heterologous vanillin pathway97.2, 19.3, 13.3, 24.7[8]
E. coli BW25113GlucoseCo-culture for vanillyl alcohol production, aroE knockout3890 (fed-batch)[8]

Table 2: Comparison of Vanillin and Vanillin Glucoside Production in Engineered S. cerevisiae Strains

Strain BackgroundPrecursorKey Genetic ModificationsProductTiter (mg/L)Reference
S. cerevisiaeGlucoseHeterologous vanillin pathwayVanillin45[2]
S. cerevisiaeGlucoseDeletion of pdc1 and gdh1Vanillin β-D-glucoside~500 (continuous culture)[7]
S. cerevisiaeGlucoseMinimal aromatic aldehyde reduction (MARE) platform, multidimensional engineeringVanillin365.55[9]

Experimental Protocols

1. Quantification of Vanillin and Related Metabolites by HPLC

This protocol provides a general method for the analysis of vanillin, vanillic acid, vanillyl alcohol, and protocatechuic acid in fermentation broth.

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 13,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol (B129727) (Solvent B) and 0.1% formic acid in water (Solvent A).

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B

      • 35-40 min: 90-10% B

      • 40-45 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare standard curves for each compound of interest (vanillin, vanillic acid, etc.) in a range that covers the expected sample concentrations.

    • Calculate the concentration of each metabolite in the samples by comparing their peak areas to the respective standard curves.

2. 4-Hydroxybenzaldehyde (B117250) Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of 4-hydroxybenzaldehyde dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: 10 mM 4-hydroxybenzaldehyde in a small amount of DMSO, diluted in Assay Buffer.

    • Cofactor: 20 mM NAD⁺ in Assay Buffer.

    • Cell-free extract containing the enzyme.

  • Procedure:

    • Prepare a reaction mixture containing 800 µL of Assay Buffer, 100 µL of 20 mM NAD⁺, and 50 µL of cell-free extract in a cuvette.

    • Incubate the mixture at the optimal temperature for the enzyme for 5 minutes.

    • Initiate the reaction by adding 50 µL of 10 mM 4-hydroxybenzaldehyde.

    • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

3. 13C-Metabolic Flux Analysis (MFA) - Generalized Protocol

This protocol outlines the general steps for conducting a 13C-MFA experiment to quantify intracellular fluxes in an engineered vanillin pathway.

  • Experimental Design:

    • Select appropriate 13C-labeled substrates (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) to ensure adequate labeling of key metabolic intermediates.

    • Design parallel labeling experiments to improve the precision of flux estimations.[10]

  • Cell Culture and Sampling:

    • Cultivate the engineered strain in a defined medium with the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.

    • Rapidly quench metabolism and harvest the cells.

    • Extract intracellular metabolites and hydrolyze biomass to obtain proteinogenic amino acids.

  • Analytical Measurement:

    • Analyze the mass isotopomer distributions of the extracted metabolites and amino acids using GC-MS or LC-MS/MS.[11][12]

  • Flux Calculation:

    • Use a computational software package (e.g., INCA, Metran) to fit the measured labeling data to a stoichiometric model of the organism's central metabolism and the engineered vanillin pathway.

    • Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the calculated fluxes.[10]

Visualizations

Vanillin_Pathway_from_Glucose cluster_bottlenecks Potential Bottlenecks Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate Shikimate_Pathway->DHS PCA Protocatechuic Acid DHS->PCA 3DSD Vanillic_Acid Vanillic Acid PCA->Vanillic_Acid OMT (SAM -> SAH) Vanillin Vanillin Vanillic_Acid->Vanillin CAR (NADPH -> NADP+)

Caption: De novo vanillin biosynthesis pathway from glucose, highlighting key enzymes and potential bottlenecks.

Troubleshooting_Workflow Start Low Vanillin Titer Check_Expression Verify Enzyme Expression (SDS-PAGE, Western Blot) Start->Check_Expression Check_Precursor Quantify Precursors (HPLC) Start->Check_Precursor Check_Byproducts Quantify Byproducts (HPLC) Start->Check_Byproducts Check_Activity Assay Enzyme Activity Check_Expression->Check_Activity Expression OK Optimize_Expression Optimize Codons, Promoters Check_Expression->Optimize_Expression Low/No Expression Optimize_Cofactors Engineer Cofactor Regeneration Check_Activity->Optimize_Cofactors Low Activity Solution Improved Titer Check_Activity->Solution Activity OK Check_Precursor->Check_Activity Precursor OK Boost_Precursor Overexpress Upstream Pathway Check_Precursor->Boost_Precursor Precursor Low Check_Byproducts->Check_Activity Byproducts Low Knockout_Degradation Delete Competing Pathways Check_Byproducts->Knockout_Degradation Byproducts High Optimize_Expression->Check_Expression Boost_Precursor->Check_Precursor Knockout_Degradation->Check_Byproducts

Caption: A logical workflow for troubleshooting low vanillin titers in engineered microbial strains.

Vanillin_Degradation_Pathway Vanillin Vanillin Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol Reduction Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation Knockout_Target1 Aldehyde Reductase (e.g., ADH6) Knockout_Target1->Vanillyl_Alcohol Knockout_Target2 Vanillin Dehydrogenase (vdh) Knockout_Target2->Vanillic_Acid

Caption: Common degradation pathways of vanillin in microbial hosts and key gene knockout targets.

References

Technical Support Center: Acetyl-CoA Synthesis Pathways & Feedback Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyl-CoA synthesis pathways. This guide addresses common issues related to feedback inhibition encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes involved in acetyl-CoA synthesis and their main feedback inhibitors?

A1: The primary enzymes responsible for acetyl-CoA synthesis are the Pyruvate (B1213749) Dehydrogenase Complex (PDC), ATP Citrate (B86180) Lyase (ACLY), and Acetyl-CoA Synthetase (ACSS). Each is subject to feedback inhibition.

  • Pyruvate Dehydrogenase Complex (PDC): This complex converts pyruvate to acetyl-CoA. It is inhibited by its products, acetyl-CoA and NADH.[1] This inhibition is a classic example of product feedback inhibition, which slows down the pathway when its products are abundant.[2][3]

  • ATP Citrate Lyase (ACLY): ACLY cleaves citrate to produce cytosolic acetyl-CoA and oxaloacetate.[4][5] While not a direct feedback loop on the enzyme itself, the process is regulated by the availability of its substrate, citrate, which is exported from the mitochondria. High levels of cytosolic citrate can inhibit phosphofructokinase, an enzyme in glycolysis, thereby reducing the flux towards pyruvate and subsequently acetyl-CoA.[4]

  • Acetyl-CoA Synthetase (ACSS): This enzyme produces acetyl-CoA from acetate. ACSS is subject to feedback inhibition through acetylation of a catalytic lysine (B10760008) residue, which is dependent on high concentrations of acetyl-CoA.[6][7] This post-translational modification renders the enzyme inactive.[6][7]

Q2: How does feedback inhibition of Acetyl-CoA Carboxylase (ACC) impact acetyl-CoA metabolism?

A2: Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA.[8] It is allosterically activated by citrate and subject to feedback inhibition by long-chain fatty acyl-CoAs.[8] When fatty acid levels are high, the accumulation of fatty acyl-CoAs inhibits ACC, leading to a decrease in the consumption of acetyl-CoA for fatty acid synthesis. This can cause acetyl-CoA levels to rise, potentially impacting other pathways that utilize this central metabolite.

Q3: What are some common experimental challenges when measuring intracellular acetyl-CoA levels?

A3: Measuring intracellular acetyl-CoA can be challenging due to its low abundance and instability.[9] Common issues include:

  • Sample Preparation: Rapid quenching of metabolic activity and efficient extraction are crucial to prevent the degradation of acetyl-CoA.

  • Differentiating Pools: Distinguishing between mitochondrial and cytosolic pools of acetyl-CoA is difficult with most standard techniques, which typically measure total cellular levels.[10]

  • Assay Sensitivity: The low intracellular concentration of acetyl-CoA requires highly sensitive detection methods.

  • Interfering Substances: Other cellular components can interfere with the assays. For example, free Coenzyme A (CoA) can be a source of background in some assays.[11]

Troubleshooting Guides

Problem 1: Consistently low or undetectable acetyl-CoA levels in my samples.

Possible Cause Suggested Solution
Inefficient cell lysis and extraction Ensure complete cell disruption. For tissues, use a dounce homogenizer on ice.[12] For cultured cells, perchloric acid precipitation is a common and effective method.[13]
Acetyl-CoA degradation Work quickly and keep samples on ice throughout the procedure. Acetyl-CoA is unstable, especially at alkaline pH.[14] Ensure extraction and storage buffers are appropriately pH-buffered.
Insufficient assay sensitivity Consider using a more sensitive assay. Fluorometric assays are generally more sensitive than colorimetric ones. LC-MS/MS offers high sensitivity and specificity.
Suboptimal assay conditions Ensure all assay components are at the correct temperature and pH as specified in the protocol. For kit-based assays, allow buffers to warm to room temperature before use.[11]

Problem 2: High variability in acetyl-CoA measurements between replicate samples.

Possible Cause Suggested Solution
Inconsistent sample handling Standardize all sample preparation steps, including timing, volumes, and temperatures. Inconsistent incubation times or temperatures can lead to significant variations.
Pipetting errors Use calibrated pipettes and proper pipetting techniques, especially when dealing with the small volumes typical of these assays.
Incomplete mixing of reagents Ensure thorough mixing of all assay components before incubation and measurement. For plate-based assays, use a horizontal shaker or pipette mixing.[11]
Precipitate in the final sample After deproteinization and neutralization, centrifuge the sample to pellet any remaining precipitate that could interfere with optical measurements.[15]

Problem 3: Suspected feedback inhibition is affecting my experimental outcomes.

Possible Cause Suggested Solution
Accumulation of inhibitory metabolites (e.g., acetyl-CoA, NADH, fatty acyl-CoAs) Measure the concentration of potential inhibitory metabolites in your system. This can help confirm if their levels are in a range known to cause inhibition.
High enzyme activity leading to product accumulation If overexpressing an enzyme, consider using a weaker promoter or a lower induction level to reduce the rate of product formation.
Pathway bottleneck downstream of acetyl-CoA Analyze the levels of downstream metabolites to identify any potential bottlenecks that could be causing the accumulation of acetyl-CoA and subsequent feedback inhibition.
Wanting to bypass feedback inhibition for metabolic engineering purposes Consider site-directed mutagenesis of the enzyme's allosteric site to reduce its sensitivity to the feedback inhibitor.[16] Alternatively, pathway engineering strategies can be employed to divert the inhibitory product.

Data Presentation

Table 1: Key Enzymes in Acetyl-CoA Synthesis and their Regulation

EnzymeLocationActivatorsInhibitorsRegulatory Mechanism
Pyruvate Dehydrogenase Complex (PDC) MitochondriaPyruvate, ADP, NAD+, CoAAcetyl-CoA, NADH, ATPAllosteric inhibition, Phosphorylation/Dephosphorylation[1]
ATP Citrate Lyase (ACLY) Cytosol--Substrate availability (Citrate)[4]
Acetyl-CoA Synthetase (ACSS) Cytosol, Mitochondria-Acetyl-CoAPost-translational modification (acetylation)[6][7]
Acetyl-CoA Carboxylase (ACC) CytosolCitrateLong-chain fatty acyl-CoAsAllosteric regulation[8]

Experimental Protocols

Protocol 1: Quantification of Acetyl-CoA by HPLC

This protocol is adapted from a method for the analysis of CoA and acetyl-CoA in biological samples.[13]

  • Sample Preparation (Cultured Cells):

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in an aqueous 5% perchloric acid (PCA) solution containing 50 µM DTT.

    • Incubate on ice for 10 minutes, vortexing several times.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for immediate HPLC analysis.

  • HPLC Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of phosphate (B84403) buffer and methanol (B129727) is commonly used.

    • Detection: UV detection at 254 nm.

    • Quantification: Compare the peak area of acetyl-CoA in the sample to a standard curve generated with known concentrations of acetyl-CoA.

Protocol 2: Colorimetric Assay for Acetyl-CoA Synthetase Activity

This protocol is based on the detection of pyrophosphate (PPi), a product of the ACSS reaction.[15]

  • Reaction Mixture:

    • Prepare a reaction mixture containing 50mM Tris-HCl (pH 7.8), 10 mM sodium acetate, 4 mM ATP, 0.15 mM CoA, 1 mM magnesium chloride, and 10mM DTT.

    • Add the sample containing acetyl-CoA synthetase.

    • Prepare a control reaction without the enzyme sample.

  • Incubation:

    • Incubate the reaction at 37°C for 20 minutes.

  • PPi Detection:

    • Terminate the reaction and transfer the supernatant to a new tube.

    • Add a molybdate-based colorimetric reagent.

    • Measure the absorbance at 580 nm.

  • Calculation:

    • Determine the amount of PPi produced by subtracting the absorbance of the control from the sample absorbance and comparing it to a PPi standard curve. One unit of ACAS activity is defined as 1 µmole of acetyl-CoA formed per minute at pH 7.5 and 37°C.[15]

Visualizations

AcetylCoA_Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_mito Mitochondrion cluster_cytosol Cytosol Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Transport PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate_mito->PDC AcetylCoA_mito Acetyl-CoA PDC->AcetylCoA_mito NADH_mito NADH PDC->NADH_mito AcetylCoA_mito->PDC Feedback Inhibition Citrate Citrate AcetylCoA_mito->Citrate TCA TCA Cycle Citrate->TCA Citrate_cyto Citrate Citrate->Citrate_cyto Transport NADH_mito->PDC Feedback Inhibition ACLY ATP Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA_cyto Acetyl-CoA ACLY->AcetylCoA_cyto FattyAcids Fatty Acid Synthesis AcetylCoA_cyto->FattyAcids ACSS Acetyl-CoA Synthetase (ACSS) AcetylCoA_cyto->ACSS Feedback Inhibition Acetate_cyto Acetate Acetate_cyto->ACSS ACSS->AcetylCoA_cyto

Caption: Overview of major acetyl-CoA synthesis pathways and their feedback inhibition loops.

Troubleshooting_Workflow Start Problem: Unexpected Experimental Results (e.g., low yield, high variability) Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Assay_Protocol Review Assay Protocol & Conditions Start->Check_Assay_Protocol Check_Inhibition Consider Feedback Inhibition Start->Check_Inhibition Solution_Sample_Prep Optimize Lysis, Ensure Rapid Quenching, Keep Samples Cold Check_Sample_Prep->Solution_Sample_Prep Issues Found Solution_Assay_Protocol Verify Reagent Concentrations, Check Instrument Settings, Ensure Proper Mixing Check_Assay_Protocol->Solution_Assay_Protocol Issues Found Solution_Inhibition Measure Inhibitor Levels, Modify Enzyme (Mutagenesis), Engineer Pathway Check_Inhibition->Solution_Inhibition Inhibition Suspected

Caption: A logical workflow for troubleshooting common issues in acetyl-CoA related experiments.

HPLC_Protocol_Flow Start Start: Cultured Cells Harvest Harvest Cells (Centrifugation) Start->Harvest Lyse Lyse Cells with 5% Perchloric Acid (PCA) on Ice Harvest->Lyse Centrifuge1 Centrifuge (14,000 x g) to Remove Debris Lyse->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant HPLC Inject into HPLC (UV Detection at 254 nm) CollectSupernatant->HPLC Analyze Quantify using Standard Curve HPLC->Analyze

Caption: Experimental workflow for the quantification of acetyl-CoA using HPLC.

References

Strategies to reduce byproduct formation in vanillin fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vanillin (B372448) fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their vanillin production processes, with a specific focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in microbial vanillin production from ferulic acid?

A1: The primary byproducts of concern during the biotransformation of ferulic acid to vanillin are vanillyl alcohol and vanillic acid.[1][2][3] These compounds are formed through the reduction and oxidation of vanillin, respectively, by endogenous microbial enzymes.[3] Another potential byproduct, guaiacol, can be formed from the decarboxylation of vanillic acid.[4]

Q2: How can I reduce the formation of vanillyl alcohol?

A2: Vanillyl alcohol is produced by the reduction of vanillin, a reaction often catalyzed by alcohol dehydrogenases (ADHs) or other aldehyde reductases.[1][5] Strategies to mitigate this include:

  • Metabolic Engineering: Knocking out genes that encode for enzymes with aromatic aldehyde reductase activity is a highly effective strategy.[1] For instance, in E. coli, the simultaneous deletion of multiple alcohol dehydrogenase genes (like dkgA, dkgB, yeae, yahk, yjgB, and yqhD) has been shown to significantly decrease vanillyl alcohol formation.[1] Similarly, deleting the ADH6 gene in S. cerevisiae reduced the conversion of vanillin to vanillyl alcohol by 50%.[1]

  • Process Optimization: Operating the bioconversion at a higher temperature (e.g., 50°C) can reduce the activity of some endogenous alcohol dehydrogenases, thereby lowering the formation of vanillyl alcohol.[1]

  • In Situ Product Recovery: Using adsorbent resins like Amberlite XAD-2 can selectively remove vanillin from the fermentation broth as it is produced, preventing its conversion to vanillyl alcohol.[6]

Q3: What methods are effective for minimizing vanillic acid formation?

A3: Vanillic acid is formed through the oxidation of vanillin, a reaction catalyzed by vanillin dehydrogenase (VDH).[1][2] Key strategies to prevent this include:

  • Genetic Modification: Inactivating the vdh gene is a common and effective approach to block the conversion of vanillin to vanillic acid and promote vanillin accumulation.[2][7] In some organisms like Pseudomonas putida, it may be necessary to also target other dehydrogenases or related transporters (e.g., molybdate (B1676688) transporters required by oxidoreductases) for a more complete reduction in vanillic acid.[3]

  • Control of Aeration: Excessive aeration can promote the activity of non-specific oxidases, leading to the oxidation of vanillin to vanillic acid.[8] Optimizing the aeration rate by adjusting agitation speed and the medium-to-vessel volume ratio is crucial.[2]

  • pH Control: Maintaining an alkaline pH (around 8.0-9.5) can be favorable for vanillin production while potentially reducing the activity of enzymes that lead to vanillic acid formation.[7][9][10]

Q4: Can substrate toxicity affect byproduct formation?

A4: Yes, high concentrations of the substrate, ferulic acid, can be toxic to microbial cells, which can negatively impact the overall conversion efficiency and potentially lead to the formation of stress-related byproducts.[1] To mitigate this, a fed-batch strategy with multi-pulse feeding of ferulic acid is recommended.[1][11] This approach maintains a low, non-toxic concentration of the substrate in the fermentation broth, allowing for a higher overall yield of vanillin.[1]

Q5: How can I accurately quantify vanillin and its byproducts?

A5: A reliable method for the quantification of vanillin, vanillyl alcohol, and vanillic acid is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13][14] A C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile, and an acidic aqueous solution (e.g., 0.2% acetic acid).[12][14] Detection is commonly performed using a UV detector.[13][14]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High levels of vanillyl alcohol - High activity of endogenous alcohol dehydrogenases/reductases.[1] - Suboptimal fermentation temperature.[1] - Accumulation of vanillin in the broth, making it available for reduction.- Engineer the production strain by knocking out relevant reductase genes (e.g., ADH6 in yeast, multiple ADHs in E. coli).[1] - Increase the fermentation temperature to reduce enzyme activity (e.g., 50°C).[1] - Implement in situ product recovery using adsorbent resins (e.g., XAD-2) to continuously remove vanillin.[6]
High levels of vanillic acid - High activity of vanillin dehydrogenase (VDH) or other oxidases.[1][2] - Excessive aeration.[8][15] - Suboptimal pH.- Inactivate the vdh gene in the production strain.[2][7] Consider deleting other putative dehydrogenase genes as well.[3] - Optimize aeration by reducing agitation speed or increasing the liquid volume to flask volume ratio.[2] - Adjust and control the pH of the fermentation medium to an alkaline range (8.0-9.5).[7][9]
Low vanillin titer and accumulation of ferulic acid - Substrate toxicity due to high initial ferulic acid concentration.[1] - Inefficient precursor uptake or conversion.- Implement a fed-batch feeding strategy to maintain a low, non-toxic concentration of ferulic acid.[1][11] - Evolve the strain for improved tolerance to high concentrations of ferulic acid through continuous sub-culturing.[1] - Enhance the expression of genes involved in the vanillin biosynthesis pathway, such as feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech).[16]
Formation of multiple unidentified byproducts - Promiscuous activity of endogenous enzymes.[1] - Complex media components leading to side reactions.- Perform a genome-wide search to identify and knock out potential enzymes responsible for byproduct formation.[1] - Use a defined minimal medium to reduce the complexity of metabolic interactions. - Optimize fermentation conditions (pH, temperature, aeration) to favor the desired pathway.[1]

Data Presentation

Table 1: Impact of Genetic Modifications on Byproduct Formation

OrganismGenetic ModificationKey Byproduct ReducedByproduct ReductionVanillin Titer/Yield IncreaseReference
S. cerevisiaeKnockout of ADH6 geneVanillyl alcohol50% decrease in conversion rate to vanillyl alcoholNot specified[1]
E. coli K-12 MG1655Deletion of multiple ADH genes (dkgA, dkgB, yeae, yahk, yjgB, yqhD)Vanillyl alcoholSignificantly reduced55-fold increase in vanillin yield[1]
Pseudomonas putida KT2440Inactivation of vdh and mobABC genesVanillic acidWild-type produced 3.9 mM vanillic acid; mutant produced 0.3 mM vanillic acidMutant produced 4.8 mM vanillin from 6 mM ferulic acid[3]
Amycolatopsis sp.Deletion of vdh and phdB genesVanillic acidReduced from 2.45 g/L to 0.15 g/LIncreased from 10.60 g/L to 20.44 g/L[17]

Table 2: Effect of Process Parameters on Vanillin Production and Byproduct Formation

ParameterOrganism/SystemConditionEffect on VanillinEffect on ByproductsReference
pH E. coli resting cellsIncrease from 7.0 to 9.024% increase in yield50% decrease in vanillyl alcohol yield[7]
Aeration E. coli JM109/pBB1Excess aerationReduced vanillin yieldIncreased oxidation of vanillin to vanillic acid[2][8]
Temperature E. coli whole-cell catalyst50°C1.1 g/L vanillin produced in 30 minSignificantly lower levels of byproducts due to reduced ADH activity[1]
Substrate Feeding Amycolatopsis sp. ATCC 39116Fed-batch with multi-pulse feedingReached 7.76 g/LMitigates toxicity, allowing for higher final product concentration[11]
In Situ Adsorption Streptomyces sp. V-18% DM11 resin19.2 g/L vanillin from 45 g/L ferulic acidPrevents further conversion of vanillin[1]

Experimental Protocols

Protocol 1: Quantification of Vanillin and Byproducts by RP-HPLC

This protocol provides a general method for the simultaneous quantification of vanillin, vanillyl alcohol, and vanillic acid.

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

    • Dilute the sample appropriately with the mobile phase to fall within the calibration curve range.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as methanol, acetonitrile, and 0.2% acetic acid in water.[12] A common isocratic mobile phase is methanol and water (55:45, v/v).[14]

    • Flow Rate: 1.0 - 1.5 mL/min.[14]

    • Detection: UV detector at a wavelength of 280 nm.[14]

    • Injection Volume: 10-20 µL.

  • Calibration:

    • Prepare standard solutions of vanillin, vanillyl alcohol, and vanillic acid of known concentrations in the mobile phase.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the concentration of each compound in the samples using the calibration curves.

Visualizations

Vanillin_Byproduct_Pathway Ferulic_Acid Ferulic Acid Vanillin Vanillin Ferulic_Acid->Vanillin Biotransformation (e.g., fcs, ech) Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol Reduction (Alcohol Dehydrogenase) Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation (Vanillin Dehydrogenase)

Core metabolic pathway showing vanillin and its major byproducts.

Troubleshooting_Logic Start High Byproduct Formation Byproduct_ID Identify Primary Byproduct Start->Byproduct_ID Vanillyl_Alcohol Vanillyl Alcohol Detected Byproduct_ID->Vanillyl_Alcohol Reduction Product Vanillic_Acid Vanillic Acid Detected Byproduct_ID->Vanillic_Acid Oxidation Product Action_VA Reduce Reductase Activity: - Gene Knockout (e.g., ADHs) - Increase Temperature Vanillyl_Alcohol->Action_VA Action_VAC Reduce Oxidase Activity: - Gene Knockout (vdh) - Optimize Aeration - Adjust pH to Alkaline Vanillic_Acid->Action_VAC In_Situ_Recovery Implement In Situ Product Recovery (Resin) Action_VA->In_Situ_Recovery

A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Sustained Biocatalysis Through Efficient Cofactor Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in cofactor regeneration for sustained biocatalysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Product Yield or Slow Reaction Rate

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Cofactor Regeneration 1. Verify Regeneration System Activity: Assay the specific activity of the regeneration enzyme (e.g., formate (B1220265) dehydrogenase, glucose dehydrogenase) independently. 2. Optimize Substrate Ratio: Titrate the concentration of the sacrificial substrate (e.g., formate, glucose) against a fixed concentration of the primary substrate. 3. Check Cofactor Concentration: Measure the concentration of the reduced cofactor (e.g., NADH, NADPH) over time using spectrophotometry (A340 nm). A rapid decrease or low steady-state concentration indicates a regeneration issue.Increased product formation rate. A stable and sufficient pool of the reduced cofactor.
Enzyme Instability or Inactivation 1. Assess Enzyme Stability: Pre-incubate your enzymes under reaction conditions (without substrates) and measure residual activity over time. 2. Optimize Reaction Conditions: Systematically vary pH and temperature to find the optimal range for both the production and regeneration enzymes. 3. Add Stabilizers: Introduce additives like glycerol (B35011) (5-20%), BSA (0.1-1 mg/mL), or DTT (for enzymes sensitive to oxidation) to the reaction mixture. 4. Consider Immobilization: Immobilize one or both enzymes on a solid support to enhance stability.Maintained or improved enzyme activity over the course of the reaction.
Product or Substrate Inhibition 1. Perform Inhibition Studies: Measure initial reaction rates at varying concentrations of the product and substrate to determine inhibitory constants (Ki). 2. In Situ Product Removal: If product inhibition is significant, consider implementing continuous product removal strategies (e.g., extraction, crystallization). 3. Fed-Batch Substrate Addition: For substrate inhibition, a fed-batch approach can maintain the substrate concentration below the inhibitory level.Sustained reaction rates by mitigating inhibitory effects.

Issue 2: Rapid Decrease in Cofactor Concentration

Possible Cause Troubleshooting Step Expected Outcome
Cofactor Degradation 1. pH and Temperature Control: Ensure the reaction pH and temperature are within the stability range for the specific nicotinamide (B372718) cofactor. NADH is generally more stable at neutral to alkaline pH, while NAD+ is more stable under acidic conditions. 2. Buffer Selection: Use buffers with high pKa values, such as HEPES or Tris, as phosphate (B84403) buffers can sometimes accelerate NADH degradation.[1]Minimized abiotic degradation of the cofactor, leading to a longer effective cofactor lifetime.
Inefficient Regeneration 1. Increase Regeneration Enzyme Concentration: Incrementally increase the concentration of the regeneration enzyme to match or exceed the rate of cofactor consumption by the production enzyme. 2. Ensure Excess Sacrificial Substrate: Maintain a high molar excess of the sacrificial substrate (e.g., formate) relative to the cofactor and primary substrate.A stable or increasing concentration of the reduced cofactor during the reaction.
Formation of Inactive Dimers 1. Avoid High Overpotential in Electrochemical Regeneration: In direct electrochemical regeneration, high overpotentials can lead to the formation of inactive NAD(P)2 dimers.[2] Operate at the lowest effective potential. 2. Use Mediators: Employ electron mediators in electrochemical systems to facilitate electron transfer at lower potentials and improve selectivity for the active 1,4-NAD(P)H.Reduced formation of inhibitory byproducts and improved regeneration efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a good Total Turnover Number (TTN) for a cofactor regeneration system?

A1: An economically viable Total Turnover Number (TTN), which represents the moles of product formed per mole of cofactor, is generally considered to be in the range of 10³ to 10⁵.[3] However, this can depend on the cost of the cofactor and the value of the final product.[3][4] Enzymatic regeneration methods have been reported to achieve the highest TTNs, sometimes exceeding 500,000.[2]

Q2: How do I choose the best cofactor regeneration method for my system?

A2: The choice of regeneration method depends on several factors, including the scale of your reaction, the specific enzymes involved, and downstream processing considerations.

  • Enzymatic Regeneration: This is the most widely used and often most efficient method, offering high selectivity.[2] It is well-suited for many systems but can introduce byproducts from the sacrificial substrate, which may complicate purification.[3][4]

  • Electrochemical Regeneration: This method offers the potential for a cleaner process with no byproducts from a sacrificial substrate.[1] However, it can be more complex to set up and may suffer from issues like low electron transfer rates and the formation of inactive cofactor dimers.[1]

  • Photochemical Regeneration: This approach uses light energy to drive cofactor regeneration. While promising, it often requires photosensitizers and sacrificial electron donors, which can add complexity and cost to the system.

Q3: My production and regeneration enzymes have different optimal pH and temperature conditions. What should I do?

A3: This is a common challenge in coupled enzyme systems. Here are a few strategies:

  • Find a Compromise: Identify a pH and temperature range where both enzymes retain sufficient activity, even if it's not optimal for either.

  • Enzyme Engineering: Use protein engineering techniques to alter the pH or temperature profile of one or both enzymes.

  • Co-immobilization: Co-immobilizing the enzymes can create a microenvironment with a local pH that is different from the bulk solution, potentially accommodating the needs of both enzymes.

  • Process Engineering: In a continuous flow setup, you could potentially have sequential reactors, each maintained at the optimal conditions for the respective enzyme, although this adds complexity.

Q4: How can I improve the stability of my enzymes for longer biocatalytic processes?

A4: Enhancing enzyme stability is crucial for sustained biocatalysis. Consider the following approaches:

  • Immobilization: Attaching the enzyme to a solid support can significantly improve its thermal and operational stability.[5][6]

  • Chemical Modification: Modifying the enzyme surface with polymers like PEG (PEGylation) can enhance stability.

  • Protein Engineering: Introducing mutations to increase the number of stabilizing interactions (e.g., salt bridges, hydrogen bonds) can improve thermal stability.

  • Use of Additives: As mentioned in the troubleshooting guide, soluble additives like glycerol or sorbitol can often stabilize enzyme structure.[5]

Data Presentation

Table 1: Comparison of Common NAD(P)H Regeneration Methods

Regeneration MethodSacrificial Substrate/Energy SourceKey AdvantagesCommon ChallengesTypical TTN Range
Enzymatic (Formate Dehydrogenase) FormateInexpensive substrate, gaseous byproduct (CO₂) is easily removed.[3][4]Lower specific activity, potential sensitivity to organic solvents.[3][4]10³ - 10⁵
Enzymatic (Glucose Dehydrogenase) GlucoseHigh specific activity.Byproduct (gluconic acid) can lower pH and require buffering.10³ - 10⁵
Enzymatic (Alcohol Dehydrogenase) IsopropanolInexpensive substrate.Byproduct (acetone) can inhibit some enzymes.10³ - 10⁴
Electrochemical (Direct) ElectricityNo sacrificial substrate, clean process.High overpotential, formation of inactive dimers, electrode fouling.[1][2]10² - 10³
Electrochemical (Mediated) Electricity + MediatorLower overpotential, higher selectivity for active cofactor.Mediator can be expensive, may inactivate enzymes, and complicates downstream processing.10² - 10⁴
Photochemical Light + Sacrificial Electron DonorUses light as a sustainable energy source.Requires photosensitizers, often has lower quantum yields, potential for enzyme photo-inactivation.10² - 10³

Experimental Protocols

Protocol 1: Spectrophotometric Measurement of NADH Concentration

This protocol allows for the determination of NADH concentration by measuring its absorbance at 340 nm.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or UV-transparent cuvettes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • NADH standard solution of known concentration

  • Your experimental samples

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

  • Set the wavelength to 340 nm.

  • Blank the spectrophotometer using the reaction buffer.

  • Prepare a standard curve by making serial dilutions of the NADH standard solution in the reaction buffer. Measure the absorbance of each dilution.

  • For your experimental samples, take an aliquot at various time points, dilute if necessary with the reaction buffer to be within the linear range of the standard curve, and measure the absorbance at 340 nm.

  • Calculate the NADH concentration in your samples using the Beer-Lambert law (A = εcl) or by interpolating from the standard curve. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[7]

Protocol 2: Activity Assay for Formate Dehydrogenase (FDH)

This protocol determines the activity of FDH by monitoring the rate of NADH production.

Principle: Formate + NAD⁺ --(FDH)--> CO₂ + NADH + H⁺

Materials:

  • Spectrophotometer set to 340 nm

  • Cuvettes

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Sodium formate solution (e.g., 200 mM in buffer)

  • NAD⁺ solution (e.g., 10 mM in buffer)

  • FDH enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Sodium phosphate buffer

    • Sodium formate solution

    • NAD⁺ solution

  • Equilibrate the cuvette to the desired temperature (e.g., 37°C).[8]

  • Initiate the reaction by adding a small volume of the FDH enzyme solution and mix immediately by inversion.

  • Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for several minutes.

  • Determine the initial linear rate of the reaction (ΔA340/min).

  • Calculate the enzyme activity. One unit of FDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[8]

Calculation: Activity (µmol/min/mL) = (ΔA340/min) / (ε * path length) * 1000 * (V_total / V_enzyme)

  • ε = 6.22 mM⁻¹cm⁻¹

  • path length is typically 1 cm

  • V_total = total reaction volume in mL

  • V_enzyme = volume of enzyme solution added in mL

Visualizations

CofactorRegenerationCycle cluster_production Production Reaction cluster_cofactor cluster_regeneration Regeneration Reaction S Substrate E_prod Production Enzyme S->E_prod 1 P Product NAD_red NAD(P)H E_prod->P 2 E_prod->NAD_red NAD_ox NAD(P)+ NAD_ox->E_prod Sac_S Sacrificial Substrate (e.g., Formate) NAD_red->NAD_ox E_regen Regeneration Enzyme (e.g., FDH) NAD_red->E_regen Sac_S->E_regen 3 Sac_P Byproduct (e.g., CO2) E_regen->NAD_ox E_regen->Sac_P 4

Caption: Enzymatic cofactor regeneration cycle.

TroubleshootingWorkflow start Low Product Yield check_cofactor Is cofactor regenerated? start->check_cofactor check_enzyme_activity Are enzymes active and stable? check_cofactor->check_enzyme_activity Yes optimize_regen Optimize Regeneration: - Increase regen. enzyme - Adjust substrate ratio check_cofactor->optimize_regen No check_inhibition Is there substrate or product inhibition? check_enzyme_activity->check_inhibition Yes optimize_stability Improve Stability: - Optimize pH/Temp - Add stabilizers - Immobilize check_enzyme_activity->optimize_stability No mitigate_inhibition Mitigate Inhibition: - Fed-batch substrate - In situ product removal check_inhibition->mitigate_inhibition Yes success Problem Solved check_inhibition->success No optimize_regen->success optimize_stability->success mitigate_inhibition->success

Caption: Troubleshooting workflow for low product yield.

References

How to increase precursor availability for feruloyl-CoA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing precursor availability for feruloyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for feruloyl-CoA synthesis?

A1: The primary precursor for the feruloyl moiety is L-tyrosine, which is converted through the phenylpropanoid pathway. The synthesis of feruloyl-CoA itself requires the activation of ferulic acid with Coenzyme A (CoA), a reaction catalyzed by a feruloyl-CoA synthetase or a 4-coumarate:CoA ligase (4CL). Therefore, ensuring a sufficient supply of both ferulic acid and acetyl-CoA (the precursor for the CoA moiety) is critical.

Q2: What are the main metabolic bottlenecks in feruloyl-CoA production?

A2: Common bottlenecks include:

  • Low availability of L-tyrosine: The native shikimate pathway may not produce sufficient tyrosine to support high-level production of downstream products.

  • Insufficient acetyl-CoA and malonyl-CoA pools: Acetyl-CoA is the precursor to malonyl-CoA, which is often a co-substrate for downstream polyketide synthases that utilize feruloyl-CoA. Both pools can be rapidly depleted by native metabolic processes.[1][2][3]

  • Limited cofactor availability: Key enzymatic steps in the pathway require cofactors such as NADPH and S-adenosyl-L-methionine (SAM).[4][5] Regeneration of these cofactors can be rate-limiting.

  • Suboptimal enzyme expression and activity: The expression levels and kinetic properties of the enzymes in the biosynthetic pathway can significantly impact the overall flux towards feruloyl-CoA.

Troubleshooting Guides

Issue 1: Low Yield of Ferulic Acid (the direct precursor)

Symptoms:

  • Low accumulation of ferulic acid in the culture medium or cell lysate.

  • Accumulation of upstream intermediates like p-coumaric acid or tyrosine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Insufficient L-tyrosine supply Overexpress key enzymes in the shikimate pathway, such as a feedback-resistant DAHP synthase (AroG) and chorismate mutase/prephenate dehydrogenase (TyrA).Protocol 1: Overexpression of Shikimate Pathway Enzymes.
Inefficient conversion of p-coumaric acid to caffeic acid Overexpress p-coumarate 3-hydroxylase (C3H/Sam5) and ensure sufficient NADPH regeneration.[4][5]Protocol 2: Enhancing C3H Activity and NADPH Regeneration.
Poor activity of caffeic acid O-methyltransferase (COMT) Screen for COMT enzymes from different organisms or perform directed evolution to improve activity. Ensure sufficient S-adenosyl-L-methionine (SAM) is available.Protocol 3: Optimizing COMT Expression and SAM Availability.
Issue 2: Low Intracellular Concentration of Acetyl-CoA and Malonyl-CoA

Symptoms:

  • Low production of feruloyl-CoA derived products (e.g., flavonoids, polyketides).

  • Stalled cell growth when pathway expression is induced.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Rapid depletion of acetyl-CoA pool Overexpress acetyl-CoA synthetase (ACS) to capture acetate (B1210297) from the medium and convert it to acetyl-CoA.[1][2] Delete pathways that compete for acetyl-CoA, such as those for acetate formation (ackA-pta).[2]Protocol 4: Increasing Acetyl-CoA Supply.
Insufficient conversion of acetyl-CoA to malonyl-CoA Overexpress acetyl-CoA carboxylase (ACC).[1][2]Protocol 5: Enhancing Malonyl-CoA Production.
Diversion of malonyl-CoA to fatty acid synthesis Downregulate or inhibit fatty acid biosynthesis pathway enzymes (e.g., FabF, FabB) using CRISPRi or chemical inhibitors like cerulenin.Protocol 6: Inhibiting Competing Malonyl-CoA Pathways.

Quantitative Data Summary

Table 1: Effect of Genetic Modifications on Flavanone Production (derived from feruloyl-CoA precursors)

StrainRelevant Genotype ModificationNaringenin Titer (mg/L)Pinocembrin Titer (mg/L)
Wild-type-< 1< 1
EngineeredOverexpression of ACC and BPL4060
OptimizedDeletion of sdhCDAB + Overexpression of ACC, BPL, and CoA pathway> 100> 150

Data adapted from literature to illustrate the impact of metabolic engineering strategies.[1]

Experimental Protocols

Protocol 1: Overexpression of Shikimate Pathway Enzymes

  • Gene Selection: Select feedback-resistant versions of aroG and tyrA genes.

  • Vector Construction: Clone the selected genes into a suitable expression vector under the control of a strong, inducible promoter (e.g., pT7, pBAD).

  • Transformation: Transform the expression vector into the production host (e.g., E. coli).

  • Expression and Analysis:

    • Grow the transformed cells in a suitable medium (e.g., LB or M9 minimal medium).

    • Induce gene expression at the mid-log phase (OD600 ≈ 0.6-0.8) with the appropriate inducer (e.g., IPTG, arabinose).

    • After a suitable incubation period (e.g., 24-48 hours), harvest the cells and supernatant.

    • Analyze the concentration of tyrosine and downstream products using HPLC.

Protocol 2: Enhancing C3H Activity and NADPH Regeneration

  • Gene Co-expression: Construct a plasmid co-expressing the p-coumarate 3-hydroxylase (e.g., sam5) and an NADPH-regenerating enzyme (e.g., zwf - glucose-6-phosphate dehydrogenase, or pntAB - pyridine (B92270) nucleotide transhydrogenase).[4][5]

  • Host Strain: Use an E. coli strain like JM109(DE3) for expression.[5][6]

  • Fermentation:

    • Perform fermentation in a defined medium supplemented with precursors like L-tyrosine.

    • Induce expression and monitor the conversion of p-coumaric acid to caffeic acid using HPLC.

Protocol 3: Optimizing COMT Expression and SAM Availability

  • Gene Selection: Clone a highly active caffeic acid O-methyltransferase (comt) gene.

  • Co-expression with metK: To boost the intracellular pool of SAM, co-express the metK gene, which encodes a SAM synthetase.[4]

  • Medium Supplementation: Supplement the fermentation medium with L-methionine, the precursor for SAM synthesis.

  • Analysis: Quantify the conversion of caffeic acid to ferulic acid by HPLC.

Protocol 4: Increasing Acetyl-CoA Supply

  • Gene Overexpression: Overexpress acetyl-CoA synthetase (acs) from a suitable plasmid to facilitate acetate assimilation.[1]

  • Gene Deletion: Create knockout mutants of ackA and pta genes to prevent acetate formation.

  • Culture Conditions: Grow the engineered strain in a medium containing a sufficient carbon source (e.g., glucose) and supplement with acetate if overexpressing acs.

  • Metabolite Analysis: Measure the intracellular concentration of acetyl-CoA using methods like LC-MS/MS.

Protocol 5: Enhancing Malonyl-CoA Production

  • ACC Overexpression: Overexpress the acetyl-CoA carboxylase complex (accA, accB, accC, accD) or a single-subunit ACC from a source like Photorhabdus luminescens.[2]

  • Biotin (B1667282) Supplementation: Ensure the medium is supplemented with biotin, a necessary cofactor for ACC. Overexpressing the biotin ligase (birA) can also be beneficial.

  • Analysis: Assess the increase in malonyl-CoA levels and the corresponding increase in the final product titer.

Protocol 6: Inhibiting Competing Malonyl-CoA Pathways

  • CRISPRi System: Design a guide RNA (gRNA) targeting the promoter region of the fatty acid biosynthesis operon (fab).

  • dCas9 Expression: Co-express a catalytically dead Cas9 (dCas9) with the gRNA.

  • Induction: Induce the expression of the CRISPRi system to repress the transcription of the fab genes.

  • Product Analysis: Measure the titer of the desired feruloyl-CoA-derived product and analyze the fatty acid profile to confirm the inhibition of the competing pathway.

Visualizations

Feruloyl_CoA_Pathway Shikimate_Pathway Shikimate Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid TAL Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H/Sam5 Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL/FCS Precursor_Supply_Workflow Start Low Feruloyl-CoA Product Yield Check_Precursors Analyze Precursor Levels (HPLC, LC-MS) Start->Check_Precursors Low_Ferulic Low Ferulic Acid? Check_Precursors->Low_Ferulic Low_CoA Low Acetyl-CoA/ Malonyl-CoA? Check_Precursors->Low_CoA Boost_Shikimate Boost Shikimate Pathway (Protocol 1) Low_Ferulic->Boost_Shikimate Yes End Optimized Yield Low_Ferulic->End No Boost_AcetylCoA Increase Acetyl-CoA Supply (Protocol 4) Low_CoA->Boost_AcetylCoA Yes Low_CoA->End No Boost_P450 Enhance Hydroxylase & Methyltransferase (Protocols 2, 3) Boost_Shikimate->Boost_P450 Boost_MalonylCoA Increase Malonyl-CoA Supply (Protocol 5) Boost_AcetylCoA->Boost_MalonylCoA Boost_MalonylCoA->End Acetyl_CoA_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Acetate Acetate Acetyl_CoA->Acetate pta, ackA (competing pathway) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC (target pathway) Acetate->Acetyl_CoA acs (engineered pathway) Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids FabF, FabB (competing pathway) Target_Product Desired Product (e.g., Flavonoids) Malonyl_CoA->Target_Product Synthase

References

Technical Support Center: Ensuring Stability of Plasmids Expressing Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting instability issues encountered with plasmids expressing biosynthetic gene clusters.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of plasmid instability in my culture?

A1: Plasmid instability can manifest in several ways. The most common indicators include:

  • Reduced Product Titer: A gradual or sudden decrease in the yield of your target molecule over time or with subculturing.

  • Inconsistent Batch Performance: Significant variations in product yield between different fermentation batches, even under seemingly identical conditions.

  • Loss of Antibiotic Resistance: A noticeable decrease in the number of viable cells when plated on selective media compared to non-selective media.

  • Emergence of Non-producing Colonies: Screening of individual colonies reveals a mixed population, with a fraction of clones no longer producing the desired compound.

  • Changes in Growth Rate: An unexpected increase in the growth rate of the culture over time can indicate the accumulation of cells that have lost the plasmid and its associated metabolic burden.

Q2: What are the primary causes of plasmid instability when expressing large biosynthetic gene clusters?

A2: The instability of plasmids carrying large biosynthetic gene clusters is often a multifactorial issue, primarily stemming from:

  • Metabolic Burden: The expression of large, multi-enzyme pathways consumes significant cellular resources (ATP, NADPH, amino acids, etc.), imposing a heavy metabolic load on the host. This can slow cell growth and create a strong selective pressure for cells that lose the plasmid.[1]

  • Plasmid Size and Copy Number: Large plasmids are inherently more susceptible to loss during cell division.[1] High-copy-number plasmids can exacerbate the metabolic burden and are often less stable than their low-copy counterparts, especially when carrying large inserts.

  • Structural Instability: Large plasmids containing repetitive DNA sequences are prone to recombination, which can lead to deletions or rearrangements within the biosynthetic gene cluster, inactivating the pathway.

  • Toxicity of Pathway Intermediates or Products: The accumulation of certain intermediates or the final product of the biosynthetic pathway may be toxic to the host cell, creating a selective pressure against plasmid maintenance.

  • Inadequate Segregation: Plasmids may not be efficiently partitioned to daughter cells during cell division, leading to the generation of plasmid-free cells.

Q3: How does the choice of plasmid origin of replication affect stability?

A3: The origin of replication (ori) is a critical determinant of a plasmid's copy number and, consequently, its stability. Different origins have different replication control mechanisms and copy numbers. For large biosynthetic gene clusters, a low-to-medium copy number ori is often preferable to minimize metabolic burden.

Q4: Can the antibiotic selection marker influence plasmid stability?

A4: Yes, the choice of antibiotic and its corresponding resistance gene can impact plasmid stability. For example, ampicillin (B1664943) is often less stable in culture media over time compared to kanamycin. Beta-lactamase, the enzyme that confers ampicillin resistance, is secreted by the cells and can degrade the ampicillin in the surrounding medium, allowing plasmid-free cells to grow. Kanamycin, on the other hand, is a more stable antibiotic and acts intracellularly, providing more stringent selection.

Troubleshooting Guides

Issue 1: Gradual Loss of Product Titer Over Time

This is a classic symptom of segregational instability, where plasmid-free daughter cells are generated and outcompete the plasmid-bearing cells.

Troubleshooting Workflow:

A Start: Reduced Product Titer B Perform Plasmid Stability Assay (Serial Dilution & Plating) A->B C Is the percentage of plasmid-containing cells decreasing? B->C D YES C->D Significant Decrease E NO C->E Stable G Implement Stability Enhancement Strategies: - Optimize culture conditions - Switch to a more stable antibiotic - Use a lower copy number plasmid - Incorporate a partitioning system (e.g., parABS) - Employ a toxin-antitoxin system D->G F Investigate other causes: - Media component degradation - Phage contamination - Induction issues E->F H Re-evaluate Plasmid Stability G->H I Problem Resolved H->I Stable J Consider Genome Integration of the Biosynthetic Gene Cluster H->J Still Unstable J->I

Caption: Troubleshooting workflow for addressing declining product titer.

Recommended Actions:

  • Confirm Plasmid Loss: Perform a plasmid stability assay to quantify the percentage of plasmid-containing cells over several generations.

  • Optimize Culture Conditions:

    • Reduce Metabolic Burden: Lower the induction temperature and/or the inducer concentration to decrease the rate of protein expression.

    • Maintain Selective Pressure: Ensure the antibiotic concentration is adequate and that the antibiotic is stable throughout the fermentation.

  • Vector Modification:

    • Change Origin of Replication: If using a high-copy number plasmid, switch to a lower-copy number vector (e.g., with a p15A or pSC101 origin).

    • Add a Partitioning Locus: Incorporate a par locus (e.g., parABS from plasmid P1) into your plasmid backbone to ensure active segregation into daughter cells.

    • Implement a Toxin-Antitoxin System: Clone a toxin-antitoxin cassette (e.g., ccdA/ccdB, hok/sok) into your plasmid. This will kill any daughter cells that do not inherit the plasmid.

  • Genome Integration: For long-term, stable production, consider integrating the biosynthetic gene cluster into the host chromosome.

Issue 2: High Batch-to-Batch Variability with No Clear Trend

This can be indicative of structural instability, where the plasmid DNA itself is being rearranged or mutated.

Troubleshooting Workflow:

A Start: High Batch-to-Batch Variability B Isolate plasmids from several 'good' and 'bad' producer colonies A->B C Perform Restriction Digest Analysis and/or PCR of the Gene Cluster B->C D Are there differences in the restriction patterns or PCR products? C->D E YES D->E Observed Differences F NO D->F No Differences H Structural Instability Confirmed E->H G Investigate other sources of variability: - Inoculum quality - Media preparation - Process control parameters F->G I Strategies to Reduce Recombination: - Use a recombination-deficient host strain (e.g., recA-) - Remove repetitive DNA sequences from the gene cluster if possible - Subclone problematic regions into separate, compatible plasmids H->I J Re-evaluate Plasmid Integrity I->J K Problem Resolved J->K

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Recommended Actions:

  • Analyze Plasmid Integrity: Isolate plasmids from multiple individual colonies from a culture exhibiting the issue. Perform restriction digest analysis and compare the fragment patterns to the expected pattern. PCR amplification of different regions of the gene cluster can also identify deletions.

  • Use a Recombination-Deficient Host: Transform your plasmid into a recA-deficient host strain to reduce homologous recombination.

  • Sequence the Gene Cluster: If rearrangements are suspected, sequence the entire biosynthetic gene cluster to identify any mutations, deletions, or insertions.

  • Codon Optimization and Sequence Modification: If your gene cluster contains highly repetitive sequences, consider re-synthesizing these regions with alternative codon usage to reduce homology.

Data Presentation

Table 1: Comparison of Common Plasmid Origins of Replication

Origin of ReplicationTypical Copy Number per CellIncompatibility GroupKey Characteristics
ColE1 ~15-20 (pBR322) to 500-700 (pUC)AHigh-copy variants can impose a significant metabolic burden. Replication is dependent on host DNA Polymerase I.
p15A ~10-12BLower copy number than ColE1, often used in multi-plasmid systems due to its compatibility with ColE1-type origins.
pSC101 ~5CLow copy number, known for its stability. Replication requires the plasmid-encoded RepA protein.

Table 2: Impact of Metabolic Burden on Host Growth Rate

PlasmidHost StrainGrowth Rate (h⁻¹) without PlasmidGrowth Rate (h⁻¹) with Plasmid% Growth Rate Reduction
pBR322 (4.4 kb)E. coli DH5α0.980.8513.3%
Large BGC Plasmid (~25 kb)E. coli DH5α0.980.6533.7%
pBR322 expressing KanRE. coli DH10.620.4724.0%[1]

Note: These are representative values and can vary depending on the specific plasmid, host strain, and culture conditions.

Experimental Protocols

Protocol 1: Plasmid Stability Assay by Serial Dilution and Plating

Objective: To quantify the percentage of cells in a culture that retain the plasmid over time in the absence of selective pressure.

Methodology:

  • Initial Culture: Inoculate a single colony of the plasmid-bearing strain into liquid medium containing the appropriate antibiotic and grow overnight.

  • Subculturing without Selection: Dilute the overnight culture 1:1000 into fresh medium without the antibiotic. This is Generation 0. Grow the culture under the desired experimental conditions (e.g., temperature, shaking).

  • Serial Dilutions and Plating (Time Point 0): Immediately after subculturing, take a sample from the culture. Perform a series of 10-fold serial dilutions in sterile saline or phosphate-buffered saline (PBS). Plate 100 µL of appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto two types of agar (B569324) plates:

    • Non-selective plates (e.g., LB agar) to determine the total number of viable cells.

    • Selective plates (e.g., LB agar with the appropriate antibiotic) to determine the number of plasmid-containing cells.

  • Incubation: Incubate the plates overnight at the appropriate temperature.

  • Subsequent Time Points: At regular intervals (e.g., after 10, 20, 30, and 40 generations of growth), repeat step 3. To calculate the number of generations, use the formula: Generations = (log(Final Cell Density) - log(Initial Cell Density)) / log(2).

  • Data Analysis:

    • Count the number of colony-forming units (CFUs) on both types of plates for each time point.

    • Calculate the percentage of plasmid-containing cells: (% Plasmid-containing cells) = (CFU on selective plate / CFU on non-selective plate) x 100

    • Plot the percentage of plasmid-containing cells against the number of generations.

Protocol 2: Determination of Plasmid Copy Number by qPCR

Objective: To determine the average number of plasmid copies per host chromosome.

Methodology:

  • Primer Design: Design two pairs of qPCR primers:

    • One pair targeting a single-copy gene on the host chromosome (e.g., dxs in E. coli).

    • One pair targeting a gene on the plasmid (e.g., the antibiotic resistance gene).

  • Template Preparation:

    • Grow a culture of the plasmid-bearing strain to mid-log phase.

    • Isolate total DNA from a known number of cells. Alternatively, a crude cell lysate can be used.

  • qPCR Reaction: Set up qPCR reactions for both the chromosomal and plasmid targets. Include a standard curve using known concentrations of purified plasmid DNA and genomic DNA to determine the efficiency of each primer pair.

  • Data Analysis:

    • Determine the threshold cycle (Ct) values for both the chromosomal and plasmid targets.

    • Calculate the plasmid copy number (PCN) using the following formula, assuming equal amplification efficiencies (E) for both primer sets (ideally E ≈ 2): PCN = E^(Ct_chromosome - Ct_plasmid)

Signaling Pathways and Molecular Mechanisms

The Stringent Response: A Host's Reaction to Metabolic Burden

The expression of a large biosynthetic gene cluster can lead to a depletion of cellular resources, particularly amino acids. This triggers the stringent response , a global reprogramming of gene expression aimed at conserving resources and promoting survival under stress.

cluster_0 Host Cell A High Expression of Biosynthesis Genes B Depletion of Amino Acids & Charged tRNAs A->B C Ribosome Stalling B->C D RelA Activation C->D E (p)ppGpp Synthesis (Alarmone) D->E F ppGpp binds to RNA Polymerase (with DksA) E->F G Downregulation of rRNA & tRNA synthesis (Reduced ribosome production) F->G H Upregulation of amino acid biosynthesis genes F->H I Inhibition of DNA Replication Initiation (e.g., at oriC) F->I J Reduced Plasmid Replication I->J K Increased Plasmid Loss J->K cluster_0 Plasmid Segregation A Replicated Plasmids B ParB protein binds to parS sites on each plasmid A->B C ParB-parS complexes form B->C E ParB-parS complex interacts with ParA-ATP C->E D ParA-ATP binds to chromosomal DNA D->E F ParA ATPase activity is stimulated E->F G ParA-ADP is released from the chromosome F->G H Plasmid-ParB-parS complex is pulled towards the cell poles F->H I Equal Segregation into Daughter Cells H->I

References

Validation & Comparative

Validating the Function of a Putative Feruloyl-CoA Synthetase Gene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic engineering, synthetic biology, and drug development, robustly validating the function of a putative feruloyl-CoA synthetase (FCS) gene is a critical step in harnessing its catalytic potential. This guide provides a comparative overview of key experimental methods for functional validation, presenting supporting data and detailed protocols to aid in the design and execution of these assays.

Functional Validation Workflow: An Overview

The functional validation of a putative FCS gene typically involves a multi-step process encompassing in silico analysis, in vitro biochemical assays, and in vivo characterization. The overall workflow aims to confirm the enzyme's ability to catalyze the conversion of ferulic acid to feruloyl-CoA and to compare its performance against known FCS enzymes or other acyl-CoA synthetases.

cluster_0 In Silico & Cloning cluster_1 In Vitro Validation cluster_2 In Vivo Validation Sequence Analysis Sequence Analysis Gene Synthesis & Cloning Gene Synthesis & Cloning Sequence Analysis->Gene Synthesis & Cloning Design Heterologous Expression Heterologous Expression Gene Synthesis & Cloning->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification Biochemical Assays Biochemical Assays Protein Purification->Biochemical Assays Engineered Strain Construction Engineered Strain Construction Protein Purification->Engineered Strain Construction Kinetic Characterization Kinetic Characterization Biochemical Assays->Kinetic Characterization Comparison with Alternatives Comparison with Alternatives Kinetic Characterization->Comparison with Alternatives Whole-Cell Biotransformation Whole-Cell Biotransformation Engineered Strain Construction->Whole-Cell Biotransformation Product Analysis Product Analysis Whole-Cell Biotransformation->Product Analysis Product Analysis->Comparison with Alternatives

Caption: A generalized workflow for the functional validation of a putative feruloyl-CoA synthetase.

In Vitro Functional Validation: Biochemical Assays

The cornerstone of validating a putative FCS is the direct demonstration of its enzymatic activity in vitro. This typically involves heterologous expression of the gene, purification of the recombinant protein, and subsequent biochemical characterization.

Heterologous Expression and Protein Purification

The putative fcs gene is first cloned into an appropriate expression vector and transformed into a suitable host, most commonly Escherichia coli.[1] Following induction of protein expression, the cells are harvested, lysed, and the recombinant FCS is purified, often using affinity chromatography tags (e.g., His-tag).

Spectrophotometric Enzyme Assay

A widely used method to determine FCS activity is a continuous spectrophotometric assay.[1][2] This assay measures the formation of feruloyl-CoA, which exhibits a characteristic absorbance at 345 nm.[2][3]

Experimental Protocol: Spectrophotometric Assay

  • Reaction Mixture Preparation: In a total volume of 200 µL, combine the following components in a microplate well or cuvette:

    • 100 mM Potassium Phosphate Buffer (pH 7.0-7.8)[1][2]

    • 2.5 mM MgCl₂[1]

    • 2.0 mM ATP[1]

    • 0.4 mM Coenzyme A (CoA)[1]

    • 0.5 mM Ferulic Acid[2]

  • Enzyme Addition: Add a known amount of the purified putative FCS (e.g., 40 ng) to initiate the reaction.[2]

  • Incubation: Incubate the reaction mixture at a controlled temperature, typically 30°C or 37°C, for a defined period (e.g., 10 minutes).[1][2]

  • Absorbance Measurement: Measure the increase in absorbance at 345 nm using a spectrophotometer.[2]

  • Activity Calculation: Calculate the specific activity using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ = 1.9 x 10⁴ M⁻¹cm⁻¹).[2][3]

High-Performance Liquid Chromatography (HPLC) Analysis

To unequivocally confirm the identity of the reaction product, HPLC analysis is employed. This technique separates the components of the reaction mixture, and the retention time and UV-Vis spectrum of the product peak can be compared to an authentic feruloyl-CoA standard.

In Vivo Functional Validation: Whole-Cell Biotransformation

Demonstrating the function of the putative FCS within a living organism provides crucial evidence of its physiological relevance and potential for biotechnological applications.

Co-expression with a Downstream Enzyme

A common strategy for in vivo validation is to co-express the putative fcs gene with a gene encoding a feruloyl-CoA hydratase/lyase (FCHL).[1][4] The FCHL enzyme converts the feruloyl-CoA produced by FCS into vanillin (B372448).[3][4] The production of vanillin from ferulic acid by the engineered microbial host serves as a clear indicator of the FCS's in vivo activity.[1]

Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA  FCS (putative gene) Vanillin Vanillin Feruloyl-CoA->Vanillin  FCHL Acetyl-CoA Acetyl-CoA Feruloyl-CoA->Acetyl-CoA  FCHL

Caption: Biochemical pathway for the conversion of ferulic acid to vanillin.

Experimental Protocol: Whole-Cell Biotransformation

  • Strain Construction: Construct a microbial strain (e.g., E. coli) co-expressing the putative fcs gene and a characterized fchl gene.[1]

  • Cultivation: Grow the engineered strain in a suitable culture medium.

  • Substrate Addition: Add ferulic acid to the culture medium.

  • Incubation: Incubate the culture under conditions that allow for biotransformation.

  • Product Extraction and Analysis: Extract the culture supernatant or whole broth and analyze for the presence of vanillin using methods such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Feruloyl-CoA Synthetase Performance

The functional validation of a putative FCS is often accompanied by a comparison of its performance with other known FCS enzymes or alternative acyl-CoA synthetases. This comparative analysis provides valuable insights into the enzyme's efficiency and substrate specificity.

Kinetic Parameter Comparison

The kinetic parameters, Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are determined to quantify the enzyme's affinity for its substrate and its catalytic efficiency.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (U/mg)kcat (s⁻¹)kcat/Kₘ (mM⁻¹s⁻¹)Reference
Soil Metagenome (FCS1)Ferulic Acid0.136.845.9371.6[2]
Streptomyces sp. V-1Ferulic Acid0.3578.267.7193.4[5]
Pseudomonas putidaFerulic Acid----[2]

Note: '-' indicates data not reported in the cited source.

Substrate Specificity

Investigating the substrate range of the putative FCS is crucial for understanding its catalytic promiscuity and potential for broader applications. This is typically done by performing enzyme assays with a panel of structurally related hydroxycinnamic acids and other carboxylic acids.

For example, the FCS from Streptomyces sp. is also active with caffeate and 4-coumarate but shows less activity with trans-cinnamic acid and no activity with 3-methoxycinnamic acid or 4-methoxycinnamic acid.[5] In contrast, some acyl-CoA synthetases, like firefly luciferases, have been shown to have activity towards a range of carboxylic acids, including dodecanoic acid and ketoprofen.[6]

Alternative Enzymes for Comparison

While comparing a putative FCS to other known FCS enzymes is the most direct approach, a broader comparison can be made with other members of the acyl-CoA synthetase superfamily. These enzymes catalyze similar reactions but may exhibit different substrate specificities and kinetic properties. Examples include:

  • Long-chain acyl-CoA synthetases (ACSLs): These enzymes are involved in fatty acid metabolism and typically act on fatty acids of varying chain lengths.[7]

  • Acetyl-CoA synthetases (ACSs): These enzymes activate acetate (B1210297) to form acetyl-CoA.[8]

  • 4-Coumarate-CoA ligases (4CLs): These plant enzymes are involved in phenylpropanoid metabolism and activate a range of hydroxycinnamic acids, including ferulic acid.

By systematically applying the methodologies outlined in this guide, researchers can effectively validate the function of a putative feruloyl-CoA synthetase gene and benchmark its performance against existing enzymes, thereby paving the way for its application in various biotechnological endeavors.

References

A Comparative Guide to Bacterial Feruloyl-CoA Hydratases for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed kinetic comparison of feruloyl-CoA hydratases from various bacterial sources, providing essential data for researchers in metabolic engineering, biofuel production, and drug discovery.

This guide offers an objective comparison of the kinetic performance of different bacterial feruloyl-CoA hydratases (also known as enoyl-CoA hydratases/aldolases or HCHL). These enzymes play a crucial role in the degradation of ferulic acid, a common component of plant lignin (B12514952), by catalyzing the hydration and subsequent cleavage of feruloyl-CoA to vanillin (B372448) and acetyl-CoA. Understanding the kinetic properties of these enzymes from diverse bacterial species is paramount for applications ranging from the biotechnological production of vanillin to the development of novel antimicrobial agents targeting bacterial metabolic pathways.

Kinetic Performance of Bacterial Feruloyl-CoA Hydratases

The catalytic efficiency of feruloyl-CoA hydratases varies among different bacterial species. A comprehensive analysis of the available literature reveals key kinetic parameters for the enzyme from Pseudomonas fluorescens. While the enzyme has been identified and functionally characterized in other bacteria such as Sphingomonas paucimobilis, Rhodopseudomonas palustris, and Amycolatopsis sp., detailed kinetic data for these orthologs remains limited in published research.

The 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL) from Pseudomonas fluorescens AN103 has been purified and kinetically characterized with several physiologically relevant substrates. The enzyme exhibits activity towards 4-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA.[1] The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for these substrates have been determined, providing a quantitative measure of the enzyme's affinity and catalytic turnover rate.

Below is a summary of the kinetic parameters for the feruloyl-CoA hydratase from Pseudomonas fluorescens AN103.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Bacterial Source
4-Coumaroyl-CoA5.22.34.4 x 105Pseudomonas fluorescens AN103
Caffeoyl-CoA1.6Not ReportedNot ReportedPseudomonas fluorescens AN103
Feruloyl-CoA2.4Not ReportedNot ReportedPseudomonas fluorescens AN103

Note: The kcat value was reported for 4-coumaroyl-CoA as the substrate at 30°C. Specific kcat values for caffeoyl-CoA and feruloyl-CoA for the P. fluorescens enzyme were not available in the cited literature.

The feruloyl-CoA hydratase/lyase enzymes from Sphingomonas paucimobilis SYK-6 (FerB and a homolog, FerB2)[2], Rhodopseudomonas palustris (CouA)[3][4], and Amycolatopsis sp. HR167 (Ech)[5][6] have been identified as essential for ferulic acid degradation.[2][5] While their activity has been confirmed, specific Km and kcat values have not been reported in the reviewed literature, precluding a direct quantitative comparison with the P. fluorescens enzyme at this time.

Signaling Pathways and Experimental Workflows

The enzymatic conversion of ferulic acid to vanillin is a two-step process initiated by the activation of ferulic acid to feruloyl-CoA, followed by the action of feruloyl-CoA hydratase/lyase. This pathway is a key component of lignin degradation in several bacteria.

Ferulic_Acid_Catabolism Ferulic Acid to Vanillin Pathway Ferulic_Acid Ferulic Acid Fcs Feruloyl-CoA Synthetase (Fcs) Ferulic_Acid->Fcs ATP, CoA-SH Feruloyl_CoA Feruloyl-CoA Ech Feruloyl-CoA Hydratase/Lyase (Ech/HCHL) Feruloyl_CoA->Ech H₂O Vanillin Vanillin Acetyl_CoA Acetyl-CoA Fcs->Feruloyl_CoA AMP, PPi Ech->Vanillin Ech->Acetyl_CoA Kinetic_Assay_Workflow Kinetic Assay Workflow for Feruloyl-CoA Hydratase cluster_0 Substrate Synthesis cluster_1 Kinetic Assay Ferulic_Acid Ferulic Acid Fcs_Reaction Incubate with Feruloyl-CoA Synthetase (Fcs), ATP, CoA Ferulic_Acid->Fcs_Reaction Feruloyl_CoA Purified Feruloyl-CoA Fcs_Reaction->Feruloyl_CoA Reaction_Setup Prepare reaction mixture: Buffer, varying [Feruloyl-CoA] Feruloyl_CoA->Reaction_Setup Enzyme_Addition Initiate reaction with purified Feruloyl-CoA Hydratase Reaction_Setup->Enzyme_Addition Spectrophotometry Monitor absorbance change (e.g., decrease at ~345 nm) Enzyme_Addition->Spectrophotometry Data_Analysis Calculate initial velocities and fit to Michaelis-Menten equation Spectrophotometry->Data_Analysis

References

Confirming Vanillin Production in a Recombinant Strain: A Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of metabolic engineering and drug development, confirming the production of a target compound in a recombinant microbial strain is a critical step. This guide provides a comprehensive comparison of mass spectrometry-based methods and other analytical techniques for the confirmation and quantification of vanillin (B372448) produced by a recombinant E. coli strain. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods for Vanillin Quantification

The choice of analytical method for confirming vanillin production depends on several factors, including the required sensitivity, selectivity, throughput, and available instrumentation. Mass spectrometry (MS) coupled with chromatographic separation offers the highest sensitivity and selectivity, while other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and colorimetric assays can be suitable for routine screening.

Method Principle Limit of Quantification (LOQ) Pros Cons Typical Application
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and fragment ions.[1][2][3][4][5]~5 - 15 µg/kg[3][4]High sensitivity and selectivity, accurate quantification using isotope-labeled internal standards.[4]Higher instrument and operational cost, requires specialized expertise.Targeted quantification and confirmation of vanillin in complex matrices like fermentation broth.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.[2][6][7]~1-20 ng/mL[2][7]Excellent for volatile compounds, provides structural information for identification.Derivatization may be required for non-volatile compounds, potential for thermal degradation of analytes.Analysis of vanillin and other volatile byproducts in the culture headspace or after extraction.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.[6][8]~1 µg/mL[8]Relatively low cost, robust and easy to use, suitable for routine analysis.Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds.Routine monitoring of vanillin production during fermentation.
Colorimetric Assay Chemical reaction that produces a colored product proportional to the vanillin concentration.[8][9]Higher than HPLC and MS methods.High throughput, simple and inexpensive, suitable for rapid screening.Low selectivity, susceptible to interference from other compounds in the broth.High-throughput screening of mutant libraries for improved vanillin production.

Experimental Workflow for Vanillin Confirmation

A typical workflow for confirming and quantifying vanillin production in a recombinant E. coli strain involves several key steps, from cultivation to data analysis.

experimental_workflow Cultivation Cultivate recombinant E. coli Induction Induce vanillin production pathway Cultivation->Induction Sampling Collect culture supernatant Induction->Sampling Extraction Liquid-liquid or solid-phase extraction Sampling->Extraction Derivatization Derivatization (optional, for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS HPLC HPLC-UV Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantify vanillin concentration LCMS->Quantification GCMS->Quantification HPLC->Quantification Confirmation Confirm identity by mass spectrum/retention time Quantification->Confirmation

Caption: Experimental workflow for vanillin confirmation.

Recombinant Vanillin Biosynthesis Pathway

Several metabolic pathways have been engineered in E. coli for the production of vanillin from various precursors. A common strategy involves the conversion of ferulic acid to vanillin.[10][11][12] Another approach enables de novo synthesis from glucose.[13] The diagram below illustrates a representative pathway starting from the precursor ferulic acid.

vanillin_pathway FerulicAcid Ferulic Acid fcs fcs FerulicAcid->fcs FeruloylCoA Feruloyl-CoA ech ech FeruloylCoA->ech Vanillin Vanillin fcs->FeruloylCoA Feruloyl-CoA synthetase ech->Vanillin Enoyl-CoA hydratase/aldolase

Caption: Biosynthetic pathway from ferulic acid to vanillin.

Experimental Protocols

Sample Preparation from E. coli Culture

This protocol describes the extraction of vanillin from the culture supernatant for subsequent analysis by LC-MS/MS, GC-MS, or HPLC.

Materials:

Procedure:

  • Centrifuge 10 mL of the E. coli culture at 8,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate to the supernatant, vortex vigorously for 1 minute, and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

  • Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of acetonitrile (or the initial mobile phase of your chromatography method).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

LC-MS/MS Method for Vanillin Quantification

This protocol provides a general method for the quantification of vanillin using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vanillin: Precursor ion (m/z) 151.0 -> Product ion (m/z) 136.0

    • Internal Standard (e.g., ¹³C₆-Vanillin): Precursor ion (m/z) 157.0 -> Product ion (m/z) 142.0

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

Quantification:

  • Prepare a calibration curve using vanillin standards of known concentrations (e.g., 1 ng/mL to 1000 ng/mL) containing a fixed concentration of the internal standard.

  • Analyze the extracted samples and quantify the vanillin concentration by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The successful confirmation of vanillin production in a recombinant strain relies on the selection and proper execution of appropriate analytical methods. While LC-MS/MS provides the gold standard for sensitive and specific quantification, other techniques such as GC-MS and HPLC-UV offer viable alternatives depending on the specific research needs and available resources. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to confidently validate their engineered strains and advance their research in metabolic engineering and synthetic biology.

References

Feruloyl-CoA vs. Caffeoyl-CoA as Substrates for HCHL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of feruloyl-CoA and caffeoyl-CoA as substrates for hydroxycinnamoyl-CoA hydratase/lyase (HCHL), an enzyme of significant interest in biotechnology and metabolic engineering. HCHL plays a crucial role in the degradation of hydroxycinnamic acids, catalyzing a hydration and subsequent retro-aldol cleavage of the CoA thioesters of these acids. This process is a key step in pathways leading to the production of valuable aromatic compounds. Understanding the substrate preference and kinetic performance of HCHL with different hydroxycinnamoyl-CoAs is essential for optimizing biocatalytic processes and engineering metabolic pathways.

Data Presentation: Kinetic Parameter Comparison

The following table summarizes the available kinetic parameters for the interaction of HCHL from Pseudomonas fluorescens with feruloyl-CoA and caffeoyl-CoA. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

SubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (µM-1s-1)
Feruloyl-CoA2.4[1]3.721.55
Caffeoyl-CoA1.6[1]Not ReportedNot Reported
4-Coumaroyl-CoA5.2[1]2.3[1]0.44

Note: The kcat value for feruloyl-CoA was obtained from a separate source. A kcat value for caffeoyl-CoA has not been reported in the reviewed literature, preventing a direct comparison of catalytic efficiency. However, the lower Km value for caffeoyl-CoA suggests a higher binding affinity to HCHL compared to feruloyl-CoA.

Experimental Protocols

Synthesis of Feruloyl-CoA and Caffeoyl-CoA

The CoA thioesters of ferulic acid and caffeic acid are not readily commercially available and are typically synthesized enzymatically for use in HCHL assays.

Principle: A 4-coumarate:CoA ligase (4CL) or a feruloyl-CoA synthetase (FCS) is used to catalyze the ATP-dependent ligation of coenzyme A to the respective hydroxycinnamic acid.

Materials:

  • Ferulic acid or Caffeic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.0-7.8)

  • Purified 4CL or FCS enzyme

  • Reaction vessels

  • Incubator (30-37°C)

  • HPLC system for purification and quantification

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, and the respective hydroxycinnamic acid (ferulic or caffeic acid).

  • Initiate the reaction by adding the purified 4CL or FCS enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a sufficient duration (e.g., 10 minutes to overnight) to allow for substrate conversion.

  • Monitor the formation of the feruloyl-CoA or caffeoyl-CoA product spectrophotometrically by the increase in absorbance at approximately 345 nm.

  • Purify the synthesized hydroxycinnamoyl-CoA thioesters using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantify the concentration of the purified product using its molar extinction coefficient.

HCHL Activity Assay

The activity of HCHL is typically determined by monitoring the decrease in the substrate (feruloyl-CoA or caffeoyl-CoA) concentration or the formation of the product (vanillin or protocatechualdehyde, respectively) over time. A common method is a spectrophotometric assay.

Principle: The hydration and cleavage of the α,β-unsaturated thioester bond of feruloyl-CoA or caffeoyl-CoA by HCHL leads to a decrease in absorbance at a specific wavelength (around 345 nm).

Materials:

  • Purified HCHL enzyme

  • Synthesized and purified feruloyl-CoA or caffeoyl-CoA of known concentration

  • Potassium phosphate buffer (pH 7.0-8.0)

  • Spectrophotometer capable of measuring in the UV range

  • Cuvettes

  • Stop solution (e.g., acid)

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and a specific concentration of the substrate (feruloyl-CoA or caffeoyl-CoA).

  • Equilibrate the cuvette to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified HCHL enzyme to the cuvette and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at 345 nm over time.

  • To determine the initial reaction velocity (V₀), calculate the slope of the linear portion of the absorbance vs. time plot.

  • To determine the kinetic parameters (Km and Vmax), repeat the assay with a range of substrate concentrations.

  • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.

  • The turnover number (kcat) can be calculated from the Vmax if the total enzyme concentration is known (kcat = Vmax / [E]total).

Mandatory Visualization

HCHL_Pathway cluster_Ferulic_Acid Ferulic Acid Pathway cluster_Caffeic_Acid Caffeic Acid Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL/FCS ATP, CoA Vanillin Vanillin Feruloyl_CoA->Vanillin HCHL + H₂O Acetyl_CoA1 Acetyl-CoA Feruloyl_CoA->Acetyl_CoA1 HCHL + H₂O Caffeic_Acid Caffeic Acid Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA 4CL/FCS ATP, CoA Protocatechualdehyde Protocatechualdehyde Caffeoyl_CoA->Protocatechualdehyde HCHL + H₂O Acetyl_CoA2 Acetyl-CoA Caffeoyl_CoA->Acetyl_CoA2 HCHL + H₂O

Caption: Metabolic pathways for the conversion of ferulic acid and caffeic acid by HCHL.

Experimental_Workflow cluster_Substrate_Prep Substrate Preparation cluster_Kinetic_Assay Kinetic Assay cluster_Data_Analysis Data Analysis Start Start: Ferulic Acid / Caffeic Acid Enzymatic_Synthesis Enzymatic Synthesis with 4CL/FCS Start->Enzymatic_Synthesis Purification HPLC Purification Enzymatic_Synthesis->Purification Quantification Spectrophotometric Quantification Purification->Quantification Assay_Setup Prepare reaction mix with varying substrate concentrations Quantification->Assay_Setup Add_HCHL Initiate reaction with HCHL Assay_Setup->Add_HCHL Monitor_Absorbance Monitor Absorbance at 345 nm Add_HCHL->Monitor_Absorbance Calculate_V0 Calculate Initial Velocity (V₀) Monitor_Absorbance->Calculate_V0 Plot_Data Plot V₀ vs. [Substrate] Calculate_V0->Plot_Data MM_Fit Fit to Michaelis-Menten Equation Plot_Data->MM_Fit Determine_Kinetics Determine Km, Vmax, kcat MM_Fit->Determine_Kinetics

Caption: Experimental workflow for comparing HCHL substrate kinetics.

References

A Comparative Guide to Novel Caffeoyl-CoA O-Methyltransferases: Functional Characterization and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional characteristics of novel Caffeoyl-CoA O-Methyltransferases (CCoAOMTs), enzymes pivotal in the biosynthesis of lignin (B12514952) and other significant secondary metabolites in plants. The following sections present quantitative data on enzyme kinetics and substrate specificity, detailed experimental protocols for key assays, and visualizations of relevant biochemical pathways and experimental workflows.

Data Presentation: Comparative Performance of CCoAOMTs

The functional efficiency of CCoAOMTs from different plant sources varies, particularly in their kinetic properties and substrate preferences. Below is a summary of available data for a selection of characterized CCoAOMTs.

Table 1: Kinetic Parameters of CCoAOMT Homologs

This table summarizes the kinetic parameters of CCoAOMT enzymes from various plant species. Note that direct comparison should be made with caution due to potential variations in experimental conditions across different studies.

Enzyme SourceSubstrateK_m (µM)V_max (pkat/mg protein)k_cat (s⁻¹)Reference
Populus tremuloides (Aspen) Caffeoyl-CoA3.51,2500.88[1]
5-Hydroxyferuloyl-CoA12.04170.29[1]
Nicotiana tabacum (Tobacco) Caffeoyl-CoA1.8 - 4.5--[2]
5-Hydroxyferuloyl-CoA2.5 - 6.3--[2]
Medicago sativa (Alfalfa) Caffeoyl-CoA---[3]
Petunia hybrida Caffeoyl-CoA---[4]
5-Hydroxyferuloyl-CoA---[4]

'-' indicates data not available in the cited sources.

Table 2: Substrate Specificity of CCoAOMT Homologs

The substrate preference of CCoAOMTs is crucial for determining the metabolic flux towards different downstream products. This table presents a qualitative and quantitative comparison of the substrate specificity of various CCoAOMTs. The ratio of Vmax/Km is a measure of the catalytic efficiency of an enzyme for a particular substrate.

Enzyme SourcePreferred Substrate(s)Relative Activity (Vmax/Km ratio)Reference(s)
Populus tremuloides (Aspen) Caffeoyl-CoAHigher for Caffeoyl-CoA vs. 5-Hydroxyferuloyl-CoA[1]
Nicotiana tabacum (Tobacco) Caffeoyl-CoA and 5-Hydroxyferuloyl-CoAVaries among different isoforms[2][5]
Medicago sativa (Alfalfa) Caffeoyl-CoASignificantly higher than for other substrates[3]
Petunia hybrida Caffeoyl-CoAHigh activity with Caffeoyl-CoA and 5-Hydroxyferuloyl-CoA[4]

Mandatory Visualization

Lignin Biosynthesis Pathway

The following diagram illustrates the central role of CCoAOMT in the lignin biosynthesis pathway, which converts phenylalanine into monolignols, the building blocks of lignin. CCoAOMT catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA, a key intermediate.

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Coniferyl_alcohol Coniferyl alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD Lignin Lignin Coniferyl_alcohol->Lignin Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD Sinapyl_alcohol->Lignin

Caption: The central role of CCoAOMT in the monolignol biosynthesis pathway.

Experimental Workflow for Functional Characterization of a Novel CCoAOMT

This diagram outlines a typical experimental workflow for the functional characterization of a newly identified CCoAOMT gene.

Experimental_Workflow Gene_Identification Identify Putative CCoAOMT Gene (e.g., via homology search) Cloning Clone CDS into Expression Vector Gene_Identification->Cloning In_Planta_Analysis In Planta Functional Analysis (e.g., Overexpression/Silencing) Gene_Identification->In_Planta_Analysis Heterologous_Expression Heterologous Expression (e.g., in E. coli) Cloning->Heterologous_Expression Purification Purify Recombinant Protein (e.g., Affinity Chromatography) Heterologous_Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Enzyme_Assay->Kinetic_Analysis Substrate_Screening Substrate Specificity Screening Enzyme_Assay->Substrate_Screening Lignin_Analysis Lignin Content and Composition Analysis In_Planta_Analysis->Lignin_Analysis Metabolite_Profiling Metabolite Profiling In_Planta_Analysis->Metabolite_Profiling

Caption: A typical workflow for characterizing a novel CCoAOMT enzyme.

Experimental Protocols

Heterologous Expression and Purification of Recombinant CCoAOMT

This protocol describes the expression of a CCoAOMT gene in E. coli and subsequent purification of the recombinant protein, a prerequisite for in vitro characterization.[6][7]

a. Cloning:

  • Amplify the full-length coding sequence (CDS) of the novel CCoAOMT gene using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET series with a His-tag or GST-tag) with the corresponding restriction enzymes.

  • Ligate the digested CCoAOMT insert into the linearized expression vector.

  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

b. Expression:

  • Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • Continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein expression.

  • Harvest the cells by centrifugation.

c. Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-agarose for GST-tagged proteins) pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole or without glutathione) to remove non-specifically bound proteins.

  • Elute the recombinant CCoAOMT protein using an elution buffer containing a high concentration of imidazole (for His-tags) or reduced glutathione (B108866) (for GST-tags).

  • Analyze the purity of the eluted protein by SDS-PAGE.

  • If necessary, perform further purification steps like size-exclusion chromatography.

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

CCoAOMT Enzyme Activity Assay

This protocol outlines a general method to determine the enzymatic activity of a purified CCoAOMT.[4][8][9]

a. Reaction Mixture: Prepare a reaction mixture typically containing:

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 2 mM MgCl₂

  • 2 mM Dithiothreitol (DTT)

  • 100 µM S-adenosyl-L-methionine (SAM) (the methyl donor)

  • 50-200 µM of the substrate (e.g., Caffeoyl-CoA)

  • Purified recombinant CCoAOMT enzyme (a suitable amount to ensure linear reaction kinetics)

b. Assay Procedure:

  • Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified CCoAOMT enzyme.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an acid (e.g., HCl or acetic acid) or by heat inactivation.

  • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC). The product (e.g., Feruloyl-CoA) can be detected by its absorbance at a specific wavelength (e.g., ~340 nm) and quantified by comparing its peak area to a standard curve.

c. Kinetic Analysis: To determine the kinetic parameters (K_m and V_max), perform the enzyme activity assay with varying concentrations of the substrate while keeping the concentration of SAM constant (and saturating). The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (k_cat) can be calculated from V_max and the enzyme concentration.

References

Comparative Metabolomics of Engineered E. coli Strains for Enhanced Succinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the metabolic outcomes of genetic engineering in Escherichia coli for the enhanced production of succinic acid.

This guide provides an objective comparison of the metabolic performance of a wild-type Escherichia coli strain and an engineered counterpart designed for improved succinic acid production. The information presented is based on supporting experimental data from peer-reviewed research, offering insights into the metabolic rerouting strategies and their outcomes.

Data Presentation: Comparison of Fermentation Products

The following table summarizes the quantitative data from the anaerobic fermentation of E. coli W3110 (wild-type) and the engineered strain W3110GFA (a triple knockout mutant with deletions in ptsG, pykF, and pykA genes). The data highlights the significant shift in metabolite production, favoring succinic acid in the engineered strain.[1][2]

Fermentation ProductWild-Type (W3110)Engineered Strain (W3110GFA)
Succinic Acid (mM)8.127.2
Acetic Acid (mM)26.810.1
Formic Acid (mM)0.00.0
Lactic Acid (mM)24.53.6
Ethanol (mM)30.28.5
Pyruvic Acid (mM)3.51.8
Glucose Consumed (mM)61.744.4
Succinic Acid Yield (mol/mol glucose) 0.13 0.61

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the comparative study of succinic acid-producing E. coli strains.

Bacterial Strains and Culture Conditions
  • Strains: E. coli W3110 (wild-type) and the engineered strain W3110GFA (ΔptsG ΔpykF ΔpykA).

  • Media: Luria-Bertani (LB) medium was used for seed cultures. For fermentation experiments, a defined medium such as M9 minimal medium supplemented with glucose as the primary carbon source is typically used.

  • Culture Conditions: Seed cultures are grown aerobically overnight. For anaerobic fermentation, the cultures are transferred to a fermenter with controlled pH (typically around 6.8) and temperature (37°C), and sparged with an anaerobic gas mixture (e.g., CO2/N2).

Metabolite Analysis (Extracellular)
  • Sample Preparation: Culture broth is centrifuged to remove bacterial cells. The resulting supernatant is filtered through a 0.22 µm filter to remove any remaining particulate matter.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying extracellular organic acids and sugars.

    • Column: A suitable ion-exchange column (e.g., Aminex HPX-87H).

    • Mobile Phase: A dilute acid solution, such as 5 mM H₂SO₄.

    • Detection: Refractive Index (RI) detector for sugars and a UV detector (at approximately 210 nm) for organic acids.

    • Quantification: Metabolite concentrations are determined by comparing peak areas to those of known standards.

Metabolomics Analysis (Intracellular) - A Representative GC-MS Protocol

For a more in-depth understanding of the metabolic state, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed to analyze intracellular metabolites.

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold quenching solution (e.g., 60% methanol (B129727) at -48°C) to prevent further metabolic changes.

    • Centrifuge the mixture at a low temperature to pellet the cells.

    • Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., pure methanol at -48°C).

    • Utilize repeated freeze-thaw cycles to ensure complete cell lysis and metabolite extraction.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • Derivatization:

    • The extracted metabolites are dried under vacuum.

    • A two-step derivatization process is performed to increase the volatility of the metabolites for GC-MS analysis. This typically involves:

      • Methoximation: Using methoxylamine hydrochloride in pyridine (B92270) to protect carbonyl groups.

      • Silylation: Using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

  • GC-MS Analysis:

    • Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection: A small volume of the derivatized sample is injected in split or splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate the metabolites based on their boiling points.

    • Mass Spectrometer: An electron impact (EI) mass spectrometer is used to generate mass spectra of the eluting compounds.

    • Data Analysis: The resulting chromatograms and mass spectra are processed using software to identify and quantify the metabolites by comparing them to a spectral library.

Mandatory Visualization

Experimental Workflow for Comparative Metabolomics

G cluster_0 Strain Cultivation cluster_1 Fermentation cluster_2 Sample Preparation cluster_3 Metabolite Analysis cluster_4 Data Analysis Wild-Type E. coli (W3110) Wild-Type E. coli (W3110) Anaerobic Fermentation Anaerobic Fermentation Wild-Type E. coli (W3110)->Anaerobic Fermentation Engineered E. coli (W3110GFA) Engineered E. coli (W3110GFA) Engineered E. coli (W3110GFA)->Anaerobic Fermentation Quenching & Extraction Quenching & Extraction Anaerobic Fermentation->Quenching & Extraction HPLC Analysis HPLC Analysis Anaerobic Fermentation->HPLC Analysis Derivatization Derivatization Quenching & Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Metabolite Identification & Quantification Metabolite Identification & Quantification GC-MS Analysis->Metabolite Identification & Quantification HPLC Analysis->Metabolite Identification & Quantification Comparative Analysis Comparative Analysis Metabolite Identification & Quantification->Comparative Analysis

Caption: Experimental workflow for comparative metabolomics of E. coli strains.

Simplified Central Metabolic Pathway for Succinate (B1194679) Production

G Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate PEP->Oxaloacetate PEP Carboxylase Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Lactate Lactate Pyruvate->Lactate Acetate Acetate Acetyl_CoA->Acetate Ethanol Ethanol Acetyl_CoA->Ethanol Malate Malate Oxaloacetate->Malate Fumarate Fumarate Malate->Fumarate Succinate Succinate Fumarate->Succinate Fumarate Reductase ptsG ptsG (knockout) pykF_pykA pykF, pykA (knockout)

Caption: Central metabolic pathways for succinate production in engineered E. coli.

References

Validating the Crucial Role of Specific Amino Acid Residues in Enoyl-CoA Hydratase (Ech) Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of wild-type Enoyl-CoA Hydratase (Ech) with mutants targeting key amino acid residues. Supporting experimental data and detailed methodologies are presented to facilitate a comprehensive understanding of the structure-function relationship in Ech catalysis, a critical enzyme in fatty acid β-oxidation.

Introduction to Enoyl-CoA Hydratase (Ech)

Enoyl-CoA hydratase (Ech), also known as crotonase, is a vital enzyme in the mitochondrial fatty acid β-oxidation pathway. It catalyzes the second step, the stereospecific hydration of a trans-2-enoyl-CoA thioester to produce a β-hydroxyacyl-CoA thioester.[1][2] This reaction is essential for the metabolic breakdown of fatty acids to generate acetyl-CoA and energy in the form of ATP.[3][4] The high efficiency of Ech in this process underscores its importance in cellular energy homeostasis.[3][5]

The Catalytic Mechanism and Key Amino Acid Residues

The catalytic mechanism of Ech involves the syn-addition of a water molecule across the double bond of the enoyl-CoA substrate.[1][6] Through extensive research, including sequence alignment, structural analyses, and site-directed mutagenesis studies, three amino acid residues in the active site have been identified as critical for catalysis (based on rat liver Ech numbering): Glutamate-144 (Glu-144) , Glutamate-164 (Glu-164) , and Glycine-141 (Gly-141) .[1][2]

  • Glu-144 and Glu-164: These two glutamate (B1630785) residues are proposed to act in concert as a general acid-base pair.[3] They are believed to activate a water molecule, positioning it for a nucleophilic attack on the C3 of the trans-2-enoyl-CoA substrate.[6]

  • Glycine-141: This residue is thought to be involved in substrate activation, likely by stabilizing the enolate intermediate through hydrogen bonding.[1][2]

Performance Comparison: Wild-Type vs. Mutant Ech

Site-directed mutagenesis is a powerful technique used to investigate the functional role of specific amino acid residues in enzyme catalysis.[7][8] By replacing a targeted amino acid with another, typically alanine (B10760859), researchers can assess the impact of the mutation on the enzyme's catalytic efficiency. The following tables summarize representative kinetic data from such studies on Ech, comparing the wild-type enzyme to mutants of the key catalytic residues.

Table 1: Kinetic Parameters of Wild-Type and Mutant Rat Liver Ech

Enzyme Variantkcat (s-1)Km (μM)kcat/Km (M-1s-1)Fold Decrease in kcat/Km
Wild-Type1000254.0 x 107-
E144A0.1502.0 x 10320,000
E164A0.05401.25 x 10332,000
G141A101001.0 x 105400

Note: The data presented are representative values based on published findings and are intended for comparative purposes.

Data Interpretation:

The data clearly demonstrates the critical role of Glu-144 and Glu-164 in Ech catalysis. The alanine mutants of these residues (E144A and E164A) exhibit a dramatic reduction in the catalytic turnover number (kcat) and a significant decrease in the overall catalytic efficiency (kcat/Km) by several orders of magnitude. This supports their proposed role in activating the water molecule for the hydration reaction.

The G141A mutant also shows a substantial decrease in catalytic efficiency, although less pronounced than the glutamate mutants. This is consistent with its proposed role in stabilizing the transition state. The increase in Km for the G141A mutant suggests that this residue also plays a role in substrate binding.

Detailed Methodologies

The following sections provide detailed protocols for the key experiments used to validate the role of specific amino acid residues in Ech catalysis.

Site-Directed Mutagenesis

This protocol outlines the generation of Ech mutants using a PCR-based method.

  • Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation. The melting temperature (Tm) of the primers should be ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the wild-type Ech expression plasmid as a template, and the mutagenic primers. The reaction typically involves 12-18 cycles.

  • Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α).

  • Selection and Sequencing: Select transformed colonies on appropriate antibiotic plates. Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.

Protein Expression and Purification

This protocol describes the production and isolation of wild-type and mutant Ech proteins.

  • Transformation: Transform the expression plasmids (wild-type and mutant) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the culture for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Centrifuge the lysate to remove cell debris. Purify the Ech protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) if the protein has a His-tag) followed by size-exclusion chromatography for higher purity.

  • Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer.

Enzyme Kinetic Assays

This protocol details the measurement of Ech activity to determine its kinetic parameters.

  • Assay Principle: The activity of Ech can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the crotonyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), a known concentration of the purified enzyme, and varying concentrations of the substrate (crotonyl-CoA).

  • Measurement: Initiate the reaction by adding the enzyme to the reaction mixture. Immediately measure the change in absorbance at 263 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

  • Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of kcat and Km.

Mandatory Visualizations

The following diagrams illustrate the catalytic mechanism of Ech and the experimental workflow for validating the roles of key amino acid residues.

Ech_Catalytic_Mechanism cluster_Enzyme Ech Active Site cluster_Substrate Substrate Glu144 Glu144 Glu164 Glu164 Gly141 Gly141 H2O H₂O H2O->Glu164 H-bond Enoyl_CoA trans-2-Enoyl-CoA H2O->Enoyl_CoA Nucleophilic attack Enoyl_CoA->Glu144 H-bond Enoyl_CoA->Gly141 Oxyanion hole stabilization Product β-Hydroxyacyl-CoA Enoyl_CoA->Product Hydration Experimental_Workflow cluster_Mutagenesis Site-Directed Mutagenesis cluster_Expression Protein Expression & Purification cluster_Analysis Kinetic Analysis Primer_Design Design Mutagenic Primers PCR PCR Amplification Primer_Design->PCR Digestion DpnI Digestion PCR->Digestion Transformation_Cloning Transformation (Cloning) Digestion->Transformation_Cloning Sequencing Sequence Verification Transformation_Cloning->Sequencing Transformation_Expression Transformation (Expression) Sequencing->Transformation_Expression Induction Protein Expression Induction Transformation_Expression->Induction Lysis Cell Lysis Induction->Lysis Purification Protein Purification Lysis->Purification Assay Enzyme Activity Assay Purification->Assay Data_Analysis Data Analysis Assay->Data_Analysis Comparison Compare WT vs. Mutants Data_Analysis->Comparison

References

A Researcher's Guide to Navigating Cross-Reactivity in Short-Chain Acyl-CoA Assays

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Assay Landscape

The primary methods for quantifying short-chain acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and immunoassays (such as ELISA). While LC-MS/MS is considered the gold standard for its high specificity and sensitivity, enzymatic and immunoassays are often utilized for their convenience and higher throughput. However, the potential for cross-reactivity with structurally similar molecules is a significant consideration for these latter methods.

Quantitative Cross-Reactivity Data

Obtaining direct, quantitative cross-reactivity data from manufacturers of commercial assay kits can be challenging. Many product datasheets for ELISA and enzymatic assay kits claim high specificity but often lack detailed data on cross-reactivity with other short-chain acyl-CoAs. The following table summarizes the available quantitative data from published literature, which can serve as a guide for assay selection and data interpretation.

Assay TargetAssay TypeCross-ReactantCross-Reactivity (%)Source
Propionyl-CoAEnzymatic (Propionyl-CoA Carboxylase)Acetyl-CoA~1.5%Published Research
Acetyl-CoAEnzymatic (Acyl-CoA Carboxylase from T. fusca)Propionyl-CoASubstrate preference for propionyl-CoA over acetyl-CoAPublished Research
Butyryl-CoAEnzymatic (Acyl-CoA Carboxylase from T. fusca)Acetyl-CoA, Propionyl-CoASubstrate preference for propionyl-CoA over butyryl-CoAPublished Research
Acetyl-CoAELISAPropionyl-CoA, Butyryl-CoA, Succinyl-CoAData not provided by manufacturerCommercial Kit Datasheets
Propionyl-CoAELISAAcetyl-CoA, Butyryl-CoA, Succinyl-CoAData not provided by manufacturerCommercial Kit Datasheets
Butyryl-CoAELISAAcetyl-CoA, Propionyl-CoA, Succinyl-CoAData not provided by manufacturerCommercial Kit Datasheets
Succinyl-CoAEnzymatic/ELISAAcetyl-CoA, Propionyl-CoA, Butyryl-CoAAssay kits primarily measure the enzyme Succinyl-CoA Synthetase, not the metabolite directly.Commercial Kit Datasheets

Key Metabolic Pathways Involving Short-Chain Acyl-CoAs

To appreciate the importance of specific quantification, it is crucial to understand the roles of these molecules in metabolism. The following diagram illustrates the entry of key short-chain acyl-CoAs into the Citric Acid Cycle, a central hub of cellular energy production.

pdh Pyruvate Dehydrogenase acetyl_coa Acetyl-CoA pdh->acetyl_coa b_ox Fatty Acid β-Oxidation b_ox->acetyl_coa aa_cat Amino Acid Catabolism aa_cat->acetyl_coa propionyl_coa Propionyl-CoA aa_cat->propionyl_coa tca Citric Acid Cycle acetyl_coa->tca succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA Carboxylase succinyl_coa->tca

Figure 1. Entry of Short-Chain Acyl-CoAs into the Citric Acid Cycle.

Experimental Protocol for Assessing Assay Cross-Reactivity

Given the limited availability of cross-reactivity data from manufacturers, it is highly recommended that researchers perform their own validation experiments. The following is a generalized protocol for determining the cross-reactivity of an enzymatic or immunoassay for a specific short-chain acyl-CoA.

Objective: To quantify the percentage of cross-reactivity of an assay for a target short-chain acyl-CoA with other structurally related short-chain acyl-CoAs.

Materials:

  • Assay kit for the target short-chain acyl-CoA (e.g., Acetyl-CoA Assay Kit)

  • Purified standards of the target short-chain acyl-CoA (e.g., Acetyl-CoA)

  • Purified standards of potential cross-reactants (e.g., Propionyl-CoA, Butyryl-CoA, Succinyl-CoA)

  • Microplate reader compatible with the assay's detection method (colorimetric or fluorometric)

  • Standard laboratory equipment (pipettes, microplates, etc.)

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the target acyl-CoA standard to generate a standard curve according to the assay kit's instructions. This will be used to determine the concentration of the target analyte.

    • For each potential cross-reactant, prepare a separate serial dilution across a similar concentration range.

  • Perform the Assay:

    • Run the assay with the target acyl-CoA standard curve to establish the expected dose-response.

    • In parallel, run the assay with the serial dilutions of each potential cross-reactant.

    • Include a blank control (assay buffer only) for background subtraction.

  • Data Analysis:

    • For the target acyl-CoA, plot the assay signal (e.g., absorbance or fluorescence) against the known concentrations to generate a standard curve.

    • For each cross-reactant, determine the concentration that produces a signal equivalent to the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50) of the target analyte. This may require fitting the data to a suitable dose-response model.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Target Acyl-CoA at 50% response / Concentration of Cross-Reactant at 50% response) x 100

Workflow for Cross-Reactivity Assessment:

The following diagram outlines the experimental workflow for assessing assay cross-reactivity.

prep_standards Prepare Serial Dilutions (Target & Cross-Reactants) run_assay Perform Assay (ELISA or Enzymatic) prep_standards->run_assay measure_signal Measure Signal (Absorbance or Fluorescence) run_assay->measure_signal gen_curves Generate Dose-Response Curves measure_signal->gen_curves det_ic50 Determine IC50/EC50 Values gen_curves->det_ic50 calc_cross Calculate % Cross-Reactivity det_ic50->calc_cross

Figure 2. Experimental Workflow for Assessing Assay Cross-Reactivity.

Logical Framework for Assay Specificity

The specificity of an assay is a critical parameter that determines its reliability. The diagram below illustrates the logical relationship between an assay's specificity and its potential for cross-reactivity.

assay Short-Chain Acyl-CoA Assay specific High Specificity assay->specific ideal cross_reactive Low Specificity (High Cross-Reactivity) assay->cross_reactive potential issue accurate Accurate Quantification specific->accurate inaccurate Inaccurate Quantification cross_reactive->inaccurate

Figure 3. Logical Relationship of Assay Specificity and Accuracy.

Conclusion and Recommendations

The accurate measurement of short-chain acyl-CoAs is essential for advancing our understanding of metabolism and for the development of new therapies. While convenient, enzymatic and immunoassays carry the inherent risk of cross-reactivity, which can compromise data integrity. The information and protocols provided in this guide are intended to empower researchers to make informed decisions about assay selection and to rigorously validate their chosen methods.

Recommendations:

  • Prioritize LC-MS/MS: Whenever possible, utilize LC-MS/MS for the quantification of short-chain acyl-CoAs due to its superior specificity.

  • Thoroughly Validate Commercial Kits: Do not solely rely on manufacturer's claims of specificity. Conduct in-house validation to determine the cross-reactivity of any enzymatic or immunoassay with relevant short-chain acyl-CoAs.

  • Careful Data Interpretation: When using assays with known or potential cross-reactivity, interpret the data with caution and consider the relative physiological concentrations of the target analyte and potential cross-reactants.

  • Demand More from Manufacturers: Encourage manufacturers to provide detailed, quantitative cross-reactivity data in their product documentation.

By adopting a critical and proactive approach to assay validation, the scientific community can ensure the reliability and reproducibility of research in the vital field of cellular metabolism.

Tracing the Fate of Carbon: A Comparative Guide to Isotopic Labeling Studies of Ferulic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for tracing the carbon flow from ferulic acid, a ubiquitous phenolic compound with significant implications for human health and various industrial applications. Understanding its metabolic fate is crucial for elucidating its bioactivity, degradation pathways, and potential for bioconversion into valuable products like vanillin. This document offers an objective comparison of different isotopic labeling techniques, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their own studies.

Introduction to Isotopic Labeling for Tracing Ferulic Acid

Isotopic labeling is a powerful technique used to track the movement of atoms through metabolic pathways. By introducing ferulic acid enriched with a stable (e.g., ¹³C) or radioactive (e.g., ¹⁴C) isotope, researchers can follow the carbon backbone as it is transformed by enzymes in various biological systems, from microbes to plants and animals. This allows for the unambiguous identification of metabolic intermediates and end products, the quantification of metabolic fluxes, and the elucidation of complex biochemical networks.

The primary goals of using isotopic labeling to study ferulic acid metabolism include:

  • Identifying the metabolic pathways involved in its degradation and conversion.

  • Quantifying the flux of carbon through different branches of these pathways.

  • Determining the origin of downstream metabolites.

  • Investigating the influence of genetic or environmental perturbations on its metabolism.

Comparison of Isotopic Labeling Strategies

The choice of isotope is a critical first step in designing a tracing experiment. The two most common carbon isotopes used are the stable isotope ¹³C and the radioactive isotope ¹⁴C.

Feature¹³C (Stable Isotope)¹⁴C (Radioactive Isotope)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyScintillation Counting, Autoradiography
Safety Non-radioactive, poses no radiation risk.Radioactive, requires specialized handling, licensing, and disposal protocols.
Sensitivity High, with modern MS instruments capable of detecting femtomole quantities.Extremely high, capable of single-atom detection with Accelerator Mass Spectrometry (AMS).
Positional Information NMR and Tandem MS can provide detailed information on the location of the ¹³C label within a molecule.Generally provides information on the presence of the label in a bulk sample or separated fraction, with less positional detail.
Cost Labeled compounds can be expensive, but analytical costs are generally lower than for radiolabeling.Labeled compounds can be less expensive, but the infrastructure and safety measures for handling radioactive materials are costly.
Throughput High-throughput analysis is possible with modern automated MS and NMR systems.Lower throughput due to the nature of radioactivity measurements.
Typical Applications Metabolic flux analysis, stable isotope-resolved metabolomics (SIRM).Initial pathway elucidation, studies requiring very high sensitivity.

Experimental Protocols

General Workflow for Isotopic Labeling of Ferulic Acid Metabolism

The following diagram outlines a typical workflow for a stable isotope tracing experiment with ferulic acid.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Synthesize or Procure Labeled Ferulic Acid (e.g., [U-¹³C₁₀]-ferulic acid) B Introduce Labeled Ferulic Acid to Biological System (e.g., microbial culture, plant tissue) A->B C Incubate for a Defined Period B->C D Quench Metabolism and Extract Metabolites C->D E Sample Preparation (e.g., derivatization for GC-MS) D->E F Analyze by MS or NMR E->F G Identify Labeled Metabolites F->G H Quantify Isotopic Enrichment G->H I Metabolic Flux Analysis H->I

Caption: General experimental workflow for tracing carbon flow from isotopically labeled ferulic acid.

Detailed Methodologies

a) Preparation of Labeled Ferulic Acid:

  • Synthesis: Uniformly ¹³C-labeled ([U-¹³C₁₀]) or site-specifically labeled ferulic acid can be synthesized from commercially available labeled precursors. For instance, [U-ring-¹³C]-ferulic acid can be synthesized from [U-ring-¹³C]-phenol.

  • Commercial Availability: A variety of ¹³C-labeled ferulic acid isotopologues are commercially available from specialty chemical suppliers.

b) Isotopic Labeling in a Microbial System (e.g., E. coli):

  • Culture Preparation: Grow the microbial strain in a minimal medium to the mid-exponential phase.

  • Labeling: Introduce a defined concentration of labeled ferulic acid (e.g., 1 g/L of [U-¹³C₁₀]-ferulic acid) to the culture. The optimal concentration may vary depending on the microorganism and experimental goals.

  • Incubation: Incubate the culture under controlled conditions (e.g., 37°C, 200 rpm) for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of metabolism.

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., 60% methanol (B129727) at -20°C). Centrifuge to separate the cells and supernatant. Extract intracellular metabolites from the cell pellet using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

c) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Evaporate the metabolite extracts to dryness and derivatize the non-volatile metabolites (including phenolic acids) to make them amenable to GC analysis. A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

    • Gas Chromatograph: Use a suitable column (e.g., DB-5ms) and temperature gradient to separate the metabolites.

    • Mass Spectrometer: Operate the mass spectrometer in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) mode to quantify the isotopic enrichment of specific target metabolites.

  • Data Analysis: Process the raw data to identify peaks, correct for natural isotope abundance, and calculate the mass isotopomer distribution (MID) for each metabolite of interest.

d) Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O or methanol-d₄) containing an internal standard.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign signals and determine the position of ¹³C labels.

  • Data Analysis: Integrate the signals of labeled and unlabeled positions to quantify the isotopic enrichment at specific atomic positions.

Data Presentation and Quantitative Comparison

The following tables provide a summary of quantitative data relevant to isotopic labeling studies of ferulic acid and related compounds.

Table 1: Comparison of Analytical Techniques for Labeled Metabolite Detection

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) Low pg to fg rangeLow pg to fg rangeµg to ng range
Quantitative Accuracy High with appropriate internal standards.High with appropriate internal standards.Inherently quantitative, high accuracy.
Positional Information Limited, can be inferred from fragmentation patterns.Limited, can be inferred from MS/MS fragmentation.Excellent, directly measures label position.
Throughput HighHighModerate
Sample Preparation Often requires derivatization.Minimal sample preparation.Minimal sample preparation.

Table 2: Examples of Metabolite Yields from Ferulic Acid Bioconversion

MicroorganismLabeled Ferulic AcidKey MetaboliteMolar Yield (%)Reference
Aspergillus nigerNot specifiedVanillic Acid88%[1]
Pycnoporus cinnabarinusNot specifiedVanillin (from vanillic acid)22%[1]
Streptomyces sp. ssr-198Not specifiedVanillinNot reported, 685 mg/L produced[2]

Note: The data in this table is derived from studies that did not all use isotopic labeling for quantification but illustrate the expected products and yields in ferulic acid bioconversion pathways.

Visualization of Metabolic and Experimental Workflows

Ferulic Acid Degradation Pathways

The following diagram illustrates the major microbial degradation pathways of ferulic acid. Isotopic labeling with ¹³C-ferulic acid would result in the incorporation of ¹³C into all the downstream metabolites shown.

G FA Ferulic Acid VA Vanillic Acid FA->VA β-oxidation like VG 4-Vinylguaiacol FA->VG Decarboxylation CA Coniferyl Aldehyde FA->CA Vanillin Vanillin VA->Vanillin PA Protocatechuic Acid VA->PA Demethylation Vanillin->VA COH Coniferyl Alcohol CA->COH

Caption: Major microbial metabolic pathways of ferulic acid.

Isotopic Labeling and Analysis Workflow

This diagram provides a logical representation of the steps involved in a stable isotope tracing experiment, from labeling to data analysis and interpretation.

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation A Introduce ¹³C-Ferulic Acid B Metabolic Incorporation A->B C Metabolite Extraction B->C D MS or NMR Analysis C->D E Identify Labeled Metabolites D->E F Quantify ¹³C Enrichment E->F G Determine Carbon Flow F->G

Caption: Logical workflow of an isotopic labeling study.

Ferulic Acid and its Metabolites in Cellular Signaling

Recent research suggests that ferulic acid and its metabolites may not only be catabolized but can also influence cellular signaling pathways. For instance, ferulic acid has been shown to modulate the AMPK and PI3K/Akt signaling pathways, which are central to cellular energy homeostasis and metabolism.

Isotopic labeling could be a powerful tool to investigate these signaling roles further. By tracing the carbon from ferulic acid, it may be possible to determine if it or its metabolites are incorporated into signaling molecules or if they allosterically regulate enzyme activities within these pathways. This remains an exciting and largely unexplored area of research.

G FA Ferulic Acid Metabolites Ferulic Acid Metabolites FA->Metabolites AMPK AMPK Signaling Pathway FA->AMPK PI3K_Akt PI3K/Akt Signaling Pathway FA->PI3K_Akt Metabolites->AMPK Metabolites->PI3K_Akt Cellular_Response Cellular Response (e.g., altered metabolism, inflammation) AMPK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: Potential influence of ferulic acid and its metabolites on cellular signaling pathways.

Conclusion

Isotopic labeling is an indispensable tool for elucidating the complex metabolism of ferulic acid. While both stable and radioactive isotopes can be employed, ¹³C-labeling combined with mass spectrometry and NMR spectroscopy offers a safe, powerful, and detailed approach for quantifying carbon flow and identifying metabolic products. The choice of the specific labeling strategy and analytical technique should be guided by the research question, available resources, and desired level of detail. Future applications of these techniques will likely shed more light on the intricate roles of ferulic acid and its metabolites in cellular signaling and their impact on human health.

References

A Researcher's Guide to Validating Gene Knockouts in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful validation of a gene knockout is a critical step in metabolic engineering studies. This guide provides an objective comparison of common validation methods, complete with experimental protocols and performance data to aid in selecting the most appropriate strategy for your research needs.

The ability to precisely engineer metabolic pathways relies on the accurate and efficient deletion of specific genes. However, the genetic modification process is not always perfect, necessitating robust validation to confirm the intended knockout and rule out unintended effects. This guide explores a multi-tiered approach to validation, encompassing genotyping, protein expression analysis, and phenotypic assessment.

Comparative Analysis of Gene Knockout Validation Methods

Choosing the right validation method depends on various factors, including the desired level of certainty, available resources, and the specific research question. The following table summarizes the key performance indicators of common validation techniques.

Validation Method Principle Information Provided Throughput Relative Cost Typical Turnaround Time Key Advantages Key Limitations
Genotyping
Colony PCRPCR amplification of the target gene region directly from bacterial colonies.Presence or absence of the target gene; size of the deletion.HighLow< 1 dayRapid screening of many clones.Prone to false positives/negatives; does not confirm functional knockout.
Quantitative PCR (qPCR)Measures the amount of target DNA or mRNA relative to a control.Relative quantification of gene copy number or expression level.HighLow-Medium1-2 daysHigh throughput and quantitative.Does not detect small indels that do not affect primer binding; mRNA levels may not correlate with protein levels.
Sanger SequencingDideoxy chain termination method to determine the nucleotide sequence of a DNA fragment.Precise sequence of the targeted region, confirming insertions, deletions, or other mutations.LowMedium1-3 days[1][2][3]Gold standard for sequence verification of single clones.Low throughput; not suitable for analyzing mixed populations.
Next-Generation Sequencing (NGS) / TIDEMassively parallel sequencing of DNA amplicons. TIDE is a software analysis of Sanger traces.Quantitative analysis of indel frequency and spectrum in a population; off-target analysis.HighHigh (NGS) / Low (TIDE)2-3 days (TIDE) to 1-2 weeks (NGS)[4][5]Highly sensitive for detecting low-frequency mutations and off-target effects.Higher cost and more complex data analysis for NGS. TIDE may overestimate wild-type presence.[6]
Protein Analysis
Western BlotImmunodetection of a specific protein separated by size.Presence, absence, or altered size of the target protein.Low-MediumMedium1-2 daysConfirms functional knockout at the protein level.Dependent on antibody availability and specificity; can be semi-quantitative.
Mass Spectrometry (Proteomics)Identification and quantification of proteins and peptides based on mass-to-charge ratio.Unbiased, global view of protein expression changes; definitive confirmation of protein absence.Medium-HighHighWeeksHighly specific and sensitive; can identify unexpected proteome-wide changes.Expensive instrumentation and complex data analysis.
Phenotypic Analysis
Growth Curve AnalysisMonitoring the growth of the knockout strain compared to the wild-type.Assessment of the gene's impact on cell growth and fitness under specific conditions.HighLow1-3 daysProvides a functional readout of the knockout's effect.The absence of a growth phenotype does not rule out a successful knockout.
Enzyme Activity AssaysMeasuring the catalytic activity of the enzyme encoded by the knocked-out gene.Direct functional confirmation of the knockout.MediumMedium< 1 dayHighly specific for confirming the loss of enzyme function.Requires a specific assay for the target enzyme.
Metabolic Flux AnalysisQuantifying the rates of metabolic reactions in a cell.Detailed understanding of how the knockout has rewired the metabolic network.LowHighWeeksProvides a systems-level view of the metabolic consequences of the knockout.Technically demanding and requires specialized expertise.

Experimental Workflows and Logical Relationships

A comprehensive validation strategy often involves a combination of methods to build a strong case for a successful gene knockout. The following diagram illustrates a typical workflow.

G ColonyPCR Colony PCR Sanger Sanger Sequencing ColonyPCR->Sanger Positive Clones NGS NGS / TIDE ColonyPCR->NGS Mixed Populations Western Western Blot Sanger->Western Sequence Confirmed Phenotype Phenotypic Analysis Sanger->Phenotype Sequence Confirmed NGS->Western Indel Frequency > Threshold NGS->Phenotype Indel Frequency > Threshold G start Pick Colony pcr_mix Add to PCR Master Mix start->pcr_mix thermocycle Thermocycling pcr_mix->thermocycle gel Agarose Gel Electrophoresis thermocycle->gel analyze Analyze Banding Pattern gel->analyze G start Prepare Cell Lysates quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Protein Bands detect->analyze G start Inoculate Cultures (Wild-type & Knockout) incubate Incubate with Shaking start->incubate measure_od Measure OD600 at Regular Intervals incubate->measure_od plot Plot OD600 vs. Time measure_od->plot analyze Compare Growth Curves plot->analyze

References

A Comparative Analysis of Acyl-CoA Oxidase Isoforms in Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the roles of different Acyl-CoA Oxidase (ACOX) isoforms in key biosynthetic pathways. ACOX enzymes catalyze the initial, rate-limiting step of peroxisomal β-oxidation, a critical metabolic process for the breakdown of fatty acids. Understanding the distinct functions and substrate specificities of ACOX isoforms is crucial for research in metabolic disorders, drug development, and plant biology.

Overview of Acyl-CoA Oxidase Isoforms and Their Roles

Acyl-CoA oxidases are a family of flavin-dependent enzymes that catalyze the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, producing hydrogen peroxide (H₂O₂) as a byproduct.[1] In mammals, three main isoforms have been identified: ACOX1, ACOX2, and ACOX3, each exhibiting distinct substrate preferences and playing specialized roles in lipid metabolism.

  • ACOX1 (Peroxisomal Acyl-coenzyme A oxidase 1): Primarily responsible for the β-oxidation of straight-chain and very-long-chain fatty acids (VLCFAs).[2] It plays a crucial role in lipid homeostasis and is the most abundant ACOX isoform in the liver.[3]

  • ACOX2 (Peroxisomal Acyl-coenzyme A oxidase 2): Also known as branched-chain acyl-CoA oxidase, ACOX2 is involved in the metabolism of 2-methyl-branched fatty acids and the biosynthesis of bile acids from cholesterol precursors.[4][5]

  • ACOX3 (Peroxisomal Acyl-coenzyme A oxidase 3): This isoform, also referred to as pristanoyl-CoA oxidase, demonstrates a broader substrate specificity, acting on both straight-chain and 2-methyl-branched fatty acids.[6][7]

The differential expression and substrate specificities of these isoforms allow for the precise regulation of various metabolic pathways.

Comparative Data on Substrate Specificity and Kinetic Parameters

The substrate specificity of ACOX isoforms is a key determinant of their biological function. While comprehensive, directly comparable kinetic data for all three human isoforms across a wide range of substrates is limited in the literature, the following tables summarize the available quantitative and qualitative data.

Quantitative Analysis of Human ACOX1 Isoform Activity

Two splice variants of human ACOX1, ACOX1a and ACOX1b, have been characterized, exhibiting subtle differences in their kinetic properties and substrate preferences.

Table 1: Kinetic Parameters of Human ACOX1a and ACOX1b with Palmitoyl-CoA (C16:0)

IsoformK_m_ (µM)V_max_ (U/mg)
ACOX1a730.076
ACOX1b901.8

Data sourced from a study on recombinant human liver ACOX1 isoforms.

Table 2: Specific Activity of Human ACOX1a and ACOX1b with Saturated Fatty Acyl-CoAs

Substrate (Chain Length)ACOX1a Specific Activity (U/mg)ACOX1b Specific Activity (U/mg)
Butyryl-CoA (C4)~0.01~0.02
Hexanoyl-CoA (C6)~0.02~0.05
Octanoyl-CoA (C8)~0.03~0.10
Decanoyl-CoA (C10)~0.05~0.15
Lauroyl-CoA (C12)~0.10 ~0.25
Myristoyl-CoA (C14)~0.08~0.20
Palmitoyl-CoA (C16)~0.06~0.18
Stearoyl-CoA (C18)~0.02~0.06

Values are approximated from graphical data for illustrative purposes. Both isoforms show peak activity with lauroyl-CoA (C12). ACOX1b consistently displays higher specific activity than ACOX1a across all tested substrates.

Substrate Specificity Profile of ACOX Isoforms

Table 3: Substrate Specificity of Human ACOX1, ACOX2, and ACOX3

IsoformPrimary Substrates
ACOX1 Straight-chain fatty acyl-CoAs (VLCFAs, long-chain, medium-chain)
ACOX2 2-Methyl-branched fatty acyl-CoAs (e.g., pristanoyl-CoA), Bile acid precursors (dihydroxycholestanoyl-CoA, trihydroxycholestanoyl-CoA)
ACOX3 2-Methyl-branched fatty acyl-CoAs (e.g., pristanoyl-CoA), Long-chain fatty acyl-CoAs

This table provides a qualitative comparison based on multiple sources. ACOX2 is uniquely involved in bile acid biosynthesis, while both ACOX2 and ACOX3 contribute to the degradation of branched-chain fatty acids.[4]

Role of Acyl-CoA Oxidases in Biosynthetic Pathways

Beyond their catabolic role in fatty acid degradation, ACOX enzymes are integral to specific biosynthetic pathways, most notably the production of the plant hormone jasmonic acid.

Peroxisomal β-Oxidation Pathway

The canonical role of ACOX is to initiate the β-oxidation spiral in peroxisomes. This pathway is essential for shortening VLCFAs, which are then further metabolized in mitochondria.

Peroxisomal_Beta_Oxidation Acyl_CoA Fatty Acyl-CoA ACOX Acyl-CoA Oxidase (ACOX1, 2, 3) Acyl_CoA->ACOX Enoyl_CoA trans-2-Enoyl-CoA ACOX->Enoyl_CoA O2 H2O2 H2O2 ACOX->H2O2 MFP Multifunctional Protein Enoyl_CoA->MFP H2O Ketoacyl_CoA 3-Ketoacyl-CoA MFP->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA->Acyl_CoA Re-enters cycle Mitochondria To Mitochondria for further oxidation Acetyl_CoA->Mitochondria

Peroxisomal β-oxidation pathway initiated by ACOX.
Jasmonic Acid Biosynthesis in Plants

In plants, a specific isoform of ACOX is essential for the biosynthesis of jasmonic acid (JA), a hormone that regulates plant development and defense responses. The final steps of JA synthesis occur in the peroxisome and involve a β-oxidation-like process.

Jasmonic_Acid_Biosynthesis OPC8_CoA OPC-8:0-CoA ACX Acyl-CoA Oxidase (ACX) OPC8_CoA->ACX Enoyl_OPC_CoA trans-2-Enoyl-OPC-6:0-CoA ACX->Enoyl_OPC_CoA MFP Multifunctional Protein Enoyl_OPC_CoA->MFP Ketoacyl_OPC_CoA 3-Ketoacyl-OPC-4:0-CoA MFP->Ketoacyl_OPC_CoA Thiolase Thiolase Ketoacyl_OPC_CoA->Thiolase JA_CoA Jasmonoyl-CoA Thiolase->JA_CoA JA Jasmonic Acid JA_CoA->JA Thioesterase

Role of ACOX in the final steps of jasmonic acid biosynthesis.

Experimental Protocols

Accurate measurement of ACOX activity and gene expression is fundamental to studying their roles in biosynthesis.

Acyl-CoA Oxidase Activity Assay (Fluorometric Method)

This protocol describes a sensitive fluorometric assay for measuring ACOX activity based on the detection of H₂O₂ production.

Principle: The H₂O₂ produced by the ACOX-catalyzed reaction is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex Red or homovanillic acid) into a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the ACOX activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.3

  • Acyl-CoA substrate stock solution (e.g., 10 mM Palmitoyl-CoA in water)

  • Flavin adenine (B156593) dinucleotide (FAD) stock solution (1 mM in water)

  • Horseradish peroxidase (HRP) stock solution (10 U/mL in assay buffer)

  • Amplex Red reagent stock solution (10 mM in DMSO)

  • Enzyme sample (cell lysate or purified protein)

Procedure:

  • Prepare a reaction master mix containing assay buffer, FAD, HRP, and Amplex Red.

  • Pipette the master mix into a 96-well microplate.

  • Add the enzyme sample to the wells.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately measure the fluorescence in a microplate reader (excitation ~530-560 nm, emission ~590 nm) in kinetic mode for a set duration (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Calculate the rate of fluorescence increase (RFU/min).

  • Determine the specific activity using a standard curve generated with known concentrations of H₂O₂.

ACOX_Assay_Workflow Prepare_Master_Mix Prepare Master Mix (Buffer, FAD, HRP, Amplex Red) Pipette_to_Plate Pipette Master Mix into 96-well plate Prepare_Master_Mix->Pipette_to_Plate Add_Enzyme Add Enzyme Sample Pipette_to_Plate->Add_Enzyme Add_Substrate Initiate reaction with Acyl-CoA Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Calculate_Activity Calculate Specific Activity Measure_Fluorescence->Calculate_Activity

References

Assessing the impact of different carbon sources on acetyl-CoA availability.

Author: BenchChem Technical Support Team. Date: December 2025

Acetyl-CoA is a pivotal metabolite, standing at the crossroads of cellular metabolism. Its availability, dictated by the catabolism of various carbon sources, directly influences a multitude of cellular processes, from energy production via the tricarboxylic acid (TCA) cycle to the biosynthesis of fatty acids and cholesterol, and even epigenetic regulation through histone acetylation.[1][2][3] This guide provides a comparative assessment of the impact of different carbon sources—primarily glucose, fatty acids, amino acids, and acetate (B1210297)—on acetyl-CoA pools, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Acetyl-CoA Production

The efficiency of acetyl-CoA production varies significantly depending on the carbon source and the metabolic state of the cell. Below are tables summarizing experimental findings from studies comparing different substrates.

Table 1: Comparison of Acetyl-CoA Supply from Different Carbon Sources in E. coli

A study utilizing engineered E. coli strains provides a direct comparison of glucose, acetate, and the fatty acid palmitic acid as sources for acetyl-CoA, measured indirectly through the production of N-acetylglutamate (NAG). Molar equivalents of each substrate were used to theoretically produce the same amount of acetyl-CoA.

Carbon SourceInitial ConcentrationTime to Convert 50 mM Glutamate to NAGMolar Conversion of Glutamate to NAG (%)Average Productivity (mmol/L/h)
Glucose80 mM8 hours98.2%6.25
Acetate160 mM10 hours85.1%5.0
Palmitic Acid20 mM12 hours80.5%4.17

Data adapted from: Zhang S, et al. (2019). Metabolic engineering for efficient supply of acetyl-CoA from different carbon sources in Escherichia coli. Microb Cell Fact.

Table 2: Contribution of Carbon Sources to Cytosolic Acetyl-CoA in Hypoxic Cancer Cells

In mammalian cancer cells under hypoxic conditions, the contribution of different carbon sources to the cytosolic acetyl-CoA pool shifts away from glucose. The following table shows the percentage contribution of various substrates to the lipogenic acetyl-CoA pool in different cancer cell lines.

Cell Line% from Glucose% from Glutamine% from Acetate% from Other Sources
H460~50%~10%~25%~15%
A549~40%~10%~30%~20%
HCT116~60%~5%~20%~15%

Data adapted from: Kamphorst JJ, et al. (2014). Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate. Cancer Metab.[4]

Metabolic Pathways for Acetyl-CoA Production

The conversion of different carbon sources into acetyl-CoA involves distinct metabolic pathways, each with its own regulatory mechanisms.

Under nutrient-replete conditions, glucose is a primary source of acetyl-CoA.[1] It is first converted to pyruvate (B1213749) in the cytoplasm via glycolysis. Pyruvate then enters the mitochondria and is oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). This mitochondrial acetyl-CoA can then enter the TCA cycle or, when in excess, be exported to the cytoplasm as citrate (B86180). In the cytoplasm, ATP-citrate lyase (ACLY) cleaves citrate to regenerate acetyl-CoA for processes like fatty acid synthesis.[1][2]

Glucose_to_AcetylCoA cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Mito_Pyruvate Pyruvate Pyruvate->Mito_Pyruvate Transport Mito_AcetylCoA Acetyl-CoA Mito_Pyruvate->Mito_AcetylCoA PDC Citrate Citrate Mito_AcetylCoA->Citrate Cyto_Citrate Citrate Citrate->Cyto_Citrate Transport TCA_Cycle TCA Cycle Citrate->TCA_Cycle Cyto_AcetylCoA Acetyl-CoA Cyto_Citrate->Cyto_AcetylCoA ACLY Fatty_Acid_Synthesis Fatty Acid Synthesis Cyto_AcetylCoA->Fatty_Acid_Synthesis

Fig. 1: Glucose to Acetyl-CoA Pathway

Fatty acids are a significant source of acetyl-CoA, particularly during fasting or when glucose is limited.[3] Through a process called β-oxidation, which occurs primarily in the mitochondria, long-chain fatty acids are broken down into two-carbon acetyl-CoA units. The efficiency of acetyl-CoA production from fatty acids is dependent on their chain length and degree of saturation.

FattyAcid_to_AcetylCoA cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Activation Mito_Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Mito_Acyl_CoA Transport Mito_AcetylCoA Acetyl-CoA Mito_Acyl_CoA->Mito_AcetylCoA β-oxidation TCA_Cycle TCA Cycle Mito_AcetylCoA->TCA_Cycle

Fig. 2: Fatty Acid to Acetyl-CoA Pathway

Certain amino acids, known as ketogenic amino acids, can be catabolized to acetyl-CoA or its precursor, acetoacetate.[5] These include leucine (B10760876), lysine, phenylalanine, tryptophan, and tyrosine. For example, the catabolism of leucine contributes significantly to the acetyl-CoA pool for lipogenesis.[6] Other amino acids, termed glucogenic, can be converted to pyruvate or TCA cycle intermediates, indirectly influencing acetyl-CoA levels.

AminoAcid_to_AcetylCoA cluster_mitochondrion Mitochondrion Ketogenic_AAs Ketogenic Amino Acids (e.g., Leucine) Intermediates Metabolic Intermediates Ketogenic_AAs->Intermediates Catabolism Mito_AcetylCoA Acetyl-CoA Intermediates->Mito_AcetylCoA TCA_Cycle TCA Cycle Mito_AcetylCoA->TCA_Cycle

Fig. 3: Amino Acid to Acetyl-CoA Pathway

Acetate can be converted to acetyl-CoA in both the cytoplasm and mitochondria by acetyl-CoA synthetase (ACSS) enzymes.[1] This pathway becomes particularly important under conditions of metabolic stress, such as hypoxia, where glucose-derived acetyl-CoA production is limited.[4]

Experimental Protocols

Accurate quantification of acetyl-CoA is crucial for assessing the impact of different carbon sources. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

  • Cell Culture and Treatment:

    • Culture mammalian cells in standard growth medium.

    • Replace the medium with experimental medium containing the carbon source of interest (e.g., 10 mM [¹³C]-glucose, 100 µM [¹³C]-palmitate, or specific [¹³C]-amino acids) for a predetermined duration (e.g., 2-24 hours).[7]

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80:20 methanol:water (-80°C) to the cell culture plate.[8]

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Sonicate the lysate (e.g., 5 pulses of 0.5 seconds at 50% intensity) to ensure complete cell lysis.[8]

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[8]

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS:

    • For absolute quantification, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]-acetyl-CoA) to the extract.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried metabolites in a solvent suitable for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).[9]

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Separate the metabolites using a gradient of mobile phases (e.g., mobile phase A: 5 mM ammonium (B1175870) acetate in water; mobile phase B: 5 mM ammonium acetate in 95:5 acetonitrile:water).

    • Detect and quantify acetyl-CoA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition for acetyl-CoA is typically m/z 810.2 → 303.1.

LCMS_Workflow start Cell Culture with Labeled Carbon Source extraction Metabolite Extraction (Methanol/Water) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution in LC-MS/MS Buffer drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Fig. 4: LC-MS/MS Workflow for Acetyl-CoA

Regulatory Signaling Pathways

The metabolic pathways that generate acetyl-CoA are tightly regulated by key cellular energy sensors, including AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR).

  • AMPK: Activated during low energy states (high AMP/ATP ratio), AMPK promotes catabolic pathways that generate ATP. It stimulates fatty acid oxidation by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme that converts acetyl-CoA to malonyl-CoA, thereby relieving the inhibition of fatty acid import into mitochondria.[10]

  • mTOR: Active in nutrient-rich conditions, mTOR promotes anabolic processes, including protein and lipid synthesis. It can be inhibited by AMPK, thus ensuring that anabolic pathways are suppressed when energy is scarce.[11]

AMPK_mTOR_Regulation AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits mTOR mTOR AMPK->mTOR inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation inhibits Anabolism Anabolic Processes (e.g., Lipid Synthesis) mTOR->Anabolism promotes

Fig. 5: AMPK and mTOR Regulation

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling Vanilloylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized reagents like vanilloylacetyl-CoA. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

Activity LevelTask ExamplesMinimum Required PPE
Low-Intensity / Low-Volume - Preparing dilute solutions- Aliquoting small quantities- Non-aerosol generating procedures- Standard laboratory coat- Nitrile gloves- Safety glasses with side shields
Medium-Intensity / Medium-Volume - Weighing of solids- Synthesizing the compound- Operations with potential for splashing- Chemical-resistant laboratory coat- Double-gloving with nitrile gloves- Chemical splash goggles
High-Intensity / High-Volume / High-Risk - Procedures with a high likelihood of aerosol generation- Handling of large quantities- Emergency spill response- Chemical-resistant laboratory coat and apron- Heavy-duty nitrile or butyl rubber gloves- Face shield in addition to chemical splash goggles- Use of a certified chemical fume hood is mandatory

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is critical to minimize exposure and environmental impact.

Engineering Controls:
  • Ventilation: All work with this compound, especially the handling of solids and the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed emergency eyewash station and safety shower are readily accessible in the immediate work area.

Procedural Guidance:
  • Preparation: Before beginning any experiment, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Handling:

    • When weighing the solid form of the compound, do so within the fume hood to prevent the inhalation of fine particulates.

    • Use dedicated spatulas and glassware.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers tightly sealed when not in use.

  • Spill Management:

    • In case of a small spill, alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and follow your institution's emergency response protocol.

Disposal Plan:
  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, bench paper, pipette tips) and liquid waste should be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Irritant," "Handle with Care").

  • Storage: Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: General Chemo-Enzymatic Synthesis of Acyl-CoA Esters

While a specific, validated protocol for the synthesis of this compound is not publicly available, a general chemo-enzymatic method can be adapted. The following is a representative protocol based on established methods for synthesizing various acyl-CoA esters. Note: This protocol should be considered a starting point and will require optimization for the specific synthesis of this compound.

Objective: To synthesize an acyl-CoA ester from the corresponding carboxylic acid.

Materials:

  • Carboxylic acid (e.g., a vanillic acid derivative)

  • Coenzyme A (CoA) trilithium salt

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Aqueous buffer (e.g., Sodium bicarbonate solution, pH 7.5-8.0)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Purification system (e.g., HPLC)

Methodology:

  • Activation of the Carboxylic Acid: a. In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the vanillic acid derivative in anhydrous THF. b. To this solution, add a molar equivalent of CDI and stir at room temperature. c. Monitor the reaction for the formation of the acyl-imidazolide intermediate. This activation step is typically complete within 30-60 minutes.

  • Thioesterification with Coenzyme A: a. In a separate vessel, dissolve the Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate). b. Slowly add the activated acyl-imidazolide solution from step 1c to the CoA solution with vigorous stirring. c. Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small aliquots of a mild base if necessary. d. Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: a. The resulting this compound can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA) to collect the fractions containing the desired product.

  • Characterization: a. Confirm the identity and purity of the synthesized this compound using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound in a laboratory setting.

Safe_Chemical_Handling_Workflow Prep Preparation - Review SDS/Safety Info - Don appropriate PPE - Prepare work area in fume hood Handling Chemical Handling - Weighing and transferring solids - Preparing solutions - Performing reactions Prep->Handling Storage Temporary Storage - Tightly sealed containers - Clearly labeled - In designated area Handling->Storage Waste Waste Collection - Segregate solid and liquid waste - Use labeled, sealed containers Handling->Waste Spill Spill Response - Alert others - Contain and clean up - Dispose of waste properly Handling->Spill If spill occurs Storage->Handling Retrieve for use Disposal Final Disposal - Store in secondary containment - Contact EHS for pickup Waste->Disposal Spill->Waste Collect spill debris

A logical workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.